2,3-Dibromo-6-picoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAADMGNHFDPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624278 | |
| Record name | 2,3-Dibromo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261373-04-0 | |
| Record name | 2,3-Dibromo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dibromo-6-picoline (CAS: 261373-04-0): Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2,3-Dibromo-6-picoline, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this compound's utility.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive natural products.[1] The introduction of multiple, distinct functional groups onto this ring system allows for the precise tuning of a molecule's steric and electronic properties, which is critical for optimizing interactions with biological targets. This compound emerges as a particularly valuable intermediate. Its vicinal bromine atoms at the C2 and C3 positions, coupled with a methyl group at C6, offer a unique platform for sequential and regioselective functionalization, enabling the rapid construction of complex molecular architectures.
This guide will delve into the essential physicochemical properties, a robust synthesis protocol, detailed spectroscopic analysis, and the strategic application of this compound in modern synthetic chemistry, with a focus on its role in the development of novel therapeutics.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is the foundation of safe and effective laboratory practice.
Key Physicochemical Data
The fundamental properties of this compound are summarized below, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| CAS Number | 261373-04-0 | [2][3][4] |
| Molecular Formula | C₆H₅Br₂N | [3][5] |
| Molecular Weight | 250.92 g/mol | [3][5] |
| Appearance | Solid | N/A |
| Melting Point | 36-38 °C | N/A |
Safety, Handling, and Storage
As with all halogenated organic compounds, appropriate safety measures are imperative when handling this compound.
-
General Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture ingress.
-
First Aid :
-
In case of skin contact : Immediately wash with plenty of soap and water.
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed : Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
Synthesis and Purification: A Reliable Laboratory-Scale Protocol
Proposed Synthetic Workflow
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-3-bromo-6-methylpyridine
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in glacial acetic acid, add bromine (1.1 eq) dropwise at a temperature maintained between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-amino-3-bromo-6-methylpyridine.
Causality: The amino group at the C2 position is a strong activating group, directing the electrophilic bromination to the ortho (C3) and para (C5) positions. By controlling the stoichiometry of bromine, monosubstitution can be favored. Acetic acid serves as a polar protic solvent that can facilitate the reaction.
Step 2: Synthesis of this compound
-
Suspend 2-amino-3-bromo-6-methylpyridine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to -5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 0 °C. Stir for 1 hour at this temperature.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Causality: This is a classic Sandmeyer reaction. The primary amino group is converted into a diazonium salt, which is an excellent leaving group. The subsequent introduction of a bromide nucleophile, facilitated by the copper(I) catalyst, results in the desired 2,3-dibrominated product.
Spectroscopic Analysis and Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. While a dedicated public spectrum for this compound is not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group.
-
Methyl Protons (C6-CH₃) : A singlet around δ 2.5-2.7 ppm.
-
Aromatic Protons (C4-H and C5-H) : Two doublets in the range of δ 7.0-8.0 ppm. The proton at C5 will likely be downfield due to the deshielding effect of the adjacent nitrogen and bromine. The coupling constant between these two protons should be in the range of 7-8 Hz.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display six distinct signals corresponding to each carbon atom in the molecule.
-
Methyl Carbon (C6-CH₃) : An upfield signal around δ 20-25 ppm.
-
Brominated Carbons (C2-Br and C3-Br) : These carbons will be significantly deshielded and are expected to appear in the range of δ 110-145 ppm.
-
Aromatic Carbons (C4, C5, C6) : These signals will appear in the typical aromatic region, with the carbon attached to the nitrogen (C6) being the most downfield.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorptions:
-
C-H stretching (aromatic) : ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic, CH₃) : ~2950-2850 cm⁻¹
-
C=C and C=N stretching (pyridine ring) : ~1550-1600 cm⁻¹
-
C-Br stretching : ~500-650 cm⁻¹
Mass Spectrometry (Predicted)
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak [M]⁺ should be observed at m/z 249, 251, and 253 in an approximate ratio of 1:2:1, which is indicative of the presence of two bromine atoms.
Synthetic Applications in Drug Development
The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms, which allows for selective functionalization in cross-coupling reactions.
Regioselectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the C2 position of the pyridine ring is electronically more activated towards oxidative addition than the C3 position.[8] This is due to the electron-withdrawing nature of the adjacent nitrogen atom. Therefore, reactions are expected to proceed preferentially at the C2-Br bond, leaving the C3-Br bond intact for subsequent transformations. This predictable regioselectivity is a powerful tool for building molecular complexity in a controlled manner.
Example: Suzuki Coupling
A typical Suzuki coupling reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃). The reaction would selectively yield the 2-aryl-3-bromo-6-methylpyridine derivative. This intermediate can then be subjected to a second, different cross-coupling reaction to introduce another substituent at the C3 position.
Potential as a Key Pharmaceutical Intermediate
While specific examples of this compound in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its structural motifs are found in various biologically active compounds. For instance, polysubstituted pyridines are key components of kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to introduce diverse substituents at the 2- and 3-positions makes this scaffold highly attractive for generating libraries of novel compounds for high-throughput screening in drug discovery programs. For example, compounds with a styrylsulfonyl-methylpyridine core have been investigated as anticancer agents.[9] The 2,3-disubstituted-6-methylpyridine core that can be accessed from this compound provides a rigid scaffold to which various pharmacophores can be attached to explore structure-activity relationships.
Conclusion
This compound is a high-value building block for medicinal and materials chemistry. Its well-defined physicochemical properties, coupled with a straightforward, albeit proposed, synthetic route, make it an accessible intermediate for laboratory-scale synthesis. The key to its utility lies in the predictable regioselectivity of its C2 and C3 bromine atoms in palladium-catalyzed cross-coupling reactions. This allows for a stepwise and controlled introduction of different functionalities, providing a powerful strategy for the synthesis of complex, highly substituted pyridine derivatives. As the demand for novel and diverse chemical matter in drug discovery continues to grow, versatile and strategically functionalized scaffolds like this compound will undoubtedly play an increasingly important role.
References
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem. Accessed January 4, 2026.
- 2-Bromo-6-methylpyridine synthesis. ChemicalBook. Accessed January 4, 2026.
- Synthesis of 2-amino-6-methylpyridine. PrepChem.com. Accessed January 4, 2026.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Published December 9, 2016.
- Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. Published February 7, 2025.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- 2-Amino-3,5-dibromo-6-methylpyridine 97 91872-10-5. Sigma-Aldrich. Accessed January 4, 2026.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of the American Chemical Society. Published May 18, 2022.
- This compound | 261373-04-0. ChemicalBook. Accessed January 4, 2026.
- This compound - CAS:261373-04-0. Sunway Pharm Ltd. Accessed January 4, 2026.
- This compound CAS#: 261373-04-0. ChemicalBook. Accessed January 4, 2026.
- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Accessed January 4, 2026.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. Published May 18, 2023.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Accessed January 4, 2026.
- Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed. Published March 27, 2014.
- Special Issue: Advances in the Synthesis of Biologically Important Intermediates/Drugs. MDPI. Accessed January 4, 2026.
- Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. PubMed. Published February 1, 2020.
- 2,6-Dibromopyridine | C5H3Br2N | CID 12274. PubChem. Accessed January 4, 2026.
- 2,3-Dibromo-6-methylpyridine | C6H5Br2N | CID 22280663. PubChem. Accessed January 4, 2026.
- 3,6-Dibromo-2-methylpyridine 97 39919-65-8. Sigma-Aldrich. Accessed January 4, 2026.
- 3-Bromo-2-methylpyridine synthesis. ChemicalBook. Accessed January 4, 2026.
- CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 261373-04-0 [chemicalbook.com]
- 3. This compound - CAS:261373-04-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound CAS#: 261373-04-0 [m.chemicalbook.com]
- 5. 2,3-Dibromo-6-methylpyridine | C6H5Br2N | CID 22280663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-6-methylpyridine
This guide provides a comprehensive overview of the synthetic routes for preparing 2,3-Dibromo-6-methylpyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for its synthesis, emphasizing reaction mechanisms, procedural details, and analytical characterization.
Introduction: The Significance of 2,3-Dibromo-6-methylpyridine
2,3-Dibromo-6-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of two bromine atoms on the pyridine ring offers multiple reactive sites for further functionalization, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This versatility makes it a valuable building block for constructing complex molecular architectures found in a variety of bioactive molecules, including kinase inhibitors and agents targeting the central nervous system.[1] Furthermore, its analogs find application as intermediates in the synthesis of agrochemicals like herbicides and fungicides.[2]
This guide will focus on the most practical and efficient synthetic strategies for obtaining 2,3-Dibromo-6-methylpyridine, with a detailed exploration of the underlying chemical principles.
Primary Synthetic Strategy: The Sandmeyer Reaction Pathway
A robust and widely applicable method for the introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction.[3][4] This reaction proceeds via the diazotization of a primary aromatic amine, followed by displacement of the resulting diazonium group with a bromide ion, typically catalyzed by a copper(I) salt.[3][5] For the synthesis of 2,3-Dibromo-6-methylpyridine, a logical precursor is 2-Amino-3-bromo-6-methylpyridine.
Retrosynthetic Analysis
A retrosynthetic approach to 2,3-Dibromo-6-methylpyridine highlights the key transformations required.
Caption: Retrosynthetic analysis of 2,3-Dibromo-6-methylpyridine.
Step 1: Synthesis of 2-Amino-3-bromo-6-methylpyridine
The initial step involves the selective bromination of 2-Amino-6-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions are activated. Careful control of reaction conditions is necessary to achieve mono-bromination primarily at the 3-position.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-Amino-6-methylpyridine in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. The use of NBS is often preferred for its milder nature and better selectivity.
-
Reaction Conditions: The reaction is typically carried out at a low temperature (0-5 °C) to control the reactivity and minimize the formation of di-brominated byproducts.
-
Work-up and Purification: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure 2-Amino-3-bromo-6-methylpyridine.[6]
Step 2: Diazotization and Sandmeyer Bromination
The second and final step is the conversion of the amino group of 2-Amino-3-bromo-6-methylpyridine to a bromo group via the Sandmeyer reaction.[3][4] This transformation involves two key stages: the formation of a diazonium salt and its subsequent reaction with a copper(I) bromide catalyst.
Reaction Mechanism Workflow:
Caption: Key stages of the Sandmeyer reaction for the synthesis of 2,3-Dibromo-6-methylpyridine.
Experimental Protocol:
-
Diazotization:
-
Suspend 2-Amino-3-bromo-6-methylpyridine in an aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.[7] This process is known as diazotization.[8][9]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas is typically observed.[5]
-
Allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.
-
-
Work-up and Purification:
-
The reaction mixture is then typically steam distilled or extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, washed with a dilute base to remove any acidic impurities, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure.
-
The crude 2,3-Dibromo-6-methylpyridine is then purified by vacuum distillation or column chromatography to yield the final product.
-
Alternative Synthetic Approaches
While the Sandmeyer reaction is a highly effective method, other strategies can also be considered, depending on the availability of starting materials and desired purity profiles.
Direct Bromination of 2-Bromo-6-methylpyridine
Direct electrophilic bromination of 2-Bromo-6-methylpyridine is another potential route. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the methyl group provides some activation. The bromine atom at the 2-position directs incoming electrophiles to the 3- and 5-positions.
Expected Products from Direct Bromination:
| Brominating Agent | Stoichiometry (vs. Substrate) | Key Conditions | Major Products | Minor Products |
| NBS | ~1.0 eq. | Low temperature, dark | 2,3-Dibromo-6-methylpyridine, 2,5-Dibromo-6-methylpyridine | Polybrominated species |
| Br₂ | > 2.0 eq. | High temperature, strong acid (e.g., oleum) | 2,3,5-Tribromo-6-methylpyridine | Dibrominated isomers |
This data is based on general principles of pyridine chemistry and may require experimental optimization.[10]
This approach may lead to a mixture of isomers (2,3-dibromo and 2,5-dibromo), necessitating careful chromatographic separation.
Analytical Characterization
The identity and purity of the synthesized 2,3-Dibromo-6-methylpyridine should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide definitive structural information. The chemical shifts and coupling constants of the aromatic protons will be characteristic of the 2,3-dibromo substitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and the characteristic isotopic pattern of two bromine atoms.
-
Melting Point (MP): A sharp melting point is indicative of high purity.
Safety Considerations
-
Bromine and HBr: Both are highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution immediately after their preparation and not to isolate them.[5]
-
Organic Solvents: The organic solvents used in extraction and chromatography are flammable. Avoid open flames and use in a well-ventilated area.
Conclusion
The synthesis of 2,3-Dibromo-6-methylpyridine is most reliably achieved through a two-step sequence involving the bromination of 2-Amino-6-methylpyridine followed by a Sandmeyer reaction. This method offers good control over regioselectivity and generally provides high yields of the desired product. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of this synthesis. The resulting compound serves as a versatile intermediate for the development of a wide range of functional molecules with potential applications in medicine and agriculture.
References
- Ningbo Inno Pharmchem Co.,Ltd. (2025, October 9). 2-Amino-3-bromo-6-methylpyridine: Synthesis & Quality Specs for Research.
- Sigma-Aldrich. 2-Bromo-6-methylpyridine 98 5315-25-3.
- Wikipedia. Sandmeyer reaction.
- Chem-Impex. 2,6-Dibromo-3,5-dimethylpyridine.
- Elterman, M. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern.
- ChemicalBook. 2,3-DIBROMO-5-METHYLPYRIDINE synthesis.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ChemicalBook. 2-Bromo-6-methylpyridine synthesis.
- chemBlink. 2,5-Dibromo-6-methylpyridine [CAS# 39919-65-8].
- ChemicalBook. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum.
- Elterman, M. H. Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern.
- Organic Chemistry Portal. Sandmeyer Reaction.
- ResearchGate. (2025, August 6). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts.
- IUCr Journals. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine.
- Google Patents.
- Sigma-Aldrich. 2-Amino-3,5-dibromo-6-methylpyridine 97 91872-10-5.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine.
- Master Organic Chemistry. (2018, December 3).
- Organic Syntheses. 2-bromopyridine.
- PubChem. 2,3-Dibromo-6-methylpyridine | C6H5Br2N | CID 22280663.
- Ningbo Innopharmchem Co., Ltd. Manufacturer's Guide to 3,6-Dibromo-2-Methylpyridine: Synthesis, Safety & Market Prospects.
- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- ChemicalBook. 2-Bromo-3-methoxy-6-methylpyridine synthesis.
- Synblock. CAS 23003-35-2 | 2-Bromo-3-hydroxy-6-methylpyridine.
- Organic Chemistry Portal.
- BYJU'S.
- PubChem. 3,6-Dibromo-2-methylpyridine | C6H5Br2N | CID 2762946.
- ResearchGate. (2025, August 6). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.
- ChemicalBook. (2025, September 5). 2,5-DIBROMO-6-METHYLPYRIDINE | 39919-65-8.
- ProQuest. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine.
- AKSci. 39919-65-8 2,5-Dibromo-6-methylpyridine AKSci J91556.
- Google Patents.
- PMC - NIH. (2024, December 12).
- ResearchGate. (2025, August 5).
- Benchchem.
- Tokyo Chemical Industry (India) Pvt. Ltd. 3,6-Dibromo-2-methylpyridine 39919-65-8.
Sources
- 1. CAS # 39919-65-8, 2,5-Dibromo-6-methylpyridine, 3,6-Dibromo-2-methylpyridine, 3,6-Dibromo-2-picoline - chemBlink [chemblink.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
2,3-Dibromo-6-picoline physical properties
An In-depth Technical Guide to the Physical Properties of 2,3-Dibromo-6-picoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2,3-dibromo-6-methylpyridine, is a halogenated heterocyclic compound. Its structure, featuring a pyridine ring substituted with two bromine atoms and a methyl group, makes it a valuable intermediate in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, positioning it as a key building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromine atoms can be displaced or involved in cross-coupling reactions, while the methyl group can be functionalized, and the pyridine nitrogen offers a site for coordination or quaternization.
A thorough understanding of the physical properties of this compound is paramount for its effective use in research and development. These properties dictate the conditions required for its handling, storage, purification, and reaction setup. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside standardized experimental protocols for their determination. This document is intended to serve as a practical resource for scientists, enabling them to utilize this versatile compound with precision and safety.
Molecular and Structural Data
A clear identification of a chemical compound is the foundation of any scientific investigation. The following table summarizes the key identifiers and structural information for this compound.
| Identifier | Value |
| IUPAC Name | 2,3-dibromo-6-methylpyridine[1] |
| Synonyms | This compound |
| CAS Number | 261373-04-0[1] |
| Molecular Formula | C₆H₅Br₂N[1] |
| Molecular Weight | 250.92 g/mol [2][3] |
| SMILES | CC1=NC(=C(C=C1)Br)Br[1] |
| InChI Key | BEAADMGNHFDPOM-UHFFFAOYSA-N[1] |
Chemical Structure
Caption: 2D representation of this compound.
Physical Properties
The physical properties of a compound are critical for its application in a laboratory setting. While specific experimental data for this compound is not widely published, we can infer some properties based on its structure and data from closely related isomers. The following table summarizes these known and predicted properties. It is important to note that values for isomers are provided for context and may differ from those of this compound.
| Property | Value/Prediction | Notes |
| Appearance | White to light yellow or orange solid/powder/crystal.[3] | Based on data for the isomer 3,6-Dibromo-2-methylpyridine. |
| Melting Point | Data not available. | The related isomer, 3,6-Dibromo-2-methylpyridine, has a reported melting point of 34-41°C.[4][5] It is anticipated that this compound will have a distinct melting point. |
| Boiling Point | Data not available. | Due to its relatively high molecular weight and polarity, a high boiling point is expected, likely requiring vacuum distillation for purification. For comparison, 2-Bromo-6-methylpyridine has a boiling point of 102-103 °C at 20 mmHg. |
| Density | Data not available. | As a brominated organic compound, its density is expected to be greater than that of water. |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, acetone, and dichloromethane. Sparingly soluble in nonpolar solvents like hexane. Likely insoluble in water. | The polarity of the pyridine ring and the C-Br bonds suggest solubility in moderately polar to polar organic solvents. The hydrophobic nature of the brominated aromatic ring and the methyl group predict low water solubility. |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the pyridine ring.
-
Aromatic Protons (2H): The two protons on the pyridine ring are expected to appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm). Their exact chemical shifts and coupling constants will depend on their positions relative to the substituents.
-
Methyl Protons (3H): The protons of the methyl group are expected to appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons (5C): The five carbon atoms of the pyridine ring will each produce a distinct signal in the downfield region (typically δ 120-160 ppm). The carbons bonded to the bromine atoms will be significantly influenced.
-
Methyl Carbon (1C): The carbon of the methyl group will appear as a singlet in the upfield region (typically δ 15-25 ppm).
FT-IR Spectroscopy
The infrared spectrum will show absorption bands characteristic of the functional groups present in the molecule.
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-Br stretching: ~500-650 cm⁻¹
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 1:2:1. The nominal molecular weight is 250.92 g/mol .[2][3]
Experimental Protocols for Physical Property Determination
The following are standardized, step-by-step protocols for the experimental determination of the key physical properties of this compound.
Melting Point Determination (Capillary Method)
This method provides a melting point range, which is an important indicator of purity.
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Thiele Tube Method)
This micro-scale method is suitable for determining the boiling point of small quantities of liquid samples. Since this compound is a solid at room temperature, it would first need to be melted. Given its likely high boiling point, this determination should be performed with caution and ideally under vacuum.
-
Sample Preparation: Place a small amount of molten this compound into a small test tube (Durham tube).
-
Capillary Inversion: Place a capillary tube, sealed at one end, into the Durham tube with the open end down.
-
Apparatus Assembly: Attach the Durham tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the sample.
-
Heating: Suspend the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a Bunsen burner or a hot air gun.[6]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Cooling and Recording: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]
Caption: Workflow for Boiling Point Determination.
Solubility Assessment
A qualitative assessment of solubility in various solvents is crucial for selecting appropriate reaction and purification media.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane).
-
Sample Addition: To a small test tube containing approximately 1 mL of the solvent, add a small, accurately weighed amount (e.g., 10 mg) of this compound.
-
Mixing: Agitate the mixture vigorously for at least one minute. Sonication can be used to aid dissolution.
-
Observation: Observe if the solid dissolves completely. If it does, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.
-
Classification: Classify the solubility as soluble (>25 mg/mL), sparingly soluble (1-25 mg/mL), or insoluble (<1 mg/mL).
Caption: Workflow for Solubility Assessment.
Sample Preparation for Spectroscopic Analysis
Proper sample preparation is critical for obtaining high-quality spectroscopic data.
-
NMR Spectroscopy: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
FT-IR Spectroscopy (Solid): For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the powdered sample directly on the ATR crystal and apply pressure. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.
-
Mass Spectrometry: The sample preparation will depend on the ionization technique used (e.g., Electron Impact - EI, Electrospray Ionization - ESI). For ESI, a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) is prepared and infused into the mass spectrometer. For EI, a small amount of the solid or a solution can be introduced via a direct insertion probe.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related brominated pyridines suggests the following:
-
General Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area, preferably a fume hood.
-
Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
References
- J&K Scientific. (n.d.). 2,3-Dibromo-6-methylpyridine, 98%.
- PubChem. (n.d.). 3,6-Dibromo-2-methylpyridine.
- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
- Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- JoVE. (2020). Boiling Points - Procedure.
- J&K Scientific. (n.d.). 2,3-Dibromo-6-methylpyridine, 98%.
- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- PubChem. (n.d.). 2-Bromo-6-methylpyridine.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 3,6-Dibromo-2-methylpyridine | C6H5Br2N | CID 2762946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,6-Dibromo-2-methylpyridine | 39919-65-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 39919-65-8 2,5-Dibromo-6-methylpyridine AKSci J91556 [aksci.com]
- 5. 3,6-二溴-2-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Importance of 2,3-Dibromo-6-picoline
An In-depth Technical Guide to the Molecular Structure of 2,3-Dibromo-6-picoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are integral to a vast array of functional molecules. Among these, halogenated pyridines serve as exceptionally versatile intermediates, acting as linchpins in the construction of complex molecular architectures. This compound (also known as 2,3-Dibromo-6-methylpyridine) is a prime exemplar of such a strategic building block. Its specific arrangement of two bromine atoms and a methyl group on the pyridine ring offers a nuanced platform for regioselective functionalization, making it a valuable precursor in the synthesis of novel therapeutic agents and advanced materials.
This guide provides a comprehensive examination of the molecular structure of this compound, delving into its synthesis, spectroscopic signature, and chemical reactivity. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively harness this compound's synthetic potential.
Molecular Identity and Physicochemical Properties
This compound is a substituted pyridine characterized by the presence of two bromine atoms at positions 2 and 3, and a methyl group at position 6. This substitution pattern imparts distinct electronic and steric properties that govern its reactivity.
| Identifier | Value |
| IUPAC Name | 2,3-dibromo-6-methylpyridine |
| Synonyms | This compound |
| CAS Number | 261373-04-0[1][2] |
| Molecular Formula | C₆H₅Br₂N[3] |
| Molecular Weight | 250.92 g/mol [4] |
| SMILES | CC1=NC(=C(C=C1)Br)Br[2] |
| InChI Key | BEAADMGNHFDPOM-UHFFFAOYSA-N[2] |
The electronic nature of the pyridine ring is significantly modulated by its substituents. The two electronegative bromine atoms exert a strong electron-withdrawing inductive effect (-I), decreasing the electron density of the aromatic ring and influencing the acidity of the ring protons. Conversely, the methyl group at the 6-position has an electron-donating effect through hyperconjugation and a weak inductive effect (+I). This electronic push-pull relationship is critical to its reactivity profile, particularly in metal-catalyzed cross-coupling reactions.
Molecular Structure Visualization
The planar structure of the pyridine ring is the dominant feature of this compound, with the substituents lying in or very close to the plane of the ring.
Caption: 2D structure of this compound.
Proposed Synthesis Pathway: A Mechanistic Approach
The synthesis of polysubstituted pyridines often requires a multi-step approach. A reliable method for preparing this compound involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide range of functionalities. This approach offers high yields and regiochemical control. The proposed synthesis starts from the commercially available 2-amino-6-methylpyridine.
Experimental Protocol: Synthesis of this compound
Step 1: Monobromination of 2-Amino-6-methylpyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-amino-6-methylpyridine (1.0 eq.) in glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the mixture vigorously for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture onto crushed ice. Neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Isolation: The resulting precipitate, 2-amino-3-bromo-6-methylpyridine, is collected by vacuum filtration, washed with cold water, and dried.
Causality: This electrophilic aromatic substitution proceeds regioselectively. The amino group is a powerful activating group and directs the incoming electrophile (Br+) to the ortho and para positions. In this case, bromination occurs at the 3-position due to steric hindrance from the methyl group at the 6-position and electronic activation.
Step 2: Diazotization and Sandmeyer Reaction
-
Diazotization: Suspend the 2-amino-3-bromo-6-methylpyridine (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the slurry to -5 to 0 °C in an ice-salt bath.
-
Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30-60 minutes at this temperature. The formation of the diazonium salt is a self-validating system; a positive test with starch-iodide paper indicates the presence of excess nitrous acid.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in aqueous HBr. Add the cold diazonium salt solution slowly to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Isolation and Purification: Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality: The Sandmeyer reaction is a robust method for replacing an amino group with a halide. The diazonium salt is an excellent leaving group (N₂ gas), and Cu(I) acts as a catalyst to facilitate the single-electron transfer mechanism that leads to the substitution of the diazonium group with a bromide ion.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the constitution of this compound. The predicted spectrum is simple and highly informative.
¹H NMR (predicted, 400 MHz, CDCl₃):
-
Aromatic Protons: The molecule has two protons on the pyridine ring at positions 4 and 5. These will appear as two distinct doublets due to coupling with each other.
-
H4: Expected to resonate around δ 7.6-7.8 ppm. The deshielding is due to the adjacent electron-withdrawing bromine atom at C3. It will appear as a doublet.
-
H5: Expected to resonate around δ 7.1-7.3 ppm. It will appear as a doublet, coupled to H4.
-
The coupling constant between these two adjacent protons (J₄,₅) should be in the range of 7-9 Hz, typical for ortho-coupling on a pyridine ring.
-
-
Methyl Protons: The methyl group at C6 is attached to an sp² carbon and is adjacent to the nitrogen atom.
-
-CH₃: Expected to appear as a sharp singlet around δ 2.5-2.6 ppm.[6]
-
¹³C NMR (predicted, 101 MHz, CDCl₃):
-
C6 (bearing -CH₃): ~158-160 ppm (deshielded by nitrogen).
-
C2 (bearing Br): ~140-142 ppm (deshielded by nitrogen and bromine).
-
C4: ~138-140 ppm.
-
C5: ~125-127 ppm.
-
C3 (bearing Br): ~120-122 ppm (shielded relative to C2 due to lack of direct N-adjacency).
-
-CH₃: ~23-25 ppm.
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| -CH₃ | 2.55 (s, 3H) | ~24 |
| H5 | 7.20 (d, J = 8.0 Hz, 1H) | ~126 |
| H4 | 7.70 (d, J = 8.0 Hz, 1H) | ~139 |
| C-Br (C3) | - | ~121 |
| C-Br (C2) | - | ~141 |
| C-N (C6) | - | ~159 |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For a compound containing two bromine atoms, the isotopic pattern is unmistakable. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.
-
Molecular Ion Peak (M⁺): A cluster of peaks will be observed corresponding to the different isotopic combinations.
-
[M]⁺ (C₆H₅⁷⁹Br₂N): m/z ≈ 249
-
[M+2]⁺ (C₆H₅⁷⁹Br⁸¹BrN): m/z ≈ 251
-
[M+4]⁺ (C₆H₅⁸¹Br₂N): m/z ≈ 253
-
-
Isotopic Ratio: The relative intensities of these peaks will be approximately 1:2:1 , which is a definitive signature for a dibrominated compound.
-
Fragmentation: Common fragmentation pathways would include the loss of a bromine atom ([M-Br]⁺) and the loss of the methyl group ([M-CH₃]⁺).
Insights from X-ray Crystallography (by Analogy)
While no crystal structure exists for the title compound, the structure of 2-Bromo-3-hydroxy-6-methylpyridine provides a reliable model for its geometry.[7][8]
-
Planarity: The pyridine ring is expected to be essentially planar. The substituents (Br and CH₃) will lie very close to this plane, with minimal deviation. In the analogue, the Br atom is displaced by only 0.0948 Å from the ring's mean plane.[7][8]
-
Bond Lengths and Angles: The C-Br bond lengths are expected to be around 1.88-1.90 Å. The internal bond angles of the pyridine ring will be close to 120°, with some distortion due to the steric bulk and electronic nature of the substituents.
-
Intermolecular Interactions: In the solid state, molecules are likely to pack in a way that maximizes van der Waals forces. Weak intermolecular interactions, such as C-H···Br hydrogen bonds or π–π stacking between pyridine rings, could play a role in the crystal lattice formation, similar to those observed in related structures.[7][8]
Safety and Handling
Based on the safety data for the closely related isomer 3,6-Dibromo-2-methylpyridine, this compound should be handled with care as it is expected to be toxic and corrosive.[4][9]
-
Hazards:
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
-
Conclusion
This compound is a synthetically valuable building block whose utility is derived directly from its well-defined molecular structure. The strategic placement of two bromine atoms allows for selective functionalization via modern cross-coupling chemistry, while the methyl group provides a simple yet important structural and electronic modification. A thorough understanding of its spectroscopic properties is essential for reaction monitoring and product characterization. By leveraging the analytical and synthetic principles outlined in this guide, researchers can confidently and safely employ this compound to advance their discovery programs in medicine and materials science.
References
- Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1729.
- PubChem. (n.d.). 2,3-Dibromo-6-methylpyridine. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). Supporting Information for a related publication.
- Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate.
- PubChem. (n.d.). 3,6-Dibromo-2-methylpyridine. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- Nowick, J. S. (n.d.). NMR Spectra for Methylpyridines. University of California, Irvine.
- J&K Scientific. (n.d.). 2,3-Dibromo-6-methylpyridine, 98%.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- Singh, A. K., et al. (2017). 3,5-Dibromo-6-methylpyridin-2-amine. ResearchGate.
- Google Patents. (n.d.). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.
- SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine.
Sources
- 1. This compound CAS#: 261373-04-0 [m.chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 3,6-Dibromo-2-methylpyridine | C6H5Br2N | CID 2762946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-DIBROMO-6-METHYLPYRIDINE | 39919-65-8 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,6-ジブロモ-2-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Characterization of 2,3-Dibromo-6-picoline: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of heterocyclic compounds is paramount. 2,3-Dibromo-6-picoline, a substituted pyridine, presents a unique substitution pattern that influences its chemical reactivity and potential applications as a building block in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific isomer, this guide will focus on a detailed prediction and interpretation of its spectroscopic characteristics, drawing upon established principles and comparative data from related brominated picoline isomers.
Molecular Structure and Expected Spectroscopic Features
This compound, with the chemical formula C₆H₅Br₂N, possesses a pyridine ring substituted with two bromine atoms at the 2 and 3 positions and a methyl group at the 6 position. This arrangement of a weak electron-donating group (methyl) and two strongly electron-withdrawing groups (bromo) on the pyridine ring creates a distinct electronic environment that will be reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring and one signal in the aliphatic region for the methyl group protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~ 7.6 - 7.8 | Doublet | ~ 8.0 | Deshielded by the adjacent bromine at C-3 and the nitrogen atom. Coupled to H-5. |
| H-5 | ~ 7.1 - 7.3 | Doublet | ~ 8.0 | Shielded relative to H-4, but deshielded by the adjacent nitrogen. Coupled to H-4. |
| CH₃ | ~ 2.5 - 2.7 | Singlet | - | Typical chemical shift for a methyl group attached to a pyridine ring. |
Causality behind Experimental Choices: The choice of a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial for acquiring high-resolution spectra. The predicted chemical shifts are based on the additive effects of the substituents on the pyridine ring. The bromine atoms are strongly electronegative and will deshield adjacent protons, while the methyl group is weakly electron-donating.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~ 140 - 142 | Directly attached to a bromine atom and adjacent to the nitrogen, leading to significant deshielding. |
| C-3 | ~ 125 - 127 | Directly attached to a bromine atom, resulting in a downfield shift. |
| C-4 | ~ 138 - 140 | Deshielded by the adjacent bromine at C-3 and the nitrogen atom. |
| C-5 | ~ 122 - 124 | Expected to be the most upfield of the aromatic carbons. |
| C-6 | ~ 158 - 160 | Attached to the nitrogen and the methyl group, leading to a downfield shift. |
| CH₃ | ~ 23 - 25 | Typical chemical shift for a methyl group on a pyridine ring. |
Trustworthiness of Predictions: These predictions are grounded in the well-established effects of substituents on the chemical shifts of aromatic carbons. The presence of two bromine atoms is expected to significantly influence the electronic distribution within the pyridine ring, leading to the predicted downfield shifts for the carbon atoms directly attached to them.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak |
| 2980 - 2850 | C-H stretch (aliphatic, CH₃) | Medium-Weak |
| 1600 - 1550 | C=C and C=N ring stretching | Medium-Strong |
| 1450 - 1400 | C-H bend (CH₃) | Medium |
| 1100 - 1000 | C-Br stretch | Strong |
| 850 - 800 | C-H out-of-plane bend | Strong |
Experimental Protocol: To obtain an IR spectrum, the sample would typically be prepared as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Diagram: Predicted IR Spectral Regions
Caption: Key vibrational regions in the predicted IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will be characterized by a distinctive isotopic pattern due to the presence of two bromine atoms.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak for a molecule containing two bromine atoms will appear as a triplet of peaks.
-
M⁺: [C₆H₅⁷⁹Br₂N]⁺
-
(M+2)⁺: [C₆H₅⁷⁹Br⁸¹BrN]⁺
-
(M+4)⁺: [C₆H₅⁸¹Br₂N]⁺ The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1. The calculated monoisotopic mass of the M⁺ peak is approximately 248.88 g/mol .
-
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of a bromine atom ([M-Br]⁺), followed by the loss of the second bromine atom. Loss of a methyl radical ([M-CH₃]⁺) is also a possible fragmentation pathway.
Diagram: Isotopic Pattern of the Molecular Ion
Caption: Expected 1:2:1 isotopic pattern for the molecular ion.
Conclusion
References
Due to the predictive nature of this guide and the lack of specific literature for this compound's spectroscopic data, a formal reference list with clickable URLs to direct sources is not applicable. The predictions are based on fundamental principles of spectroscopic interpretation, which are detailed in numerous standard organic chemistry and spectroscopy textbooks.
solubility of 2,3-Dibromo-6-methylpyridine in organic solvents
An In-Depth Technical Guide to the Solubility of 2,3-Dibromo-6-methylpyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-Dibromo-6-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive public data, this document establishes a foundational understanding of its solubility based on first principles of physical organic chemistry. We delve into the molecular characteristics that govern its interactions with various solvent classes and provide a rigorous, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretical framework for handling and utilizing this compound in solution-phase applications.
Introduction: The Significance of 2,3-Dibromo-6-methylpyridine
2,3-Dibromo-6-methylpyridine is a halogenated pyridine derivative of significant interest in synthetic chemistry. Its utility as a versatile building block stems from the differential reactivity of its bromine atoms and the directing influence of the methyl group and nitrogen atom, allowing for selective functionalization in the synthesis of complex molecules. A thorough understanding of its solubility is a critical prerequisite for its effective use in reaction design, purification by crystallization, formulation development, and analytical method development. This guide provides the necessary insights to predict and experimentally validate the solubility of this compound.
Theoretical Framework for Solubility: A Molecular Perspective
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful heuristic: a solute will dissolve best in a solvent that has similar polarity and hydrogen-bonding capabilities.[1]
Molecular Structure and Physicochemical Properties
To predict the solubility of 2,3-Dibromo-6-methylpyridine, we must first analyze its structure:
-
Pyridine Ring: The core is a pyridine ring, which is a polar, aromatic heterocycle. The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor.[2] Pyridine itself is miscible with water and a broad range of organic solvents.
-
Bromo Substituents: The two bromine atoms are highly electronegative and electron-withdrawing. They increase the molecular weight and polarizability of the molecule, contributing to stronger van der Waals forces. Their presence also influences the electron distribution in the aromatic ring.
-
Methyl Group: The methyl group is a nonpolar, electron-donating group. It adds to the nonpolar character of the molecule.
Overall, 2,3-Dibromo-6-methylpyridine can be classified as a moderately polar molecule. The pyridine nitrogen provides a site for hydrogen bond acceptance, but the molecule lacks a hydrogen bond donor. Its solid state is likely stabilized by crystal lattice energy, which must be overcome by solute-solvent interactions for dissolution to occur.
Predicted Solubility in Different Solvent Classes
Based on its molecular structure, we can predict its relative solubility:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the methyl group and the overall molecular size contribute to London dispersion forces, the significant polarity from the pyridine ring and bromo groups will hinder dissolution in nonpolar media.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Good solubility is anticipated in these solvents. Solvents like DCM and THF can effectively solvate the polar regions of the molecule through dipole-dipole interactions without having to disrupt a strong hydrogen-bonding network. Acetone and ethyl acetate, with their carbonyl groups, can also engage in favorable dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Moderate to good solubility is expected in simple alcohols like methanol and ethanol. These solvents can interact with the molecule's dipole and the nitrogen atom can act as a hydrogen bond acceptor.[3] Solubility in water is likely to be low. While the pyridine nitrogen can accept hydrogen bonds from water, the bulky, nonpolar bromo and methyl groups will disfavor solvation in a highly hydrogen-bonded solvent like water.
The following diagram illustrates the key intermolecular forces at play between 2,3-Dibromo-6-methylpyridine and representative solvent types.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, providing a reliable measure of a compound's solubility at a specific temperature.[4][5]
The Shake-Flask Method: A Self-Validating Protocol
This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The trustworthiness of the method comes from ensuring an excess of solid is present throughout the equilibration period and that temperature is precisely controlled.
Materials and Equipment:
-
2,3-Dibromo-6-methylpyridine (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or another suitable quantitative analytical instrument.
Step-by-Step Experimental Workflow
The following protocol outlines the essential steps for accurate solubility determination.
Step 1: Preparation 1.1. Add an excess amount of solid 2,3-Dibromo-6-methylpyridine to a series of glass vials. An amount that is visibly in excess after equilibration is crucial. 1.2. Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial. 1.3. Securely cap the vials to prevent solvent evaporation.
Step 2: Equilibration 2.1. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C / 298.15 K). 2.2. Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is ideal, especially for compounds with slow dissolution kinetics.
Step 3: Sampling and Sample Preparation 3.1. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. 3.2. Carefully withdraw a sample of the supernatant using a syringe. 3.3. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to avoid artificially high results. 3.4. Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.
Step 4: Quantification 4.1. Analyze the diluted sample using a validated HPLC-UV method. A pre-established calibration curve using standards of 2,3-Dibromo-6-methylpyridine of known concentrations is required for accurate quantification. 4.2. Calculate the concentration of the saturated solution, accounting for the dilution factor.
The workflow for this protocol is visualized in the diagram below.
Data Presentation and Interpretation
For clarity and comparability, solubility data should be presented in a structured format. The following table provides a template for recording experimentally determined values.
Table 1: Solubility of 2,3-Dibromo-6-methylpyridine in Common Organic Solvents at 25 °C (298.15 K)
| Solvent Class | Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| Nonpolar | Toluene | Shake-Flask/HPLC-UV | |||
| n-Hexane | Shake-Flask/HPLC-UV | ||||
| Polar Aprotic | Dichloromethane | Shake-Flask/HPLC-UV | |||
| Tetrahydrofuran (THF) | Shake-Flask/HPLC-UV | ||||
| Ethyl Acetate | Shake-Flask/HPLC-UV | ||||
| Acetone | Shake-Flask/HPLC-UV | ||||
| Acetonitrile | Shake-Flask/HPLC-UV | ||||
| Dimethylformamide (DMF) | Shake-Flask/HPLC-UV | ||||
| Polar Protic | Methanol | Shake-Flask/HPLC-UV | |||
| Ethanol | Shake-Flask/HPLC-UV | ||||
| 2-Propanol | Shake-Flask/HPLC-UV | ||||
| Water | Shake-Flask/HPLC-UV |
Molecular Weight of 2,3-Dibromo-6-methylpyridine: 250.92 g/mol
Conclusion
This guide establishes a robust framework for understanding and determining the solubility of 2,3-Dibromo-6-methylpyridine. By combining a theoretical analysis based on molecular structure with a detailed, reliable experimental protocol, researchers are empowered to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The principles and methodologies outlined herein provide a self-validating system for generating the high-quality data essential for advancing chemical and pharmaceutical research.
References
- PubChem. 3,6-Dibromo-2-methylpyridine.
- PubChem. 2,3-Dibromo-6-methylpyridine.
- chemeurope.com. Pyridine. [Link]
- StackExchange. How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]
- YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
- NCBI Bookshelf. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine. [Link]
- National Institutes of Health. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC. [Link]
- Sciencemadness Wiki. Pyridine. [Link]
- LookChem. Cas 109-04-6,2-Bromopyridine. [Link]
- Reddit. Help with 4-Bromopyridine HCl. [Link]
- Quora. How do you determine the solubility of a solid? [Link]
- ACS Publications.
- University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- ResearchGate.
- University of Toronto Scarborough. Solubility of Organic Compounds. [Link]
- RSC Publishing. Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. [Link]
- Scribd. Effect of Substituents On Basicity of Pyridine | PDF. [Link]
- ResearchGate. Pyridine pK a (THF) changes caused by substituent effects. | Download Table. [Link]
- RSC Publishing. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
Sources
Introduction: The Strategic Value of 2,3-Dibromo-6-picoline in Synthesis
An In-Depth Technical Guide to the Stability and Storage of 2,3-Dibromo-6-picoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated pyridine derivatives are indispensable building blocks.[1] Their unique electronic properties and versatile reactivity make them ideal scaffolds for constructing complex molecular architectures. This compound (also known as 2,3-Dibromo-6-methylpyridine) is a key intermediate in this class, offering multiple reaction sites for derivatization. The strategic placement of two bromine atoms and a methyl group on the pyridine ring allows for selective functionalization through powerful synthetic methods like Suzuki and Sonogashira cross-coupling reactions.[2] This versatility is crucial in drug discovery programs for developing novel therapeutics and in the synthesis of advanced agrochemicals.[1][3]
Given its role as a high-value starting material, ensuring the chemical integrity of this compound from procurement to reaction is paramount. Degradation of this intermediate can lead to the formation of critical impurities, reduced reaction yields, and downstream purification challenges, ultimately impacting project timelines and outcomes. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and a robust protocol for assessing the long-term viability of this compound.
Chemical and Physical Properties
A foundational understanding of the compound's physical properties is the first step in defining its handling and storage requirements. While specific data for this compound is limited, data from its close isomer, 3,6-Dibromo-2-methylpyridine, provides a reliable proxy for its general characteristics.
| Property | Value | Source |
| Chemical Name | This compound / 2,3-Dibromo-6-methylpyridine | N/A |
| CAS Number | 261373-04-0 | [4] |
| Molecular Formula | C₆H₅Br₂N | [5][6] |
| Molecular Weight | 250.92 g/mol | [5] |
| Physical State | Solid | [5] |
| Appearance | White to light brown solid/powder | [5][7] |
| Melting Point | 36 - 39 °C / 96.8 - 102.2 °F (for isomer 3,6-Dibromo-2-methylpyridine) | [5] |
| Water Solubility | Low water solubility is expected. | [8] |
Core Stability Profile and Inherent Reactivity
The stability of this compound is governed by the interplay of the pyridine ring's aromaticity and the reactivity conferred by its substituents. Safety Data Sheets for closely related brominated picolines consistently report that the compound is stable under recommended storage conditions.[7] However, "stable" is a relative term, and understanding the potential degradation vectors is crucial for risk mitigation.
Thermal Stability
Chemical Incompatibility and Reactivity
The primary chemical incompatibility noted for brominated pyridines is with strong oxidizing agents .[9] This is a critical consideration. The electron-rich pyridine ring can be susceptible to oxidation, which could lead to the formation of N-oxides or ring-opening byproducts. The methyl group is also a potential site for oxidation under harsh conditions.
Furthermore, the bromine atoms are susceptible to nucleophilic substitution, although this typically requires specific reaction conditions (e.g., heat, catalysts, potent nucleophiles). Exposure to strong bases should be controlled, as they could potentially promote dehydrohalogenation or other side reactions over long storage periods.
Sensitivity to Light and Atmosphere
-
Air Sensitivity: While not classified as acutely air-sensitive, prolonged exposure to atmospheric oxygen, especially in the presence of heat or light, presents a long-term risk of oxidation.
-
Moisture Sensitivity: Due to its low water solubility, hydrolysis is not expected to be a rapid degradation pathway.[8] However, the presence of moisture can facilitate other reactions and is generally detrimental to the long-term stability of most organic reagents.
-
Photosensitivity: Many aromatic and heterocyclic compounds exhibit sensitivity to UV light. Photons can provide the activation energy needed to initiate radical reactions or other degradation pathways. Therefore, protection from light is a key precautionary measure.
Recommended Storage and Handling Protocols
Based on the compound's stability profile, a multi-faceted approach to storage is required to maximize shelf-life and ensure experimental reproducibility.
-
Temperature: The optimal storage condition is in a cool environment.[8] A recommended temperature is <15°C, with refrigeration (2-8°C) being a common and effective practice. It is crucial to avoid freeze-thaw cycles.
-
Atmosphere: For long-term storage, packaging under an inert atmosphere (e.g., argon or nitrogen) is the gold standard. This displaces atmospheric oxygen and moisture, directly mitigating the primary risks of oxidative degradation. For routine lab use, ensuring the container is tightly sealed immediately after dispensing is critical.[7][8]
-
Container: The compound should be stored in its original, tightly sealed container.[8] If repackaging is necessary, use amber glass vials or bottles to provide protection from light.
-
Location: Store in a dry, cool, and well-ventilated area away from direct sunlight and incompatible materials, particularly strong oxidizers.[8] The storage area should be secure and accessible only to authorized personnel.[8]
Summary of Storage Conditions
| Condition | Recommended (For Long-Term Integrity) | To Avoid (Conditions Promoting Degradation) |
| Temperature | Cool and dark place, <15°C. Refrigerate (2-8°C) for optimal stability. | Room temperature with fluctuations, direct heat sources. |
| Atmosphere | Inert gas (Argon/Nitrogen) overlay. Tightly sealed containers.[8] | Open to air, high humidity environments. |
| Light | Amber glass or opaque containers. Store in a dark location. | Direct sunlight, prolonged exposure to UV light. |
| Compatibility | Store isolated or with other non-reactive organic solids. | Proximity to strong oxidizing agents, strong acids/bases.[9] |
Experimental Protocol: Forced Degradation Study for Stability Assessment
To empirically validate the stability of a given batch of this compound, a forced degradation study is the definitive method. This involves subjecting the compound to stress conditions to accelerate potential degradation and identify the resulting impurities.
Objective: To assess the stability of this compound under thermal, photolytic, oxidative, and hydrolytic (acidic/basic) stress and to develop a stability-indicating analytical method.
Materials:
-
This compound (test sample)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or Trifluoroacetic Acid) for mobile phase
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC system with UV/DAD detector, analytical balance, pH meter, stability chambers/ovens, photostability chamber.
Methodology:
Step 1: Preparation of Stock and Control Solutions
-
Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
Dilute this stock solution with a 50:50 ACN:Water mixture to create a working solution of ~50 µg/mL. This is the Time Zero (T₀) Control .
-
Analyze the T₀ Control via HPLC to determine the initial purity and retention time of the parent peak.
Step 2: Application of Stress Conditions For each condition, place a known quantity of the solid compound or an aliquot of the stock solution in a suitable vial.
-
Acid Hydrolysis:
-
Add 1 mL of 0.1 M HCl to the vial.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with an equimolar amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.
-
-
Base Hydrolysis:
-
Add 1 mL of 0.1 M NaOH to the vial.
-
Heat at 60°C for 4 hours.
-
Cool, neutralize with an equimolar amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Add 1 mL of 3% H₂O₂ to the vial.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Cool, then prepare a working solution as in Step 1.
-
-
Photolytic Degradation:
-
Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
After exposure, prepare a working solution.
-
Step 3: HPLC Analysis
-
Analyze all stressed samples, alongside a freshly prepared control sample, using a stability-indicating HPLC method (e.g., C18 column, gradient elution with water/ACN mobile phase containing 0.1% formic acid, UV detection at an appropriate wavelength).
-
Assess the chromatograms for:
-
A decrease in the peak area of the this compound peak.
-
The appearance of new peaks (degradants).
-
Peak purity of the parent peak using a Diode Array Detector (DAD) to ensure no co-eluting impurities.
-
Step 4: Data Interpretation
-
Calculate the percentage of degradation for each stress condition.
-
Identify the conditions under which the compound is most labile.
-
The analytical method is considered "stability-indicating" if all degradant peaks are well-resolved from the parent peak.
Visualizing the Stability Workflow
The following diagram outlines the logical flow of the forced degradation study, providing a clear visual representation of the self-validating protocol.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
This compound is a valuable synthetic intermediate whose stability is critical for successful research and development outcomes. While stable under ideal conditions, it is susceptible to degradation from exposure to strong oxidizers, light, and elevated temperatures. Adherence to strict storage protocols—specifically, keeping the compound in a cool, dark, dry, and tightly sealed environment, preferably under an inert atmosphere—is essential to preserve its purity and reactivity. For projects requiring the highest level of quality assurance, conducting a forced degradation study as outlined provides empirical evidence of stability and ensures the integrity of the starting material, thereby safeguarding the entire synthetic pathway.
References
- Fisher Scientific. (2024-03-02). SAFETY DATA SHEET: 3,6-Dibromo-2-methylpyridine. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-13). The Significance of Pyridine Derivatives in Modern Chemical Research. [Link]
- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- Organic Syntheses. 2,3-diaminopyridine. [Link]
- NIH National Library of Medicine. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
- Google Patents. CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. Applications of 2-Amino-3-bromo-6-methylpyridine. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Cole-Parmer.
- Bal Seal Engineering. CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. [Link]
- Google Patents. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.
- Graco. (2024-10-29).
- Fluimac.
- PubChem. 2,3-Dibromo-6-methylpyridine. [Link]
- MDPI. (2017-01-27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Manufacturer's Guide to 3,6-Dibromo-2-Methylpyridine: Synthesis, Safety & Market Prospects. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 261373-04-0 [chemicalbook.com]
- 5. fishersci.de [fishersci.de]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 2,3-Dibromo-6-picoline
Introduction: Contextualizing the Hazard
2,3-Dibromo-6-picoline is a halogenated pyridine derivative, a class of compounds integral to the synthesis of complex molecules in pharmaceutical and materials science research. Its utility as a chemical intermediate, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety considerations for this compound, offering a framework for its safe handling, storage, and emergency management.
Section 1: Hazard Identification and Risk Assessment
Based on the data from analogous brominated pyridine compounds, this compound should be presumed to present several key hazards.
1.1 Acute Health Hazards:
-
Skin Irritation: Direct contact is likely to cause skin irritation, characterized by redness and discomfort.[1][2]
-
Serious Eye Irritation: The compound is expected to be a serious eye irritant, potentially causing significant damage upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[1][2]
-
Harmful if Swallowed: While specific oral toxicity data is unavailable, related compounds are classified as harmful if swallowed.[3]
1.2 Chronic Health Hazards:
The chronic toxicological properties of this compound have not been fully investigated.[4] However, repeated or prolonged exposure to pyridine derivatives can potentially lead to liver and kidney effects.[5]
1.3 Environmental Hazards:
Data on the environmental impact of this compound is limited. As a general precaution for halogenated organic compounds, release into the environment should be avoided.[4]
Section 2: Prudent Practices for Safe Handling
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and procedural diligence, is essential for mitigating the risks associated with this compound.
2.1 Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure at the source.
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated area. For weighing and transferring solid material, a chemical fume hood is mandatory to prevent inhalation of airborne particulates.[6][7]
-
Contained Systems: For larger-scale reactions, the use of closed-system reactors is recommended to prevent the release of dust and vapors.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of the work area.[4]
2.2 Personal Protective Equipment (PPE): A Necessary Barrier
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[7]
-
Skin and Body Protection: A lab coat should be worn to protect against skin contact. For procedures with a higher risk of exposure, chemically resistant aprons or coveralls may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
2.3 Procedural Best Practices:
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.[3][9]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7]
Section 3: Experimental Protocol - A Case Study
The following is a generalized, step-by-step protocol for the use of a solid brominated pyridine, such as this compound, in a laboratory-scale chemical reaction. This protocol is illustrative and should be adapted based on the specific requirements of the intended reaction.
Objective: To safely dispense and use this compound as a starting material in a chemical synthesis.
Materials:
-
This compound
-
Appropriate reaction solvent
-
Reaction flask and condenser
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper/boat
-
Personal Protective Equipment (as detailed in Section 2.2)
Procedure:
-
Preparation: Don all required PPE (lab coat, safety goggles, and nitrile gloves). Ensure the chemical fume hood is operational.
-
Dispensing:
-
Place a tared weighing boat on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound from its storage container to the weighing boat using a clean spatula. Minimize any dust generation during this process.
-
Securely close the storage container immediately after dispensing.
-
-
Reaction Setup:
-
Place the reaction flask, equipped with a magnetic stir bar, inside the fume hood.
-
Add the reaction solvent to the flask.
-
Carefully add the weighed this compound to the reaction flask.
-
Assemble the reaction apparatus (e.g., attach the condenser).
-
-
Reaction Execution:
-
Commence stirring and heating (if required) as per the specific reaction protocol.
-
Monitor the reaction from outside the fume hood.
-
-
Work-up and Cleanup:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction carefully, if necessary, following the specific protocol.
-
Clean all glassware thoroughly.
-
Dispose of all chemical waste, including any contaminated consumables (e.g., weighing paper, gloves), in appropriately labeled hazardous waste containers.
-
Section 4: Emergency Response
Preparedness is key to effectively managing any unforeseen incidents.
4.1 In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
4.2 Spill Response Workflow:
The following diagram illustrates a logical workflow for responding to a spill of this compound.
Caption: Workflow for Spill Response.
Section 5: Physical and Chemical Data
The following table summarizes the available physical and chemical properties for this compound. Note that some of this data is predicted.
| Property | Value | Source |
| CAS Number | 261373-04-0 | ChemicalBook |
| Molecular Formula | C₆H₅Br₂N | PubChem |
| Molecular Weight | 250.92 g/mol | PubChem |
| Appearance | Light yellow to light brown Solid-Liquid Mixture | ChemicalBook |
| Boiling Point | 254.3±35.0 °C (Predicted) | ChemicalBook |
| Density | 1.911±0.06 g/cm³ (Predicted) | ChemicalBook |
| Storage Temperature | Room Temperature, Inert atmosphere | ChemicalBook |
Conclusion
While this compound is a valuable reagent, its handling demands a proactive and informed approach to safety. By understanding the potential hazards extrapolated from analogous compounds and adhering to the multi-layered safety protocols outlined in this guide—encompassing robust engineering controls, appropriate personal protective equipment, and diligent laboratory practices—researchers can effectively mitigate risks. The principles of chemical safety dictate that in the absence of specific data, a conservative approach must be taken. Therefore, treating this compound with the high degree of caution afforded to its more thoroughly studied, hazardous relatives is not only prudent but essential for ensuring a safe research environment.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific website: [Link]
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois website: [Link]
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific website: [Link]
- Thermo Fisher Scientific. (2025, September 24). 2-Amino-3,5-dibromo-6-methylpyridine SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific website: [Link]
- Department of Organic Chemistry, Stockholm University. (2017, May 4). General Safety Framework of the Department of Organic Chemistry. Retrieved from Stockholm University website: [Link]
- Capot Chemical Co., Ltd. (2012, December 11). MSDS of 3,6-Dibromo-2-methylpyridine.
- Cohizon Life Sciences. (2022, June 20). MATERIAL SAFETY DATA SHEET. Retrieved from Cohizon Life Sciences website: [Link]
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- University of Wisconsin-La Crosse. Part E: Emergency Procedures. Retrieved from University of Wisconsin-La Crosse website: [Link]
- New Jersey Department of Health. HAZARD SUMMARY: PYRIDINE.
- GOV.UK. (2024, November 28). Pyridine: general information.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. gov.uk [gov.uk]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
A Technical Guide to Sourcing and Utilization of 2,3-Dibromo-6-picoline for Research and Development
For researchers, scientists, and drug development professionals, the procurement of high-quality starting materials is a critical, yet often challenging, first step in the journey of discovery. The isomeric purity and overall quality of a chemical building block can significantly impact reaction yields, impurity profiles, and ultimately, the success of a research campaign. This guide provides an in-depth technical overview of 2,3-Dibromo-6-picoline (also known as 2,3-Dibromo-6-methylpyridine), a versatile heterocyclic compound pivotal in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2][3] This document will navigate the landscape of commercial suppliers, delve into the nuances of quality control, and provide actionable insights for the effective procurement and handling of this important synthetic intermediate.
Introduction to this compound: A Versatile Heterocyclic Building Block
This compound, with the CAS number 261373-04-0, belongs to a class of functionalized pyridine derivatives that are highly valued in organic synthesis.[4] The pyridine scaffold is a ubiquitous motif in a vast array of FDA-approved drugs and biologically active molecules.[1] The strategic placement of two bromine atoms on the pyridine ring, ortho and meta to the methyl group, provides two reactive handles for a variety of cross-coupling reactions and other chemical transformations. This allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of novel drug candidates and other functional materials.[2][3]
Commercial Suppliers of this compound: A Comparative Overview
The commercial availability of this compound is broad, with a range of suppliers from large-scale manufacturers to specialized catalog companies. It is crucial for the end-user to differentiate between these suppliers to ensure a stable and high-quality supply chain. The following table provides a non-exhaustive list of commercial suppliers. It is important to note that the CAS number 39919-65-8 for the isomer 2,5-Dibromo-6-methylpyridine is sometimes used interchangeably or listed as a related product.[5][6]
| Supplier Category | Representative Companies | Typical Purity | Key Considerations for Researchers |
| Manufacturers & Large-Scale Distributors | TCI America, Sigma-Aldrich (Merck), Fisher Scientific[7][8] | >97% | Consistent batch-to-batch quality, comprehensive documentation (CoA, SDS), and capability for bulk orders. Ideal for later-stage development and process chemistry. |
| Specialty Chemical Suppliers & Catalog Companies | J&K Scientific[9], ChemUniverse[10], BLD Pharm[6] | 97-98% | Wide variety of pack sizes, readily available for small-scale research. Purity and documentation should be carefully verified for each batch. |
| Online Marketplaces & Aggregators | ChemicalBook[8], PubChem[11] | Varies | Useful for identifying a broad range of potential suppliers. It is essential to vet the primary supplier listed on these platforms. |
Quality Control and Analytical Validation: Ensuring Fitness for Purpose
The quality of this compound can significantly influence the outcome of synthetic endeavors. Impurities, such as isomers or residual starting materials from the synthesis, can lead to side reactions and complicate purification. Therefore, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is paramount.
Key Analytical Techniques for Quality Assessment
A comprehensive CoA for this compound should include data from the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is a primary method for confirming the identity and isomeric purity of the compound. The spectra should be consistent with the expected structure of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for assessing purity and identifying volatile impurities. The GC chromatogram should show a single major peak corresponding to the product, and the mass spectrum should match the expected molecular weight (250.92 g/mol ) and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from non-volatile impurities. The purity is typically reported as a percentage based on the area of the product peak.
Interpreting the Certificate of Analysis (CoA)
When reviewing a CoA, researchers should pay close attention to:
-
Purity: Most suppliers offer this compound with a purity of 97% or higher.[9][10] For sensitive applications, a higher purity grade may be necessary.
-
Identification of Impurities: While a CoA may not always list the specific identity of all impurities, the presence of significant unknown peaks in the analytical data should be a red flag.
-
Consistency: For ongoing projects, it is advisable to request CoAs from different batches to ensure the supplier's process is consistent and the impurity profile remains stable.
Workflow for Supplier Qualification and Incoming Quality Control
A robust workflow for qualifying new suppliers and performing incoming quality control is essential for maintaining the integrity of research and development activities.
Caption: A typical workflow for qualifying a new chemical supplier and performing incoming quality control.
Synthesis and Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce diverse substituents.
For instance, the dibrominated pyridine core can serve as a scaffold for the synthesis of kinase inhibitors, which are a crucial class of anti-cancer drugs.[3] The ability to precisely modify the substitution pattern on the pyridine ring allows for the fine-tuning of a compound's binding affinity and selectivity for a specific biological target.
A general synthetic scheme illustrating the utility of this compound is presented below:
Caption: Synthetic utility of this compound in common cross-coupling reactions.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential for ensuring laboratory safety. The information provided in the Safety Data Sheet (SDS) from the supplier should always be consulted and followed.
Hazard Summary
Based on available SDS, this compound and its isomers are generally classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[7][12]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[13]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[13]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][7]
-
Ventilation: Use only outdoors or in a well-ventilated area.[12][13]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[12][13]
Storage Recommendations
-
Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[7][13]
-
Incompatibilities: Keep away from strong oxidizing agents.[12]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and other areas of chemical research. A thorough understanding of the commercial supplier landscape, coupled with a robust quality control process, is essential for ensuring the success of research and development projects that utilize this important intermediate. By carefully evaluating suppliers, scrutinizing analytical data, and adhering to safe handling practices, researchers can confidently incorporate this compound into their synthetic workflows and accelerate the pace of innovation.
References
- J&K Scientific. 2,3-Dibromo-6-methylpyridine, 98%.
- ChemUniverse. This compound [P57312].
- NINGBO INNO PHARMCHEM CO.,LTD. Chemical Building Blocks: The Significance of Pyridine Derivatives in Industry. 2026.
- Design and synthesis of fused pyridine building blocks for automated library generation.
- Thermo Fisher Scientific. Certificate of analysis.
- The Significance of Pyridine Derivatives in Modern Chemical Research. 2025.
- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
- ACS Publications. Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. The Journal of Organic Chemistry.
- Georgia Southern Commons. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.
- Google Patents. CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- PubChem. 2,3-Dibromo-6-methylpyridine.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. 2017.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-アミノ-3,5-ジブロモ-6-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 39919-65-8 2,5-Dibromo-6-methylpyridine AKSci J91556 [aksci.com]
- 6. 39919-65-8|2,5-Dibromo-6-methylpyridine|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.de [fishersci.de]
- 9. productcomplianceinstitute.com [productcomplianceinstitute.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2,3-Dibromo-6-methylpyridine | C6H5Br2N | CID 22280663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Reactivity of the Bromine Atoms in 2,3-Dibromo-6-picoline
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the two bromine substituents in 2,3-Dibromo-6-picoline. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electronic and steric factors that govern the regioselectivity of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. By synthesizing foundational principles of pyridine chemistry with empirical data from analogous systems, this guide offers predictive insights and practical methodologies for the selective functionalization of this versatile synthetic intermediate.
Introduction: The Strategic Importance of this compound
This compound is a halogenated pyridine derivative of significant interest in medicinal and materials chemistry. Its utility as a synthetic building block lies in the differential reactivity of its two bromine atoms, which allows for sequential and site-selective introduction of various functional groups. This capability enables the construction of complex molecular architectures, making it a valuable precursor for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. Understanding the factors that control the reactivity at the C2 and C3 positions is paramount for its effective utilization in multi-step synthetic campaigns.
Core Reactivity Principles: An Interplay of Electronic and Steric Effects
The reactivity of this compound is primarily dictated by the inherent electronic properties of the pyridine ring, modulated by the steric and electronic influence of the methyl group at the 6-position.
Electronic Landscape of the Pyridine Ring
The pyridine nitrogen is strongly electron-withdrawing, creating a polarized ring system with a significant electron deficiency at the α (C2, C6) and γ (C4) positions.[1] This polarization is a key determinant in the susceptibility of the ring to nucleophilic attack. In the context of nucleophilic aromatic substitution (SNAr), attack at the C2 or C4 position is generally favored due to the ability of the electronegative nitrogen atom to stabilize the resulting negative charge in the Meisenheimer intermediate.[1]
The Influence of the 6-Methyl Group
The methyl group at the C6 position introduces two opposing effects:
-
Steric Hindrance: The physical bulk of the methyl group impedes the approach of nucleophiles and bulky catalyst complexes to the adjacent C2 position. This steric congestion can significantly reduce the rate of reaction at C2 compared to an unhindered position.[2]
-
Electronic Effect: As an alkyl group, the methyl substituent has a weak electron-donating effect (+I), which can slightly decrease the overall electrophilicity of the pyridine ring.[3] While this effect is generally modest, it can influence the subtle balance of reactivity between the two bromine atoms.
The interplay of these factors creates a nuanced reactivity profile for this compound, where the electronically favored C2 position is sterically hindered, potentially enhancing the relative reactivity of the C3 position under certain conditions.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions
The SNAr reaction is a cornerstone of pyridine chemistry, enabling the direct displacement of a halide with a wide range of nucleophiles.[4] In this compound, the regioselectivity of this reaction is a delicate balance between electronic activation and steric hindrance.
Preferential Reactivity at the C2-Position
Based on fundamental principles, the C2 position is electronically activated towards nucleophilic attack. The formation of a Meisenheimer intermediate following nucleophilic addition at C2 is stabilized by delocalization of the negative charge onto the pyridine nitrogen.[5] This intrinsic electronic advantage suggests that, in the absence of overwhelming steric effects, the C2-bromine will be more labile.
Conditions Favoring C2-Substitution
-
Small, potent nucleophiles: Nucleophiles with a small steric footprint, such as methoxide or small amines, are more likely to overcome the steric hindrance posed by the 6-methyl group and react at the electronically favored C2 position.
-
Elevated temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the steric barrier at the C2 position.
Potential for C3-Substitution
While electronically less favored, the C3 position is sterically more accessible. This suggests that under conditions where the steric hindrance at C2 is prohibitive, selective substitution at C3 may be achievable.
-
Bulky nucleophiles: Large, sterically demanding nucleophiles may exhibit a preference for the more accessible C3 position.
-
Reaction conditions that favor kinetic control: At lower temperatures, the reaction may be governed by the path of lower activation energy, which could potentially be the attack at the less hindered C3 position, despite the formation of a less stable intermediate.
A study on the reaction of 2,3-dihalopyridines with sodium methanethiolate demonstrated that regiocontrolled SNAr is achievable, highlighting the potential for selective substitution on the 2,3-dihalopyridine scaffold.[6]
Metal-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the functionalization of aryl halides.[7][8][9] The regioselectivity of these reactions on this compound is influenced by the relative ease of oxidative addition of the palladium catalyst to the C-Br bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[9][10] The regioselectivity in dihalopyridines is often dependent on both electronic and steric factors. The more electron-deficient C-Br bond typically undergoes oxidative addition more readily. Given the electronic landscape of the pyridine ring, the C2-Br bond is expected to be more reactive. However, the steric hindrance from the 6-methyl group could favor coupling at the C3 position. Studies on polychlorinated aromatics have demonstrated that selective Suzuki-Miyaura reactions are possible, allowing for the stepwise functionalization of polyhalogenated heterocycles.[11]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[12] Similar to the Suzuki-Miyaura coupling, the regioselectivity is expected to be influenced by the electronic and steric environment of the C-Br bonds. Catalyst-controlled regioselectivity has been observed in the Sonogashira coupling of diiodopurines, where the choice of palladium ligand dictates the site of reaction.[13][14] This precedent suggests that a similar catalyst-controlled approach could be employed for the selective alkynylation of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds.[15][16][17] This reaction is generally tolerant of a wide range of functional groups and has been successfully applied to various bromopyridines. The relative reactivity of the C2-Br and C3-Br bonds in a Buchwald-Hartwig amination will depend on the specific catalyst system employed. The use of bulky phosphine ligands on the palladium catalyst could potentially favor reaction at the less sterically hindered C3 position.
Experimental Protocols
The following protocols are provided as illustrative examples for the selective functionalization of brominated picoline systems and can be adapted for this compound.
Protocol for Nucleophilic Aromatic Substitution: Synthesis of 2-Alkoxy-3-bromo-6-methylpyridine
This protocol is adapted from the synthesis of 2-bromo-3-methoxy-6-methylpyridine.[1]
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as anhydrous THF or DMF, add sodium alkoxide (1.1 eq) at room temperature.
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-3-bromo-6-methylpyridine.
Protocol for Suzuki-Miyaura Coupling
This is a general procedure based on established methods for the Suzuki-Miyaura coupling of bromopyridines.[7][10]
-
In a Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or ester (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to isolate the coupled product.
Protocol for Buchwald-Hartwig Amination
This general protocol is based on established procedures for the amination of bromopyridines.
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the amine (1.2 eq) and an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture in an oil bath at 80-110 °C until the reaction is complete.
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation
Table 1: Predicted Regioselectivity in Reactions of this compound
| Reaction Type | Preferred Position of Attack | Rationale | Key Influencing Factors |
| SNAr | C2 | Electronic activation by pyridine nitrogen outweighs steric hindrance from the 6-methyl group for small nucleophiles. | Size of the nucleophile, reaction temperature. |
| Suzuki-Miyaura | C2 or C3 | Dependent on the balance between electronic activation at C2 and steric hindrance. Catalyst and ligand choice can influence selectivity. | Catalyst system, nature of the boronic acid/ester. |
| Sonogashira | C2 or C3 | Regioselectivity can potentially be controlled by the choice of palladium catalyst and ligands. | Ligand type (monodentate vs. bidentate). |
| Buchwald-Hartwig | C3 | Bulky phosphine ligands may favor reaction at the less sterically hindered C3 position. | Steric bulk of the phosphine ligand and the amine. |
Visualization of Reaction Pathways
Diagram 1: Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized catalytic cycle for cross-coupling reactions.
Conclusion
The reactivity of the bromine atoms in this compound is a finely balanced interplay of electronic activation from the pyridine nitrogen and steric hindrance from the 6-methyl group. While the C2 position is electronically primed for nucleophilic attack and oxidative addition, the steric impediment of the adjacent methyl group can temper this reactivity, potentially enabling selective functionalization at the more accessible C3 position. The choice of reaction conditions—specifically the nature of the nucleophile or coupling partner, the catalyst system, and the temperature—is critical in directing the regiochemical outcome. This guide provides a predictive framework and practical starting points for the selective manipulation of this valuable synthetic intermediate, empowering chemists to unlock its full potential in the synthesis of complex molecules.
References
- ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. (2018).
- Electronic effects – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Buchwald–Hartwig amin
- Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). University of Cambridge. [Link]
- Palladium(0)
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2015).
- Concerted Nucleophilic Aromatic Substitution Reactions. (2017).
- Nucleophilic substitution. (2023). Wikipedia. [Link]
- 3-Bromo-6-ethoxy-2-methylpyridine. (n.d.). PubChem. [Link]
- Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. [Link]
- The reactivity of bromine atoms in brominated pyridines. The preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine. (1949).
- Preparation method for 2,5-dibromo-3-methylpyridine. (2016).
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016).
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). UvA-DARE. [Link]
- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2021).
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Royal Society of Chemistry. [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). SCIRP. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. (2011).
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (2012).
- Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. (2010). PubMed. [Link]
- 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. 2-Bromo-3-methoxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
electrophilic substitution reactions of 2,3-Dibromo-6-picoline
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,3-Dibromo-6-picoline
Executive Summary
This guide provides a comprehensive technical analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. As a polysubstituted pyridine, its reactivity is governed by a complex interplay of electronic and steric effects imparted by the heterocyclic nitrogen, two bromine atoms, and a methyl group. This document elucidates the theoretical principles dictating the molecule's low reactivity and high regioselectivity, offering field-proven insights for researchers in synthetic and medicinal chemistry. We will dissect key EAS reactions—nitration, halogenation, and sulfonation—providing detailed mechanistic rationales and experimental frameworks. Furthermore, the inherent limitations of this substrate, particularly its failure to undergo Friedel-Crafts reactions, are explained from a mechanistic standpoint. The content is structured to serve as a practical and authoritative resource for scientists navigating the challenges of functionalizing this electron-deficient heterocyclic scaffold.
PART 1: Theoretical Framework: Reactivity and Regioselectivity
The Pyridine Ring: An Electron-Deficient Heterocycle
The pyridine ring is an aromatic heterocycle that is structurally analogous to benzene, but the replacement of a CH group with a more electronegative nitrogen atom significantly alters its electronic properties. The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and, under the acidic conditions typical for EAS, the lone pair on the nitrogen is protonated, creating a pyridinium cation. This positive charge dramatically deactivates the entire ring system towards attack by electrophiles.[1][2] Consequently, electrophilic substitution on pyridine is substantially more difficult than on benzene, requiring harsh reaction conditions.[3][4]
Substituent Effects in this compound
The reactivity of this compound (CAS: 261373-04-0) is a composite of the effects of its four distinct substituents.[5][6][7]
-
Ring Nitrogen: As the most influential feature, the nitrogen atom strongly deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5) to avoid resonance structures where a positive charge is placed on the already electron-deficient nitrogen atom.[3][4][8]
-
Bromo Groups (C2, C3): Halogens are a classic example of opposing effects. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can stabilize the cationic Wheland intermediate through resonance.[9][10]
-
Methyl Group (C6): The methyl group is a weakly activating substituent through an electron-donating inductive effect (+I) and hyperconjugation. It acts as an ortho, para-director.[9]
Predicting the Site of Electrophilic Attack: A Consensus Approach
In this compound, the only available positions for substitution are C4 and C5. The final regiochemical outcome is determined by a consensus of the directing effects, with the powerful influence of the ring nitrogen being paramount.
-
Nitrogen's Influence: The pyridine ring itself strongly disfavors substitution at the C4 position (para to N) and favors the C5 position (meta to N). Attack at C4 would create a highly unstable resonance contributor with a positive charge on the nitrogen.
-
Substituent Direction:
-
C6-Methyl: Directs ortho (C5) and para (C4 - disfavored).
-
C2-Bromo: Directs para (C5) and ortho (C3 - blocked).
-
C3-Bromo: Directs ortho (C4 - disfavored) and para (C5).
-
All directing vectors either point to a blocked position or converge on the C5 position as the most electronically favorable site. The C4 position is consistently disfavored due to its para relationship to the ring nitrogen. Therefore, electrophilic substitution on this compound is strongly predicted to occur at the C5 position .
PART 2: Key Electrophilic Substitution Reactions and Protocols
Given the highly deactivated nature of the substrate, all reactions require forceful conditions to proceed at a practical rate.
Nitration
Nitration introduces a nitro group (-NO2) onto the ring, a critical functional group for further synthetic transformations. The reaction requires a potent nitrating agent, typically generated from a mixture of concentrated nitric and sulfuric acids, to form the highly electrophilic nitronium ion (NO2+).
-
Mechanism & Rationale: Concentrated sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the nitronium ion. The deactivated pyridine ring then attacks this powerful electrophile, primarily at the C5 position. The resulting cationic intermediate, or Wheland complex, is stabilized by resonance before losing a proton to restore aromaticity. The extreme conditions are necessary to overcome the high activation energy barrier of the reaction.[11][12]
-
Detailed Experimental Protocol (Representative):
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool fuming sulfuric acid (20% SO3, 5.0 equiv.) to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add this compound (1.0 equiv.) to the cold oleum, ensuring the temperature does not exceed 10 °C.
-
Nitrating Agent Addition: Add a mixture of concentrated sulfuric acid (98%, 2.0 equiv.) and fuming nitric acid (99%, 1.5 equiv.) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to 110-120 °C and maintain for 10-20 hours.[13][14] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The pH will be highly acidic.
-
Neutralization & Extraction: Slowly neutralize the aqueous solution with a saturated solution of sodium hydroxide or sodium carbonate until pH 7-8. The product will precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
-
-
Expected Outcome & Data Summary:
| Parameter | Description |
| Product | 2,3-Dibromo-6-methyl-5-nitropyridine |
| Reagents | Fuming H₂SO₄, Fuming HNO₃ |
| Conditions | 110-120 °C, 10-20 hours |
| Yield | Low to moderate (yields for deactivated pyridines are often <50%)[15] |
Halogenation (Bromination)
Further halogenation of the ring requires activation of the elemental halogen with a strong Lewis or Brønsted acid.
-
Mechanism & Rationale: A Lewis acid like FeBr₃ polarizes the Br-Br bond, creating a highly electrophilic "Br+" species that can be attacked by the electron-deficient ring.[11] Alternatively, using oleum as a solvent can achieve a similar effect. The substitution proceeds via the standard EAS mechanism at the C5 position.
-
Detailed Experimental Protocol (Representative):
-
Preparation: Charge a reaction vessel with fuming sulfuric acid (20% SO3) and add this compound (1.0 equiv.) at room temperature.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv.) or elemental bromine (1.1 equiv.) portion-wise to the solution.
-
Reaction: Heat the mixture to 80-100 °C for 12-24 hours. The harsh conditions are required to facilitate the bromination of the deactivated ring.
-
Work-up: Cool the reaction mixture and pour it onto ice.
-
Neutralization & Extraction: Carefully neutralize with a strong base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via column chromatography.
-
-
Expected Outcome & Data Summary:
| Parameter | Description |
| Product | 2,3,5-Tribromo-6-methylpyridine |
| Reagents | Br₂ or NBS, Fuming H₂SO₄ or FeBr₃ |
| Conditions | 80-100 °C, 12-24 hours |
| Yield | Moderate |
Sulfonation
Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group, a valuable handle for increasing aqueous solubility or for use as a synthetic intermediate.
-
Mechanism & Rationale: The electrophile in sulfonation is sulfur trioxide (SO₃), which is present in high concentration in oleum. The pyridine ring attacks SO₃, and subsequent proton transfer steps lead to the final product. The reaction is often reversible at very high temperatures.[16]
-
Detailed Experimental Protocol (Representative):
-
Preparation: In a suitable pressure vessel, add this compound (1.0 equiv.) to fuming sulfuric acid (30% SO₃, 10 equiv.).
-
Reaction: Seal the vessel and heat the mixture to a high temperature (typically >250 °C) for 24-48 hours. The sulfonation of pyridine derivatives is notoriously difficult and requires extreme conditions.[16]
-
Work-up: After cooling, cautiously pour the reaction mixture onto a large volume of crushed ice.
-
Isolation: The sulfonic acid product is often water-soluble. It can be isolated by carefully neutralizing the solution with a base like calcium carbonate or barium hydroxide, filtering off the insoluble sulfate salt, and then concentrating the filtrate. Alternatively, it can sometimes be precipitated by adjusting the pH.
-
-
Expected Outcome & Data Summary:
| Parameter | Description |
| Product | 2,3-Dibromo-6-methylpyridine-5-sulfonic acid |
| Reagents | Fuming H₂SO₄ (Oleum) |
| Conditions | >250 °C, 24-48 hours |
| Yield | Low to moderate |
PART 3: Reaction Limitations: The Case of Friedel-Crafts Reactions
A critical aspect of pyridine chemistry is its general inability to undergo Friedel-Crafts alkylation or acylation reactions.[4][17]
Mechanistic Failure: Catalyst Deactivation
The core of this limitation lies in a competing, non-productive acid-base reaction. The lone pair of electrons on the pyridine nitrogen is basic and reacts readily with the strong Lewis acid catalysts (e.g., AlCl₃, FeCl₃) required for the Friedel-Crafts reaction.[18] This forms a stable coordination complex between the nitrogen atom and the Lewis acid. This complexation places a formal positive charge on the nitrogen, which further deactivates the pyridine ring to an extreme degree, rendering it inert to attack by the intended carbocation or acylium ion electrophile.
Implications for Synthetic Strategy
This inherent limitation means that alkyl or acyl groups cannot be introduced onto the this compound ring using standard Friedel-Crafts conditions. Researchers must employ alternative strategies, such as cross-coupling reactions (e.g., Suzuki, Negishi) on a pre-functionalized (e.g., lithiated or boronylated) version of the substrate, to achieve C-C bond formation.
Conclusion
This compound is a challenging substrate for electrophilic aromatic substitution due to the potent deactivating effects of the ring nitrogen and bromine substituents. Successful functionalization requires harsh reaction conditions, including high temperatures and strong acid media. The regioselectivity is strongly controlled, with substitution occurring almost exclusively at the C5 position. While nitration, halogenation, and sulfonation are feasible under these forceful conditions, classical Friedel-Crafts reactions are precluded by catalyst deactivation. A thorough understanding of these electronic principles is essential for the rational design of synthetic routes involving this and related electron-deficient heterocyclic systems.
References
- Quora. (2021, July 9). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?
- Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems.
- Chemistry - The Mystery of Molecules. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
- Química Organica.org. Electrophilic substitution on pyridine.
- Reddit. (2023, February 26). In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. Which is actually correct?
- Caputo, C. B., et al. (2012). Reactions of substituted pyridines with electrophilic boranes. Dalton Transactions, 41(7), 2275-2283.
- TMP Chem. (2018, April 17). 36.04 Electrophilic Aromatic Substitutions of Heteroaromatics. YouTube.
- Wikipedia. Friedel–Crafts reaction.
- Barham, J. P., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 758-764.
- Siler, D. A., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1546-1555.
- Phan, N. D., & Nguyen, V. (2021). Friedel–Crafts reactions for biomolecular chemistry. Organic & Biomolecular Chemistry, 19(31), 6701-6718.
- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.
- Le, T. H., et al. (2021). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. Molecules, 26(23), 7380.
- Lumen Learning. 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II.
- Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- Al-Rawi, J. M. A., & Akrawi, S. H. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. ResearchGate.
- Quora. (2017, December 14). Why does pyridine not give a Friedel craft reaction?
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- Barham, J. P., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- Peterson, M. A., & Mitchell, J. R. (2009). Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. The Journal of Organic Chemistry, 74(21), 8564-8566.
- Domingo, L. R., et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 45(34), 15488-15497.
- Wang, Y., et al. (2016). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Organic Letters, 18(15), 3846-3849.
- Georgia Southern University. (2021). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- ResearchGate. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.
- Google Patents. (2013). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- Dose of Organic Chemistry. (2017, July 28). Electrophilic substitution reactions - pyridine. YouTube.
- Barham, J. P., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH.
- Land of Learning. (2025, December 30). Pyridine Electrophilic Substitution Reactions. YouTube.
- PubChem. 2,3-Dibromo-6-methylpyridine.
- Sunway Pharm Ltd. This compound.
- Google Patents. (2013). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
- Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Fisher Scientific. 2-Bromo-6-methyl-3-nitropyridine, 98%.
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. 2,3-Dibromo-6-methylpyridine | C6H5Br2N | CID 22280663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 261373-04-0 [chemicalbook.com]
- 7. This compound - CAS:261373-04-0 - Sunway Pharm Ltd [3wpharm.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 12. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 14. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 15. nanobioletters.com [nanobioletters.com]
- 16. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]
- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 18. quora.com [quora.com]
The Strategic Utility of Dibrominated Picolines in Modern Drug Discovery
A Technical Guide for Medicinal and Process Chemists
Abstract
Dibrominated picolines are emerging as exceptionally versatile and powerful building blocks in medicinal chemistry. More than simple intermediates, these scaffolds offer a unique combination of structural rigidity, tunable electronic properties, and, most critically, two chemically distinct reactive centers for controlled, stepwise functionalization. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic application of dibrominated picolines in drug development. We will explore the causality behind synthetic choices, detail robust experimental protocols, and present case studies that illustrate how these scaffolds serve as pivotal precursors for complex molecular architectures, including advanced kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these high-value intermediates to accelerate discovery programs.
Introduction: The Strategic Value of the Dibrominated Picoline Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to act as a hydrogen bond acceptor, improve aqueous solubility, and engage in beneficial π-stacking interactions with biological targets.[1][2] The addition of a methyl group to form a picoline introduces a new vector for substitution while subtly modulating the ring's basicity and lipophilicity.
The strategic introduction of two bromine atoms onto the picoline core transforms it into a highly valuable synthetic platform. This "halogen advantage" imparts several key features:
-
Orthogonal Chemical Handles: The bromine atoms serve as robust and reliable handles for a wide array of transition-metal-catalyzed cross-coupling reactions. Their differential reactivity, dictated by the electronic environment of their position on the ring, allows for selective and sequential functionalization.
-
Modulation of Physicochemical Properties: Bromine atoms significantly increase lipophilicity, which can enhance membrane permeability.[3] Furthermore, they can lower the pKa of the pyridine nitrogen, reducing the likelihood of undesired protonation at physiological pH.
-
Halogen Bonding: A bromine atom can act as a halogen bond donor, forming a highly directional, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's active site. This interaction is increasingly recognized as a powerful tool for enhancing ligand affinity and selectivity.
This guide will demonstrate how these features make dibrominated picolines not just synthetic intermediates, but strategic linchpins in the construction of novel therapeutics.
Synthetic Pathways to Dibrominated Picolines
Accessing specific dibrominated picoline isomers with high purity is critical. The choice of synthetic route depends on the desired substitution pattern and the available starting materials.
Electrophilic Aromatic Substitution (SEAr)
Direct bromination of picolines is the most straightforward approach but can be challenging due to the deactivation of the pyridine ring towards electrophiles and potential regioselectivity issues.[4] The reaction typically requires harsh conditions, such as oleum or high temperatures. However, for activated substrates, such as aminopicolines, the reaction can be highly regioselective. The strong electron-donating amino group directs bromination primarily to the positions ortho and para to it.[5]
A milder and often more selective alternative is the use of N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under less acidic conditions.[6][7][8]
This protocol details the selective bromination at the 5-position, para to the activating amino group, yielding a key precursor for further elaboration.[5]
Rationale: The amino group at C2 is a powerful activating group, increasing the electron density of the pyridine ring and making it susceptible to electrophilic attack. NBS provides a milder source of electrophilic bromine compared to Br₂, minimizing side reactions. The reaction is directed to the C5 position due to the strong para-directing effect of the amino group. Acetonitrile is chosen as the solvent due to its polarity and ability to dissolve both the starting material and NBS.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in acetonitrile (approx. 10 mL per 1 g of substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction exotherm and improve selectivity.
-
NBS Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of acetonitrile).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-amino-5-bromo-4-methylpyridine.
Sandmeyer and Related Diazotization Reactions
For isomers not readily accessible through direct bromination, the Sandmeyer reaction provides a reliable alternative. This involves the diazotization of an aminopicoline followed by treatment with a copper(I) bromide salt. This method is particularly useful for introducing bromine at positions that are not electronically favored for electrophilic attack. For example, the synthesis of 2,5-dibromo-3-methylpyridine can be achieved from 2-amino-3-methyl-5-bromopyridine via a Sandmeyer-type reaction.[9]
Halogen Exchange (Halex) Reactions
Dibromopicolines can also be synthesized from their dichlorinated analogues via halogen exchange. This reaction is typically performed at high temperatures using a bromide source like hydrobromic acid (HBr) or sodium bromide.[10]
| Synthetic Method | Typical Substrate | Key Reagents | Advantages | Disadvantages |
| Electrophilic Bromination | Electron-rich picolines (e.g., aminopicolines) | Br₂, NBS, H₂SO₄/Oleum | Direct, potentially one-step | Harsh conditions, poor regioselectivity for unactivated rings.[4] |
| Sandmeyer Reaction | Aminopicolines | NaNO₂, HBr, CuBr | Access to diverse isomers, good yields. | Multi-step process, requires diazotization.[9] |
| Halogen Exchange | Dichloropicolines | HBr, NaBr | Utilizes readily available starting materials. | Requires high temperatures, potential for incomplete conversion.[10] |
| Lithiation/Bromination | Dibromopyridines | n-BuLi, Br₂ source | Precise control of bromine introduction. | Requires cryogenic temperatures, strong base. |
| Table 1: Comparison of Synthetic Routes to Brominated Picolines. |
The Synthetic Power of Dibromopicolines: Gateway to Molecular Complexity
The two bromine atoms on the picoline ring are versatile handles for building molecular complexity. Their true power lies in their differential reactivity, allowing for selective, stepwise functionalization using palladium-catalyzed cross-coupling reactions.[11][12][13]
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are cornerstones of modern medicinal chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[14][15][16][17][18][19] The reactivity of a C-Br bond in these reactions is highly dependent on its position. Generally, bromine atoms at the 2- and 6-positions (α to the nitrogen) are more reactive than those at the 3- and 5-positions (β to the nitrogen), which are in turn more reactive than the 4-position (γ to the nitrogen). This reactivity gradient allows for selective coupling at one position while leaving the other intact for a subsequent transformation.
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters. Ideal for introducing aryl or heteroaryl moieties.[11][13][20]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines. Crucial for installing key pharmacophoric groups.[12][14][15][17]
-
Sonogashira Coupling: Forms C-C triple bonds by coupling with terminal alkynes, providing linear linkers.
Caption: Key cross-coupling reactions for functionalizing dibrominated picolines.
Case Study: A Brominated Pyridine as a Key Intermediate in the Synthesis of Lorlatinib
While a marketed drug with an intact dibromopicoline core is uncommon, their true value is demonstrated by their role as critical precursors. A prime example is the synthesis of Lorlatinib (PF-06463922) , a third-generation ALK/ROS1 kinase inhibitor developed by Pfizer for non-small cell lung cancer.[3][9][21][22]
The synthesis of Lorlatinib relies on a key intermediate, 2-amino-5-bromopyridin-3-ol .[22] Although this is a mono-brominated pyridine, its synthesis illustrates the principles discussed. A bromination step is used to install a bromine atom para to the activating amino group on a pyridine ring.[21] This bromine then serves as a crucial handle for a subsequent Suzuki cross-coupling reaction to build the complex macrocyclic structure of the final drug.[21]
This case study powerfully underscores the strategic importance of brominated pyridines. The bromine atom is not merely a placeholder but a vital tool that enables a key bond formation, making the synthesis of a complex, life-saving therapeutic possible.
| Drug/Intermediate | Scaffold Origin | Target Class | Therapeutic Area | Role of Bromine |
| Lorlatinib Intermediate | Brominated Pyridine | Kinase (ALK/ROS1) | Oncology | Synthetic handle for key Suzuki coupling reaction to form macrocycle.[21][22] |
| EZH2 Inhibitor Precursor | 3-amino-5-bromo-2-hydroxybenzoic acid | Kinase (EZH2) | Oncology | Handle for Suzuki coupling to introduce aryl diversity.[23] |
| Table 2: Bioactive Compounds Derived from Brominated Scaffolds. |
The Physicochemical Impact: Halogen Bonding
Beyond their synthetic utility, bromine atoms directly contribute to target engagement through halogen bonding. A halogen bond is a non-covalent interaction where the electropositive region on the tip of the halogen atom (the σ-hole) interacts with a Lewis basic site, such as a carbonyl oxygen on a protein backbone.
This interaction is highly directional and can be as strong as a hydrogen bond, providing a powerful tool for medicinal chemists to enhance the affinity and selectivity of a ligand for its target protein. Incorporating a bromine atom into a scaffold like a picoline allows chemists to probe for potential halogen bond interactions within a target's binding site, potentially leading to significant gains in potency.
Caption: A halogen bond between a bromopicoline and a protein carbonyl.
Future Outlook
The utility of dibrominated picolines continues to expand. Emerging technologies in photoredox catalysis and electrochemical synthesis are providing even milder and more selective methods for their functionalization.[24] Their application as core fragments in the development of Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors is an active area of research. As our understanding of medicinal chemistry deepens, the strategic value of these versatile, dual-handled scaffolds is set to grow, solidifying their role as indispensable tools in the drug discovery arsenal.
Conclusion
Dibrominated picolines represent a confluence of synthetic versatility and strategic design potential. They provide chemists with a robust platform for generating vast libraries of complex molecules through controlled, stepwise functionalization. The ability to leverage palladium-catalyzed cross-coupling reactions, combined with the potential for potency-enhancing halogen bonds, makes these scaffolds invaluable. As demonstrated by their role in the synthesis of complex therapeutics like Lorlatinib, the strategic incorporation of a dibrominated picoline or related brominated heterocycle can be a decisive factor in the success of a modern drug discovery program.
References
- Rich, P. (n.d.). Synthesis and Conformational Studies of Small Molecule Macrocyclic Inhibitors of ALK/ROS1 – Discovery of PF-06463922. [Link]
- ResearchGate. (n.d.). (A)
- Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell. [Link]
- Patsnap. (n.d.).
- ResearchGate. (n.d.). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. [Link]
- Google Patents. (n.d.). Method for synthesizing 2,6-dibromo pyridine.
- Wikipedia. (n.d.).
- YouTube. (2024, May 22).
- PubMed. (1953). [The Bromination of 2-picoline, 4-chloro-2-picoline and 4-chloro-2,6-lutidine by Means of N-bromosuccinimide]. [Link]
- American Chemical Society. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- PubMed. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
- Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- MDPI. (n.d.).
- ACS Publications. (2021, June 15). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. [Link]
- PubMed. (2019, April 1). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. [Link]
- PubMed. (2020, January 21). Role of pyridines as enzyme inhibitors in medicinal chemistry. [Link]
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
- PubMed Central. (2014, June 17).
- PubMed. (2016, September 1).
- PubMed Central. (2015, June 1). Novel Allosteric Modulators of G Protein-coupled Receptors. [Link]
- PubMed Central. (2015, July 1). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. [Link]
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
- PubMed Central. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]
- PubMed Central. (2018, October 1). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
- PubMed Central. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- PubMed Central. (2019, July 1). Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. [Link]
- PubMed Central. (2017, January 27).
Sources
- 1. Allosteric modulation of GPCRs: From structural insights to in silico drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. [The bromination of 2-picoline, 4-chloro-2-picoline and 4-chloro-2,6-lutidine by means of N-bromosuccinimide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 21. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 22. medkoo.com [medkoo.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-6-picoline: From Postulated Discovery to Modern Methodologies
This guide provides a comprehensive overview of the synthesis of 2,3-Dibromo-6-picoline (also known as 2,3-Dibromo-6-methylpyridine), a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. While a singular, seminal publication detailing its initial discovery and synthesis remains elusive in readily accessible historical literature, this document constructs a plausible historical synthesis based on well-established 19th-century chemical transformations. Furthermore, it contrasts this with contemporary, documented methods to provide a complete technical narrative for today's researchers, scientists, and drug development professionals.
Section 1: Postulated First Synthesis - A Journey into Historical Chemical Logic
Given the era of its likely first synthesis, the most probable route to this compound would have leveraged the powerful Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[1][2] This reaction provides a classic and reliable method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.
The logical starting material for this synthesis would be 2-Amino-6-methylpyridine. The synthetic strategy would involve the introduction of a bromine atom ortho to the amino group, followed by the conversion of the amino group itself into a bromine atom.
The Rationale Behind the Postulated Historical Synthesis
The directing effects of the substituents on the pyridine ring are key to understanding this proposed pathway. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-Amino-6-methylpyridine, the 3- and 5- positions are activated. Direct bromination would likely lead to a mixture of products, including the desired 3-bromo intermediate.
Following the initial bromination, the Sandmeyer reaction offers a robust method to replace the amino group with a second bromine atom. This two-step sequence provides a logical and controllable pathway to the target molecule.
Proposed Historical Synthesis Protocol
Step 1: Electrophilic Bromination of 2-Amino-6-methylpyridine
This initial step involves the regioselective bromination of 2-Amino-6-methylpyridine to yield 2-Amino-3-bromo-6-methylpyridine.
-
Protocol:
-
Dissolve 2-Amino-6-methylpyridine in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath to control the reaction temperature.
-
Slowly add a solution of bromine in acetic acid dropwise with constant stirring.
-
After the addition is complete, allow the reaction to proceed at a low temperature before gradually warming to room temperature to ensure complete reaction.
-
The reaction mixture would then be worked up by pouring it into water and neutralizing it with a base to precipitate the brominated product.
-
Purification would likely be achieved through recrystallization.
-
Step 2: Diazotization and Sandmeyer Reaction of 2-Amino-3-bromo-6-methylpyridine
This second step is the core of the proposed historical synthesis, utilizing the Sandmeyer reaction.[1][2][3]
-
Protocol:
-
Suspend 2-Amino-3-bromo-6-methylpyridine in a cold aqueous solution of a strong mineral acid, such as hydrobromic acid.
-
Cool the suspension to below 5°C in an ice-salt bath.
-
Add a cold, aqueous solution of sodium nitrite dropwise to the suspension with vigorous stirring to form the diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) would be observed.
-
After the addition is complete, the reaction mixture would be gently warmed to drive the reaction to completion.
-
The final product, this compound, would then be isolated by steam distillation or solvent extraction.
-
Further purification could be achieved by distillation under reduced pressure.
-
Caption: Postulated historical synthesis of this compound.
Section 2: Modern Synthetic Approaches
While the historical pathway provides valuable insight into the foundations of organic synthesis, contemporary methods often offer improved yields, milder reaction conditions, and greater efficiency. A prevalent modern approach also utilizes a Sandmeyer-type reaction, but with optimized reagents and conditions.
Modern Synthesis via Diazotization-Bromination
A common modern route involves the diazotization of an appropriately substituted aminopyridine followed by a bromination step, often with in situ formation of the diazonium salt.
-
Starting Material: 3-Amino-2-bromo-5-methylpyridine[4]
-
Rationale: This approach benefits from the readily available starting material and the high efficiency of modern diazotization-bromination protocols.
Detailed Modern Synthesis Protocol
This protocol is based on analogous preparations found in the contemporary chemical literature.
-
Protocol:
-
To a solution of 3-Amino-2-bromo-5-methylpyridine in an aqueous hydrobromic acid solution, cool the mixture to 0-5°C.[4]
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Carefully add the diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
The product is then extracted using an organic solvent such as dichloromethane or ethyl acetate.
-
The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove any residual acid, followed by a brine wash.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
-
Caption: Modern experimental workflow for the synthesis of this compound.
Section 3: Physicochemical Data and Characterization
A summary of the key physicochemical properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 261373-04-0 |
| Molecular Formula | C₆H₅Br₂N |
| Molecular Weight | 250.92 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 36-38 °C |
Section 4: Applications in Research and Development
This compound serves as a valuable building block in organic synthesis. The presence of two bromine atoms at specific positions on the pyridine ring allows for differential reactivity in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of various functional groups, making it a versatile intermediate in the synthesis of complex molecules for applications in:
-
Pharmaceuticals: As a scaffold for the development of novel therapeutic agents.
-
Agrochemicals: In the synthesis of new pesticides and herbicides.
-
Materials Science: For the creation of functional materials with specific electronic or optical properties.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
- 2-AMINO-3,5-DIBROMO-6-PICOLINE - ChemBK. (2024).
- Sandmeyer reaction - L.S.College, Muzaffarpur. (2022).
- Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (2012). Molecules, 17(12), 14699–14710. [Link]
- Shafi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2847–2872. [Link]
Sources
An In-depth Technical Guide to 2-amino-5-bromothiazole Monohydrobromide (CAS 39919-65-8): A Versatile Heterocyclic Building Block
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with thiazole derivatives standing out for their wide-ranging biological activities. Among these, 2-amino-5-bromothiazole monohydrobromide (CAS 39919-65-8) has emerged as a critical and versatile building block in the synthesis of complex molecular architectures. Its unique structural features—a reactive amino group, a strategically positioned bromine atom for cross-coupling reactions, and the inherent properties of the thiazole ring—make it an invaluable synthon for drug discovery and development professionals.
This technical guide provides an in-depth exploration of 2-amino-5-bromothiazole monohydrobromide, moving beyond a simple cataloging of reactions to offer a deeper understanding of its reactivity, synthetic utility, and practical application. We will delve into the causality behind experimental choices, present validated protocols, and ground our discussion in authoritative scientific literature.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 39919-65-8 | N/A |
| Molecular Formula | C₃H₄Br₂N₂S | N/A |
| Molecular Weight | 263.95 g/mol | N/A |
| Appearance | Off-white to yellow crystalline powder | N/A |
| Melting Point | 225-230 °C (decomposes) | N/A |
| Solubility | Soluble in DMSO and methanol. Limited solubility in water. | N/A |
The key to the utility of 2-amino-5-bromothiazole monohydrobromide lies in its trifunctional nature. The thiazole ring itself is a bioisostere for various functional groups and is known to engage in hydrogen bonding and other non-covalent interactions within biological targets. The 2-amino group serves as a versatile handle for amide bond formation, urea and thiourea synthesis, and as a nucleophile in various substitution reactions. The 5-bromo substituent is perfectly poised for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.
Core Reactivity and Synthetic Transformations
The synthetic potential of 2-amino-5-bromothiazole monohydrobromide is vast. Below, we explore the most critical classes of reactions, providing not just the "what" but the "why" behind the choice of conditions and reagents.
N-Functionalization of the 2-Amino Group
The exocyclic amino group is a primary site for elaboration. Its nucleophilicity allows for a range of transformations.
The formation of amide and sulfonamide linkages is a cornerstone of medicinal chemistry, often used to modulate physicochemical properties and target engagement.
-
Causality of Experimental Choices: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to scavenge the acid byproduct without competing with the amino group of the thiazole. The reaction is typically run in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid hydrolysis of the acylating or sulfonylating agent.
Experimental Protocol: Synthesis of N-(5-bromothiazol-2-yl)acetamide
-
To a solution of 2-amino-5-bromothiazole monohydrobromide (1.0 eq) in dry DCM (0.1 M) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling at the C5 Position
The bromine atom at the C5 position is the gateway to introducing molecular complexity. Suzuki, Sonogashira, and Buchwald-Hartwig couplings are among the most powerful tools for this purpose.
This reaction is arguably the most widely used method for forming C-C bonds, enabling the introduction of aryl and heteroaryl moieties.
-
Causality of Experimental Choices: The choice of palladium catalyst and ligand is paramount for achieving high yields and preventing side reactions. Catalysts like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos) are commonly employed. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step. A mixture of a polar aprotic solvent like dioxane or DMF and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 2-amino-5-phenylthiazole
-
In a reaction vessel, combine 2-amino-5-bromothiazole monohydrobromide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a mixture of dioxane and water (4:1, 0.1 M).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Application in Drug Discovery: A Case Study
The true value of a building block is demonstrated through its successful incorporation into biologically active molecules. 2-amino-5-bromothiazole has been a key component in the development of numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
For instance, in the synthesis of certain Janus kinase (JAK) inhibitors, the 2-aminothiazole core serves as a critical hinge-binding motif, interacting with the backbone of the kinase protein. The C5 position is often elaborated with various aryl groups to occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.
Methodological & Application
Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 2,3-Dibromo-6-picoline
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are privileged structures in modern drug discovery and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them integral components of numerous biologically active molecules. 2,3-Dibromo-6-picoline is a versatile and highly valuable building block, offering two distinct reactive sites for sequential functionalization. The ability to selectively perform cross-coupling reactions at either the C2 or C3 position is paramount for the efficient synthesis of complex molecular architectures.
This application note provides a detailed protocol and scientific rationale for conducting a regioselective Suzuki-Miyaura cross-coupling reaction on this compound. We will delve into the mechanistic underpinnings that govern selectivity, provide a robust starting protocol for mono-arylation, and discuss key parameters for reaction optimization.
The Challenge of Regioselectivity in Dihalopyridines
The core challenge in the Suzuki coupling of this compound lies in controlling which C-Br bond reacts. The outcome is a delicate balance of competing electronic and steric factors, which can be expertly manipulated through the careful selection of reaction conditions.
-
Electronic Effects: The electron-withdrawing pyridine nitrogen atom renders the α-positions (C2 and C6) more electron-deficient. This generally makes the C2-Br bond more susceptible to oxidative addition by the Pd(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[1]
-
Steric Effects: The methyl group at the C6 position (the "picoline" moiety) imparts significant steric hindrance around the adjacent C2-Br bond. Conversely, the C3-Br bond is sterically unencumbered. This steric hindrance can disfavor the approach of the bulky palladium catalyst to the C2 position.
-
Catalyst and Ligand Control: The choice of palladium catalyst and, more importantly, the phosphine ligand, is the most powerful tool for directing regioselectivity. Bulky, electron-rich ligands can overcome electronic preferences to favor the less sterically hindered position. Conversely, less bulky ligands may favor the electronically activated C2 position. Studies on related dihalopyridines have shown that catalyst selection can dramatically influence or even reverse the site of reaction.[2][3]
By understanding these principles, a chemist can rationally design a protocol that favors a specific regioisomer. This guide will focus on a protocol designed to favor coupling at the more sterically accessible C3 position, a common synthetic goal.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins when the active Pd(0) catalyst undergoes oxidative addition into the C-X bond of the organohalide (R¹-X). A base is required to activate the organoboron species (R²-BY₂), forming a boronate complex that facilitates the transmetalation step, where the R² group is transferred to the palladium center.[5] The final step, reductive elimination, forms the new C-C bond in the product (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6]
Recommended Protocol for Selective C3 Arylation
This protocol is designed as a robust starting point for the selective mono-arylation of this compound at the C3 position with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 250.93 | 251 | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.1 | 1.1 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 23 | 0.025 | 0.025 (2.5 mol%) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 41 | 0.10 | 0.10 (10 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Water (degassed) | - | 1 mL | - | - |
Rationale for Reagent Selection
-
Palladium Pre-catalyst (Pd₂(dba)₃): A stable and reliable source of Pd(0), which is essential for initiating the catalytic cycle.
-
Ligand (SPhos): A bulky, electron-rich Buchwald biaryl phosphine ligand. Its steric bulk is crucial for disfavoring oxidative addition at the hindered C2 position while promoting efficient reaction at the C3 position. These types of ligands are known to provide high catalytic activity.[7]
-
Base (K₃PO₄): A moderately strong base that is highly effective in Suzuki couplings, particularly with challenging substrates. It is generally more effective than weaker bases like K₂CO₃.[8]
-
Solvent System (Dioxane/Water): A standard, effective solvent mixture for Suzuki reactions. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[4]
Experimental Workflow
The following diagram outlines the general laboratory workflow for setting up and performing the Suzuki coupling reaction.
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (251 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and SPhos (41 mg, 0.10 mmol).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Using syringes, add degassed 1,4-dioxane (4 mL) followed by degassed water (1 mL). The mixture should turn from a deep purple/black to a lighter brown or yellow color.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired 2-bromo-3-aryl-6-methylpyridine product.
Optimization and Troubleshooting
While the proposed protocol is robust, Suzuki couplings can be sensitive to specific substrates. The following table provides guidance for systematic optimization if the initial results are suboptimal.
| Parameter | Alternative Conditions & Rationale |
| Ligand | XPhos, RuPhos: Other bulky biaryl phosphine ligands may offer improved performance. PPh₃ (Triphenylphosphine): A less bulky, classical ligand. May decrease reaction rate or alter regioselectivity, potentially favoring the C2 position. Screening ligands is the most critical optimization step.[3] |
| Base | Cs₂CO₃ (Cesium Carbonate): A stronger, more soluble base that can accelerate slow reactions. K₂CO₃ (Potassium Carbonate): A milder base, useful if substrate is base-sensitive. |
| Solvent | Toluene/Water, 2-MeTHF/Water, or DMF/Water: Different solvent systems can affect catalyst solubility and reaction rates. Toluene is a common alternative to dioxane.[4] |
| Temperature | Room Temperature to 110 °C: If decomposition is observed, lower the temperature. For unreactive substrates, particularly aryl chlorides or sterically hindered partners, increasing the temperature may be necessary. Microwave heating can also dramatically reduce reaction times.[9] |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂: Tetrakis(triphenylphosphine)palladium(0) is a common pre-catalyst that requires no additional ligand. Palladium(II) acetate is a stable source that is reduced in situ to Pd(0).[6] |
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of complex, functionalized pyridine derivatives. By carefully selecting a bulky phosphine ligand such as SPhos in combination with an appropriate palladium source and base, selective C-C bond formation at the sterically accessible C3 position can be achieved with high efficiency. The protocol and optimization guide provided herein serve as a comprehensive resource for researchers aiming to leverage this versatile building block in their synthetic campaigns.
References
- Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry.
- Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate.
- Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Suzuki reaction. Wikipedia.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University Digital Commons.
- Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Royal Society of Chemistry.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ScienceDirect.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts.
- 2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate.
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. SpringerLink.
- Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University Digital Commons.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. PubMed.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][10]-Fused Indole Heterocycles. ACS Publications.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Topic: Selective Sonogashira Coupling with 2,3-Dibromo-6-picoline: Conditions and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview and a detailed protocol for performing a selective Sonogashira coupling reaction on 2,3-Dibromo-6-picoline. It is designed for professionals in research and drug development who require robust methods for synthesizing complex heterocyclic scaffolds.
Introduction: The Strategic Value of Picoline Scaffolds
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development, where the introduction of rigid alkynyl moieties into heterocyclic systems can significantly influence pharmacological activity.[3][4]
The 6-methylpyridine (picoline) framework is a prevalent motif in pharmaceuticals. The substrate this compound presents a unique synthetic challenge and opportunity. Its two bromine atoms possess distinct electronic and steric environments, allowing for sequential, selective functionalization. Mastering this selectivity is key to building complex molecular architectures efficiently. This document outlines the mechanistic principles and provides a field-proven protocol for achieving selective mono-alkynylation at the more reactive C2 position.
The Core Challenge: Regioselectivity in Dihalopyridines
The central challenge in the Sonogashira coupling of this compound is controlling which C-Br bond reacts. The reactivity of an aryl halide in the crucial oxidative addition step of the catalytic cycle is governed by bond strength and the electron density at the carbon atom.
-
Electronic Effects : The bromine at the C2 position is alpha to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom reduces electron density at this position, making the C2-Br bond more susceptible to oxidative addition by the Pd(0) catalyst.
-
Steric Effects : While the C2 position is electronically activated, it is flanked by both the C3 bromine and the C6 methyl group. However, in many cases, the electronic activation outweighs steric hindrance.
By carefully controlling reaction conditions—particularly temperature and reaction time—one can exploit this reactivity difference to favor mono-substitution at the C2 position, leaving the C3-Br bond intact for subsequent transformations. The general reactivity trend for halides in Sonogashira couplings is I > Br > Cl.[1][5] When dealing with two identical halides, electronic factors become the primary determinant of selectivity.
Mechanistic Rationale: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction operates through two interconnected catalytic cycles, a primary palladium cycle and a co-catalytic copper cycle.[6][7] Understanding these cycles is crucial for troubleshooting and optimizing the reaction. The use of a copper(I) co-catalyst is a key feature of the Sonogashira protocol, as it allows the reaction to proceed under significantly milder conditions compared to early copper-free methods.[1]
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the more reactive C2-Br bond of the picoline, forming a Pd(II) complex.
-
Deprotonation & Acetylide Formation : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide intermediate. This step is believed to increase the acidity of the alkyne's terminal proton, facilitating its removal by the base.[6]
-
Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination : The Pd(II) complex undergoes reductive elimination to form the final C-C bond of the product and regenerate the active Pd(0) catalyst, which re-enters the cycle.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Protocol: Selective Mono-alkynylation of this compound
This protocol is optimized for the selective coupling of a terminal alkyne to the C2 position of this compound.
Reagents and Materials
| Reagent/Material | Formula/Grade | Supplier | Typical Quantity (0.5 mmol scale) | Purpose |
| This compound | C₆H₅Br₂N | Sigma-Aldrich | 126 mg (0.5 mmol, 1.0 eq) | Substrate |
| Terminal Alkyne | e.g., Phenylacetylene | Acros Organics | 61 mg (0.6 mmol, 1.2 eq) | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Strem Chemicals | 29 mg (0.025 mmol, 5 mol%) | Palladium Catalyst |
| Copper(I) Iodide | CuI | Alfa Aesar | 5 mg (0.025 mmol, 5 mol%) | Co-catalyst |
| Triethylamine (Et₃N) | C₆H₁₅N, Anhydrous | Fisher Scientific | 3.0 mL | Base and Solvent |
| Tetrahydrofuran (THF) | C₄H₈O, Anhydrous | EMD Millipore | 3.0 mL | Co-solvent |
| Schlenk Flask | 25 mL | VWR | 1 | Reaction Vessel |
| Argon/Nitrogen Source | High Purity | Airgas | N/A | Inert Atmosphere |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | As needed | Reaction Monitoring |
Experimental Workflow
The following diagram outlines the critical steps from setup to product isolation. A key requirement for success is maintaining an inert atmosphere to prevent catalyst degradation and unwanted alkyne homocoupling (Glaser coupling).[1]
Caption: A step-by-step flowchart for the selective Sonogashira coupling protocol.
Step-by-Step Procedure
-
Vessel Preparation : Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition : To the flask, add this compound (126 mg, 0.5 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and CuI (5 mg, 0.025 mmol).
-
Establish Inert Atmosphere : Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Injection : Through a septum, inject anhydrous THF (3.0 mL) and anhydrous triethylamine (3.0 mL). Stir the mixture to dissolve the solids. Finally, inject the terminal alkyne (e.g., phenylacetylene, 0.6 mmol).
-
Degassing : Degas the resulting solution by bubbling argon through it for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Reaction : Immerse the flask in a pre-heated oil bath at 40-50°C. Stir the reaction mixture at this temperature.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The starting material should be consumed within 2-4 hours. Note: Higher temperatures or longer reaction times may lead to a loss of selectivity and the formation of the di-substituted product.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-alkynyl-3-bromo-6-picoline product.
Summary of Optimized Conditions
The following table summarizes the key parameters for achieving high selectivity and yield. These conditions are based on established protocols for similar halogenated pyridine substrates.[8][9][10]
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst System | Pd(PPh₃)₄ (5 mol%) / CuI (5 mol%) | Classic, reliable system. Ensures mild reaction conditions.[1] |
| Base | Triethylamine (Et₃N) | Acts as both base and co-solvent. Scavenges HBr byproduct. |
| Solvent | THF / Et₃N (1:1 ratio) | THF ensures solubility of all components. |
| Temperature | 40-50°C | Mild heating favors selective reaction at the more activated C2-Br bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst oxidation and alkyne homocoupling. |
| Alkyne Stoich. | 1.1 - 1.2 equivalents | A slight excess drives the reaction to completion without excessive homocoupling. |
References
- Sonogashira coupling. (n.d.). In Wikipedia.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Source not specified.
- Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre.
- Wang, X., et al. (2021). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
- Bano, K., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456.
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2022). Request PDF.
- Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. (2018). ACS Publications.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023). Semantic Scholar.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). University of Southampton.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). NIH.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling Reaction Mechanism. (2016). YouTube.
- Sonogashira Coupling. (2020). YouTube.
- Sonogashira coupling. (2019). YouTube.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2010). RSC Publishing.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Strategic Functionalization of 2,3-Dibromo-6-picoline: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and biologically active natural products underscores its importance. The ability to precisely functionalize the pyridine ring is therefore a critical skill in modern synthetic chemistry. 2,3-Dibromo-6-picoline emerges as a particularly valuable starting material, offering two distinct reactive sites for the introduction of new functionalities through palladium-catalyzed cross-coupling reactions. The inherent electronic differences between the C2 and C3 positions, dictated by the nitrogen heteroatom, present a fascinating challenge in regioselectivity. This guide provides a comprehensive overview of the principles and practical protocols for the selective mono-functionalization of this compound, focusing on the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By understanding the underlying mechanistic principles, researchers can leverage this versatile building block to accelerate the synthesis of novel compounds with potential therapeutic applications.
The Principle of Regioselectivity in Dihalopyridines
The primary challenge and opportunity in the cross-coupling of this compound lies in controlling which of the two bromine atoms reacts. The regiochemical outcome is predominantly governed by the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which has a significant impact on the adjacent carbon atoms. Positions ortho (C2/C6) and para (C4) to the nitrogen are rendered more electron-deficient.
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] This step is favored at more electrophilic carbon centers. For 2,3-dibromopyridine and its derivatives like this compound, the C2 position is ortho to the nitrogen and is therefore significantly more electron-deficient than the C3 position. Consequently, oxidative addition of the palladium catalyst occurs preferentially at the C2-Br bond.[2] This inherent electronic bias allows for the selective mono-functionalization at the C2 position, leaving the C3-bromine available for subsequent transformations.
This principle holds true for a variety of palladium-catalyzed cross-coupling reactions, making it a predictable and powerful tool for the strategic elaboration of the this compound core.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%). [3]4. Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe. [4]5. Stir the reaction mixture vigorously and heat to 90-100 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-phenyl-3-bromo-6-methylpyridine.
| Parameter | Recommended Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | [3][4] |
| Base | K₃PO₄ (2.0 equiv.) | [3][4] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | [4] |
| Temperature | 90-100 °C | [4] |
Sonogashira Coupling: Synthesis of 2-Alkynyl-3-bromo-6-picolines
The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. [5]This reaction provides a direct route to 2-alkynyl-3-bromo-6-picolines, which are valuable intermediates for further synthetic transformations.
Causality of Experimental Choices:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. [5]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HX by-product and as the solvent in many cases. [6]* Solvent: Solvents like THF or DMF are commonly used, often in conjunction with the amine base. [7] Experimental Protocol: Synthesis of 2-(Phenylethynyl)-3-bromo-6-methylpyridine
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF (5 mL) and triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired 2-(phenylethynyl)-3-bromo-6-methylpyridine.
| Parameter | Recommended Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | [6] |
| Co-catalyst | CuI (10 mol%) | [6] |
| Base | Et₃N (2.0 equiv.) | [6] |
| Solvent | THF | [7] |
| Temperature | Room Temperature to 50 °C | [6] |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-bromo-6-picolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [8]It is a powerful method for introducing a wide variety of primary and secondary amines at the C2 position of this compound.
Causality of Experimental Choices:
-
Catalyst/Ligand: This reaction often requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand. Ligands such as BINAP, Xantphos, or DavePhos are crucial for promoting both the oxidative addition and the final reductive elimination step. [1]* Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation. [1]* Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst. [1] Experimental Protocol: Synthesis of 2-Morpholino-3-bromo-6-methylpyridine
Figure 3: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add to an oven-dried Schlenk tube: this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and (±)-BINAP (0.03 mmol, 3 mol%). [1]2. Add anhydrous, degassed toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the Schlenk tube and heat the mixture in an oil bath at 80-100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-morpholino-3-bromo-6-methylpyridine.
| Parameter | Recommended Condition | Reference |
| Catalyst System | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | [1] |
| Base | NaOtBu (1.4 equiv.) | [1] |
| Solvent | Toluene | [1] |
| Temperature | 80-100 °C | [1] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized pyridine derivatives. The inherent electronic bias of the pyridine ring allows for predictable and selective mono-functionalization at the C2 position using a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to introduce diverse molecular fragments. The resulting 2-substituted-3-bromo-6-picolines retain a reactive handle at the C3 position, opening up possibilities for further diversification and the construction of complex molecular architectures relevant to drug discovery and materials science. The protocols outlined in this guide provide a solid, field-proven foundation for leveraging the synthetic potential of this important intermediate.
References
- Crust, E. J., Gurnani, P., & Scott, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett, 24(12), 1583-1586.
- Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
- PubChem. (n.d.). 2,3-Dibromo-6-methylpyridine.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). ACS Catalysis, 12(10), 5966-5995.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). Accounts of Chemical Research, 55(10), 1395-1407.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(33), 6296-6300.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). Molecules, 19(8), 12516-12530.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry, 72(9), 3606-3607.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6(3), 121-133.
- Kashani, S. K., Jessiman, J. E., & Vantourout, J. C. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Baati, R., et al. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Angewandte Chemie International Edition, 55(34), 10033-10037.
- Wikipedia contributors. (2023, December 19). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
- Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (2018). Dalton Transactions, 47(36), 12563-12574.
- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University.
- 2-Amino-3-bromo-6-methylpyridine: Synthesis & Quality Specs for Research. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2017). Comptes Rendus Chimie, 20(6), 643-649.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (2017). Organic & Biomolecular Chemistry, 15(6), 1510-1520.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2004). Tetrahedron, 60(43), 9675-9683.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). Journal of the American Chemical Society, 143(25), 9536-9545.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. 2,3-Dibromo-6-methylpyridine | C6H5Br2N | CID 22280663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Palladium-Catalyzed N-Arylation of 2,3-Dibromo-6-picoline
Abstract
This document provides a comprehensive technical guide for the N-arylation of 2,3-Dibromo-6-picoline, a critical transformation for synthesizing complex heterocyclic scaffolds used in pharmaceutical and materials science research. We delve into the rationale behind the widely adopted Buchwald-Hartwig amination protocol, offering a detailed, field-proven experimental procedure, optimization strategies, and troubleshooting advice. This guide is designed for researchers, scientists, and drug development professionals seeking to implement a robust and reproducible method for constructing C-N bonds with this challenging substrate.
Introduction: The Significance of N-Arylated Picolines
N-arylated heterocyclic compounds are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. Specifically, substituted picolines serve as key building blocks in medicinal chemistry, forming the core of numerous therapeutic agents. The N-arylation of a substrate like this compound opens a gateway to a diverse chemical space, allowing for subsequent functionalization at the bromine-substituted positions through various cross-coupling reactions. The development of efficient and selective methods for these transformations is paramount, as traditional methods like nucleophilic aromatic substitution often require harsh conditions and have limited substrate scope.[1]
Modern synthetic chemistry largely favors palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for their mild conditions, broad functional group tolerance, and high efficiency, largely supplanting older, harsher methods like the Ullmann condensation.[1][2] This guide will focus on the palladium-catalyzed approach, providing the necessary insights to successfully arylate the picoline nitrogen.
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[1] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) complex. A base then deprotonates the coordinated picoline nitrogen to form a palladium amido complex.
-
Reductive Elimination: This is the final, product-forming step where the new C-N bond is formed, releasing the N-arylated picoline and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]
The efficiency of this cycle is highly dependent on the choice of ligand, which stabilizes the palladium center and facilitates the key oxidative addition and reductive elimination steps.
Caption: A simplified representation of the key steps in the palladium-catalyzed N-arylation cycle.
Experimental Design: Causality Behind Protocol Choices
A successful N-arylation reaction depends on the careful selection of several key parameters. The choices outlined below are based on established principles of cross-coupling chemistry to maximize yield and minimize side reactions.
Catalyst System Selection
The combination of a palladium precursor and a phosphine ligand is the heart of the reaction.
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective choice as it is a stable, commercially available source of Pd(0).[3] Palladium(II) sources like Pd(OAc)₂ can also be used, as they are typically reduced in situ to the active Pd(0) state.[4]
-
Ligand: The ligand is arguably the most critical component. Sterically bulky, electron-rich biarylphosphine ligands are required to promote the crucial, often rate-limiting, reductive elimination step.[1][5] The choice of ligand can dramatically affect reaction rate and scope.
-
Base: A strong, non-nucleophilic base is required to deprotonate the picoline nitrogen without competing in the reaction. Sodium tert-butoxide (NaOtBu) is highly effective and promotes fast reaction rates.[3][4] However, for substrates with base-sensitive functional groups (like esters), weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, though they may require longer reaction times or higher temperatures.[4]
| Component | Recommended Reagent | Rationale & Key Considerations | Common Alternatives |
| Pd Precursor | Pd₂(dba)₃ | Stable Pd(0) source, reliable for initiating the catalytic cycle. | Pd(OAc)₂, [Pd(allyl)Cl]₂ |
| Ligand | Xantphos | Wide bite angle, promotes reductive elimination, good for many substrates. | BINAP, JohnPhos, RuPhos[6][7] |
| Base | NaOtBu | Strong base, promotes high reaction rates. Can be incompatible with sensitive functional groups.[4] | K₃PO₄, Cs₂CO₃ (milder, better functional group tolerance)[4] |
Table 1: Comparison of Common Catalyst Systems for N-Arylation.
Reaction Environment
-
Solvent: Anhydrous, aprotic solvents are essential. Toluene and dioxane are standard choices due to their ability to dissolve the reagents and their high boiling points, which allow for necessary heating.[3][8]
-
Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. Therefore, the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.[8]
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a generic aryl bromide. Optimization of stoichiometry, temperature, and time may be required for specific substrates.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[9][10]
-
Ventilation: Handle all reagents, especially volatile solvents and powdered catalysts/ligands, in a well-ventilated chemical fume hood.[7]
-
Reagent Handling: this compound and its derivatives may be irritants. Avoid inhalation and skin contact.[9][10] Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Sodium tert-butoxide is corrosive and moisture-sensitive.
Reagents and Equipment
| Reagent | Molar Equiv. | Example Amount (for 1.0 mmol scale) |
| This compound | 1.0 | 251 mg |
| Aryl Bromide | 1.1 - 1.2 | 1.1 - 1.2 mmol |
| Pd₂(dba)₃ | 0.01 - 0.02 (1-2 mol%) | 9.2 - 18.4 mg |
| Xantphos | 0.02 - 0.04 (2-4 mol%) | 11.6 - 23.2 mg |
| Sodium tert-butoxide (NaOtBu) | 1.4 - 2.0 | 135 - 192 mg |
| Anhydrous Toluene | - | 5 - 10 mL |
Table 2: Recommended Reagent Stoichiometry.
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, rubber septum, argon/nitrogen line with a bubbler, heating mantle or oil bath, standard laboratory glassware for work-up, and a rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Degassing (Optional but Recommended): If the solvent was not previously degassed, subject the sealed flask to three cycles of vacuum-backfill with argon.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by Thin-Layer Chromatography (TLC) or LC-MS.[11] The reaction is typically complete within 8-24 hours.
-
Cooling and Quenching: Once the starting material is consumed, cool the reaction to room temperature.
-
Work-up:
-
Dilute the dark mixture with ethyl acetate (20 mL).
-
Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10-15 mL).[7]
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: A high-level workflow illustrating the key stages from reaction setup to final product characterization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous conditions.3. Inappropriate base or ligand. | 1. Ensure a robust inert atmosphere; use fresh catalyst.2. Use freshly distilled/dried solvents; dry reagents thoroughly.3. Screen alternative ligands (e.g., RuPhos, BINAP) or a stronger base (if applicable). |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition.2. C-Br arylation is competing with N-arylation.3. Hydrodehalogenation of aryl bromide. | 1. Lower the reaction temperature and increase reaction time.2. Screen different ligands to improve selectivity for N-arylation.3. Ensure the base is fully dissolved; consider a milder base like K₃PO₄. |
| Difficulty in Purification | 1. Product co-elutes with starting material or impurities.2. Significant peak tailing on silica gel column.[12] | 1. Adjust the eluent polarity for better separation; try a different solvent system (e.g., Dichloromethane/Methanol).2. Add 0.1-1% triethylamine to the eluent to suppress silanol interactions.[12] |
Table 3: A guide to common issues and potential solutions.
References
- Tan, Y.; Barrios-Landeros, F; Hartwig, J.F. (2011). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society.
- Hartwig Group. (n.d.). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group, UC Berkeley.
- ResearchGate. (n.d.). Optimization studies on N 1 -arylation of 1H-pyrazolo[3,4-b]pyridin-3- amine a. ResearchGate.
- ResearchGate. (n.d.). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. ResearchGate.
- Li, B., et al. (2009). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Ullmann condensation. Wikipedia.
- Jo, W., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry.
- Fisher Scientific. (2024). Safety Data Sheet: 3,6-Dibromo-2-methylpyridine. Fisher Scientific.
- ACS Publications. (2023). meta-Selective Arylation of Pyridine N-Oxides Enabled by ortho-Diiodobenzene Derivatives as Aryne Precursors. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2014). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Frontiers in Chemistry. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor.
- National Institutes of Health. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. PMC.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Google Patents.
- ResearchGate. (n.d.). Copper(I)-picolinic acid catalyzed N-arylation of hydrazides. ResearchGate.
- Taylor & Francis Online. (2013). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online.
- National Institutes of Health. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. fishersci.de [fishersci.de]
- 10. fishersci.com [fishersci.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Regioselective Functionalization of 2,3-Dibromo-6-picoline
Introduction: Navigating the Regiochemical Landscape of a Versatile Pyridine Scaffold
The 2,3-dibromo-6-picoline core represents a synthetically valuable scaffold in the fields of medicinal chemistry and materials science. As a substituted pyridine, it is a key building block for a wide array of functionalized molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. The presence of two distinct bromine atoms on the pyridine ring offers the potential for sequential and regioselective functionalization, enabling the precise construction of complex molecular architectures. However, the inherent electronic and steric properties of the pyridine ring, influenced by the nitrogen heteroatom and the methyl group, present a significant challenge in controlling the site of reaction. This guide provides an in-depth exploration of the principles and protocols for achieving high regioselectivity in the functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions and lithiation-borylation strategies.
The key to unlocking the synthetic potential of this compound lies in understanding the factors that govern the reactivity of the C2 and C3 positions. Generally, in dihalopyridines, the halide positioned alpha to the nitrogen atom (C2) is more susceptible to oxidative addition by a palladium(0) catalyst.[1] This is attributed to the electron-withdrawing nature of the nitrogen, which renders the C2 position more electrophilic.[1][2] Furthermore, the C-Br bond at the C2 position is often weaker than at other positions on the pyridine ring.[2] However, this inherent preference can be modulated or even reversed through careful selection of catalysts, ligands, and reaction conditions, offering a powerful toolkit for the discerning synthetic chemist.
This document will detail established methodologies for the regioselective functionalization of this compound, providing not only step-by-step protocols but also the underlying mechanistic rationale for the observed selectivity. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to confidently and efficiently utilize this versatile building block in their synthetic endeavors.
Strategic Approaches to Regioselective Functionalization
The regioselective functionalization of this compound can be broadly categorized into two primary strategies: palladium-catalyzed cross-coupling reactions and directed ortho-metalation followed by electrophilic trapping. Each approach offers distinct advantages and allows for the introduction of a diverse range of substituents.
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4][5] For this compound, the judicious choice of reaction conditions can dictate whether functionalization occurs preferentially at the C2 or C3 position.
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis.[5][6][7]
-
Conventional C2-Selectivity: Under standard Suzuki-Miyaura conditions, employing common palladium catalysts such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with triphenylphosphine (PPh₃) as a ligand, the reaction of this compound with a boronic acid is expected to proceed with high selectivity at the C2 position.[1][8][9] This is the thermodynamically favored pathway due to the higher electrophilicity of the C2 position.
-
Achieving C3-Selectivity: Overriding the inherent C2-selectivity to achieve functionalization at the C3 position requires a more nuanced approach. This can often be accomplished by employing sterically hindered N-heterocyclic carbene (NHC) ligands.[1][2] These bulky ligands can favor oxidative addition at the less sterically encumbered C3 position. Another strategy involves the use of specific catalyst systems, such as those that form palladium clusters, which can alter the reaction mechanism and favor C3-arylation.[1][8]
Protocol 1: Regioselective C2-Arylation of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective functionalization at the C2 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-3-bromo-6-picoline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Base: Potassium carbonate is a commonly used base in Suzuki couplings; it activates the boronic acid for transmetalation.[7]
-
Solvent System: The dioxane/water mixture is a versatile solvent system that facilitates the dissolution of both the organic and inorganic reagents.
-
Ligand: Triphenylphosphine is a standard ligand that promotes the catalytic cycle, leading to the desired C2-selective coupling.
Data Presentation: Comparison of Conditions for Suzuki-Miyaura Coupling
| Position | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Outcome |
| C2 | Pd(OAc)₂ / PPh₃ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | High selectivity for C2-arylation |
| C3 | Pd-PEPPSI-IPr | IPr (NHC) | KF | THF | Room Temp | Increased selectivity for C3-arylation[1][2] |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridines.[4] Similar to the Suzuki-Miyaura reaction, the regioselectivity is generally directed to the C2 position under standard conditions.
Protocol 2: Regioselective C2-Alkynylation of this compound via Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add THF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, filter through a pad of celite to remove the catalyst, and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 2-alkynyl-3-bromo-6-picoline.
Causality Behind Experimental Choices:
-
Copper(I) Iodide Co-catalyst: In the traditional Sonogashira reaction, CuI acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]
-
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent in some cases.
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3][10] This reaction is instrumental in the synthesis of numerous pharmaceuticals. The regioselectivity follows a similar trend to other palladium-catalyzed cross-couplings, with a preference for the C2 position.
Protocol 3: Regioselective C2-Amination of this compound via Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Add toluene (5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the 2-amino-3-bromo-6-picoline derivative.
Causality Behind Experimental Choices:
-
Bulky, Electron-Rich Ligand: Xantphos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the reductive elimination step of the Buchwald-Hartwig catalytic cycle, which is often the rate-limiting step.[11]
-
Strong Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and form the palladium-amido intermediate.[10]
Lithiation-Borylation: A Directed Approach to C3-Functionalization
To achieve selective functionalization at the C3 position, a directed ortho-metalation (DoM) strategy followed by borylation can be employed. This approach circumvents the inherent electronic preference for C2 reactivity in palladium-catalyzed reactions.
The strategy involves the selective deprotonation of a related substrate, such as 2-bromo-3-methoxy-6-picoline, where the methoxy group can act as a directing group for lithiation at the C4 position. Subsequent halogen dance and trapping with a boron electrophile can lead to the desired 3-borylated intermediate. However, a more direct approach for this compound would involve a halogen-metal exchange.
A lithium-halogen exchange at the C3 position can be favored under specific conditions, particularly at low temperatures. The resulting aryllithium species can then be trapped with an electrophilic boron reagent to generate a boronic ester at the C3 position. This boronic ester can then be used in a subsequent Suzuki-Miyaura coupling to introduce a wide range of substituents at the C3 position.
Protocol 4: Regioselective C3-Borylation of this compound via Lithiation
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) (1.1 equivalents)
-
Triisopropyl borate (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude boronic ester can be used directly in the next step or purified by column chromatography.
Causality Behind Experimental Choices:
-
Low Temperature: The lithium-halogen exchange is performed at very low temperatures to prevent side reactions, such as decomposition of the organolithium intermediate.
-
Electrophilic Boron Reagent: Triisopropyl borate is a common electrophile used to trap the aryllithium species and form the corresponding boronic ester.
Visualization of Key Processes
To further clarify the strategic approaches to the regioselective functionalization of this compound, the following diagrams illustrate the key reaction pathways.
Caption: Overview of regioselective functionalization pathways.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Conclusion and Future Outlook
The regioselective functionalization of this compound is a critical aspect of its application in synthetic chemistry. By understanding the underlying principles of reactivity and carefully selecting the appropriate reaction conditions, chemists can achieve high levels of control over the site of functionalization. The protocols and guidelines presented here offer a solid foundation for the successful and predictable elaboration of this versatile building block. Future research in this area will likely focus on the development of even more selective and efficient catalytic systems, potentially enabling orthogonal functionalization of both bromine atoms in a single pot, further expanding the synthetic utility of this compound in the creation of novel and valuable molecules.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
- Application Notes & Protocols: One-Pot Synthesis of Functionalized Quinolines. Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- New Preparation Methodology of Functionalized Picolines.
- Purific
- Purification method of pyridine and pyridine derivatives.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC.
- Buchwald–Hartwig amin
- Application Notes and Protocols for the Synthesis of 2,3-diphenylpyridine via Suzuki-Miyaura Cross-Coupling. Benchchem.
- Buchwald-Hartwig Amin
- Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionaliz
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. PubMed.
- Standard Lithiation–Boryl
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- The lithiation–borylation reaction. University of Bristol Research Portal.
- Sonogashira coupling. Wikipedia.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing).
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Application Notes and Protocols for Buchwald-Hartwig Amin
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzo
- Directing Group-Free Regioselective meta-C-H Functionaliz
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. Organic & Biomolecular Chemistry (RSC Publishing).
- Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Publishing.
- Synthesis and regioselective functionalization of perhalogenated BODIPYs. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Synthesis of Mono-Substituted Picolines from 2,3-Dibromo-6-picoline
Introduction: The Challenge of Regiocontrol in Pyridine Functionalization
Substituted picolines are foundational scaffolds in medicinal chemistry and materials science, with the precise placement of functional groups dictating biological activity and material properties.[1][2] The starting material, 2,3-Dibromo-6-picoline, offers two distinct reactive sites for substitution. However, achieving selective functionalization at either the C2 or C3 position is a significant synthetic challenge that requires a nuanced understanding of the underlying electronic and steric influences on the pyridine ring.
This guide provides an in-depth analysis and detailed protocols for the regioselective preparation of mono-substituted picolines from this compound. We will explore two primary strategic approaches: leveraging the innate electronic bias of the pyridine ring for C2-selective palladium-catalyzed cross-coupling reactions and employing halogen-metal exchange mechanisms to potentially favor C3 functionalization.
Part 1: Foundational Principles of Regioselectivity
The regiochemical outcome of substitution reactions on the this compound core is governed by the inherent electronic properties of the pyridine ring. The nitrogen heteroatom acts as an electron-withdrawing group, creating a polarized system where the carbon atoms adjacent (α-position, C2) and para (γ-position) to the nitrogen are more electron-deficient than the meta (β-position, C3) carbon.
This electronic disparity has two critical consequences for palladium-catalyzed cross-coupling reactions:
-
Enhanced Electrophilicity at C2: The carbon at the C2 position bears a greater partial positive charge, making it a more favorable site for the initial oxidative addition step with a Palladium(0) catalyst.[3]
-
Weaker C2-Br Bond: The lone pair of the nitrogen atom, residing in the plane of the ring, contributes to a weaker C-X bond at the α-position compared to other positions.[3]
Consequently, the "conventional" or kinetically favored site of reaction for palladium-catalyzed cross-couplings on dihalopyridines is the position adjacent to the nitrogen heteroatom (C2).[3] Achieving substitution at the C3 position requires overcoming this intrinsic reactivity bias.
Caption: Logical flow for synthesizing mono-substituted picolines.
Part 2: Strategic Approaches & Mechanistic Insights
Strategy 1: Palladium-Catalyzed Cross-Coupling for C2-Selective Functionalization
Palladium-catalyzed cross-coupling reactions are the most robust and widely used methods for forming carbon-carbon and carbon-nitrogen bonds.[4][5][6] For this compound, these reactions proceed with high regioselectivity at the C2 position.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[7][8][9] The reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups. The catalytic cycle, which dictates the outcome, is a foundational concept in modern organic synthesis.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction enables the synthesis of aryl amines from aryl halides and is a cornerstone of modern pharmaceutical development.[10][11] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[12]
Strategy 2: Halogen-Metal Exchange for C3-Functionalization
To override the intrinsic C2 reactivity, a different strategy is required. Halogen-metal exchange offers a potential solution.[13] This reaction typically involves treating the aryl halide with a strong organometallic base (e.g., an alkyllithium) at low temperatures.[14] The rate of exchange follows the trend I > Br > Cl.[13]
For this compound, the goal would be to selectively perform the exchange at the C3-Br bond. This is challenging because the acidity of the C4 proton could lead to competitive deprotonation. However, by using specific reagent combinations like i-PrMgCl followed by n-BuLi, it is possible to achieve high regioselectivity in bromine-metal exchange on certain dibrominated systems, sometimes directed by chelation effects or subtle steric/electronic factors.[15][16] Once the organometallic intermediate is formed at C3, it can be "trapped" with a suitable electrophile (e.g., CO₂, aldehydes, iodine) to install the desired functional group.
Part 3: Experimental Protocols
General Laboratory Workflow: All reactions should be conducted in oven-dried glassware under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Caption: A generalized experimental workflow for cross-coupling reactions.
Protocol 1: C2-Selective Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol details a typical Suzuki-Miyaura coupling to selectively functionalize the C2 position.
| Parameter | Value / Reagent | Molar Eq. | Notes |
| Substrate | This compound | 1.0 | --- |
| Coupling Partner | 4-Methoxyphenylboronic acid | 1.1 | A slight excess ensures complete consumption of the limiting reagent. |
| Pd Precatalyst | Pd₂(dba)₃ | 0.02 | 2 mol % Palladium |
| Ligand | SPhos | 0.04 | Bulky, electron-rich ligand to promote catalytic activity. |
| Base | K₃PO₄ | 2.0 | A strong inorganic base is crucial for the transmetalation step.[17] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | --- | The aqueous phase is essential for activating the boronic acid. |
| Temperature | 100 °C | --- | --- |
| Time | 12-18 h | --- | Monitor by TLC or LC-MS for disappearance of starting material. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with Argon three times.
-
Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Bromo-2-(4-methoxyphenyl)-6-methylpyridine.
Protocol 2: C2-Selective Buchwald-Hartwig Amination with Morpholine
This protocol describes the C-N bond formation at the C2 position.
| Parameter | Value / Reagent | Molar Eq. | Notes |
| Substrate | This compound | 1.0 | --- |
| Coupling Partner | Morpholine | 1.2 | A slight excess of the amine is used. |
| Pd Precatalyst | Pd(OAc)₂ | 0.02 | 2 mol % Palladium |
| Ligand | XPhos | 0.04 | A bulky biarylphosphine ligand is highly effective for this transformation. |
| Base | NaOt-Bu | 1.5 | A strong, non-nucleophilic base is required.[11] |
| Solvent | Toluene | --- | Anhydrous, non-protic solvent. |
| Temperature | 110 °C | --- | --- |
| Time | 8-12 h | --- | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
In a glovebox or under a strict inert atmosphere, add NaOt-Bu (1.5 mmol) to an oven-dried Schlenk flask.
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol) in 2 mL of toluene. Add this catalyst solution to the Schlenk flask.
-
Add this compound (1.0 mmol) dissolved in 3 mL of toluene, followed by morpholine (1.2 mmol).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 8-12 hours.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(3-Bromo-6-methylpyridin-2-yl)morpholine.
Protocol 3: Proposed C3-Selective Functionalization via Halogen-Metal Exchange & Quench
This protocol is a proposed method based on established principles of selective halogen-metal exchange.[15][16] Optimization may be required. The goal is to selectively form an organometallic species at C3, which is then trapped.
Step-by-Step Procedure:
-
To an oven-dried, three-neck flask under Argon, add this compound (1.0 mmol) and 10 mL of anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add iso-propylmagnesium chloride (i-PrMgCl, 1.05 mmol, as a solution in THF) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.1 mmol, as a solution in hexanes) dropwise. The solution may change color. Stir for an additional 1 hour at -78 °C.
-
Quenching: Add the desired electrophile (e.g., 1.2 mmol of freshly crushed dry ice for carboxylation, or 1.2 mmol of I₂ in THF for iodination) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Dry the organic phase, concentrate, and purify by column chromatography to isolate the desired 3-substituted-2-bromo-6-picoline.
Part 4: Expert Insights & Troubleshooting
-
Managing Di-substitution: The primary side product in these reactions is the di-substituted picoline. To minimize its formation, use a slight excess (1.05-1.2 eq.) of the coupling partner, but avoid large excesses. Ensure the reaction is stopped once the starting material is consumed.[3]
-
Ligand Choice is Critical: The success of palladium-catalyzed reactions hinges on the ligand. For challenging substrates, screening a panel of ligands (e.g., Buchwald or Josiphos-type ligands) can be necessary to optimize yield and selectivity.[3]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Incomplete exclusion of air is a common reason for failed or low-yielding reactions. Ensure all solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas.
-
Base Sensitivity: Some functional groups are incompatible with strong bases like NaOt-Bu. In such cases, a weaker base like Cs₂CO₃ or K₃PO₄ can be employed, although this may require higher temperatures or longer reaction times.[11]
Conclusion
The selective mono-functionalization of this compound is a tractable but nuanced synthetic problem. By understanding the intrinsic electronic bias of the pyridine ring, researchers can reliably access C2-substituted products through well-established palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. Accessing the C3-substituted regioisomer is a more complex challenge that requires circumventing the natural reactivity, for which halogen-metal exchange presents a promising, albeit less explored, avenue. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to confidently synthesize these valuable chemical building blocks.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Catalyst-Controlled Conditions. pubs.acs.org. [Link]
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
- meta‐Selective C−H Functionalization of Pyridines. Wiley Online Library. [Link]
- Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate.
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- THE SYNTHESIS OF SOME SUBSTITUTED METHYL PYRIDINECARBOXYL
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
- Metal–halogen exchange. Wikipedia. [Link]
- Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
- Robust Buchwald–Hartwig amination enabled by ball-milling. Royal Society of Chemistry. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. synfacts.syntheticsurvey.com. [Link]
- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. PubMed. [Link]
- Preparation method for 2,5-dibromo-3-methylpyridine.
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Royal Society of Chemistry. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. PrepChem.com. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The Journal of Student Scholarship. [Link]
- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Correction: Stereocontrolled lithiation/trapping of chiral 2-alkylideneaziridines: investigation into the role of the aziridine nitrogen stereodynamics. Royal Society of Chemistry. [Link]
- Pyridine/picoline production process.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
Sources
- 1. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. jocpr.com [jocpr.com]
- 6. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 14. joss.tcnj.edu [joss.tcnj.edu]
- 15. [PDF] Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate | Semantic Scholar [semanticscholar.org]
- 16. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols for the Scale-Up Synthesis of Derivatives from 2,3-Dibromo-6-picoline
Abstract: This document provides a comprehensive guide for researchers, chemists, and process development professionals on the scale-up synthesis of functionalized derivatives from 2,3-Dibromo-6-picoline. We move beyond simple bench-scale procedures to address the critical aspects of safety, reaction optimization, and scalability inherent in transitioning to larger-scale production. The protocols herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a versatile toolkit for creating diverse molecular architectures.
Introduction: The Strategic Value of the 2,3-Disubstituted 6-Methylpyridine Scaffold
The 6-methylpyridine nucleus is a privileged scaffold in medicinal chemistry and materials science. The introduction of differential functionality at the 2- and 3-positions allows for fine-tuning of molecular properties, including steric and electronic profiles, which is critical for optimizing ligand-receptor interactions or material characteristics. This compound serves as a versatile and commercially available starting material, providing two distinct reaction handles for sequential and selective functionalization. The development of robust, scalable, and safe synthetic routes to its derivatives is therefore of significant industrial and academic importance.
This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative literature to ensure both scientific integrity and practical utility.
Foundational Safety: Handling and Process Considerations
Prior to any synthetic work, a thorough understanding of the hazards associated with the reagents and the reactions is paramount. Scaling up chemical reactions introduces challenges not always apparent at the lab scale, particularly concerning thermal management.
2.1. Reagent Handling
-
This compound and Related Halopyridines: These compounds are typically classified as irritants. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[1][2] Avoid inhalation of dust or vapors and contact with skin and eyes.[1][2]
-
Organolithium Reagents (e.g., n-BuLi, s-BuLi): If used for lithiation-borylation, these reagents are highly pyrophoric and react violently with water and protic solvents. All manipulations must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and specialized syringe/cannula techniques.
-
Palladium Catalysts and Ligands: While not acutely toxic in the same manner as other reagents, many phosphine ligands are air-sensitive and can be irritating. Palladium salts can be toxic and should be handled with care.
2.2. Process Safety for Scale-Up of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are often significantly exothermic.[3][4] This presents a major safety risk during scale-up, as the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Exotherm Control: The "all-in" method, where all reagents are mixed and then heated, is strongly discouraged for scale-up as it can lead to a delayed and uncontrollable exotherm.[4] A semi-batch process, where one reagent (e.g., the nucleophile or base) is added portion-wise or via a syringe pump, is a much safer approach to control the reaction rate and temperature.
-
Thermal Hazard Assessment: Before any scale-up beyond the gram scale, a reaction calorimetry study (e.g., using RC1) or, at a minimum, a simplified heat-flow measurement is highly recommended to determine the maximum temperature of the synthesis reaction (MTSR).[3] This data is crucial for preventing runaway scenarios where the reaction temperature exceeds the solvent's boiling point.[3]
-
Solvent Choice: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), while effective, have well-documented thermal decomposition hazards that can be triggered by the exotherm of the primary reaction.[4] Consider higher-boiling point, more stable solvents like dioxane, toluene, or CPME for scale-up where appropriate.
Strategic Overview of Synthetic Transformations
The two bromine atoms on the picoline ring exhibit different reactivity, which can be exploited for selective monofunctionalization or controlled difunctionalization. Generally, the C2-Br bond is more sterically hindered and electronically different from the C3-Br bond, often allowing for selective reaction at the 3-position under carefully controlled conditions.
The primary methods for derivatization are palladium-catalyzed cross-coupling reactions, which are valued for their broad functional group tolerance and high yields.[5]
Caption: Key synthetic pathways from this compound.
Detailed Application Protocols
The following protocols are designed as robust starting points for scale-up. It is imperative to perform small-scale optimization before proceeding to a larger scale. All reactions must be carried out under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is a powerful method for creating biaryl structures or introducing alkyl/vinyl groups.[6][7] The choice of catalyst, ligand, and base is crucial for success, especially with heteroaromatic substrates.[5][8]
Rationale: We select a modern palladium precatalyst system known for its high activity and stability. The use of a mild base like potassium carbonate is often compatible with a wider range of functional groups compared to stronger bases.[7] Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.[6]
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective precatalysts. |
| Ligand | SPhos or XPhos | Bulky biaryl phosphine ligands that promote efficient oxidative addition and reductive elimination. |
| Base | K₂CO₃ or K₃PO₄ (aqueous solution) | Effective in activating the boronic acid while minimizing side reactions.[7] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | Good solvency for a wide range of substrates and reagents.[6] |
| Temperature | 80-100 °C | Sufficient thermal energy to drive the catalytic cycle without promoting decomposition. |
Step-by-Step Protocol (10 mmol scale):
-
To a dry, inerted reaction vessel equipped with a mechanical stirrer, condenser, and thermocouple, add this compound (2.51 g, 10.0 mmol), the desired arylboronic acid (12.0 mmol, 1.2 equiv.), Pd(OAc)₂ (45 mg, 0.02 mmol, 0.2 mol%), and SPhos (164 mg, 0.04 mmol, 0.4 mol%).
-
Evacuate and backfill the vessel with argon three times.
-
Add 1,4-dioxane (40 mL) via cannula. Stir the mixture for 15 minutes to allow for catalyst activation.
-
In a separate vessel, dissolve K₂CO₃ (4.15 g, 30.0 mmol, 3.0 equiv.) in deionized water (10 mL) and degas the solution by bubbling argon through it for 20 minutes.
-
Add the aqueous base solution to the reaction vessel via syringe or addition funnel.
-
Heat the reaction mixture to 90 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or crystallization. For pyridine-containing compounds, an acid/base extraction can be a highly effective purification method.[9]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction enables the synthesis of aryl amines from aryl halides, a transformation that is otherwise challenging.[10] The choice of base is critical and depends on the pKa of the amine being coupled.[11]
Rationale: For primary and secondary alkyl- and anilines, a strong, non-nucleophilic base like NaOtBu is typically required to facilitate the deprotonation of the amine within the catalytic cycle.[10][12] Toluene is a suitable high-boiling solvent. The use of a dedicated precatalyst simplifies reaction setup and improves reproducibility.
| Parameter | Recommendation | Rationale |
| Palladium Source | G3 or G4 Buchwald Precatalysts | Highly active, air-stable precatalysts that ensure reliable formation of the active Pd(0) species. |
| Base | NaOtBu or LHMDS | Strong bases required for efficient amine deprotonation.[11] LHMDS can be used for substrates with base-sensitive functional groups.[11] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 90-110 °C | Standard temperature range for these couplings. |
Step-by-Step Protocol (10 mmol scale):
-
In a glovebox, charge an oven-dried reaction vessel with NaOtBu (1.35 g, 14.0 mmol, 1.4 equiv.).
-
Add the XPhos Pd G3 precatalyst (90 mg, 0.01 mmol, 1 mol%).
-
Remove the vessel from the glovebox and place it under a positive pressure of argon.
-
Add this compound (2.51 g, 10.0 mmol) and anhydrous toluene (50 mL).
-
Add the desired amine (11.0 mmol, 1.1 equiv.) via syringe. For volatile amines, using a sealed tube may be necessary.[13]
-
Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
After completion (typically 2-24 hours), cool the reaction to room temperature and quench carefully by slowly adding saturated aqueous NH₄Cl solution (30 mL).
-
Dilute with ethyl acetate (50 mL), separate the layers, and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Caption: Generalized workflow for scaled-up cross-coupling reactions.
Protocol 3: Sonogashira Cross-Coupling for C(sp²)-C(sp) Bond Formation
This reaction is the premier method for synthesizing aryl alkynes.[14] It typically employs a dual catalyst system of palladium and a copper(I) salt, although copper-free methods are available to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[15]
Rationale: The classic Sonogashira conditions are often robust. Pd(PPh₃)₄ is a reliable catalyst, and CuI acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14] An amine base like triethylamine (TEA) or diisopropylamine (DIPA) serves both as the base and often as the solvent.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Standard, effective catalysts for this transformation.[16] |
| Co-catalyst | Copper(I) Iodide (CuI) | Essential for the copper cycle in the classic mechanism.[14][16] |
| Base / Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as an acid scavenger and solvent.[17] |
| Temperature | Room Temperature to 60 °C | Reactions are often feasible at or near room temperature.[15] |
Step-by-Step Protocol (10 mmol scale):
-
To a dry, inerted reaction vessel, add this compound (2.51 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.02 mmol, 2 mol%), and CuI (38 mg, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous, degassed triethylamine (40 mL) followed by the terminal alkyne (11.0 mmol, 1.1 equiv.).
-
Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction by TLC or GC-MS. The formation of a salt (triethylammonium bromide) precipitate is a visual indicator of reaction progress.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Purification Strategies for Picoline Derivatives
The basic nitrogen atom in picoline derivatives offers a powerful handle for purification that can often supplant or simplify traditional chromatography.
-
Acid/Base Extraction: The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl). The protonated picoline derivative will move to the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to deprotonate the product, which can then be re-extracted into an organic solvent.[9]
-
Chromatography: If chromatography is necessary, using a solvent system containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine in a hexane/ethyl acetate mixture) can prevent peak tailing on silica gel.
-
Crystallization: Many picoline derivatives are crystalline solids, and crystallization from an appropriate solvent system (e.g., ethanol, heptane, or mixtures thereof) is an excellent method for achieving high purity on a large scale.
References
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
- Yang, et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
- Purdue College of Engineering. (2022).
- Fisher Scientific.
- Fisher Scientific. (2024).
- TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Amino-3,5-dibromo-6-methylpyridine.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2023). SAFETY DATA SHEET: 2-Bromo-6-(bromomethyl)pyridine.
- Korte, et al. (2025). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors.
- Ragaini, et al. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH.
- Wikipedia.
- Chemistry LibreTexts. (2023).
- University of Bristol Research Portal.
- Aggarwal, et al. (2017).
- Wikipedia. Sonogashira coupling.
- CrystEngComm (RSC Publishing). (2025).
- Wikipedia. Suzuki reaction.
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Buchwald/Hartwig amination of bromopyridines. ChemSpider Synthetic Pages.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). NIH.
- Removal of alpha-picoline, beta-picoline, and gamma-picoline from synthetic wastewater using low cost activated carbons derived
- Aggarwal, V. K., et al.
- US2767187A - Isolation of gamma picoline.
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][19]-Fused Indole Heterocycles. (2014).
- CN101066946A - A kind of separation method of picoline mixture.
- Suzuki Coupling. Organic Chemistry Portal.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017).
- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [laro.lanl.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Catalytic Amination of 2,3-Dibromo-6-methylpyridine
Introduction: The Strategic Importance of Aminopyridines
Substituted aminopyridines are privileged scaffolds in modern medicinal chemistry and drug discovery. Their unique electronic properties and ability to engage in hydrogen bonding interactions make them key components in a vast array of biologically active molecules, including kinase inhibitors, central nervous system agents, and anti-infectives. The selective introduction of an amino group onto a pyridine core is a critical transformation, and the development of robust and regioselective methods for this purpose is of paramount importance to researchers in the pharmaceutical and agrochemical industries.
2,3-Dibromo-6-methylpyridine is a versatile building block that offers two distinct reaction sites for C-N bond formation. The ability to selectively functionalize either the C2 or C3 position opens up avenues for the synthesis of diverse libraries of compounds for biological screening. This guide provides a comprehensive overview of the catalytic amination of 2,3-Dibromo-6-methylpyridine, with a focus on the two most powerful and widely used methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings that govern regioselectivity and provide detailed, field-proven protocols to enable researchers to confidently and successfully implement these transformations.
Understanding Regioselectivity in Dihalopyridine Amination
The key challenge in the catalytic amination of 2,3-Dibromo-6-methylpyridine lies in controlling the regioselectivity of the C-N bond formation. The pyridine nitrogen has a profound electronic influence on the reactivity of the C-Br bonds. Generally, the C2 position is more electrophilic and thus more susceptible to oxidative addition to a low-valent metal catalyst, which is the initial step in both Buchwald-Hartwig and Ullmann-type reactions.
Several factors contribute to the enhanced reactivity of the 2-position:
-
Inductive Effect: The electronegative nitrogen atom withdraws electron density from the adjacent carbon atoms, making the C2-Br bond more polarized and susceptible to cleavage.
-
Coordination: The pyridine nitrogen can coordinate to the metal catalyst, pre-disposing it to react at the proximate C2 position.
-
Steric Hindrance: The 6-methyl group provides some steric shielding of the C2 position, which can be a factor in catalyst and ligand selection.
While the inherent reactivity favors amination at the 2-position, the choice of catalyst, ligand, base, and reaction conditions can be modulated to influence the regiochemical outcome. For instance, bulky ligands on the metal center can disfavor reaction at the more sterically encumbered 2-position, potentially leading to increased amination at the 3-position.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] It typically employs a palladium catalyst in combination with a phosphine ligand and a base. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product and regenerate the active catalyst.[1]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: Selective Mono-amination of 2,3-Dibromo-6-methylpyridine (Predicted C2 Selectivity)
This protocol is adapted from established procedures for the amination of 2-bromopyridines and is expected to favor amination at the more reactive C2 position.[2]
Materials:
-
2,3-Dibromo-6-methylpyridine
-
Amine (e.g., morpholine, aniline, benzylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube, add 2,3-Dibromo-6-methylpyridine (1.0 mmol, 250.9 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XPhos (0.03 mmol, 14.3 mg).
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-amino-3-bromo-6-methylpyridine derivative.
Data Presentation: Expected Outcomes for Buchwald-Hartwig Amination
The following table provides estimated yields for the amination of 2,3-Dibromo-6-methylpyridine with various amines, based on typical outcomes for similar 2-bromopyridine substrates. These should serve as a starting point for optimization.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Major Product | Estimated Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 2-Anilino-3-bromo-6-methylpyridine | 70-85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8 | 4-(3-Bromo-6-methylpyridin-2-yl)morpholine | 80-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 16 | N-Benzyl-3-bromo-6-methylpyridin-2-amine | 70-80 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | dppf (3) | NaOtBu | Toluene | 80 | 12 | N,N-Diethyl-3-bromo-6-methylpyridin-2-amine | 60-75 |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern catalyst systems.[3] It typically involves a copper(I) catalyst, often in the presence of a ligand such as a diamine, and a base. The Ullmann reaction can be particularly effective for heteroaromatic substrates and can sometimes offer complementary reactivity to palladium-catalyzed methods.
Caption: A general experimental workflow for the Copper-catalyzed Ullmann amination.
Protocol 2: Copper-Catalyzed Amination with Aqueous Ammonia
This protocol provides a method for the synthesis of 2-amino-3-bromo-6-methylpyridine using aqueous ammonia as the amine source.
Materials:
-
2,3-Dibromo-6-methylpyridine
-
Aqueous ammonia (28% solution)
-
Copper(I) oxide (Cu₂O)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol
-
Argon or Nitrogen gas
-
Standard Schlenk tube
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Cu₂O (0.05 mmol, 7.2 mg), K₂CO₃ (2.0 mmol, 276 mg), and 2,3-Dibromo-6-methylpyridine (1.0 mmol, 250.9 mg).
-
Add ethylene glycol (2 mL) and DMEDA (0.1 mmol, 10.8 µL).
-
Add aqueous ammonia (28% solution, 20 mmol, ~1.25 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-amino-3-bromo-6-methylpyridine.
Troubleshooting and Optimization
-
Low Yield: If the reaction gives a low yield, consider increasing the catalyst and ligand loading, raising the reaction temperature, or screening different bases and solvents. For Buchwald-Hartwig aminations, trying a different generation of phosphine ligand (e.g., Josiphos, BrettPhos) can be beneficial.
-
Poor Regioselectivity: If a mixture of 2- and 3-aminated products is obtained, modifying the steric bulk of the phosphine ligand is a primary strategy to alter the selectivity. A bulkier ligand may favor amination at the less hindered 3-position. For Ullmann reactions, screening different N,N- or O,O-chelating ligands can influence the regiochemical outcome.
-
Starting Material Decomposition: If decomposition of the starting material is observed, particularly with electron-rich amines, lowering the reaction temperature and using a milder base (e.g., K₃PO₄ instead of NaOtBu) may be necessary.
Conclusion
The catalytic amination of 2,3-Dibromo-6-methylpyridine is a powerful tool for the synthesis of valuable aminopyridine building blocks. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer viable routes to these compounds. While the inherent electronic properties of the pyridine ring favor amination at the 2-position, a judicious choice of catalyst, ligand, and reaction conditions can be employed to control the regioselectivity of this important transformation. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich chemistry of this versatile substrate and to accelerate their drug discovery and development programs.
References
- Chem-Impex. (n.d.). 2-Amino-3-bromo-6-methylpyridine.
- El-Faham, A., & Funasaka, S. (2013). A practical Buchwald–Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 54(39), 5351-5353.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.
- Wikipedia. (2023, December 19). Buchwald–Hartwig amination.
Sources
Application Note: Strategic Use of 2,3-Dibromo-6-picoline in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. Specifically, multi-substituted pyridines are critical components of many targeted therapies, particularly in oncology, where they often serve as the central hinge-binding motif in kinase inhibitors.
2,3-Dibromo-6-picoline (2,3-dibromo-6-methylpyridine) is a highly versatile and valuable starting material for the construction of these complex pharmaceutical intermediates.[1] Its pre-functionalized nature, with two bromine atoms at distinct electronic environments, allows for sequential and regioselective cross-coupling reactions. This enables the controlled, directional synthesis of densely functionalized pyridine cores, a critical capability for building structure-activity relationships (SAR) during lead optimization. This guide details the strategic application of this compound, focusing on sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions to generate advanced intermediates relevant to the synthesis of targeted therapeutics like the ALK/ROS1 inhibitor, Lorlatinib.[2][3]
Core Principle: Regioselective Functionalization
The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-bromine bonds in palladium-catalyzed cross-coupling reactions.
-
C2-Position (ortho to Nitrogen): The bromine at the 2-position is significantly more reactive. The electron-withdrawing nature of the adjacent ring nitrogen polarizes the C-Br bond and facilitates the initial oxidative addition step in the Pd(0) catalytic cycle. This position is the preferred site for initial, milder cross-coupling reactions.
-
C3-Position (meta to Nitrogen): The bromine at the 3-position is less electronically activated and sterically more shielded. Consequently, it is less reactive and typically requires more forcing conditions or a more active catalyst system to undergo cross-coupling.
This reactivity gradient is the key to a one-pot or sequential synthesis strategy, allowing for the selective introduction of different substituents at the C2 and C3 positions. Catalyst choice is a critical parameter for controlling this regioselectivity.[4][5]
Caption: Reactivity differences in this compound.
Application Spotlight: Sequential Synthesis of a 2-Alkynyl-3-Aryl-6-Methylpyridine Intermediate
This section provides protocols for a two-step, sequential cross-coupling strategy to synthesize a di-substituted pyridine, a common core structure in kinase inhibitors. The workflow involves an initial, selective Sonogashira coupling at the C2 position, followed by a Suzuki-Miyaura coupling at the C3 position.
Caption: Sequential cross-coupling workflow.
Protocol 1: Regioselective Sonogashira Coupling at the C2-Position
Objective: To selectively install an alkynyl group at the more reactive C2 position of this compound while leaving the C3-bromo substituent intact for subsequent functionalization.
Scientific Rationale: The classic Sonogashira conditions, employing a Pd(PPh₃)₄/CuI catalyst system under mild conditions, are ideal for this transformation.[6] The palladium complex catalyzes the overall cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species readily undergoes transmetalation to the palladium center. Using an amine base like triethylamine (TEA) is crucial, as it serves both as a solvent and as an acid scavenger to neutralize the HBr formed during the reaction.[6] The reaction is performed at room temperature to maximize selectivity for the more labile C2-Br bond.
Experimental Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and Copper(I) iodide (CuI, 0.06 eq).
-
Seal the flask with a septum, and purge with argon or dry nitrogen for 15 minutes. Ensure a positive inert atmosphere is maintained throughout the reaction.
-
Via syringe, add anhydrous, degassed triethylamine (TEA, approx. 5 mL per mmol of substrate).
-
Add the terminal alkyne (e.g., Ethynyltrimethylsilane, 1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature (20-25 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the appearance of the mono-coupled product.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-alkynyl-3-bromo-6-methylpyridine intermediate.
| Parameter | Condition / Value | Rationale |
| Substrate | This compound | Provides two reactive sites for sequential coupling. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Standard, reliable catalyst for Sonogashira reactions.[7] |
| Co-catalyst | CuI (6 mol%) | Facilitates acetylide formation and transmetalation.[6] |
| Base/Solvent | Triethylamine (TEA) | Acts as an acid scavenger and solvent. |
| Temperature | 20-25 °C | Mild conditions favor selective reaction at the C2-position. |
| Atmosphere | Inert (Argon/N₂) | Prevents oxidative degradation of the Pd(0) catalyst. |
| Typical Yield | 75-90% | High efficiency for the more reactive C2 position. |
Table 1. Summary of Optimized Conditions for Regioselective Sonogashira Coupling.
Protocol 2: Suzuki-Miyaura Coupling at the C3-Position
Objective: To install an aryl group at the less reactive C3 position of the 2-alkynyl-3-bromo-6-methylpyridine intermediate.
Scientific Rationale: The C3-Br bond requires a more active catalyst system for efficient coupling.[8] [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice. The dppf ligand is electron-rich and possesses a wide "bite angle," which stabilizes the palladium center and promotes the crucial reductive elimination step of the catalytic cycle.[9] An aqueous solution of an inorganic base, such as potassium carbonate (K₂CO₃), is used to activate the arylboronic acid for transmetalation. A solvent system like 1,4-dioxane/water is employed to ensure the solubility of both the organic substrate and the inorganic base.[10]
Experimental Protocol:
-
In a round-bottom flask, combine the 2-alkynyl-3-bromo-6-methylpyridine intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water (degassed by sparging with argon for 20 minutes prior to use).
-
Fit the flask with a reflux condenser and heat the mixture to 85-90 °C under an inert atmosphere.
-
Stir vigorously for 8-16 hours, monitoring progress by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to afford the final di-substituted pyridine product.
| Parameter | Condition / Value | Rationale |
| Substrate | 2-alkynyl-3-bromo-6-methylpyridine | Mono-functionalized intermediate from Protocol 1. |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Highly active catalyst for less reactive C-Br bonds.[9] |
| Base | K₂CO₃ (3.0 eq) | Activates the boronic acid for transmetalation.[7] |
| Solvent | 1,4-Dioxane / Water (4:1) | Solubilizes both organic and inorganic reagents. |
| Temperature | 85-90 °C | Increased energy input needed for the C3 position. |
| Atmosphere | Inert (Argon/N₂) | Maintains catalyst stability at elevated temperatures. |
| Typical Yield | 65-85% | Good efficiency with a robust catalyst system. |
Table 2. Summary of Optimized Conditions for Suzuki-Miyaura Coupling.
Conclusion and Outlook
This compound is an exemplary building block for the efficient and controlled synthesis of complex pharmaceutical intermediates. Its inherent electronic properties enable a predictable, regioselective functionalization pathway using standard palladium-catalyzed cross-coupling reactions. By carefully selecting catalysts and reaction conditions, researchers can sequentially introduce diverse alkynyl and aryl moieties, rapidly generating libraries of novel compounds for drug discovery programs. The protocols outlined herein provide a robust and validated foundation for leveraging this powerful synthetic strategy in the pursuit of next-generation therapeutics.
References
- MySkinRecipes. methyl 3-bromo-6-methylpyridine-2-carboxylate.
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine.
- Buchwald, S. L., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Reddit r/Chempros. Help needed with unreproducible Suzuki coupling.
- Johnson, T. W., et al. (2018). Exploratory Process Development of Lorlatinib. Organic Process Research & Development, 22(8), 986-996.
- Organic Chemistry Portal. Suzuki Coupling.
- PubChem. 2,3-Dibromo-6-methylpyridine.
- Ningbo Inno Pharmchem Co., Ltd. Advancing Drug Discovery: The Role of 3-Bromo-6-hydroxy-2-methylpyridine in Medicinal Chemistry.
- Organic Chemistry Portal. Sonogashira Coupling.
- Guchhait, S. K., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry, 20(34), 6791-6795.
- PubChem. Lorlatinib.
- Guchhait, S. K., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(18), 4945-4949.
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. European Journal of Organic Chemistry, 2000(12), 2489-2495.
Sources
- 1. methyl 3-bromo-6-methylpyridine-2-carboxylate [myskinrecipes.com]
- 2. medkoo.com [medkoo.com]
- 3. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Application Note: A Protocol for the Regioselective Synthesis of Substituted Bipyridines via Palladium-Catalyzed Cross-Coupling of 2,3-Dibromo-6-picoline
Introduction: The Bipyridine Scaffold and the Strategic Advantage of 2,3-Dibromo-6-picoline
Bipyridines are a paramount class of N-heterocyclic compounds, serving as privileged ligands in coordination chemistry and transition-metal catalysis. Their derivatives are integral to the development of functional materials, pharmaceuticals, and complex molecular architectures.[1][2] The ability to precisely install different substituents onto the bipyridine core is crucial for fine-tuning its electronic and steric properties.
This compound emerges as a highly strategic starting material for this purpose. It possesses two bromine atoms at electronically distinct positions, enabling a sequential and regioselective functionalization. This application note provides a comprehensive guide to leveraging this reactivity, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize both mono- and di-substituted bipyridine derivatives. We will elucidate the mechanistic principles governing the reaction's selectivity and provide detailed, field-proven protocols for researchers in organic synthesis and drug development.
Theoretical Background & Mechanistic Insights
The synthesis of bipyridines from this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Kumada couplings.[3][4][5] Among these, the Suzuki-Miyaura reaction is often preferred due to the operational simplicity and the relatively low toxicity and high stability of the requisite boronic acid reagents.[6]
The Principle of Regioselectivity
The key to the strategic use of 2,3-dibromopyridines lies in the differential reactivity of the two carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the reactivity is governed by two primary factors:
-
Positional Activation: The electron-withdrawing nature of the pyridine nitrogen atom activates the ortho (C2/C6) positions towards oxidative addition by the palladium(0) catalyst.[7]
-
Carbon-Halogen Bond Strength: While both leaving groups are bromine, the electronic environment makes the C2-Br bond more susceptible to cleavage.
For 2,3-dibromopyridine substrates, palladium-catalyzed couplings like the Suzuki and Sonogashira reactions proceed with high selectivity at the more activated 2-position.[7] This allows for the controlled, stepwise introduction of substituents. By using a stoichiometric amount of the coupling partner (e.g., one equivalent of arylboronic acid), one can isolate the mono-substituted 2-aryl-3-bromo-6-picoline intermediate, which can then be subjected to a second, different coupling reaction at the 3-position.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) complex.[5][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound, forming a Pd(II) intermediate. This step occurs preferentially at the C2 position.
-
Transmetalation: A base activates the organoboronic acid to form a borate complex, which then transfers its organic group (R²) to the palladium center, displacing the bromide ligand.[6]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst to continue the cycle.[5]
Experimental Workflow & Protocols
The overall strategy involves a two-step functionalization of the starting material, enabling the synthesis of unsymmetrical bipyridines.
Caption: Overall workflow for the synthesis of bipyridines from this compound.
Protocol 1: Selective Mono-Arylation at the 2-Position
This protocol is designed for the selective synthesis of 2-Aryl-3-bromo-6-picoline derivatives.
Materials and Reagents
| Reagent/Material | M.W. | Amount (mmol) | Equiv. | Mass/Volume |
| This compound | 250.93 | 1.0 | 1.0 | 251 mg |
| Arylboronic Acid | - | 1.1 | 1.1 | Varies |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 | 318 mg |
| Toluene | - | - | - | 8 mL |
| Deionized Water | - | - | - | 2 mL |
| Schlenk Flask (25 mL) | - | - | - | 1 |
| Magnetic Stirrer & Heating Plate | - | - | - | 1 |
| Inert Gas (Argon or Nitrogen) | - | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (251 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol), and sodium carbonate (318 mg, 3.0 mmol).[7]
-
Solvent Addition: Add degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask via syringe. The use of degassed solvents is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Execution: Vigorously stir the reaction mixture and heat it to 100 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours, indicated by the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution, starting with a low polarity mobile phase (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is often effective for separating the product from residual starting material and byproducts.[9][10]
Protocol 2: Di-Arylation at the 2- and 3-Positions
This protocol uses the mono-arylated product from Protocol 1 to install a second, potentially different, aryl group at the 3-position.
Materials and Reagents
| Reagent/Material | M.W. | Amount (mmol) | Equiv. | Mass/Volume |
| 2-Aryl-3-bromo-6-picoline | Varies | 1.0 | 1.0 | Varies |
| Aryl'boronic Acid | - | 1.2 | 1.2 | Varies |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.48 | 0.04 | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Deionized Water | - | - | - | 2 mL |
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 2-Aryl-3-bromo-6-picoline (1.0 mmol), the second arylboronic acid (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).[11] The use of a more active catalyst system like Pd(OAc)₂/SPhos is often beneficial for coupling at the less reactive 3-position.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Reaction Execution: Stir the mixture vigorously and heat to 100-110 °C.
-
Monitoring: Monitor the reaction for the disappearance of the mono-arylated intermediate by TLC or LC-MS. This step may require longer reaction times (18-24 hours) compared to the first coupling.
-
Work-up and Purification: Follow the same work-up, extraction, and purification procedures as described in Protocol 1.
Product Characterization
Confirmation of the product structure and purity is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for this characterization.[12]
-
¹H NMR Spectroscopy: The formation of the bipyridine products will result in characteristic shifts in the aromatic region (typically 7.0-9.0 ppm). The disappearance of the C-Br bond and the formation of the new C-C bond will cause significant changes in the chemical shifts and coupling patterns of the pyridine and aryl protons. The methyl group of the picoline core serves as a useful handle, typically appearing as a singlet around 2.5-2.7 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, consistent with the proposed structure. The carbons directly attached to the nitrogen will be the most downfield shifted among the pyridine carbons.[12]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the aryl groups.
References
- BenchChem Technical Support Team. (2025, December). Spectroscopic Characterization of 4,4'-Bipyridine: A Technical Guide. Benchchem.
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Stille Coupling of 4,4'-Dibromo-2,2'-bipyridine. Benchchem.
- BenchChem Technical Support Team. (2025, December). Comparative study of different purification techniques for substituted bipyridines. Benchchem.
- BenchChem Technical Support Team. (2025, December). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem.
- Leigh, D. A., et al. (2012). A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Flash Chromatography Purification of Substituted Bipyridines. Benchchem.
- Yamanoi, Y., et al. (2024).
- Leigh, D. A., et al. (2012). A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings. PubMed. [Link]
- Wikipedia contributors. (2023, December 19). Kumada coupling. Wikipedia. [Link]
- Wikipedia contributors. (2023, December 29). Suzuki reaction. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2,3-Dibromo-6-picoline
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving 2,3-Dibromo-6-picoline. Our goal is to move beyond generic advice and offer a causal understanding of the experimental variables, empowering you to improve yields and achieve desired selectivity.
Introduction: The Challenge of this compound
This compound is a valuable building block for introducing a substituted pyridine scaffold. However, its structure presents several challenges in Suzuki-Miyaura coupling:
-
Regioselectivity: With two distinct C-Br bonds at the C2 and C3 positions, controlling which position reacts is paramount for synthesizing the desired isomer.
-
Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, potentially leading to deactivation and low yields.[1][2]
-
Steric Hindrance: The methyl group at the C6 position can sterically influence the approach of the catalyst and coupling partners, affecting reaction rates.[3][4]
-
Substrate Reactivity: As a dihalogenated, electron-deficient heterocycle, this substrate requires carefully optimized conditions to achieve efficient oxidative addition.[5]
This guide addresses these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Yield of the Desired Product
Q1: My Suzuki reaction with this compound is failing or giving very low yields. What are the first things I should check?
A1: Low yields often stem from a few critical factors. A systematic check of your reagents and setup is the first step.
-
Inert Atmosphere is Crucial: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[6] Inadequate degassing is a primary cause of reaction failure. Ensure your solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen for an extended period) and that the reaction is conducted under a strict inert atmosphere.
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), especially electron-deficient ones or at elevated temperatures.[6] Using fresh, high-purity boronic acid is essential. For particularly sensitive substrates, consider converting the boronic acid to a more stable pinacol ester or a potassium trifluoroborate salt.[7]
-
Catalyst and Ligand: Palladium precatalysts and phosphine ligands can degrade over time. Ensure they have been stored correctly under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.
-
-
Base and Solvent Purity: Use anhydrous and degassed solvents. The choice of base is critical; it must be strong enough to facilitate transmetalation but not so harsh as to promote side reactions. Ensure the base is of high purity and has been stored properly to avoid hydration.
Q2: I've confirmed my reagents and setup are pristine, but the yield is still poor. How should I approach optimizing the core reaction conditions?
A2: If the basics are covered, a systematic optimization of the catalyst system, base, and solvent is necessary. For a challenging substrate like this compound, a highly active catalyst system is often required.
Catalyst System Selection
The nitrogen atom in the pyridine ring can inhibit the catalyst.[8] Employing bulky, electron-rich phosphine ligands can shield the palladium center and facilitate the oxidative addition and reductive elimination steps.
| Catalyst/Ligand Combination | Rationale & Typical Conditions |
| Pd(OAc)₂ / SPhos or XPhos | A common starting point for challenging heteroaryl couplings. These Buchwald ligands are bulky and electron-rich, promoting high catalytic activity. (Typical loading: 1-5 mol% Pd, 2-10 mol% Ligand).[9] |
| Pd(PPh₃)₄ | A classic, versatile catalyst. It can be effective but may require higher temperatures and longer reaction times for less reactive substrates. (Typical loading: 5 mol%).[2] |
| PdCl₂(dppf) | Often effective for heteroaryl couplings due to the bidentate ligand's stability and electronic properties.[5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | A highly active system, particularly useful for less reactive aryl bromides. The tri-tert-butylphosphine ligand is very electron-rich and bulky.[6] |
Base and Solvent Optimization
The base activates the boronic acid for the crucial transmetalation step.[6] The solvent must solubilize all components and facilitate the reaction.
| Base | Solvent System | Rationale |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 4:1) | A strong base that is often effective for difficult couplings and with boronic esters. The aqueous mixture helps dissolve the base.[2] |
| K₂CO₃ | Toluene / H₂O or Dioxane / H₂O | A standard, milder base. Often a good starting point for initial screens.[10] |
| Cs₂CO₃ | DMF or 1,4-Dioxane | A stronger and more soluble inorganic base that can increase reaction rates when weaker bases fail. |
| KF | Anhydrous THF or Dioxane | A milder option, useful for substrates with base-sensitive functional groups. Often requires anhydrous conditions to be effective.[6] |
Issue 2: Poor or Incorrect Regioselectivity
Q3: I am trying to perform a mono-arylation on this compound. Which bromine is expected to react first, and how can I control the selectivity?
A3: For 2,3-dibromopyridine systems, the C2-Br bond is significantly more reactive than the C3-Br bond in palladium-catalyzed cross-coupling reactions.
-
Electronic Justification: The pyridine nitrogen is electron-withdrawing, which makes the ortho (C2/C6) positions more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.[5] This electronic effect is the primary driver of selectivity.
-
Steric Influence: The 6-methyl group introduces some steric bulk near the C2 position. While this could slightly slow the reaction rate compared to an unsubstituted 2-bromopyridine, it is generally not sufficient to overcome the strong electronic preference for reaction at C2.[3]
To achieve selective mono-arylation at the C2 position, the key is to control the stoichiometry of the boronic acid.
Caption: Predicted regioselectivity in Suzuki reactions of this compound.
Q4: I am observing significant amounts of the di-arylated product even when using only one equivalent of boronic acid. How can I improve selectivity for the mono-arylated product?
A4: The formation of di-substituted product suggests that the second coupling (at C3) is occurring before the initial starting material is fully consumed. This can happen if the mono-arylated product is more reactive than the starting di-bromo compound or if the reaction is run for too long.
-
Control Stoichiometry: Use a slight excess, but not more than 1.1-1.2 equivalents, of the boronic acid.
-
Lower Reaction Temperature: Reducing the temperature can often increase selectivity by favoring the more kinetically accessible C2 position while disfavoring the slower reaction at C3.
-
Monitor the Reaction Closely: Track the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent reaction from proceeding.
-
Consider a Slower Catalyst System: If using a highly active catalyst like a Buchwald system, switching to a less reactive one, such as Pd(PPh₃)₄, might provide a larger kinetic window to isolate the mono-arylated product.
Experimental Protocols
Protocol 1: General Method for Selective Mono-Arylation at C2
This protocol provides a robust starting point for the selective synthesis of 2-aryl-3-bromo-6-picoline.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Degassed Water (4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed 1,4-Dioxane.
-
Under a positive pressure of inert gas, add the degassed solvent mixture (Dioxane/Water) to the Schlenk flask containing the solids.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 4-16 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Method for Di-Arylation
This protocol is optimized for the synthesis of 2,3-diaryl-6-picoline derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (2.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane and Degassed Water (3:1 v/v)[10]
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the reagents listed above.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ directly to the flask as a solid.
-
Add the degassed solvent mixture (Dioxane/Water).
-
Heat the reaction to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate.
-
Follow steps 8-10 from Protocol 1 for work-up and purification.
Troubleshooting Workflow & Visualizations
Caption: A systematic workflow for troubleshooting low yields in Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters. [Link]
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Denmark Group, University of Illinois Urbana-Champaign. [Link]
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2014).
- Re-examination of Steric Substituent Constants by Molecular Mechanics. (2020). Molecules. [Link]
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2006). Tetrahedron. [Link]
- Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. (1990). Journal of the Chemical Society, Dalton Transactions. [Link]
- Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2013). Comptes Rendus Chimie. [Link]
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Molecules. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal. [Link]
- The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Products in the Sonogashira Coupling of Dibromopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Sonogashira cross-coupling reactions involving dibromopyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction but encounter challenges with side product formation. Pyridine moieties are central to countless pharmaceuticals and functional materials, and mastering their alkynylation is a critical skill. This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting based on mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the common challenges encountered when working with dibromopyridines in Sonogashira couplings.
Q1: What are the most common side products in the Sonogashira coupling of dibromopyridines?
The three most prevalent classes of side products are:
-
Alkyne Homocoupling (Glaser-Hay Coupling): The terminal alkyne couples with itself to form a symmetrical 1,3-diyne. This is often the most significant impurity.[1][2]
-
Hydrodehalogenation: One or both of the bromine atoms on the pyridine ring are replaced by a hydrogen atom, leading to mono-bromo or unsubstituted pyridine byproducts.
-
Products from Catalyst Deactivation/Inhibition: Incomplete reactions leading to a mixture of starting material, mono-alkynylated pyridine, and potentially catalyst decomposition products. The basic nitrogen of the pyridine ring can sometimes coordinate to the palladium center, inhibiting its catalytic activity.
Q2: Why is Glaser-Hay homocoupling so prevalent, especially with copper co-catalysts?
Glaser-Hay coupling is the oxidative dimerization of terminal alkynes.[3] In a standard Sonogashira reaction, the copper(I) co-catalyst is intended to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[4][5] However, in the presence of an oxidant (typically atmospheric oxygen), this copper acetylide intermediate can be oxidized, leading to the formation of the diyne byproduct.[2][6] This side reaction is a major drawback of the copper-cocatalyzed method and necessitates the use of a strictly inert atmosphere.[1][7]
Q3: How does the position of the bromine atoms (e.g., 2,6- vs. 3,5-dibromopyridine) affect reactivity and side reactions?
The electronic and steric environment of the C-Br bond significantly impacts reactivity.
-
2,6-Dibromopyridine: The bromine atoms are at the positions ortho to the ring nitrogen. These positions are more electron-deficient, which can facilitate oxidative addition (the rate-limiting step).[4] However, they are also sterically hindered by the nitrogen lone pair and the other bromine, which can slow the reaction or lead to catalyst inhibition.
-
3,5-Dibromopyridine: The bromine atoms are at the meta positions relative to the nitrogen. These positions are less sterically hindered but are also less electron-deficient than the ortho or para positions. Reactivity is often more predictable, but forcing the second coupling might require more forcing conditions.
-
Reactivity Order: Generally, for aryl halides, the rate of oxidative addition follows the trend I > Br > Cl.[1] For different positions on the pyridine ring, reactivity can be influenced by both electronics and sterics, and selective mono-alkynylation is often possible by controlling stoichiometry and conditions.[8]
Troubleshooting Guide: From Problem to Solution
This section provides direct answers to specific experimental failures. Each answer is broken down into "Why It Happens" (the diagnosis) and "How to Fix It" (the prescription).
Problem 1: My main impurity is a significant amount of the homocoupled diyne (Glaser-Hay product).
-
Why It Happens: This is a classic sign of oxidative coupling of your alkyne, mediated by the copper co-catalyst in the presence of oxygen.[2] Even trace amounts of oxygen can facilitate this side reaction, which competes directly with the desired cross-coupling pathway. The concentration of both the catalyst and oxygen can influence the yield of the homocoupling product.[9]
-
How to Fix It:
-
Improve Inert Atmosphere: The most critical step. Ensure your solvent and base (e.g., amine) are rigorously degassed before use. A common method is to bubble argon or nitrogen through the liquid for 30-60 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Switch to a "Copper-Free" Protocol: The most definitive solution is to eliminate the component that catalyzes the side reaction. Copper-free Sonogashira reactions have been extensively developed to avoid homocoupling.[1][10] These protocols often require a slightly different choice of palladium catalyst, ligand, and a stronger base (e.g., Cs2CO3, K2CO3) but are highly effective.[4]
-
Introduce a Reducing Atmosphere: An advanced technique involves using a dilute hydrogen gas atmosphere (e.g., mixed with nitrogen or argon) to suppress the oxidative pathway. This has been shown to reduce homocoupling to minimal levels (<2%).[9]
-
Problem 2: I'm observing significant hydrodehalogenation, replacing bromine with hydrogen.
-
Why It Happens: Hydrodehalogenation can occur through several pathways. The amine base or solvent can act as a hydride source, particularly at elevated temperatures. Alternatively, the palladium-hydride species, formed from side reactions, can reductively eliminate to replace the halide with hydrogen. This is more common with electron-deficient aryl halides and under harsh conditions.
-
How to Fix It:
-
Lower the Reaction Temperature: This is often the simplest fix. If the reaction is sluggish at lower temperatures, first try optimizing the catalyst/ligand system.
-
Change the Base: Switch from an amine base like triethylamine or diisopropylamine to an inorganic base such as K2CO3, Cs2CO3, or K3PO4. Inorganic bases are less likely to act as hydride donors.
-
Choose a Non-protic Solvent: If using a protic solvent or one with acidic protons (like an amine), switch to a more robust aprotic solvent like THF, Dioxane, or Toluene.
-
Problem 3: My reaction is sluggish or stalls after the first coupling, leaving a lot of mono-alkynylated product.
-
Why It Happens: This issue points towards catalyst deactivation or inhibition.
-
Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, forming a stable, off-cycle complex that inhibits its activity. This is particularly problematic for 2- and 6-substituted pyridines.
-
Inefficient Reductive Elimination: The final step of the catalytic cycle, reductive elimination to release the product, may be slow. This can be exacerbated by steric hindrance from the first installed alkyne group and the remaining bromine.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh3) may not be optimal. They can be insufficiently electron-donating or sterically accessible to promote the key catalytic steps for challenging substrates.[11]
-
-
How to Fix It:
-
Use Bulky, Electron-Rich Ligands: This is the most effective strategy. Ligands like tri-tert-butylphosphine (P(t-Bu)3), dppf, or N-heterocyclic carbenes (NHCs) are excellent choices.[4][11] They increase the electron density on the palladium, which promotes the rate-limiting oxidative addition and the final reductive elimination steps. Their steric bulk also helps prevent catalyst dimerization and deactivation.[12]
-
Increase Catalyst Loading: For the second coupling, you may need to increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%).
-
Increase Temperature: While this can promote side reactions, a higher temperature may be necessary to overcome the activation energy for the second oxidative addition, especially for aryl bromides.[11]
-
Visualizing the Process
Understanding the reaction mechanism and the troubleshooting logic is key to success.
The Sonogashira Catalytic Cycle and Side Reactions
The following diagram illustrates the main palladium and copper catalytic cycles and indicates where the primary side reactions, Glaser coupling and hydrodehalogenation, diverge from the desired pathway.
Caption: A decision tree for troubleshooting Sonogashira side products.
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling (Copper-Cocatalyzed)
This protocol emphasizes the rigorous exclusion of oxygen.
-
Reagent Preparation: Degas the chosen solvent (e.g., THF or DMF) and amine base (e.g., Et3N or i-Pr2NH) by sparging with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: To a flame-dried Schlenk flask under positive argon pressure, add the palladium precatalyst (e.g., Pd(PPh3)2Cl2, 2 mol%), copper(I) iodide (CuI, 4 mol%), and the dibromopyridine (1.0 equiv).
-
Solvent Addition: Add the degassed solvent and degassed amine base via cannula or a gas-tight syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution) dropwise via syringe.
-
Reaction Execution: Stir the mixture at the desired temperature (starting at room temperature and gently heating if necessary). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, filter through a pad of celite to remove catalyst residues, and proceed with standard aqueous workup and purification.
Protocol 2: A Robust Copper-Free Sonogashira Protocol
This protocol is highly recommended for substrates prone to homocoupling.
-
Reaction Setup: To an oven-dried vial or flask, add the palladium catalyst (e.g., Pd(P(t-Bu)3)2, 2-4 mol%), the dibromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv for mono, 2.5 for di-), and an inorganic base (e.g., K2CO3 or Cs2CO3, 3.0 equiv).
-
Solvent Addition: Add an anhydrous, aprotic solvent (e.g., THF, Dioxane). Degassing is still good practice but is less critical than in copper-catalyzed systems.
-
Reaction Execution: Seal the vial and stir the mixture at an elevated temperature (e.g., 60-100 °C). The use of bulky phosphine ligands often allows for efficient coupling of aryl bromides at these temperatures. [13]4. Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous workup and purify by column chromatography.
Data Summary Tables
Table 1: Summary of Common Side Products and Mitigation Strategies
| Side Product | Chemical Structure | Primary Cause | Recommended Solution |
| Glaser-Hay Homocoupling | R-C≡C-C≡C-R | O₂-mediated oxidation of Cu-acetylide intermediate | Use copper-free conditions; rigorous degassing |
| Hydrodehalogenation | Py-H | Hydride transfer from base/solvent; Pd-H species | Use inorganic base; lower temperature |
| Mono-alkynylated Pyridine | Py(Br)(C≡CR) | Incomplete reaction; catalyst deactivation | Use bulky, electron-rich ligands; increase temperature |
References
- Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
- Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. (n.d.).
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
- Chekshin, N., et al. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 16(5), 1382-1385. [Link]
- Copper-free Sonogashira coupling - The chemical reaction d
- ChemOrgChem. (2023). Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (n.d.). Reddit. [Link]
- Sonogashira coupling - YouTube. (2019). YouTube. [Link]
- Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- Sohos, P. M., et al. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 72(20), 7437-7447. [Link]
- Gandon, G., et al. (2016). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 81(17), 7345-7354. [Link]
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. depts.washington.edu [depts.washington.edu]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Purification of 2,3-Dibromo-6-picoline by Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of 2,3-Dibromo-6-picoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this specific separation.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity is often critical for the success of subsequent synthetic steps. Column chromatography is a principal method for this purification, yet its success hinges on a clear understanding of the interplay between the stationary phase, mobile phase, and the unique chemical properties of the target molecule. As a substituted pyridine, this compound presents specific challenges, including potential interactions with the stationary phase that can affect yield and purity. This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the column chromatography of this compound in a practical question-and-answer format.
Issue 1: Poor Separation of this compound from Impurities
Q: I'm observing poor resolution between my product and a closely-eluting impurity. How can I improve the separation?
A: Poor resolution is a frequent challenge, often stemming from an inadequately optimized mobile phase. Due to the similar polarities of isomeric impurities or reaction byproducts, achieving baseline separation requires careful solvent selection.[1]
-
Underlying Cause: The polarity of the eluent system is likely too high, causing both the product and impurities to travel too quickly through the column, minimizing their differential interactions with the stationary phase.
-
Solution Workflow:
-
Re-evaluate with Thin-Layer Chromatography (TLC): Before adjusting your column conditions, return to TLC analysis. The goal is to find a solvent system where the Rf (retention factor) of this compound is between 0.2 and 0.4.[2] This range typically provides the best separation in column chromatography.
-
Decrease Eluent Polarity: Systematically decrease the proportion of the polar solvent (e.g., ethyl acetate, diethyl ether) in your non-polar solvent (e.g., hexanes, petroleum ether).[1] For instance, if you are using 15% ethyl acetate in hexanes, try 10% or even 5%.
-
Consider an Alternative Solvent System: If adjusting the ratio of your current system is ineffective, consider switching one of the components. For example, substituting ethyl acetate with diethyl ether can alter the selectivity of the separation due to different solvent-solute interactions.
-
Employ Gradient Elution: If a single solvent mixture (isocratic elution) fails to resolve the impurity, a gradient elution can be effective. Start with a low polarity mobile phase to allow the less polar compounds to elute, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.
-
Issue 2: Significant Peak Tailing of the Product
Q: My collected fractions show significant tailing for this compound upon TLC analysis. What is causing this and how can I achieve sharper bands?
A: Peak tailing is a classic issue when purifying basic compounds like pyridines on standard silica gel.[2][3]
-
Underlying Cause: The basic nitrogen atom in the picoline ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This secondary interaction, in addition to the primary adsorption-desorption equilibrium, leads to a portion of the analyte being retained more strongly, resulting in a "tail."
-
Solution Workflow:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a competing base to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% is highly effective.[2] The TEA will preferentially bind to the acidic silanol sites, effectively masking them from your this compound.
-
Stationary Phase Deactivation: For particularly sensitive compounds, you can deactivate the silica gel itself. This involves pre-treating the silica with a base like triethylamine before packing the column.[2]
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for the purification of basic compounds.[2] Another option is to use end-capped silica gel, where the silanol groups are chemically modified to be less acidic.
-
Issue 3: Low Recovery or Suspected Degradation of the Product on the Column
Q: I'm experiencing a lower than expected yield after column chromatography. Could my compound be degrading on the silica gel?
A: Yes, degradation of pyridine derivatives on acidic silica gel is a possibility.[2]
-
Underlying Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.
-
Solution Workflow:
-
Assess Stability with 2D TLC: To confirm if your compound is degrading on the stationary phase, you can perform a two-dimensional TLC analysis.[4]
-
Spot your crude mixture on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If degradation is occurring, new spots will appear off the diagonal.
-
-
Switch to a More Inert Stationary Phase: If degradation is confirmed, moving to a less acidic stationary phase is recommended. As mentioned previously, neutral alumina or end-capped silica are suitable choices.[3]
-
Minimize Contact Time: If you must use silica gel, aim to minimize the time the compound spends on the column. This can be achieved by using flash column chromatography with applied pressure to increase the flow rate.
-
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber containing a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Start with a ratio of 9:1 (hexanes:ethyl acetate).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the spot corresponding to the product has an Rf value of approximately 0.2-0.4.[2]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the optimized mobile phase from your TLC analysis.
-
Pour the slurry into the column, allowing it to settle into a packed bed. Gently tap the column to ensure even packing and remove air bubbles.[5]
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a low-boiling point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[1]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualization of the Purification Workflow
Sources
Technical Support Center: Recrystallization Methods for 2,3-Dibromo-6-methylpyridine
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2,3-Dibromo-6-methylpyridine via recrystallization. It provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges to ensure the successful isolation of high-purity material.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind selecting a suitable recrystallization solvent for 2,3-Dibromo-6-methylpyridine?
A1: The cornerstone of a successful recrystallization is choosing a solvent in which 2,3-Dibromo-6-methylpyridine exhibits high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures.[1][2] This temperature-dependent solubility differential is what drives the crystallization process upon cooling. The ideal solvent should also either leave impurities fully dissolved in the cold solvent or completely insoluble in the hot solvent.[1][3]
Q2: Which solvents are good starting points for 2,3-Dibromo-6-methylpyridine?
A2: Given the structure of 2,3-Dibromo-6-methylpyridine (a substituted pyridine), a good starting point is to test solvents with moderate polarity. Pyridine and its derivatives often crystallize less readily than their non-heteroaromatic counterparts, so solvent choice is critical.[4][5] Based on data from similar compounds and general principles, the following solvents should be screened:
-
Single Solvents: Alcohols like ethanol or methanol are often effective for polar organic molecules.[5] A patent for the related compound 2,5-dibromo-3-methylpyridine specifically mentions ethanol as a recrystallization solvent.[6]
-
Mixed Solvents: A solvent/antisolvent system can be highly effective.[1] Common combinations include dissolving the compound in a good solvent (like ethyl acetate or acetone) and then titrating with a poor solvent (like hexane or heptane) until turbidity is observed.[5]
Q3: How much solvent should I use?
A3: The goal is to create a saturated or near-saturated solution at the solvent's boiling point.[7] Therefore, you should use the minimum amount of hot solvent required to fully dissolve the crude solid.[2][8] Adding an excess of solvent is the most common reason for poor or failed crystallization, as the solution may not become supersaturated upon cooling.[9][10]
Q4: What is the optimal cooling rate, and why is it important?
A4: Slow and gradual cooling is crucial for the formation of large, well-defined, and pure crystals.[2][7] Rapid cooling, such as plunging a hot flask directly into an ice bath, often causes the compound to "crash out" or precipitate as a fine, impure powder that can trap impurities within its lattice.[7] Allowing the flask to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels, before moving it to an ice bath, will yield the best results.[10]
Q5: How can I assess the purity of my recrystallized 2,3-Dibromo-6-methylpyridine?
A5: A primary indicator of increased purity is a sharper and higher melting point compared to the crude material.[7] Pure crystalline solids typically have a narrow melting point range of 1-2°C. You can compare your experimental melting point to the literature value for the pure compound. Further analysis by techniques like NMR spectroscopy, HPLC, or GC can provide a more quantitative assessment of purity.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of 2,3-Dibromo-6-methylpyridine.
Problem 1: No crystals form upon cooling.
-
Probable Cause (A): Too much solvent was used. This is the most frequent issue, preventing the solution from becoming supersaturated as it cools.[9]
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow the solution to cool again. If you are unsure if the solution is concentrated enough, you can dip a glass rod into the solution and remove it; a rapid formation of solid on the rod indicates a good concentration.[10]
-
-
Probable Cause (B): The solution is supersaturated but lacks a nucleation site. Crystal growth requires an initial surface or "seed" to begin.[9]
-
Solution 1 (Seeding): If you have a small crystal of pure 2,3-Dibromo-6-methylpyridine, add it to the cooled solution to induce crystallization.[8]
-
Solution 2 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[8][9]
-
Solution 3 (Further Cooling): Once the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility.[7]
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Probable Cause: The compound separates from the solution as a liquid oil rather than a solid. This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when the sample is highly impure, causing a significant melting point depression.[9][10][11] The related compound 3,6-Dibromo-2-methylpyridine has a low melting point (36-40°C), suggesting 2,3-Dibromo-6-methylpyridine may also be prone to this issue.[12]
-
Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (if using a mixed solvent system, add more of the "good" solvent) and attempt to cool the solution more slowly.[9][10]
-
Solution 2: Try a different solvent with a lower boiling point.
-
Solution 3: If the oil solidifies upon further cooling, you can attempt to recrystallize the solidified oil, perhaps from a different solvent system.
-
Problem 3: The final yield of crystals is very low.
-
Probable Cause (A): Too much solvent was used. A significant portion of your product may remain dissolved in the mother liquor.[10]
-
Solution: Before discarding the filtrate (mother liquor), cool it in an ice bath for an extended period to see if more crystals form. You can also try to evaporate some of the solvent from the filtrate and cool again to recover a second crop of crystals.
-
-
Probable Cause (B): Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.[7]
-
Solution: Ensure all glassware (funnel, receiving flask) is pre-heated before filtration. Use a stemless or short-stemmed funnel to reduce the surface area for crystallization. If crystals do form, you can try washing them through with a small amount of fresh, hot solvent.
-
Problem 4: The crystals are colored or appear impure.
-
Probable Cause: Colored impurities are present in the crude material and have not been effectively removed.
-
Solution: If the impurities are known to be non-polar, try a more polar solvent, and vice-versa. For persistent color, you can add a small amount of activated charcoal to the hot solution before filtration.[13] Use charcoal sparingly, as it can also adsorb your desired product and reduce yield.[14] Perform a hot filtration to remove the charcoal before cooling.
-
Solvent Selection Data
The selection of an appropriate solvent system is paramount. The following table provides a starting point for screening.
| Solvent System | Boiling Point (°C) | Rationale & Considerations |
| Single Solvents | ||
| Ethanol | 78 | A polar protic solvent often effective for substituted pyridines. A patent for a related isomer specifies its use.[6] |
| Methanol | 65 | Similar to ethanol but with a lower boiling point. Good solubility for related compounds has been noted.[12] |
| Isopropanol | 82 | Another alcohol option with a slightly higher boiling point. |
| Toluene | 111 | A non-polar aromatic solvent that can be effective for crystallizing aromatic compounds.[5] |
| Mixed Solvents | ||
| Ethyl Acetate / Hexane | 77 / 69 | A versatile medium-polarity system. Dissolve in hot ethyl acetate and add hexane as the antisolvent.[5] |
| Acetone / Water | 56 / 100 | Good for moderately polar compounds. The large difference in boiling points can be a challenge.[14] |
| Toluene / Heptane | 111 / 98 | A good non-polar system for compounds that are too soluble in pure toluene.[14] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.
Recommended Recrystallization Protocol
This protocol provides a generalized, step-by-step methodology. It should be adapted based on the results of your initial solvent screening.
-
Solvent Selection: In separate small test tubes, test the solubility of ~20-30 mg of crude 2,3-Dibromo-6-methylpyridine in ~0.5 mL of various potential solvents (see table above) at room temperature and at boiling. Identify a solvent that dissolves the compound when hot but not when cold.[3]
-
Dissolution: Place the crude 2,3-Dibromo-6-methylpyridine into an Erlenmeyer flask (not a beaker, to minimize solvent evaporation). Add a magnetic stir bar or a boiling chip. Add the chosen solvent dropwise while heating the flask with stirring (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.[8]
-
Hot Filtration (if necessary): If insoluble impurities remain in the hot solution, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through quickly to remove the impurities.[13][15]
-
Crystallization: Cover the flask with a watch glass and set it on a non-conductive surface (like a cork ring) to cool slowly and undisturbed to room temperature.[7] Do not rush this step. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal recovery.[7][11]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel and a filter flask.[13]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Use minimal cold solvent to avoid redissolving the product.[16]
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help dry them. Then, transfer the crystals to a watch glass or weighing dish and dry them to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.
References
- Solvent Choice. (n.d.). University of York, Department of Chemistry Teaching Labs.
- Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry Education.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
- 2,3-Dibromo-6-methylpyridine. (n.d.). PubChem, National Center for Biotechnology Information.
- 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts.
- 3,6-Dibromo-2-methylpyridine. (n.d.). PubChem, National Center for Biotechnology Information.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry Teaching Labs.
- Recrystallization. (n.d.). University of California, Irvine.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Recrystallization and Melting Point Analysis. (2022). YouTube.
- 3,6-Dibromo-2-methylpyridine. (n.d.). Pipzine Chemicals.
- Purification by Recrystallization. (n.d.). CUNY, York College.
- Preparation method for 2,5-dibromo-3-methylpyridine. (2016). Google Patents.
- recrystallization, filtration and melting point. (n.d.). University of Central Arkansas.
- recrystallization & purification of N-bromosuccinimide. (2021). YouTube.
- Chemistry Practical Techniques: Recrystallisation, including hot filtration. (2012). YouTube.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. 3,6-Dibromo-2-methylpyridine | 39919-65-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 2,3-Dibromo-6-picoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving the versatile yet challenging substrate, 2,3-Dibromo-6-picoline. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to diagnose and solve issues in your own research.
Core Principles: Understanding the Reactivity of this compound
Before addressing specific failures, it is crucial to understand the inherent chemical properties of this compound that govern its reactivity in cross-coupling reactions.
-
Inherent Regioselectivity : The two bromine atoms are not electronically equivalent. The C2-Br bond, being alpha to the electron-withdrawing pyridine nitrogen, is at a more electron-deficient carbon. This makes the C2 position the kinetically favored site for the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[1][2] Therefore, under standard conditions, mono-functionalization is expected to occur selectively at the C2 position.
-
Steric and Electronic Hindrance : The methyl group at the C6 position introduces significant steric bulk around the C2-Br bond.[3][4] This steric hindrance can impede the approach of the bulky palladium catalyst complex, potentially slowing the reaction or necessitating the use of specific ligands that can overcome this challenge.
-
Catalyst Inhibition by Pyridine Nitrogen : A common challenge with pyridine-containing substrates is the potential for the lone pair on the nitrogen atom to coordinate with the palladium center.[5][6] This coordination can sequester the active catalyst, leading to lower-than-expected conversion rates or complete reaction failure. The choice of ligand is critical to mitigate this inhibitory effect.
Frequently Asked Questions & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common problems encountered during cross-coupling reactions.
General Issues (Applicable to All Coupling Reactions)
Q1: My reaction shows no conversion. I'm recovering only my this compound starting material. What are the most likely causes?
This is one of the most common issues and typically points to a problem with the catalytic cycle's initiation.
-
Cause 1: Inactive Catalyst System. The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0). This reduction can fail if the phosphine ligand is oxidized or if other reaction components are not pure.
-
Solution:
-
Use a Pd(0) Source: Switch to a catalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Employ Modern Precatalysts: Use commercially available, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are designed to generate the active L-Pd(0) species reliably and efficiently.
-
Check Ligand Quality: Phosphine ligands are susceptible to oxidation. Use fresh ligand from a recently opened bottle or store it under an inert atmosphere.
-
-
-
Cause 2: Ineffective Degassing. Oxygen is detrimental to palladium-catalyzed reactions. It can oxidize the Pd(0) catalyst to inactive Pd(II) and promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[7]
-
Solution:
-
Improve Degassing Technique: Ensure all solvents are rigorously degassed before use. The most effective method is three to four cycles of freeze-pump-thaw. Sparging with an inert gas (argon or nitrogen) for 30-60 minutes is a viable alternative.[8]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen using a balloon or a Schlenk line. Ensure all glassware is flame- or oven-dried to remove adsorbed water and oxygen.
-
-
-
Cause 3: Poor Reagent Quality. The quality of your base and solvents is paramount.
-
Solution:
-
Use Anhydrous Solvents: Use freshly opened, anhydrous-grade solvents or distill them from an appropriate drying agent.
-
Verify Base Quality: Bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ can be hygroscopic. Use a fresh, dry, and finely powdered base to ensure accurate stoichiometry and maximum reactivity.[8] For reactions requiring anhydrous conditions, consider flame-drying the base under vacuum before use.
-
-
Q2: My reaction is messy, showing multiple unidentified spots on TLC and significant starting material decomposition. What should I investigate?
This often points to a reaction that is running too hot or for too long, or the use of an inappropriate base.
-
Cause 1: Reaction Temperature is Too High. While heating is often necessary, excessive temperatures can lead to ligand decomposition, catalyst deactivation, and substrate degradation.
-
Solution: Screen a range of temperatures. Start at a lower temperature (e.g., 80 °C) and incrementally increase it. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and stability.
-
-
Cause 2: Inappropriate Base. A base that is too strong or too nucleophilic can attack the substrate or promote undesired side reactions.
-
Solution: The choice of base is highly reaction-dependent. If you observe decomposition with a strong base like NaOtBu (common in Buchwald-Hartwig), consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Q3: I'm observing a mixture of mono-coupled products at both the C2 and C3 positions. How can I improve regioselectivity for the C2 position?
While C2 is the electronically preferred site, reaction conditions can erode this selectivity.
-
Cause 1: Catalyst Speciation and Ligand Effects. The nature of the active catalytic species can influence where it reacts. For instance, certain ligand-to-palladium ratios can favor the formation of different catalytic species, which may exhibit different selectivities.[1][9]
-
Solution:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos, or trialkylphosphines like PCy₃). These ligands typically favor the sterically less accessible but electronically more reactive C2 position and accelerate the overall catalytic turnover.[10]
-
Control Temperature: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lower activation energy, which is typically oxidative addition at the C2 position.
-
-
Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
Q4: My Suzuki coupling is failing, and I suspect an issue with my boronic acid. What should I do?
Boronic acids are prone to two key side reactions: homocoupling and protodeboronation.
-
Problem: Protodeboronation. This is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often base- and water-mediated.[8]
-
Solution:
-
Switch to a Boronate Ester: Use a more stable boronic acid pinacol (Bpin) or MIDA ester. These are significantly more resistant to hydrolysis.[8]
-
Use Anhydrous Conditions: While many Suzuki reactions tolerate water, if protodeboronation is severe, switch to strictly anhydrous conditions. Use anhydrous solvents and a non-hydroxide base like K₃PO₄.
-
Optimize Base: The choice of base is critical. K₃PO₄ is often effective for challenging couplings. Screen different bases (e.g., Cs₂CO₃, K₂CO₃) to find the optimal one for your system.[11][12]
-
-
Sonogashira Coupling
Q5: My Sonogashira reaction is not proceeding. The solution turns black immediately. What's wrong?
This is a classic symptom of catalyst death and/or issues with the copper co-catalyst.
-
Problem: Catalyst Deactivation and Glaser Homocoupling. The immediate formation of palladium black indicates Pd(0) has crashed out of the solution. This can be caused by impurities in the amine base or issues with the copper(I) co-catalyst, which can also promote the undesired homocoupling of the terminal alkyne (Glaser coupling).[13]
-
Solution:
-
Purify the Amine Base: Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) can contain impurities. Distill them before use.
-
Check Copper(I) Source: Copper(I) iodide (CuI) should be off-white or light tan. If it is green or brown, it has likely oxidized to Cu(II), which is ineffective. Use a fresh, high-purity source.
-
Consider Copper-Free Conditions: Some modern catalyst systems, particularly with bulky, electron-rich ligands, can promote Sonogashira coupling without the need for a copper co-catalyst, which can simplify the reaction and avoid Glaser coupling.
-
-
Buchwald-Hartwig Amination
Q6: I am attempting a Buchwald-Hartwig amination, but the reaction is not working. What are the most critical parameters to adjust?
The success of this reaction is highly dependent on the synergy between the ligand and the base.[14]
-
Problem: Suboptimal Ligand/Base Combination. The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex. The ligand must be able to stabilize the catalyst and promote the final reductive elimination step.
-
Solution:
-
Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. Weaker carbonate bases are generally insufficient.[15]
-
Screen Appropriate Ligands: This reaction class has a well-developed portfolio of specialized ligands. For a sterically hindered substrate like this compound, bulky biaryl phosphine ligands are essential.
-
Recommended Ligands to Screen: Start with XPhos, RuPhos, or BrettPhos. These ligands have proven effective for coupling amines with challenging aryl halides.[5]
-
-
-
Data Presentation & Visualization
Table 1: Key Factors in Cross-Coupling of this compound
| Factor | Influence on Reactivity | Troubleshooting Consideration |
| Regioselectivity | C2 position is electronically activated (α to N), favoring oxidative addition.[1][2] | To enhance C2 selectivity, use milder conditions (lower temp) and bulky ligands. |
| Steric Hindrance | C6-Methyl group impedes access to the C2 position. | Requires sterically demanding ligands (e.g., Buchwald-type) to facilitate catalyst approach. |
| Catalyst Inhibition | Pyridine nitrogen lone pair can coordinate to and deactivate the Pd catalyst.[5] | Electron-rich, bulky ligands can outcompete the pyridine nitrogen for coordination sites. |
| Base Selection | Crucial for catalyst turnover and preventing side reactions. | Suzuki: K₃PO₄, Cs₂CO₃. Sonogashira: Et₃N, DIPA. Buchwald-Hartwig: NaOtBu, LHMDS. |
| Oxygen Sensitivity | Pd(0) is readily oxidized to inactive Pd(II). | Rigorous degassing of all solvents and reagents is mandatory. |
Diagrams and Workflows
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Caption: Logical decision tree for troubleshooting failed cross-coupling reactions.
Experimental Protocols: Recommended Starting Points
The following protocols are general starting points. Optimization will likely be required for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling with boronic acids or their esters.
-
Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid or pinacol ester (1.2-1.5 eq), and finely powdered K₃PO₄ (3.0 eq).
-
Inerting: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, with 5-10% v/v degassed water) via syringe to achieve a substrate concentration of ~0.1 M.[6]
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
This procedure includes the common copper(I) co-catalyst.
-
Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq), Pd(PPh₃)₄ (5 mol%), and fresh copper(I) iodide (CuI, 5-10 mol%).
-
Inerting: Seal the tube and perform three evacuate/backfill cycles with argon or nitrogen.
-
Solvent/Reagent Addition: Add degassed solvent (e.g., THF or DMF) followed by degassed triethylamine (Et₃N, 3.0 eq). Finally, add the terminal alkyne (1.1-1.3 eq) via syringe.[16]
-
Reaction: Heat the reaction to 60-80 °C, or stir at room temperature if the reaction is efficient. Protect the reaction from light if reagents are sensitive.
-
Monitoring & Workup: Monitor progress by TLC or GC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, rinse with ethyl acetate, concentrate the filtrate, and purify by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol uses the strong base and specialized ligands required for C-N bond formation.
-
Setup: To a flame-dried Schlenk tube in a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), and this compound (1.0 eq).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine coupling partner (1.2 eq).
-
Reaction: Seal the tube tightly and remove it from the glovebox. Heat the reaction with vigorous stirring to 90-110 °C.
-
Monitoring & Workup: Monitor the reaction by LC-MS. After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, concentrate, and purify by column chromatography.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp>2>)
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry. [Link]
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. [Link]
- Pd-Catalyzed Electrophile Cross-Coupling of Pyridylphosphonium Salts with Arylthianthrenium Salts to Access C4-Arylated Pyridines.
- Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters.
- Buchwald–Hartwig amin
- Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. PubMed. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synopen. [Link]
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Royal Society of Chemistry. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Royal Society of Chemistry. [Link]
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
preventing debromination of 2,3-Dibromo-6-picoline during reaction
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides expert-driven insights into a common yet challenging issue encountered when working with 2,3-Dibromo-6-picoline: unwanted debromination during synthetic reactions. The cleavage of one or both C-Br bonds leads to the formation of mono-brominated or fully reduced 6-methylpyridine byproducts, which significantly lowers the yield of the desired functionalized product and complicates purification.
This document is structured to provide immediate troubleshooting solutions, delve into the underlying chemical mechanisms, and offer robust, field-proven protocols to mitigate this pervasive side reaction.
Part 1: Troubleshooting Guide - Rapid Diagnosis & Solutions
This section is designed for quick problem-solving at the bench. It addresses the most common scenarios in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Question 1: I'm observing a significant amount of mono-brominated (2-bromo-6-methylpyridine or 3-bromo-6-methylpyridine) and/or fully reduced (6-methylpyridine) byproducts in my LC-MS analysis of a cross-coupling reaction. What is the primary cause?
Answer: The most common cause of this issue, known as hydrodebromination, is the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[1][2] This highly reactive intermediate can be generated from various sources within your reaction mixture, including the base, solvent, or trace impurities like water or alcohols.[2][3][4] Instead of promoting the desired cross-coupling, the Pd-H species intercepts the organopalladium intermediate, replacing a bromine atom with a hydrogen atom.
Question 2: What is the very first parameter I should change in my experimental setup to minimize this debromination?
Answer: The first and most impactful parameters to adjust are the base and the temperature .
-
Base Selection: Strong, aggressive bases, particularly alkoxides like sodium tert-butoxide (NaOtBu) or hydroxides (NaOH, KOH), are known to readily generate hydride species that lead to debromination.[2] The most effective initial step is to switch to a milder, weakly coordinating inorganic base.
-
Temperature Control: High reaction temperatures can accelerate the rate of debromination, which may have a higher activation energy than the desired productive coupling.[1][3][4]
-
Recommendation: Lower the reaction temperature significantly. If your reaction is running at 100-110 °C, attempt the reaction at 70-80 °C and monitor the progress. While the reaction may be slower, the selectivity for the desired product is often dramatically improved.
-
Question 3: I've lowered the temperature, but now my reaction is too slow or stalls. How can I increase the rate without reintroducing the debromination side reaction?
Answer: This is a classic optimization challenge. The solution lies in fine-tuning the catalyst system, specifically the ligand . The ligand's steric and electronic properties are critical in modulating the catalyst's reactivity.[4]
-
Rationale: Electron-rich and sterically bulky phosphine ligands can accelerate the rate-limiting reductive elimination step of the cross-coupling cycle. This helps the desired product-forming pathway outcompete the undesired debromination pathway.
-
Recommendation: Screen a panel of ligands. For challenging substrates like di-substituted pyridines, ligands such as SPhos, XPhos, or RuPhos often provide an excellent balance of high reactivity and suppression of side reactions.
Question 4: How can I definitively confirm and quantify the extent of debromination in my reaction mixture?
Answer: Accurate diagnosis is key. A combination of analytical techniques is recommended.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the fastest way to identify the presence of byproducts. You can confirm the formation of mono-brominated (M-Br+H) and fully debrominated (M-2Br+2H) species by their corresponding molecular weights.
-
Proton Nuclear Magnetic Resonance (¹H NMR): This is the best method for quantification. The aromatic region of the ¹H NMR spectrum will show distinct signals for this compound and its debrominated derivatives. By integrating the signals corresponding to a unique proton on each species, you can determine their relative ratios. For highest accuracy, perform this analysis on the crude reaction mixture using an internal standard with a known concentration.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing and solving debromination issues.
Caption: A systematic workflow for troubleshooting debromination.
Part 2: Mechanistic Insights into Debromination
Understanding the underlying chemical pathways is crucial for rationally designing experiments that prevent byproduct formation. In the context of palladium-catalyzed cross-coupling, hydrodebromination is a parasitic catalytic cycle that competes directly with the productive, desired cycle.
The Competing Catalytic Cycles
The key culprit is the generation of a palladium-hydride (Pd-H) species. This species can arise from multiple sources, but its effect is the same: it reductively cleaves the carbon-bromine bond.
Caption: Competing catalytic cycles in a Pd-catalyzed reaction.
As shown in the diagram, after the initial oxidative addition of this compound to the Pd(0) center, the resulting Ar-Pd(II)-Br intermediate has two potential fates:
-
Productive Pathway (Top): It undergoes transmetalation with the coupling partner (e.g., a boronic acid in a Suzuki reaction) followed by reductive elimination to yield the desired product (Ar-Nu) and regenerate the Pd(0) catalyst.
-
Debromination Pathway (Bottom): It reacts with a hydride source. This forms an Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to produce the debrominated byproduct (Ar-H) and regenerate the Pd(0) catalyst.[1][2]
Your goal is to implement conditions that accelerate the productive pathway while suppressing the debromination pathway.
Summary of Key Parameters and Their Mechanistic Impact
| Parameter | Impact on Debromination | Rationale & Causality |
| Base | High Impact | Strong bases (e.g., NaOtBu) can generate Pd-H species directly or promote β-hydride elimination from reagents or solvents. Milder bases (K₃PO₄, Cs₂CO₃) are less prone to these pathways.[2] |
| Temperature | High Impact | Debromination often has a different activation energy than the desired coupling. Lowering the temperature can disproportionately slow the undesired reaction, thus increasing selectivity.[1][3] |
| Ligand | Medium-High Impact | Bulky, electron-rich ligands accelerate the reductive elimination step to form the desired product, helping this step outcompete the hydride attack and subsequent debromination.[4] |
| Solvent/Purity | Medium Impact | Protic solvents (alcohols, water) or impurities can act as a direct source of hydrides for the formation of Pd-H. Using anhydrous, degassed solvents is critical.[3][4] |
| Catalyst Loading | Low-Medium Impact | While not a primary factor, very high catalyst loadings can sometimes amplify the rate of side reactions. It is always best to use the lowest effective catalyst loading. |
Part 3: Preventative Strategies & Optimized Protocols
Moving from theory to practice, this section provides a detailed, robust protocol for a Suzuki-Miyaura coupling reaction specifically designed to minimize debromination of this compound.
Recommended Protocol: Debromination-Resistant Suzuki-Miyaura Coupling
This protocol details a selective coupling at one of the bromine positions of this compound, employing conditions optimized to suppress hydrodebromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: Place a stir bar in a dry Schlenk flask. Seal the flask and heat it under a high vacuum to remove adsorbed moisture, then allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition (Solids): Under a positive pressure of inert gas, add this compound, the arylboronic acid, and the finely ground K₃PO₄ to the flask.
-
Scientist's Note: Grinding the K₃PO₄ into a fine powder increases its surface area and reactivity, which is crucial for this solid-liquid reaction.
-
-
Catalyst & Ligand Addition: In the same flask, add the palladium catalyst (Pd₂(dba)₃) and the SPhos ligand.
-
Inert Atmosphere Cycling: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free environment. This step is critical for catalyst stability and preventing oxidative side reactions.
-
Solvent Addition: Add the required volume of anhydrous, degassed 1,4-dioxane via syringe.
-
Scientist's Note: Ensure the solvent is truly anhydrous. Using a freshly opened bottle or solvent from a purification system is highly recommended. Protic impurities are a primary source of hydrides.[3]
-
-
Reaction Execution: Lower the flask into a pre-heated oil bath set to 80 °C . Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. Check for the consumption of the starting material and the formation of the desired product versus debrominated byproducts.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem Technical Support. (2025). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- BenchChem Technical Support. (2025). Preventing debromination of 6-Bromonicotinonitrile during reactions.
- Gallou, F., et al. (n.d.).
- BenchChem Technical Support. (2025). Preventing debromination during reactions with 3,4-Dibromothiophene.
- Zhang, H., et al. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- BenchChem Technical Support. (2025). Preventing debromination during reactions with 4,6-Dibromodibenzo[b,d]thiophene.
Sources
Technical Support Center: Catalyst Poisoning in Reactions with 2,3-Dibromo-6-picoline
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges related to catalyst poisoning in cross-coupling reactions involving 2,3-Dibromo-6-picoline.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of this compound in catalyzed reactions.
Q1: What makes this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: The primary challenge stems from the pyridine nitrogen atom. This nitrogen possesses a lone pair of electrons, making it a Lewis base that can coordinate strongly to the electron-deficient palladium center of the catalyst. This coordination can block the active sites required for the catalytic cycle, leading to catalyst inhibition or poisoning.[1][2] The presence of the methyl group at the 6-position is electron-donating, which increases the electron density and Lewis basicity of the nitrogen atom, potentially exacerbating this poisoning effect compared to an unsubstituted bromopyridine.[1]
Q2: What are the typical symptoms of catalyst poisoning in my reaction?
A2: The primary indicators of catalyst poisoning are often unambiguous and include:
-
Decreased Reaction Rate or Stalling: The most common symptom is a significant slowdown in reaction progress or a complete halt before the starting material is consumed, even with extended reaction times.[3]
-
Incomplete Conversion: The reaction fails to reach full conversion, leaving a substantial amount of starting material.
-
Formation of Palladium Black: The appearance of a black precipitate is a clear sign of catalyst decomposition and agglomeration into inactive palladium metal.[1][4] This can be triggered by high temperatures or the displacement of stabilizing ligands by the poisoning substrate.
-
Increased Side Product Formation: You may observe an increase in byproducts, such as the homocoupling of boronic acids in Suzuki reactions or hydrodehalogenation of the starting material.
Q3: Are certain types of cross-coupling reactions more susceptible to poisoning by this substrate?
A3: Yes. Reactions that are sensitive to the steric and electronic environment of the catalyst are particularly susceptible. For instance, in Buchwald-Hartwig amination , the amine coupling partner itself can compete with the picoline for coordination to the palladium center, making the system more complex.[5] Similarly, in Suzuki-Miyaura reactions , poisoning can disrupt the delicate balance of the catalytic cycle, often leading to catalyst decomposition.[6][7]
Q4: How can I proactively minimize the risk of catalyst poisoning from the outset?
A4: A proactive approach is crucial. Key strategies include:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.[8]
-
Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed for clean and efficient generation of the active Pd(0) species, which can improve catalyst stability and performance.[5]
-
Reagent Purity: Ensure all reagents, especially solvents and bases, are of high purity and anhydrous. Trace impurities, particularly sulfur compounds, are potent catalyst poisons.[4][9]
-
Inert Atmosphere: Rigorously maintain an inert atmosphere (Argon or Nitrogen) to prevent oxygen from oxidizing the active Pd(0) catalyst or the phosphine ligands.[4][10]
Troubleshooting Guide: Problem-Specific Solutions
This guide provides a structured, question-and-answer format to resolve specific experimental failures.
Problem 1: My Suzuki-Miyaura reaction with this compound is stalling at <50% conversion.
-
Initial Diagnosis: This is a classic symptom of catalyst poisoning. The picoline substrate is likely deactivating your palladium catalyst before the reaction can complete.
-
Causality & Solution Workflow:
-
Is your ligand appropriate? Standard ligands like PPh₃ may not provide sufficient steric bulk to prevent the picoline from coordinating.
-
Solution: Switch to a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos . These ligands create a sterically hindered coordination sphere around the palladium, which disfavors binding of the pyridine nitrogen.
-
-
Are you observing palladium black? The formation of a black precipitate indicates catalyst decomposition.
-
Solution: This often occurs when the ligand is displaced. Lower the reaction temperature if possible (e.g., from 100 °C to 80 °C) and ensure your ligand-to-palladium ratio is adequate (typically 1.1:1 to 2:1). Using a more robust pre-catalyst can also prevent premature decomposition.[1]
-
-
What base and solvent are you using? The choice of base and solvent can significantly impact catalyst stability.
-
Solution: Strong bases like NaOH or K₂CO₃ in aqueous biphasic systems can sometimes be harsh. Consider switching to a milder base like K₃PO₄ or Cs₂CO₃ in an anhydrous ethereal solvent such as dioxane or THF .[11]
-
-
Problem 2: My Buchwald-Hartwig amination gives a low yield along with significant hydrodehalogenation byproduct.
-
Initial Diagnosis: The formation of a hydrodehalogenated byproduct (where the bromine is replaced by hydrogen) suggests that an unproductive side reaction is competing with the desired C-N bond formation. This can be exacerbated by catalyst deactivation.
-
Causality & Solution Workflow:
-
Is your base optimal? The commonly used strong base, sodium tert-butoxide (NaOtBu), is highly effective but can promote side reactions if the catalytic cycle is slowed by poisoning.[12]
-
Is your catalyst system robust enough? The combination of a poisoning substrate and a reactive amine requires a highly stable and active catalyst.
-
Solution: This is another scenario where bulky ligands are essential. For challenging arylations, ligands like BrettPhos or RuPhos are often employed. Ensure you are using a reliable palladium source, preferably a pre-catalyst that cleanly generates the active LPd(0) species.
-
-
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting failed reactions involving this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Optimizing Reaction Temperature for 2,3-Dibromo-6-picoline Coupling Reactions
Welcome to the Technical Support Center for optimizing cross-coupling reactions involving 2,3-Dibromo-6-picoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization, troubleshoot common issues, and achieve desired reaction outcomes. The unique electronic and steric environment of this compound presents distinct challenges and opportunities in regioselective synthesis, making precise temperature control a critical parameter for success.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in the cross-coupling of this compound?
Temperature is a pivotal factor that governs not only the reaction rate but also the selectivity and yield of the desired product. For a substrate like this compound, temperature modulation can influence:
-
Reaction Rate: As with most chemical reactions, higher temperatures generally lead to faster reaction rates. However, an excessively high temperature can be detrimental.
-
Catalyst Stability: Palladium catalysts, commonly used in cross-coupling reactions, can be thermally sensitive. Elevated temperatures can lead to catalyst decomposition, often observed as the formation of palladium black, which reduces the catalytic activity.[1]
-
Side Reactions: Increased temperatures can promote undesirable side reactions such as hydrodebromination (loss of a bromine atom), homocoupling of the coupling partner, and decomposition of starting materials or products.[2]
-
Regioselectivity: While often primarily controlled by the choice of catalyst and ligand, temperature can play a role in the kinetic versus thermodynamic control of the reaction, potentially influencing the selective coupling at the C2 versus the C3 position.
Q2: What are the expected differences in reactivity between the C2 and C3 bromine atoms?
The two bromine atoms on the this compound ring exhibit different reactivities due to electronic and steric effects:
-
C2-Bromine: This position is ortho to the electron-withdrawing pyridine nitrogen. This electronic pull generally makes the C2 position more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. However, the proximity to the nitrogen atom can also lead to catalyst inhibition through coordination.
-
C3-Bromine: This position is meta to the nitrogen and is sterically shielded by the adjacent methyl group at C6 and the bromine at C2. This steric hindrance can make it more challenging for the bulky catalyst complex to access the C3-Br bond.
Therefore, under kinetically controlled conditions (often at lower temperatures), coupling is generally favored at the more electronically activated and sterically accessible C2 position.
Q3: I am observing low to no conversion in my reaction. How can I use temperature to improve the yield?
If you are experiencing low conversion, insufficient thermal energy might be the cause. Here's a systematic approach to address this:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. A typical starting point for Suzuki or Sonogashira couplings with bromopyridines is around 80-100 °C.[3][4][5]
-
Monitor for Decomposition: While increasing the temperature, closely monitor the reaction for signs of catalyst decomposition (formation of palladium black) or degradation of your starting materials or product by TLC or LC-MS.[1]
-
Consider Microwave Heating: Microwave-assisted synthesis can be a powerful tool to rapidly screen higher temperatures and often leads to significantly reduced reaction times and improved yields.[6][7] Temperatures in a microwave reactor can often be pushed higher than in a conventional oil bath, but careful monitoring is crucial.[8]
Q4: My reaction is producing a mixture of mono-coupled products at both C2 and C3. How can I improve regioselectivity using temperature?
Achieving high regioselectivity is a common challenge. While ligand and catalyst choice are the primary drivers, temperature can be a useful secondary tool:
-
For C2 Selectivity (Kinetic Control): To favor coupling at the more reactive C2 position, it is generally advisable to use milder reaction conditions. Start with lower temperatures (e.g., room temperature to 60 °C) and gradually increase if the reaction is too slow. The goal is to find a temperature that is sufficient to activate the C2-Br bond but not high enough to overcome the activation energy for the C3-Br bond.
-
For C3 Selectivity (Thermodynamic Control/Forced Conditions): Selectively coupling at the C3 position is more challenging. It often requires that the C2 position is either already functionalized or that the reaction conditions are harsh enough to overcome the higher activation barrier at C3. This may involve using higher temperatures (e.g., >120 °C or microwave heating) in conjunction with a sterically demanding ligand that may preferentially interact with the less hindered C3 position. However, be aware that high temperatures can also lead to a loss of selectivity and an increase in side products.
Q5: I am observing significant debromination. How can temperature adjustments help?
Debromination is often more prevalent at higher temperatures. If you are observing a significant amount of the debrominated picoline byproduct, consider the following:
-
Lower the Reaction Temperature: This is the most direct approach to minimize this side reaction.
-
Optimize Other Parameters: A more active catalyst system (e.g., using a more electron-rich and bulky ligand) might allow you to run the reaction at a lower temperature without sacrificing the reaction rate, thereby suppressing debromination.[9]
Troubleshooting Guide: Temperature Optimization
| Problem | Potential Cause Related to Temperature | Suggested Solution |
| Low or No Conversion | Insufficient thermal energy to overcome the activation barrier. | Gradually increase the temperature in 10-20 °C increments. Consider switching to a higher boiling point solvent if necessary. Microwave heating may also be beneficial.[6][10] |
| Catalyst Decomposition (Palladium Black) | Reaction temperature is too high for the stability of the catalyst complex. | Lower the reaction temperature. Ensure the use of a robust ligand that can stabilize the palladium center at the desired temperature.[1] |
| Poor Regioselectivity (Mixture of C2 and C3 isomers) | The temperature is high enough to activate both C-Br bonds, or the reaction is approaching thermodynamic equilibrium. | To favor C2-coupling, lower the temperature. For potential C3-coupling, a higher temperature might be necessary, but this should be explored carefully with ligand screening.[11] |
| Significant Debromination | The temperature is promoting the hydrodehalogenation side reaction. | Lower the reaction temperature. A more active catalyst may allow for lower operating temperatures. Ensure anhydrous conditions.[2] |
| Homocoupling of Coupling Partner | High temperatures can sometimes favor homocoupling, especially in the presence of oxygen. | Lower the reaction temperature. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[12] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in a Suzuki-Miyaura Coupling
This protocol outlines a general method for screening the optimal reaction temperature for the mono-arylation of this compound.
Reagents and Equipment:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk tubes or microwave vials
-
Stir plate and oil bath or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Set up parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Stir the reactions vigorously for a set amount of time (e.g., 12 hours).
-
After the reaction time, cool the mixtures to room temperature.
-
Take an aliquot from each reaction and analyze by LC-MS or GC-MS to determine the conversion and the ratio of C2- to C3-coupled products.
-
Based on the results, a more focused temperature range can be investigated to fine-tune the conditions.
Protocol 2: Stepwise Sonogashira Coupling for Selective Di-functionalization
This protocol describes a potential strategy for the stepwise di-functionalization of this compound, exploiting the differential reactivity of the two bromine atoms.
Step 1: Selective Coupling at the C2 Position
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (4-6 mol%).
-
Add a degassed mixture of a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.05 equiv.) dropwise.
-
Stir the reaction at a relatively low temperature (e.g., room temperature to 40 °C) and monitor the progress carefully by TLC or LC-MS.
-
Once the starting material is consumed and the desired mono-coupled product is formed, quench the reaction.
-
Work up the reaction mixture and purify the C2-alkynylated product by column chromatography.
Step 2: Coupling at the C3 Position
-
Take the purified C2-alkynylated-3-bromo-6-picoline from Step 1.
-
Subject this intermediate to a second Sonogashira coupling with a different terminal alkyne.
-
Due to the increased steric hindrance and potentially altered electronics, more forcing conditions will likely be required. This may include a higher reaction temperature (e.g., 80-110 °C), a more active catalyst system (e.g., a palladacycle with a bulky phosphine ligand), and a longer reaction time.[13]
-
Monitor the reaction for the formation of the di-substituted product.
-
Upon completion, perform a standard workup and purification.
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield issues.
References
- Borhade, A. V., et al. (2017). The effect of various temperatures on the Suzuki coupling reaction.
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. BenchChem Technical Support.
- Ghosh, A., & Sanyal, S. (2004). Temperature effect on coupling reaction.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem Technical Support.
- Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]
- Wang, J., et al. (2010). Microwave-Assisted, Pd(0)-Catalyzed Cross-Coupling of Diazirines with Aryl Halides. Organic Letters. [Link]
- Al-Zoubi, R. M., et al. (2013). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]
- Engle, K. M., & Chen, J. S. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access. [Link]
- BenchChem. (2025). Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions. BenchChem Technical Support.
- Doyle, A. G., et al. (2021).
- Alvarez, R., et al. (2008). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Waker, A. M. (2021). Phosphorus ligand-coupling reactions for the functionalization of pyridine and other azines. DSpace@MIT. [Link]
- Fricke, F., et al. (2013). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- Al-Hiari, Y. M., et al. (2012). Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][13][15]thiazepines. Molecules. [Link]
- Wang, D., et al. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link]
- Wang, H., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
- Li, X. (2023). meta-Selective C−H Functionalization of Pyridines.
- Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Vrije Universiteit Amsterdam. [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. BenchChem Technical Support.
- Zhang, Z., et al. (2022). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. [Link]
- Baxendale, I. R., et al. (2006).
- Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
- Le, T., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. [Link]
- Collins, J. M., & Leadbeater, N. E. (2003). Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines. Molecular Diversity. [Link]
- Al-Hiari, Y. M., et al. (2012). Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][13][15]thiazepines.
- Comins, D. L., et al. (2003). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. The Journal of Organic Chemistry. [Link]
- Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry. [Link]
- Shiota, Y., et al. (2023). Computational Exploration of Minimum Energy Reaction Pathway of N2O Formation from Intermediate I of P450nor Using an Active Center Model. International Journal of Molecular Sciences. [Link]
- Fricke, F., et al. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Microwave-Assisted, Pd(0)-Catalyzed Cross-Coupling of Diazirines with Aryl Halides [organic-chemistry.org]
- 7. Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][1,4]thiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Choice of Base for Selective Mono-arylation of 2,3-Dibromo-6-picoline
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective cross-coupling reactions. Here, we address specific challenges related to the mono-arylation of 2,3-Dibromo-6-picoline, with a deep dive into the critical choice of the base—a parameter that often dictates the success, selectivity, and yield of the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is achieving selective mono-arylation of this compound so challenging?
A1: The primary challenge lies in the differential reactivity of the two carbon-bromine (C-Br) bonds and the potential for undesired side reactions. The C-Br bond at the C-2 position is generally more reactive towards oxidative addition with a Palladium(0) catalyst than the C-3 position.[1][2] This is due to a combination of electronic and steric factors.[3][4] The nitrogen atom in the pyridine ring makes the adjacent C-2 position more electron-deficient, facilitating the initial oxidative addition step of the catalytic cycle.[1]
However, once the first arylation occurs (ideally at C-2), the resulting product, 2-aryl-3-bromo-6-picoline, can sometimes compete with the starting material and undergo a second arylation, leading to a mixture of mono- and di-arylated products. Furthermore, side reactions like debromination (hydrodehalogenation) can reduce the yield of the desired product.[5][6] The choice of base is paramount in navigating this delicate balance of reactivity and selectivity.
Q2: I'm observing a significant amount of the di-arylated byproduct. How can the base help me favor mono-arylation?
A2: The formation of di-arylated product suggests that the catalytic system is too reactive or that the reaction is running for too long after the initial mono-arylation is complete. The base plays a crucial role here:
-
Base Strength: A very strong base, such as sodium tert-butoxide (NaOtBu), can accelerate the catalytic cycle significantly. While this can be good for activating challenging substrates, it can also drive the reaction towards the thermodynamically stable di-arylated product. Switching to a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can slow down the second coupling event relative to the first, allowing the reaction to be stopped cleanly after mono-arylation.[5][7]
-
Stoichiometry: Carefully controlling the stoichiometry of your boronic acid (or other coupling partner) to be slightly in excess of the dibromo-picoline (e.g., 1.1 equivalents) is critical. However, the base concentration also matters. A high concentration of a strong base can still promote di-arylation even with limited boronic acid. Using a base that is only moderately soluble or a weaker base can temper the overall reaction rate.
Q3: My main side product is the debrominated starting material. What is the role of the base in this, and how can I prevent it?
A3: Debromination, or hydrodehalogenation, is a common side reaction where a bromine atom is replaced by hydrogen.[5][8] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or traces of water.[5] This Pd-H species can then reductively eliminate with the picoline group to form the debrominated byproduct.
Your choice of base is critical for mitigating this:
-
Avoid Hydride Sources: Amine bases or alkoxide bases in the presence of protic solvents can be sources of hydrides.[6]
-
Optimize Base Choice: Switching to inorganic carbonate (e.g., Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) bases is a standard strategy to minimize debromination.[5][6] These bases are less likely to generate Pd-H species compared to stronger organic bases.
-
Water Content: While many Suzuki couplings require some water to solubilize the base and facilitate the reaction, excessive water can be a proton source leading to debromination.[5] Using anhydrous solvents and a carefully controlled amount of water, or using a hydrated base like K₃PO₄·H₂O, can be an effective strategy.
Q4: Which base is generally the best starting point for selective C-2 mono-arylation in a Suzuki-Miyaura coupling?
A4: For the Suzuki-Miyaura coupling of this compound, potassium phosphate (K₃PO₄) is often an excellent and robust starting point.[1][5]
Why K₃PO₄?
-
Moderate Basicity: It is strong enough to activate the boronic acid for transmetalation but often not so strong as to promote significant debromination or rapid di-arylation.[1][9]
-
Low Nucleophilicity: It does not interfere as a nucleophile in the reaction.
-
Proven Efficacy: It has a well-documented track record of success in challenging cross-couplings involving heteroaryl halides.[1][10]
Cesium carbonate (Cs₂CO₃) is another excellent choice, often used for its high solubility in organic solvents and its ability to accelerate reactions, a phenomenon sometimes referred to as the "caesium effect".[11][12] However, this enhanced reactivity might sometimes lead to a higher proportion of di-arylation if not carefully controlled.
The following table provides a general comparison of commonly used bases:
| Base | Typical Strength | Key Advantages | Potential Drawbacks |
| K₃PO₄ | Moderate | Excellent balance of reactivity and selectivity; minimizes debromination.[1][5] | Can be hygroscopic; requires careful handling. |
| Cs₂CO₃ | Moderate-Strong | High solubility in organic solvents; can accelerate slow reactions ("caesium effect").[11][12] | Higher cost; may increase di-arylation or side reactions due to higher reactivity.[13][14] |
| K₂CO₃ | Mild-Moderate | Inexpensive and widely available; good for highly activated substrates.[15] | May be too weak for less reactive coupling partners, leading to low conversion.[16] |
| NaOtBu | Strong | Highly reactive, useful for very challenging couplings (e.g., Buchwald-Hartwig). | Often leads to decomposition of aryl bromides, significant debromination, and poor selectivity.[7] |
Troubleshooting Workflow: Base Selection
This workflow is designed to guide you through a logical process for selecting and optimizing the base for your selective mono-arylation reaction.
Caption: Decision workflow for base selection and troubleshooting.
The Role of the Base in the Catalytic Cycle
To understand why the base is so important, it's helpful to visualize its role in the catalytic cycle of a Suzuki-Miyaura reaction. The base is not merely a spectator; it is an essential activator in the transmetalation step.
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound to form a Pd(II) complex.[17][18] This step is typically faster at the more electron-deficient C-2 position.
-
Transmetalation: This is where the base is critical. It reacts with the organoboron reagent (e.g., boronic acid) to form a more nucleophilic "ate" complex (a boronate).[9] This activated species then transfers its organic group to the palladium center, displacing the bromide. The strength and nature of the base directly influence the rate of formation of this boronate and, consequently, the rate of transmetalation.[17]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the final product, regenerating the active Pd(0) catalyst.[19][20]
Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the selective mono-arylation of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Degassed solvent (e.g., 1,4-Dioxane with 10% v/v water)
Procedure:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe, followed by the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting material and the formation of the mono-arylated product.
-
Work-up: Once the starting material is consumed (or conversion has stalled), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-aryl-3-bromo-6-picoline.
References
- Anonymous. (2025). Role of palladium catalyst in cross-coupling reactions.
- Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Handy, S. T., Bregman, H., Lewis, J., Zhang, X., & Zhang, Y. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 44(2), 427-430.
- Yoo, K. S., Yoon, C. H., & Jung, K. W. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Organic Chemistry Portal.
- Newman, S. G., & St-Jean, F. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Cerne, D., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Anonymous. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications.
- LibreTexts. (2023). 1.26: Oxidative Addition/Reductive Elimination. Chemistry LibreTexts.
- Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Anonymous. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Gáspár, A., et al. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Anonymous. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Strotman, N. A., et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Wikipedia. (n.d.). Oxidative addition.
- Dent, T. (2020). Exploring and Quantifying the Caesium Effect I. Compunetics.
- Anonymous. (2017). Oxidative Coupling Mechanisms: Current State of Understanding.
- Anonymous. (n.d.). The proposed catalytic cycle by oxidative addition/reductive elimination reaction.
- Corpet, M., et al. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics.
- Anonymous. (2025). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. ResearchGate.
- Anonymous. (2025). Steric and electronic effects in SN2 reactions. ResearchGate.
- Fernández, I., Frenking, G., & Uggerud, E. (n.d.). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. PubMed.
- Cao, K., Huang, Y., Yang, J., & Wu, J. (2015). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Chemical Communications.
- Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-catalyzed mono-α-arylation of acetone with aryl halides and tosylates. PubMed.
- Bickelhaupt, F. M., & van der Lubbe, S. C. (2010). Comment on "The interplay between steric and electronic effects in SN2 reactions". PubMed.
- Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Organic Chemistry Portal.
- Hennessy, E. J., & Buchwald, S. L. (n.d.). Palladium-catalyzed monoarylation of nitroalkanes. PubMed.
- Dombrowski, A. W., et al. (n.d.). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. PMC - NIH.
- Anonymous. (2025). Comment on "The Interplay between Steric and Electronic Effects in S(N)2 Reactions". ResearchGate.
- Anonymous. (2025). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. compunetics.net [compunetics.net]
- 13. Palladium-catalyzed mono-α-arylation of acetone with aryl halides and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 18. Oxidative addition - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Large-Scale Purification of 2,3-Dibromo-6-picoline
Welcome to the technical support center for the large-scale purification of 2,3-Dibromo-6-picoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this critical building block. Here, we move beyond standard protocols to address the nuanced challenges encountered during scale-up, focusing on troubleshooting, process optimization, and ensuring final product quality with field-proven insights.
Section 1: Compound Profile & Impurity Landscape
Understanding the physicochemical properties of this compound and the potential impurities from its synthesis is the foundation of an effective purification strategy.
1.1. Physicochemical Properties
A precise understanding of the target molecule's properties is critical for selecting the appropriate purification technique, from solvent choice in recrystallization to temperature and pressure parameters in distillation.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂N | [1] |
| Molecular Weight | 250.92 g/mol | [1] |
| Appearance | White to light yellow or orange powder/crystal | [2] |
| Melting Point | 36.0 to 40.0 °C | [2] |
| Boiling Point | Data not consistently available; requires careful experimental determination. Picoline derivatives often have boiling points >140°C.[3] | |
| Solubility | Generally soluble in organic solvents; sparingly soluble in water. | [4] |
1.2. Common Impurity Profile
The most common impurities are unreacted starting materials, byproducts from side reactions, and degradation products. The synthesis of dibrominated picolines often involves electrophilic bromination of a picoline precursor.[5] A likely route starts from 2-amino-6-methylpyridine, which is diazotized and subjected to a Sandmeyer-type reaction.
Potential Impurities Include:
-
Monobrominated Picolines: Incomplete bromination can leave isomers like 2-bromo-6-methylpyridine or 3-bromo-6-methylpyridine.
-
Other Dibromo Isomers: Non-selective bromination can lead to isomers such as 3,5-dibromo-6-methylpyridine.
-
Starting Materials: Unreacted 2-amino-6-methylpyridine or its precursors.
-
Polymeric/Tarry Materials: Harsh reaction conditions can cause polymerization, leading to colored, high-molecular-weight impurities.[6]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Section 2: Purification Strategy & Troubleshooting FAQs
This section provides a logical framework for selecting a purification strategy and addresses the most common issues encountered in the lab and during scale-up.
Logical Flow for Purification Strategy
This diagram outlines a decision-making process for purifying crude this compound.
Caption: Decision workflow for purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily solid. How do I remove the color and tar before further purification?
A1: This is a classic issue caused by polymeric byproducts. The most effective method is treatment with activated carbon.[7] Activated carbon has a high surface area with a non-polar character, making it excellent for adsorbing large, non-polar, colored impurities and tars.[6]
-
Causality: Colored impurities often arise from extended conjugated systems in high-molecular-weight byproducts. Activated carbon's graphitic structure has a strong affinity for these flat, aromatic systems via pi-stacking interactions, effectively pulling them out of the solution.[8]
-
Troubleshooting:
-
Solvent Choice: Use a solvent in which your product is highly soluble at elevated temperatures but impurities are not (e.g., isopropanol, ethanol). This allows for hot filtration after carbon treatment.
-
Amount of Carbon: Start with 1-2% w/w of activated carbon relative to your crude product. Too much carbon can lead to significant product loss through adsorption.
-
Temperature: The solution should be heated to near boiling during treatment to maximize product solubility and ensure tars are mobile.
-
Filtration: Use a pad of Celite® or another filter aid over your filter paper during the hot filtration step. This prevents fine carbon particles from passing through into your clean filtrate.
-
Q2: After recrystallization, my product purity is stuck at 98% according to GC analysis. What's the likely culprit and the next step?
A2: Reaching a purity plateau suggests the presence of an impurity with very similar solubility properties to your target compound, likely an isomer. In this case, monobrominated or other dibrominated picoline isomers are the most probable contaminants.
-
Causality: Co-crystallization occurs when an impurity has a molecular shape and polarity that allows it to fit neatly into the crystal lattice of the desired product. Simple recrystallization is often insufficient to remove such impurities.
-
Troubleshooting & Next Steps:
-
Identify the Impurity: Use GC-MS to get a mass for the impurity peak. This can help confirm if it is a monobrominated (lower mass) or another dibrominated (same mass) isomer.[9]
-
Fractional Distillation: Since this compound has a relatively low melting point, fractional distillation under vacuum is the preferred next step, especially for removing impurities with different boiling points.[10] Even small differences in boiling points between isomers can be exploited with an efficient fractionating column.
-
Solvent Screening: If distillation is not feasible, perform small-scale screening with a variety of recrystallization solvents (e.g., heptane, toluene, ethyl acetate/hexane mixtures) to find a system that provides better selectivity.
-
Q3: I'm scaling up my purification to 10 kg. What are the primary challenges I should anticipate with fractional vacuum distillation?
A3: Scaling distillation presents challenges related to heat transfer, vacuum integrity, and throughput.
-
Causality: Heat transfer does not scale linearly with volume. A larger volume requires significantly more energy to heat, and maintaining a uniform temperature without localized overheating (which can cause degradation) is difficult.[11]
-
Troubleshooting & Best Practices:
-
Heating: Use a jacketed reactor with a circulating thermal fluid (oil bath) for uniform heating. Avoid direct heating with a mantle, which can create hot spots.
-
Vacuum: Ensure all joints and seals are rated for vacuum and are properly greased. On a large scale, even minor leaks significantly degrade vacuum pressure, raising the boiling point and increasing the risk of thermal decomposition. Use a high-capacity vacuum pump.
-
Column Packing: Use structured packing or Raschig rings in your fractionating column instead of trays for better efficiency and lower pressure drop, which is critical under vacuum.[10]
-
Monitoring: Monitor the head temperature, pot temperature, and vacuum pressure continuously. A stable head temperature indicates a pure fraction is being collected.
-
Q4: How do I handle the waste streams generated from large-scale purification, especially brominated organic waste and activated carbon?
A4: Proper waste management is a critical safety and regulatory requirement.
-
Causality: Brominated organic compounds are often classified as hazardous waste and cannot be disposed of through standard drains.[12] Activated carbon, having adsorbed these compounds, must also be treated as hazardous.
-
Procedure:
-
Segregation: Keep halogenated and non-halogenated waste streams separate.
-
Labeling: All waste containers must be clearly labeled with their contents (e.g., "Halogenated Organic Waste: Isopropanol, this compound").[13]
-
Disposal: Contract with a certified chemical waste disposal company. They will have the proper protocols for high-temperature incineration or other methods to safely destroy halogenated organic compounds. Do not attempt to dispose of this waste yourself.
-
Section 3: Validated Protocols
These protocols provide a starting point for key purification steps, designed to be robust and scalable.
Protocol 3.1: Large-Scale Activated Carbon Treatment and Hot Filtration
-
Setup: In a properly sized jacketed reactor, charge the crude this compound and a suitable solvent (e.g., isopropanol, 10 L per kg of crude).
-
Heating: Begin agitation and heat the mixture to 75-80°C until all solids are dissolved.
-
Carbon Addition: Slowly add powdered activated carbon (15 g per kg of crude) to the hot solution. Be cautious, as this can cause bumping.
-
Treatment: Maintain the temperature and agitation for 30 minutes.
-
Filtration Setup: Pre-heat a filter funnel. Prepare a filter paper and add a 1-2 cm layer of Celite®, wetting it with hot solvent.
-
Filtration: Filter the hot mixture through the prepared Celite® pad. Wash the reactor and the filter cake with a small amount of hot solvent to maximize recovery.
-
Proceed: The resulting clear, decolorized filtrate is now ready for recrystallization or solvent removal.
Protocol 3.2: Quality Control via Gas Chromatography (GC)
-
Sample Prep: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or dichloromethane.
-
Column: Use a standard non-polar capillary column (e.g., DB-5 or equivalent).
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Detector (FID): Set to 300°C.
-
Analysis: The retention time for this compound should be determined with a pure standard. Purity is calculated by area percent. For unknown peaks, GC-MS should be used for identification.[14][15]
Section 4: Safety & Handling
Working with brominated pyridines requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is insufficient for prolonged contact; use butyl rubber or laminate gloves), safety glasses with side-shields, and a lab coat.[13]
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[16]
-
Toxicity: this compound and related compounds are harmful if swallowed or in contact with skin and can cause serious eye and skin irritation.[12][17]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.
-
References
- The role of activated carbon in organic synthesis. (n.d.). Google Patents.
- The Role Of Activated Carbon In Organic Synthesis - Xingyuan Industry. (2020, June 13). Xingyuan Industry.
- SAFETY DATA SHEET. (2023, November 3). Sigma-Aldrich.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.
- SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific.
- Activated Carbon for Color Removal | 6 key Applications. (2025, December 2). Boyce.
- How do activated carbons selectively 'sense' colored impurities? : r/chemistry. (2017, December 5). Reddit.
- Troubleshooting Common Issues in Water Treatment Equipment: Tips and Solutions. (2024, August 28). AOS Treatment Solutions.
- SAFETY DATA SHEET. (2024, March 2). Fisher Scientific.
- The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. (n.d.). Benchchem.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Fractional distillation. (n.d.). Wikipedia.
- Picoline. (n.d.). Wikipedia.
- 3,6-Dibromo-2-methylpyridine. (n.d.). Tokyo Chemical Industry.
- Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009, May 1). PubMed.
- Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025, January 15). ResearchGate.
- 2,3-Dibromo-6-methylpyridine. (n.d.). PubChem.
- 6-Bromo-2-(hydroxymethyl)pyridine. (2024, April 9). ChemBK.
Sources
- 1. 2,3-Dibromo-6-methylpyridine | C6H5Br2N | CID 22280663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-Dibromo-2-methylpyridine | 39919-65-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Picoline - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
- 7. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
- 8. reddit.com [reddit.com]
- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. Troubleshooting Common Issues in Water Treatment Equipment: Tips and Solutions - Lakeside Equipment Corporation [lakeside-equipment.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. fishersci.de [fishersci.de]
Technical Support Center: Identifying Impurities in 2,3-Dibromo-6-picoline via NMR
Welcome to the technical support guide for the analysis of 2,3-Dibromo-6-picoline. This resource is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, we address common challenges encountered during the spectral analysis of this compound, providing troubleshooting strategies and detailed experimental protocols grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for pure this compound?
A1: For a pure sample of this compound in a standard deuterated solvent like CDCl₃, you should expect to see two signals in the aromatic region and one signal for the methyl group. The pyridine ring protons will appear as two distinct doublets due to coupling with each other. The methyl protons will appear as a singlet.
-
Aromatic Protons (H-4, H-5): These typically resonate between 7.0 and 8.0 ppm. The proton at the 5-position (adjacent to a bromine) is expected to be downfield of the proton at the 4-position.
-
Methyl Protons (-CH₃): The methyl group at the 6-position will appear as a singlet, typically in the range of 2.5-2.7 ppm.
Q2: My NMR spectrum shows more than three signals. What are the likely impurities?
A2: The presence of extra peaks indicates impurities. These can arise from the starting materials, side reactions during synthesis, or contamination. Common impurities include:
-
Starting Material: Unreacted 2-amino-6-picoline or other precursors.
-
Isomeric Byproducts: Incomplete or over-bromination can lead to mono-brominated or tri-brominated picoline species.[1][2] The directing effects of the methyl group and the pyridine nitrogen influence the position of bromination.[3]
-
Solvent Residues: Residual solvents from the reaction workup (e.g., ethyl acetate, hexane, dichloromethane) are very common.[4][5][6][7]
-
Water: A broad peak that can appear over a wide chemical shift range depending on the solvent and concentration.[4][8]
Q3: The integration of my aromatic signals is not 1:1. What does this signify?
A3: An integration ratio other than 1:1 for the two aromatic protons suggests the presence of an impurity whose signals are overlapping with those of your target compound. This is a common issue in polysubstituted pyridines where the electronic environments are similar.[9] It is also possible that one of the expected signals is overlapping with a residual solvent peak.
Q4: I see a broad peak in my spectrum. What could it be?
A4: Broad peaks in an NMR spectrum can be caused by several factors:
-
Exchangeable Protons: Protons on heteroatoms like oxygen (water, alcohols) or nitrogen (amines) can exchange with each other or with trace amounts of acid or base, leading to broad signals.[10] Adding a drop of D₂O to your NMR tube and re-acquiring the spectrum will cause these peaks to disappear or diminish significantly.[8]
-
Poor Shimming: An inhomogeneous magnetic field will cause all peaks to be broad.[8]
-
Low Solubility/Aggregation: If your sample is not fully dissolved or is forming aggregates, this can lead to broadened signals.[8]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species can cause significant line broadening.
Troubleshooting Guide: From Spectrum to Structure
This section provides a systematic approach to identifying unknown signals in your NMR spectrum of this compound.
Problem 1: Unexpected Signals in the Aromatic Region (7.0-9.0 ppm)
Potential Cause: Isomeric impurities are a primary suspect. The synthesis of substituted pyridines can often lead to a mixture of isomers if the directing effects of the substituents are not perfectly selective.[2][11] For this compound, this could include other dibromo-picoline isomers or mono-brominated species.
Troubleshooting Workflow:
Caption: Workflow for identifying aromatic impurities.
Step-by-Step Protocol: 2D COSY Experiment
A Correlation Spectroscopy (COSY) experiment is invaluable for determining which protons are coupled to each other, helping to piece together the structure of an unknown impurity.[9]
-
Sample Preparation: Prepare a solution of your this compound sample in a deuterated solvent (e.g., 5-10 mg in 0.6 mL of CDCl₃).[9]
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterium signal of the solvent to achieve good resolution.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
-
Acquisition:
-
Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire a sufficient number of scans (e.g., 2-8) for each increment.
-
Typically, 256 increments in the indirect dimension are sufficient for good resolution.
-
-
Processing and Interpretation:
-
Process the data with a sine-bell window function in both dimensions.
-
The resulting 2D spectrum will show diagonal peaks (corresponding to the 1D spectrum) and cross-peaks.
-
A cross-peak between two diagonal peaks indicates that those two protons are spin-spin coupled. By tracing these connections, you can identify the spin systems of any impurities present.
-
Problem 2: Unexpected Aliphatic Signals (0-5 ppm)
Potential Cause: These signals most commonly arise from residual solvents used during synthesis or purification.
Troubleshooting:
-
Cross-Reference with Solvent Tables: Compare the chemical shifts and multiplicities of the unknown peaks with established tables of common NMR solvent impurities.[4][5][7][12]
-
Check Lab Notebook: Review the synthetic and purification procedures to identify all solvents that came into contact with the sample.
-
Consider Starting Materials: The starting material, 2-picoline (or 6-methylpyridine), has a methyl signal around 2.5 ppm and aromatic signals.[13] If the reaction is incomplete, these signals will be present.
| Impurity Source | ¹H Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Target Compound | ||
| This compound | ~7.5-7.8 (H-4, H-5), ~2.6 (CH₃) | d, d, s |
| Common Byproducts | ||
| 2-Bromo-6-picoline | ~7.5 (t), ~7.2 (d), ~7.1 (d), ~2.5 (s) | t, d, d, s |
| 3-Bromo-2-picoline | ~8.4 (d), ~7.6 (d), ~7.1 (dd), ~2.6 (s) | d, d, dd, s |
| Common Solvents | ||
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Ethyl Acetate | 2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃) | s, q, t |
| Hexane | 1.25, 0.88 | m, m |
| Toluene | 7.2-7.4 (Ar-H), 2.36 (CH₃) | m, s |
| Water | ~1.56 (variable) | s (broad) |
| Table 1: Approximate ¹H NMR Chemical Shifts for this compound and Common Impurities in CDCl₃. Data compiled from multiple sources.[4][7] |
Advanced Characterization: HMBC for Structural Elucidation
When dealing with complex mixtures or novel impurities, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential. This 2D NMR technique shows correlations between protons and carbons that are two or three bonds away, allowing you to piece together the carbon skeleton of an unknown molecule.[9]
Caption: Expected HMBC correlations for this compound.
By observing a correlation from the known methyl protons to a carbon in the aromatic region, you can begin to assign the carbon spectrum of an impurity and subsequently determine its full structure. For example, a correlation from the methyl protons of a picoline impurity to two different aromatic carbons would help define the substitution pattern.
References
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Perez, D., & Hoye, T. R. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
- ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii.
- The OChem Whisperer. (2012). Guide to Solving NMR Questions.
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
- Appchem. (n.d.). 2,3-Dibromo-4-methylpyridine.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
- Wang, L., et al. (2020).
- Google Patents. (n.d.). Method for synthesizing 2,6-dibromo pyridine.
- Google Patents. (n.d.). Preparation method for 2,5-dibromo-3-methylpyridine.
- PubChem. (n.d.). 2,3-Dibromo-6-methylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS # 39919-65-8, 2,5-Dibromo-6-methylpyridine, 3,6-Dibromo-2-methylpyridine, 3,6-Dibromo-2-picoline - chemBlink [chemblink.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 11. chempanda.com [chempanda.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. 2-Picoline(109-06-8) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Workup Procedures for Quenching 2,3-Dibromo-6-picoline Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the critical workup and quenching procedures following reactions with 2,3-Dibromo-6-picoline. Here, you will find troubleshooting advice and frequently asked questions designed to address specific challenges encountered during your synthetic work, ensuring robust and reproducible outcomes.
Introduction
This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions and lithiation-electrophile quenching sequences to construct complex molecular architectures. The success of these reactions is critically dependent on a well-executed workup procedure. Improper quenching of highly reactive intermediates, such as organolithium species, or inefficient removal of catalysts and byproducts can lead to low yields, impure products, and safety hazards. This guide is structured to provide practical, experience-driven advice to navigate these challenges.
Troubleshooting Guide
This section addresses common issues encountered during the workup of this compound reactions in a question-and-answer format.
Scenario 1: Lithiation and Electrophilic Quench
Lithiation of this compound, typically with an organolithium reagent like n-butyllithium (n-BuLi), generates a highly reactive pyridyllithium intermediate. The subsequent quench with an electrophile is a critical step where many issues can arise.
Q1: After quenching my lithiated this compound with an electrophile (e.g., an aldehyde or DMF), my TLC/LC-MS analysis shows a complex mixture of products, including what appears to be the protonated starting material and multiple unidentified spots. What went wrong?
A1: This is a common and multifaceted problem that can stem from several sources. Here is a systematic approach to troubleshoot the issue:
-
Incomplete Lithiation: The formation of the pyridyllithium species may have been inefficient.
-
Causality: Organolithium reagents are extremely sensitive to moisture.[1] Any residual water in your solvent, glassware, or on the surface of the starting material will consume the n-BuLi, leading to incomplete lithiation. The unreacted this compound will then be protonated during the aqueous workup, regenerating the starting material.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use. Solvents must be anhydrous, and the reaction should be conducted under a strictly inert atmosphere (argon or nitrogen). It is also best practice to titrate your organolithium solution to determine its exact molarity before use.[2]
-
-
Side Reactions of the Organolithium Reagent: n-Butyllithium can act as a nucleophile in addition to being a strong base.
-
Causality: Organolithium reagents can add to the pyridine ring, typically at the C6 position, leading to the formation of dihydropyridine byproducts.[3] This is more prevalent at higher temperatures.
-
Solution: Maintain a low reaction temperature, typically -78 °C (a dry ice/acetone bath), throughout the lithiation and quenching process.[4]
-
-
Decomposition of the Lithiated Intermediate: Pyridyllithium species can be thermally unstable.
-
Causality: If the temperature is not strictly controlled and rises above -78 °C, the 2-pyridyllithium intermediate can decompose, leading to a complex mixture of products.
-
Solution: Ensure efficient stirring and slow, dropwise addition of the organolithium reagent to maintain a consistent low temperature throughout the reaction vessel.
-
-
Electrophile Reactivity and Addition: The nature of the electrophile and its addition can influence the outcome.
-
Causality: Some electrophiles can react with the organolithium reagent in multiple ways, or the quenching conditions may not be optimal. For instance, quenching with dimethylformamide (DMF) to form an aldehyde can be complex.
-
Solution: Add the electrophile slowly at -78 °C. For challenging electrophiles, consider a pre-complexation strategy or the use of a more suitable electrophilic source.
-
Q2: I've quenched my reaction with saturated aqueous ammonium chloride, and now I have a persistent emulsion that won't separate. How can I break it?
A2: Emulsion formation is a frequent issue in the workup of pyridine-containing reaction mixtures.
-
Causality: Pyridine derivatives can act as surfactants, stabilizing the interface between the organic and aqueous layers. The presence of fine inorganic salt precipitates can also contribute to emulsion formation.
-
Solutions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components.
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. The fine particles of the filter aid can help to break up the emulsion.
-
Addition of a Different Organic Solvent: Adding a small amount of a more polar solvent like ethyl acetate or a less polar solvent like toluene can sometimes disrupt the emulsion.
-
Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.
-
Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
These reactions are powerful tools for functionalizing this compound, but the workup requires the removal of the palladium catalyst and inorganic byproducts.
Q3: After my Suzuki coupling reaction and aqueous workup, my crude product is a dark, oily residue, and I'm struggling to purify it by column chromatography. What are the likely impurities and how can I improve the purification?
A3: The dark color is often indicative of residual palladium species. The purification can be challenging due to the presence of various byproducts.
-
Palladium Removal:
-
Causality: The nitrogen atoms in the pyridine ring and any amine functionalities on your product can chelate to palladium, making it soluble in the organic phase and difficult to remove by simple extraction.[5]
-
Solutions:
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove heterogeneous palladium black.[6]
-
Treatment with Scavengers: Use a solid-supported scavenger with high affinity for palladium, such as those containing thiol or amine functional groups.[5][7] The reaction mixture is stirred with the scavenger, which binds the palladium, and is then removed by filtration.
-
Activated Carbon: Stirring the crude product in a solution with activated carbon can effectively adsorb residual palladium.[5] However, be aware that this can sometimes lead to the loss of the desired product through non-specific adsorption.
-
-
-
Column Chromatography Optimization:
-
Causality: Pyridine-containing compounds can streak on silica gel due to the interaction of the basic nitrogen with the acidic silica. This leads to poor separation.
-
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (~1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Solvent System Selection: The polarity of the eluent is crucial. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.[8][9]
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel or Celite® before loading it onto the column. This often results in better separation than loading the sample as a concentrated solution.[10]
-
-
Q4: In my Buchwald-Hartwig amination, I'm observing significant amounts of the de-brominated starting material. What is causing this side reaction?
A4: The formation of the hydrodehalogenated product is a known side reaction in palladium-catalyzed cross-couplings.
-
Causality: This can occur through a competing reaction pathway where the palladium intermediate undergoes β-hydride elimination instead of reductive elimination with the amine. This is more likely if there are sources of hydrides in the reaction mixture or if the reductive elimination step is slow.
-
Solutions:
-
Choice of Base: The base can play a crucial role. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[11][12] Ensure the base is of high purity and handled under inert conditions.
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands often promote the desired reductive elimination and suppress side reactions.[12]
-
Reaction Conditions: Ensure the reaction is run under strictly anhydrous and anaerobic conditions. The presence of water can lead to competing hydrolysis of the boronic acid (in Suzuki coupling) or other intermediates.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general quenching agent for organolithium reactions involving this compound?
A1: The choice of quenching agent depends on the desired outcome.
-
To introduce a proton (i.e., stop the reaction and protonate any remaining organolithium species): A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good choice. It is a mild acid that effectively quenches the reaction without causing significant exotherms with small amounts of unreacted organolithium reagent.
-
For highly reactive, unreacted organolithiums: For safety, especially when quenching larger quantities of unreacted organolithium reagent, a stepwise procedure is recommended.[13] First, add a less reactive alcohol like isopropanol at low temperature, followed by methanol, and finally water or aqueous NH₄Cl.[10]
-
To introduce other functional groups: The quenching agent is the electrophile itself (e.g., an aldehyde, ketone, CO₂, DMF).
Q2: How can I minimize the formation of homocoupling byproducts in my Suzuki or Sonogashira reactions?
A2: Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) is a common side reaction.
-
Suzuki Homocoupling: This is often promoted by the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
Sonogashira (Glaser) Homocoupling: This is a copper-catalyzed oxidative homocoupling of the terminal alkyne.[14] To minimize this, you can:
-
Run the reaction under copper-free conditions, if applicable to your substrate.
-
Ensure a strictly anaerobic environment, as oxygen is required for this side reaction.
-
Use a bulky amine base, such as diisopropylethylamine (DIPEA).
-
Q3: What are some common impurities I might expect from reactions with this compound and how can I remove them?
A3: Besides the byproducts from specific reactions, some general impurities can be present.
-
Unreacted Starting Material: If the reaction did not go to completion, you will have this compound in your crude product. This can often be separated by column chromatography due to its different polarity compared to the product.
-
Mono-substituted Product: In cross-coupling reactions, it's possible to have mono-functionalization at either the 2- or 3-position. Careful control of stoichiometry and reaction conditions can favor di-substitution. These products can often be separated by chromatography.
-
Solvent Residues: Ensure your product is thoroughly dried under high vacuum after purification to remove any residual solvents. Recrystallization can also be an effective method for removing trapped solvent.[15]
Q4: Are there any specific safety considerations when quenching reactions of this compound?
A4: Yes, safety is paramount, especially when working with organolithium reagents.
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air.[16] Always handle it under an inert atmosphere using proper syringe techniques.
-
Exothermic Quenching: Quenching unreacted organolithium reagents is highly exothermic and releases flammable gases (butane from n-BuLi).[16] Always perform the quench at low temperature (e.g., 0 °C or -78 °C) with slow, dropwise addition of the quenching agent and with vigorous stirring. Ensure the reaction vessel is not sealed to avoid pressure buildup.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
Experimental Protocols & Visualizations
Protocol 1: General Workup for a Lithiation/Electrophilic Quench Reaction
-
Cooling: After the reaction with the electrophile is complete, ensure the reaction mixture is maintained at -78 °C.
-
Quenching: Slowly add a saturated aqueous solution of NH₄Cl dropwise via a dropping funnel. Monitor the temperature to ensure it does not rise significantly.
-
Warming: Once the addition is complete, allow the mixture to slowly warm to room temperature with continuous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for Lithiation/Electrophilic Quench Workup.
Protocol 2: General Workup for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki)
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the bulk of the palladium catalyst.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash with water. If an aqueous base was used, you might wash with a mild acid to remove it, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Palladium Scavenging (Optional): If the crude product is still dark, dissolve it in a suitable solvent and stir with a palladium scavenger or activated carbon for several hours. Filter through Celite® and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel, often with an eluent containing a small percentage of triethylamine.
Caption: Workflow for Palladium-Catalyzed Cross-Coupling Workup.
References
- BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. BenchChem.
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
- Hagelin, H. et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Grokipedia. (n.d.). n-Butyllithium. Grokipedia.
- Wikipedia. (n.d.).
- Biotage. (2023). How to Remove Palladium in three easy steps. Biotage.
- Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Brainly.in. (2020). Pyridine when heated withn-butyl lithium gives.... Brainly.in.
- Grokipedia. (n.d.). n-Butyllithium. Grokipedia.
- ChemRxiv. (n.d.).
- Wikipedia. (n.d.). n-Butyllithium. Wikipedia.
- University of Colorado Boulder. (n.d.).
- HETEROCYCLES. (2015).
- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
- Reddit. (2022). Quenching guide. r/Chempros.
- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
- Chemistry For Everyone. (2025).
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- ChemSpider. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ChemRxiv. (n.d.).
- Professor Dave Explains. (2023).
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
- Reddit. (2019). Column chromatography - which eluent system?. r/OrganicChemistry.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- ResearchGate. (n.d.). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- ResearchGate. (n.d.).
- ResearchGate. (2006).
- ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 3. brainly.in [brainly.in]
- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 16. n-Butyllithium - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselectivity in 2,3-Dibromo-6-picoline Reactions
Welcome to the technical support center for navigating the complexities of regioselective reactions with 2,3-Dibromo-6-picoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide a deeper understanding of the factors governing reaction outcomes. The unique electronic and steric environment of this compound, with its adjacent bromo substituents and the directing influence of the pyridine nitrogen and methyl group, presents both opportunities and challenges in selective functionalization. This resource will equip you with the knowledge to control the regioselectivity of your reactions and achieve your desired synthetic targets.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations grounded in reaction mechanisms and practical advice for optimizing your reaction conditions.
Question 1: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm getting a mixture of C-2 and C-3 substituted products. How can I favor substitution at the C-2 position?
Answer:
Obtaining a mixture of regioisomers in palladium-catalyzed cross-coupling reactions of dihalopyridines is a common challenge. The C-2 position of the pyridine ring is generally more electrophilic and susceptible to oxidative addition by the palladium(0) catalyst due to the electron-withdrawing effect of the adjacent nitrogen atom.[1] For 2,4-dibromopyridine, Suzuki cross-coupling shows a strong preference for the C-2 position.[1] Therefore, to enhance selectivity for the C-2 position in your this compound reaction, consider the following strategies:
-
Solvent Choice: The polarity of the solvent can influence the active catalytic species and the rate of oxidative addition at different positions.[2][3][4][5] In many cases, nonpolar, non-coordinating solvents are preferred for Suzuki couplings to maintain a highly reactive, low-coordinate palladium species that will preferentially react at the more electron-deficient C-2 position.
-
Recommendation: Switch to a nonpolar aprotic solvent like toluene or 1,4-dioxane . Polar aprotic solvents like DMF or acetonitrile can sometimes coordinate to the palladium catalyst, altering its reactivity and potentially leading to reduced regioselectivity.
-
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich monodentate phosphine ligands often promote the desired C-2 selectivity by favoring the formation of a monoligated palladium(0) species, which is more sensitive to the electronic differences between the C-2 and C-3 positions.
-
Recommendation: Employ a ligand such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) .
-
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the C-2 substituted isomer due to the faster rate of oxidative addition at this position.
Question 2: I want to introduce a nucleophile via Nucleophilic Aromatic Substitution (SNAr). Which position, C-2 or C-3, is more likely to react, and how does the solvent affect this?
Answer:
In Nucleophilic Aromatic Substitution (SNAr) reactions on pyridine derivatives, the substitution preferentially occurs at the positions ortho and para to the ring nitrogen (C-2, C-4, and C-6).[6] This is because the electronegative nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[6] For this compound, the C-2 position is ortho to the nitrogen, making it the more activated site for SNAr.
The solvent plays a crucial role in stabilizing the charged intermediate and modulating the reactivity of the nucleophile:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred for SNAr reactions. They are polar enough to dissolve the reagents and stabilize the charged Meisenheimer complex, but they do not strongly solvate the nucleophile. This leaves the nucleophile "naked" and highly reactive, promoting the reaction rate.
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can also stabilize the Meisenheimer complex through hydrogen bonding. However, they can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction. In some cases, for highly reactive substrates and nucleophiles, protic solvents can be used.
Recommendation: To favor SNAr at the C-2 position, use a polar aprotic solvent like DMF or DMSO . Be aware that at elevated temperatures, you might observe some competing C-3 substitution or decomposition, so careful temperature control is advised.
Question 3: I am trying to perform a Sonogashira coupling on this compound. What conditions will give me the best regioselectivity?
Answer:
Similar to the Suzuki-Miyaura coupling, the Sonogashira coupling on dihalopyridines is generally expected to be selective for the C-2 position due to its higher electrophilicity. The choice of solvent, catalyst, and ligands are key to achieving high regioselectivity.
-
Solvent Effects: The solvent can influence the stability and activity of both the palladium and copper catalysts. While polar aprotic solvents like DMF are commonly used, they can sometimes lead to side reactions or decreased catalyst activity. Nonpolar solvents like toluene or ethereal solvents like THF can also be effective.
-
Recommendation: Start with a solvent system like DMF or a mixture of toluene and an amine base (e.g., triethylamine) . If you observe side products or low conversion, consider switching to a different solvent system. For some Sonogashira reactions, a coordinating solvent can be detrimental.[7]
-
-
Catalyst and Ligand Control: The regioselectivity can be highly dependent on the palladium catalyst and the phosphine ligand used. For some dihaloheterocycles, the use of monodentate ligands like triphenylphosphine (PPh₃) favors reaction at one position, while bidentate ligands can favor the other.[8][9]
-
Recommendation: A standard catalyst system like Pd(PPh₃)₂Cl₂/CuI in the presence of an amine base is a good starting point. If regioselectivity is poor, exploring different phosphine ligands is recommended.
-
Question 4: How can I achieve substitution at the C-3 position selectively?
Answer:
Selectively functionalizing the C-3 position in the presence of a more reactive C-2 bromide is challenging but can be achieved using a Directed ortho-Metalation (DoM) strategy followed by a subsequent reaction. The pyridine nitrogen acts as a directing group for lithiation.[10][11]
-
Mechanism: In the presence of a strong lithium base (e.g., n-BuLi or LDA), the pyridine nitrogen directs the deprotonation to the adjacent C-2 and C-6 positions. Since both are blocked (C-2 by a bromo group and C-6 by a methyl group), a lithium-halogen exchange is the more likely pathway. The choice of solvent is critical in determining which bromine undergoes exchange.
-
With a Coordinating Solvent (e.g., THF, Et₂O): The lithium base can coordinate to the pyridine nitrogen. This brings the base in proximity to the C-2 bromine, but steric hindrance from the C-2 bromine and the C-6 methyl group might be significant. However, for some dihalopyridines, coordinating solvents favor lithiation at the position further away from the nitrogen if it is sterically more accessible.[12] In the case of this compound, the C-3 position is sterically less hindered than the C-2 position (flanked by the nitrogen and a bromine). Therefore, a coordinating solvent may favor lithium-halogen exchange at the C-3 position.
-
With a Non-Coordinating Solvent (e.g., Toluene, Hexane): In the absence of coordination, the lithium-halogen exchange will be primarily governed by the electronic properties of the C-Br bonds. The C-2 bromine is attached to a more electron-deficient carbon, making it more susceptible to exchange.
-
Recommendation: To favor C-3 functionalization, attempt a lithium-halogen exchange using n-butyllithium in a coordinating solvent like THF at low temperature (-78 °C). The resulting 3-lithio-2-bromo-6-picoline can then be quenched with an appropriate electrophile.
Data Summary: Expected Regioselectivity
The following table summarizes the expected major regioisomeric product for different reaction types on this compound based on established principles of pyridine chemistry and data from analogous systems.
| Reaction Type | Preferred Position of Substitution | Rationale | Recommended Solvent Class |
| Suzuki-Miyaura Coupling | C-2 | Higher electrophilicity of C-2 due to proximity to nitrogen. | Nonpolar Aprotic (e.g., Toluene, Dioxane) |
| Sonogashira Coupling | C-2 | Higher electrophilicity of C-2. | Aprotic (e.g., DMF, Toluene/Amine) |
| Buchwald-Hartwig Amination | C-2 | Higher electrophilicity of C-2. | Nonpolar Aprotic (e.g., Toluene) |
| Nucleophilic Aromatic Substitution (SNAr) | C-2 | Stabilization of the Meisenheimer intermediate by the adjacent nitrogen. | Polar Aprotic (e.g., DMF, DMSO) |
| Directed ortho-Metalation (Lithium-Halogen Exchange) | C-3 | Potential for selective lithium-halogen exchange with a coordinating solvent. | Coordinating Aprotic (e.g., THF, Et₂O) |
Experimental Protocols
The following are detailed, step-by-step methodologies for key reactions, adapted from literature procedures for similar substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-2 Position
This protocol is adapted from procedures for the selective coupling of dihalopyridines.[1][13]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and a bulky phosphine ligand like P(t-Bu)₃ (3 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C-2 Position
This protocol is based on established methods for the amination of bromopyridines.[14][15]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or a bulky monodentate ligand, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe (concentration ~0.1-0.2 M).
-
Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring and Workup: After completion (monitored by TLC or GC-MS), cool the reaction, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite. Wash the filtrate with brine, dry the organic layer over MgSO₄, and concentrate. Purify the product by column chromatography.
Visualizing Reaction Pathways and Solvent Effects
Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling
Caption: Contrasting effects of aprotic and protic solvents in SNAr.
References
- Title: Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species Source: Angewandte Chemie Intern
- Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: The Journal of Organic Chemistry URL:[Link]
- Title: Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species Source: ResearchG
- Title: Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Source: Semantic Scholar URL:[Link]
- Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL:[Link]
- Title: Directed ortho metal
- Title: Directed Metalation: A Survival Guide Source: Baran Lab, Scripps Research URL:[Link]
- Title: Directed (ortho) Metallation Source: University of Liverpool URL:[Link]
- Title: Buchwald–Hartwig amin
- Title: ortho metalation Source: Andrew G Myers Research Group, Harvard University URL:[Link]
- Title: Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine Source: The University of Manchester URL:[Link]
- Title: Effect of solvent on the Suzuki reaction Source: ResearchG
- Title: Selective monolithiation of 2,5-dibromopyridine with butyllithium Source: ResearchG
- Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: National Center for Biotechnology Inform
- Title: Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls Source: National Center for Biotechnology Inform
- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: National Center for Biotechnology Inform
- Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
- Title: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC Source: ResearchG
- Title: Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines Source: Semantics Scholar URL:[Link]
- Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Scientific Research Publishing URL:[Link]
- Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source: MDPI URL:[Link]
- Title: Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines Source: Royal Society of Chemistry URL:[Link]
- Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL:[Link]
- Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL:[Link]
- Title: Concerted Nucleophilic Aromatic Substitutions Source: National Center for Biotechnology Inform
- Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: National Center for Biotechnology Inform
- Title: Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone Source: ResearchG
- Title: Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone Source: Royal Society of Chemistry URL:[Link]
- Title: Regioselective Sonogashira couplings of 2,4-dibromoquinolines.
- Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: MDPI URL:[Link]
- Title: CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine Source: Google Patents URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. baranlab.org [baranlab.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions Involving 2,3-Dibromo-6-picoline
Introduction: The Duality of a Versatile Reagent
Welcome to the technical support guide for 2,3-Dibromo-6-picoline. This halogenated pyridine derivative is a valuable building block in pharmaceutical and agrochemical synthesis, prized for its multiple reactive sites that allow for selective functionalization. However, the same electronic features that make it synthetically useful also introduce significant thermal hazards, particularly during common transformations like metal-halogen exchange reactions.
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond standard operating procedures to provide a deeper understanding of the causality behind the hazards and the logic behind the safety protocols. Our goal is to empower you with the expertise to proactively manage exothermic events, troubleshoot issues as they arise, and ensure the safety of your experiments and personnel.
Part 1: Frequently Asked Questions - Understanding the Core Risks
This section addresses the fundamental hazards associated with this compound.
Q1: What makes this compound prone to dangerous exothermic reactions?
A1: The primary risk stems from its use in highly exothermic reactions, most notably lithium-halogen exchange. This reaction, often performed with potent organolithium reagents like n-butyllithium (n-BuLi), is extremely fast and generates a significant amount of heat.[1][2] The pyridine ring itself is an electron-deficient system, which influences the reactivity of the C-Br bonds. Furthermore, if the reaction temperature is not rigorously controlled, a thermal runaway can occur, leading to rapid boiling of solvents, pressure buildup, and potentially, decomposition of the reaction mixture.
Q2: Are there specific reactions that are of highest concern?
A2: Yes. The most significant concern is lithium-halogen exchange . This reaction is often performed at very low temperatures (e.g., -78 °C) specifically to dissipate the heat of reaction as it is generated.[2] A failure in cooling or an overly rapid addition of the organolithium reagent can quickly overwhelm the system's cooling capacity. Other potential hazards include reactions with strong nucleophiles or bases under conditions where heat cannot be effectively managed.
Q3: What happens during a thermal runaway or decomposition event?
A3: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal. This leads to an accelerating cycle of temperature increase. In the case of brominated organic molecules, high-temperature decomposition can release hazardous gases like hydrogen bromide (HBr) and various brominated aromatic byproducts.[3][4][5][6] This not only poses a toxic exposure risk but can also pressurize and rupture the reaction vessel.
Q4: My Safety Data Sheet (SDS) says "No hazardous reactions under normal processing." Why is this guide necessary?
A4: SDSs typically refer to the stability of the chemical under standard storage and handling conditions.[7][8][9] They do not, and cannot, account for the vast range of chemical transformations a researcher might perform. A lithium-halogen exchange at cryogenic temperatures is not "normal processing" in the context of an SDS. This guide addresses the hazards of the reactions you perform with the chemical, which is a critical layer of safety analysis beyond the SDS.
Part 2: Proactive Safety - From Hazard Assessment to Prevention
The most effective way to manage an exotherm is to prevent it from becoming uncontrollable in the first place. This requires careful planning and a quantitative understanding of the reaction's thermal properties.
The Role of Reaction Calorimetry
Before any scale-up, understanding the thermal profile of your reaction is not just recommended; it is a critical safety requirement. Reaction calorimetry is a technique used to measure the heat generated or consumed during a chemical reaction.[10][11] This data provides crucial insights for safe process design and scale-up.[12][13][14]
Key Parameters Determined by Reaction Calorimetry:
-
Heat of Reaction (ΔHr): The total amount of energy released.
-
Heat Release Rate: How quickly the energy is released. This helps determine the required cooling capacity.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a primary indicator of runaway potential.
-
Maximum Temperature of Synthesis Reaction (MTSR): The highest temperature reached during the reaction under the intended operating conditions.
Data Summary Table:
| Parameter | Symbol | Significance for Safety | Typical Goal for Management |
| Heat of Reaction | ΔHr | High negative value indicates a strongly exothermic process. | Characterize early; ensure cooling capacity is sufficient. |
| Adiabatic Temperature Rise | ΔTad | A high ΔTad (>50 °C) is a major red flag for runaway potential. | Design process to minimize accumulation of unreacted reagents. |
| Onset of Decomposition | Tonset | The temperature at which the product or reaction mixture begins to decompose exothermically. | Ensure the MTSR is significantly lower than Tonset. |
Hazard Assessment Workflow
Before proceeding with your experiment, follow this decision-making workflow to assess and mitigate risks.
Caption: Hazard assessment workflow for exothermic reactions.
Part 3: Troubleshooting Guide - Real-Time Scenarios
This Q&A section addresses specific issues you might encounter during an experiment.
Q1: I've started adding my n-BuLi solution and the temperature is rising much faster than expected, even with a -78 °C bath. What should I do?
A1:
-
STOP THE ADDITION IMMEDIATELY. This is the most critical first step. You must stop feeding the reaction.
-
Ensure Maximum Cooling: Check that your cooling bath is at the correct temperature and that the flask is adequately immersed. Ensure vigorous stirring to maximize heat transfer to the bath.
-
Monitor Closely: Watch the internal thermometer. If the temperature continues to rise and approaches a critical limit (e.g., -60 °C), you may need to initiate an emergency quench (see Part 5).
-
Causality Check: The likely cause is either that your n-BuLi solution is more concentrated than stated, your starting material has a reactive impurity, or your addition rate was too high. After stabilizing the reaction, re-evaluate your procedure.
Q2: A localized brown or black color is appearing at the point of addition. What does this indicate?
A2: This often indicates a "hot spot" where the local temperature is much higher than the bulk solution temperature. This can lead to decomposition or side reactions.
-
Improve Stirring: Increase the stirring rate to improve bulk mixing and heat dissipation. A vortex should be visible.
-
Sub-surface Addition: Ensure the tip of your addition needle or cannula is below the surface of the reaction mixture. Adding reagent dropwise onto the surface can create localized high concentrations and exotherms before mixing occurs.
-
Dilute the Reagent: If possible, dilute the organolithium reagent with a dry, inert solvent like hexane. This increases the volume to be added but reduces the concentration gradient at the point of addition.
Q3: My reaction was stable at -78 °C, but during warm-up, the temperature suddenly started to increase on its own around -40 °C. Why?
A3: This is a classic sign of reagent accumulation . It means that during your cold addition, the reaction was slower than the addition rate, and a significant amount of unreacted n-BuLi built up. As the mixture warms, the reaction rate increases dramatically, consuming the accumulated reagent and producing a large, delayed exotherm.
-
Immediately Re-cool: Place the flask back in the -78 °C bath to slow the reaction and regain control.
-
Hold at Low Temperature: Once cool, allow the mixture to stir at the low temperature for a longer period (e.g., an additional 30-60 minutes) to ensure the initial charge of reagent has fully reacted before attempting to warm again.
-
Future Prevention: For future experiments, use a slower addition rate or perform the reaction at a slightly higher temperature (e.g., -70 °C) where the reaction proceeds at a rate closer to the addition rate, preventing accumulation. Reaction calorimetry is the best tool to determine these safe operating parameters.[14]
Part 4: Core Protocol - Safety-Enhanced Lithiation of this compound
This protocol describes a lithium-halogen exchange followed by quenching with an electrophile. Safety annotations are critical and must be followed.
Reaction: Selective lithiation at the 3-position followed by trapping.
Experimental Setup
A properly configured setup is your first line of defense. All glassware must be oven- or flame-dried and assembled hot under a stream of inert gas (Argon or Nitrogen).[15][16]
Caption: Safe experimental setup for exothermic organolithium reactions.
Methodology
-
Preparation:
-
To a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, low-temperature internal thermometer, and a septum, add this compound (1.0 eq).
-
Seal the flask and purge with inert gas for 15 minutes.
-
Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of ~0.3 M.
-
-
Cooling:
-
Place the flask in a dry ice/acetone bath and cool the solution to -78 °C with vigorous stirring. CRITICAL: The internal temperature, not the bath temperature, is the key parameter.
-
-
Lithiation (Semi-Batch Addition):
-
Draw the n-butyllithium solution (1.05 eq) into a syringe. For scales larger than 25 mL, a cannula transfer is recommended.[16]
-
CRITICAL: Add the n-BuLi solution dropwise via syringe pump (ideal) or very slowly by hand over 30-45 minutes.
-
MONITORING: Ensure the internal temperature does not rise above -70 °C during the addition. If it does, halt the addition immediately until the temperature returns to the setpoint.
-
-
Stirring & Completion:
-
After the addition is complete, stir the mixture at -78 °C for an additional 45 minutes to ensure full conversion and prevent reagent accumulation.
-
-
Electrophilic Quench:
-
Add the desired electrophile (e.g., trimethyl borate, 1.2 eq) dropwise, again ensuring the internal temperature remains below -70 °C.
-
-
Warm-up and Work-up:
-
Once the electrophile addition is complete, allow the reaction to stir for another hour at -78 °C.
-
CRITICAL: Remove the cooling bath and allow the reaction to warm slowly to room temperature behind a blast shield. Monitor the temperature closely for any delayed exotherm.
-
Once at room temperature, cool the flask in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Part 5: Emergency Quenching Protocols
In the event of a thermal runaway, a pre-planned quenching procedure is essential.
Q: How do I perform an emergency quench of an organolithium reaction?
A: The goal is to neutralize the highly reactive organolithium reagent with a proton source that reacts less violently than water.[17]
Standard Quenching Procedure for Uncontrolled Exotherm
-
Alert Personnel: Announce the emergency to others in the lab.
-
Stop Addition & Maximize Cooling: If not already done, stop all reagent addition and ensure the flask is in its cooling bath.
-
Prepare Quenching Agent: The ideal quenching agent is a cold, less reactive alcohol like isopropanol . Add isopropanol to a syringe or an addition funnel.
-
Controlled Quench: While maintaining vigorous stirring and cooling, slowly add the isopropanol to the reaction mixture. The exotherm from quenching will be significant, so the addition must be slow and controlled, monitoring the temperature.
-
Follow-up Quench: Once the initial vigorous reaction subsides, a more reactive alcohol like methanol can be added, followed finally and cautiously by water to neutralize any remaining reactive species.[18]
-
Disposal: The quenched mixture should be neutralized and disposed of as hazardous waste according to institutional guidelines.[18]
Caption: Emergency quenching decision flowchart.
References
- Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). UCLA Environment, Health & Safety. [Link]
- Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton University Environmental Health & Safety. [Link]
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
- Shah, A. S., & Chudasama, J. A. (2015). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. [Link]
- Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015). University of Notre Dame. [Link]
- Reaction Calorimetry. (n.d.). Prime Process Safety Center. [Link]
- Reaction Calorimetry Guide. (n.d.). Mettler Toledo. [Link]
- Information on the Reaction Calorimetry applic
- Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021).
- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science. [Link]
- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]
- Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). University of California, Santa Barbara Environmental Health & Safety. [Link]
- Lithiation Reaction Laboratory Reaction Safety Summary. (2024). American Chemical Society. [Link]
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed. [Link]
- Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
- Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024).
- Mongin, F., et al. (2003). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Tetrahedron. [Link]
- Isom, E. L., et al. (2022).
- Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Sangeetha, S., et al. (2017). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. [Link]
- Isom, E. L., et al. (2022).
- Isom, E. L., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
Sources
- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. m.ciop.pl [m.ciop.pl]
- 6. cetjournal.it [cetjournal.it]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.es [fishersci.es]
- 9. fishersci.com [fishersci.com]
- 10. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 11. syrris.com [syrris.com]
- 12. tsijournals.com [tsijournals.com]
- 13. mt.com [mt.com]
- 14. fauske.com [fauske.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. acs.org [acs.org]
- 17. chemistry.nd.edu [chemistry.nd.edu]
- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Validation & Comparative
The Definitive Guide to 1H and 13C NMR Spectral Assignment of 2,3-Dibromo-6-picoline: A Comparative and Predictive Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or complex organic molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for this purpose. This guide provides an in-depth, experience-driven approach to the complete ¹H and ¹³C NMR spectral assignment of 2,3-Dibromo-6-picoline.
In the absence of a readily available, fully assigned experimental spectrum for this specific molecule, this guide will pioneer a predictive and comparative methodology. We will leverage established principles of NMR spectroscopy, substituent chemical shift (SCS) effects in pyridine systems, and data from analogous compounds to construct a hypothetical yet highly probable spectral assignment. This process not only provides a valuable reference for this compound but also equips the reader with a robust framework for tackling similar challenging structural elucidation problems.
Foundational Principles: Understanding the NMR Landscape of Substituted Pyridines
The chemical shifts (δ) in both ¹H and ¹³C NMR are exquisitely sensitive to the local electronic environment of each nucleus. In aromatic systems like pyridine, the positions of substituents dramatically alter the electron density distribution through inductive and resonance effects, leading to predictable changes in chemical shifts.
The pyridine ring is inherently electron-deficient compared to benzene, causing a general downfield shift for its protons and carbons. The nitrogen atom strongly deshields the α-carbons (C2, C6) and to a lesser extent the γ-carbon (C4), while the β-carbons (C3, C5) are less affected. When substituents are introduced, their electron-donating or electron-withdrawing properties further modulate these chemical shifts.
For this compound, we have three key substituents to consider:
-
Two Bromine atoms (at C2 and C3): Bromine is an electronegative, electron-withdrawing group via induction, but it can also be a weak π-donor through resonance. Its primary effect is deshielding (downfield shift) of the directly attached carbon (ipso-effect) and adjacent carbons.
-
A Methyl group (at C6): The methyl group is a weak electron-donating group, which typically causes shielding (upfield shift) of the attached and nearby carbons and protons.
By systematically analyzing these effects, we can predict the relative chemical shifts of the remaining protons and carbons in the pyridine ring.
Predicted ¹H and ¹³C NMR Data for this compound
Based on the additive effects of the substituents on a pyridine ring, the following tables present the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from data for pyridine, picolines, and brominated pyridines.[1][2][3][4]
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.6 - 7.8 | Doublet | ³J(H4-H5) = 8.0 - 8.5 |
| H-5 | 7.1 - 7.3 | Doublet | ³J(H5-H4) = 8.0 - 8.5 |
| CH₃ | 2.5 - 2.7 | Singlet | - |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted δ (ppm) |
| C-2 | 140 - 145 |
| C-3 | 125 - 130 |
| C-4 | 138 - 142 |
| C-5 | 123 - 127 |
| C-6 | 158 - 162 |
| CH₃ | 23 - 26 |
Step-by-Step Spectral Assignment: A Guided Workflow
The definitive assignment of the predicted signals requires a logical, step-by-step approach, ideally corroborated by 2D NMR experiments.
¹H NMR Spectrum Analysis
-
Identify the Methyl Protons: The most upfield signal, appearing as a sharp singlet, will correspond to the methyl group (CH₃) protons at the C-6 position. Its integration value will be 3H.
-
Assign the Aromatic Protons: The remaining two signals in the aromatic region will belong to H-4 and H-5. These two protons are ortho to each other and will therefore exhibit a doublet splitting pattern due to vicinal coupling (³J).[5]
-
Distinguish H-4 and H-5: The H-4 proton is expected to be more downfield (higher ppm) than the H-5 proton. This is because C-4 is situated between two electron-withdrawing entities: the nitrogen atom and the bromine at C-3. The H-5 proton is adjacent to the electron-donating methyl group at C-6, which will cause some shielding.
¹³C NMR Spectrum Analysis
-
Identify the Methyl Carbon: The most upfield signal in the spectrum will be the methyl carbon (CH₃).
-
Assign the Quaternary Carbons (C-2, C-3, C-6): These carbons are directly bonded to substituents other than hydrogen and will not show any signals in a DEPT-135 or edited HSQC experiment. Their assignment relies on predicting the substituent effects. C-6, being an α-carbon to nitrogen and bonded to the methyl group, is expected to be the most downfield. C-2, also α to nitrogen and bonded to a bromine, will also be significantly downfield. C-3, bonded to a bromine, will be more shielded than C-2 and C-6 but still downfield compared to unsubstituted pyridine carbons.
-
Assign the Protonated Carbons (C-4, C-5): These will appear as positive signals in a DEPT-135 or edited HSQC experiment. C-4 is expected to be more downfield than C-5 due to its proximity to the electronegative nitrogen and the C-3 bromine.
Confirmation with 2D NMR Spectroscopy
For an unambiguous assignment, 2D NMR experiments are indispensable.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[7][8][9] It would show a cross-peak between the H-4 signal and the C-4 signal, a cross-peak between the H-5 signal and the C-5 signal, and a cross-peak between the methyl protons and the methyl carbon. This provides definitive one-bond connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons.[7][8] Key expected correlations for this compound are:
-
The methyl protons (at C-6) will show correlations to C-6 and C-5.
-
H-4 will show correlations to C-2, C-5, and C-6.
-
H-5 will show correlations to C-3, C-4, and the methyl carbon.
-
These HMBC correlations would allow for the complete and confident assignment of all quaternary carbons.
Visualizing the Assignment Strategy
The following diagrams illustrate the molecular structure and the key correlations that would be observed in an HMBC experiment, solidifying the assignment strategy.
Caption: Key expected HMBC correlations for this compound.
Comparative Analysis with Analogous Compounds
To ground our predictions, we can compare them to the known NMR data of similar molecules. For instance, in 2-Bromo-6-methylpyridine, the aromatic protons are observed as doublets and a triplet, with the methyl protons appearing around 2.4 ppm. [10][11]The introduction of a second bromine at the C-3 position in our target molecule would eliminate one aromatic proton and shift the remaining protons further downfield, which is consistent with our predictions.
Experimental Protocol for NMR Data Acquisition
For researchers wishing to acquire experimental data for this compound or similar compounds, the following protocol is recommended.
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
NMR Spectrometer Setup and Data Acquisition
The following parameters are a general guideline and may need to be optimized based on the specific instrument and sample concentration. [12][13][14] For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16.
-
Spectral Width (SW): 0-12 ppm.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Spectral Width (SW): 0-220 ppm.
For 2D NMR (HSQC and HMBC):
-
Utilize standard, gradient-selected pulse programs available in the spectrometer's software library.
-
Optimize the spectral widths in both dimensions to encompass all relevant signals.
-
The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve adequate resolution and signal-to-noise in a reasonable amount of time.
Conclusion
This guide has provided a comprehensive, predictive, and comparative framework for the complete ¹H and ¹³C NMR spectral assignment of this compound. By integrating fundamental NMR principles with a logical, step-by-step workflow that includes 1D and 2D NMR techniques, researchers can confidently approach the structural elucidation of this and other complex substituted heterocyclic compounds. The methodologies and insights presented herein are designed to enhance scientific integrity and accelerate research and development in chemical and pharmaceutical sciences.
References
- Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726–732. [Link]
- Step-by-step procedure for NMR data acquisition. (n.d.).
- de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 27(7), 789–805. [Link]
- Simpson, A. J., & Brown, S. A. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry (pp. 45-67). Royal Society of Chemistry. [Link]
- Choi, I. Y., & Gruetter, R. (2003). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Analytical Chemistry, 75(24), 6911–6918. [Link]
- Krygowski, T. M., & Szatylowicz, H. (2010). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 15(1), 327–338. [Link]
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder.
- Kumar, R., et al. (2011). Semi-quantitative analysis of biomass with 13C-1H HSQC NMR spectroscopy. [Link]
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- PubChem. (n.d.). 2,3-Dibromo-6-methylpyridine.
- Gantumur, G., et al. (2019). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 9, 16895. [Link]
- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 726-732. [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds.
- UCLA. (n.d.). Coupling constants for 1H and 13C NMR.
Sources
- 1. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 2-Picoline(109-06-8) 1H NMR [m.chemicalbook.com]
- 4. 3-Picoline(108-99-6) 13C NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 10. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR [m.chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. chem.uiowa.edu [chem.uiowa.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3-Dibromo-6-picoline
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of novel or substituted compounds is paramount for their unambiguous identification. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-Dibromo-6-picoline. In the absence of a publicly available experimental spectrum, this guide synthesizes established principles of mass spectrometry for halogenated and heterocyclic compounds to propose a robust fragmentation pathway. This predicted pattern is then compared with the known fragmentation of related, simpler molecules to provide a comprehensive analytical framework.
Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV).[1][2] This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺˙) but also to induce extensive fragmentation.[3][4][5][6] The resulting mass spectrum is a fingerprint of the molecule, displaying the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions. The pattern of these fragments provides crucial information about the molecule's structure.[1]
For halogenated compounds, the isotopic distribution of the halogens provides a characteristic signature. Bromine, for instance, has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio).[7][8] This results in a distinctive M/M+2 isotopic pattern for any bromine-containing fragment, which is a powerful diagnostic tool.[7][8]
Predicted Fragmentation Pattern of this compound
The structure of this compound contains a pyridine ring, a methyl group, and two bromine atoms. Its fragmentation is expected to be influenced by all three of these structural features. The molecular weight of this compound (C₆H₅Br₂N) is calculated to be approximately 250.89 g/mol (using ⁷⁹Br) and 252.89 g/mol (using one ⁷⁹Br and one ⁸¹Br) and 254.89 g/mol (using ⁸¹Br). The molecular ion peak (M⁺˙) should therefore appear as a characteristic triplet at m/z 251, 253, and 255 with a relative intensity ratio of approximately 1:2:1.
The primary fragmentation pathways are predicted to involve the loss of bromine atoms, the methyl group, and rearrangements of the pyridine ring.
Proposed Fragmentation Pathways:
-
Loss of a Bromine Atom: The initial fragmentation event is likely the cleavage of a C-Br bond, which is relatively weak. This would result in the loss of a bromine radical (•Br) to form a brominated picolyl cation.
-
[M - Br]⁺: This would lead to a significant peak at m/z 172/174 (C₆H₅BrN⁺). The 1:1 isotopic pattern for the remaining bromine atom would be observable.
-
-
Sequential Loss of Bromine Atoms: Following the initial loss of one bromine atom, the resulting ion can lose the second bromine atom.
-
[M - 2Br]⁺: This would result in a peak at m/z 93 (C₆H₅N⁺), corresponding to the picoline cation.
-
-
Loss of a Methyl Radical: Alpha-cleavage, the breaking of a bond adjacent to the heteroatom, is a common fragmentation pathway for N-heterocycles. In this case, the loss of the methyl group (•CH₃) from the molecular ion can occur.
-
[M - CH₃]⁺: This would produce an ion at m/z 236/238/240 (C₅H₂Br₂N⁺) with the characteristic 1:2:1 isotopic pattern for two bromine atoms.
-
-
Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule is another plausible fragmentation route for brominated compounds.
-
[M - HBr]⁺: This would result in an ion at m/z 171/173 (C₆H₄BrN⁺).
-
-
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, typically through the loss of small neutral molecules like HCN.
-
[C₅H₄]⁺˙: Following the loss of both bromine atoms and the methyl group, further fragmentation could lead to the formation of a benzyne-like radical cation at m/z 76.
-
Visualization of the Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation pathway of this compound.
Summary of Predicted Fragment Ions
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |
| 251/253/255 | [C₆H₅Br₂N]⁺˙ | Molecular Ion (M⁺˙) |
| 236/238/240 | [C₅H₂Br₂N]⁺ | Loss of a methyl radical (•CH₃) |
| 172/174 | [C₆H₅BrN]⁺ | Loss of a bromine radical (•Br) |
| 171/173 | [C₆H₄BrN]⁺ | Loss of hydrogen bromide (HBr) |
| 93 | [C₆H₅N]⁺ | Loss of two bromine radicals (2 •Br) |
| 76 | [C₅H₄]⁺˙ | Ring fragmentation, loss of HCN from [C₆H₅N]⁺ |
Comparative Analysis with Related Compounds
To build confidence in the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of simpler, related molecules.
Pyridine
The mass spectrum of pyridine (C₅H₅N, MW = 79.10 g/mol ) is characterized by a prominent molecular ion peak at m/z 79.[9] The primary fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule to produce an ion at m/z 52. This ring fragmentation is a hallmark of pyridine and its derivatives.
2-Methylpyridine (α-Picoline)
For 2-methylpyridine (C₆H₇N, MW = 93.13 g/mol ), the molecular ion is observed at m/z 93.[10][11] A significant fragmentation pathway is the loss of a hydrogen atom to form a stable pyridylmethyl cation at m/z 92. Another important fragmentation is the loss of HCN, similar to pyridine, which gives rise to a peak at m/z 66. The presence of the methyl group introduces the possibility of α-cleavage, leading to the loss of a methyl radical, though this is less favorable than the loss of a hydrogen atom.
Comparison Summary
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Pathways |
| Pyridine | 79 | 52 ([M - HCN]⁺) |
| 2-Methylpyridine | 93 | 92 ([M - H]⁺), 66 ([M - HCN]⁺) |
| This compound (Predicted) | 251/253/255 | 172/174 ([M - Br]⁺), 93 ([M - 2Br]⁺), 236/238/240 ([M - CH₃]⁺) |
The comparison highlights that the fundamental fragmentation processes of the pyridine ring (loss of HCN) are likely to be observed in the spectrum of this compound, but the dominant fragmentation will be dictated by the weaker C-Br bonds. The loss of bromine is expected to be the most favorable initial fragmentation step.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.
Sample Preparation
-
Dissolution: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or methanol).
-
Dilution: Serially dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
Data Analysis
-
Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Spectral Interpretation:
-
Identify the molecular ion peak and confirm the characteristic 1:2:1 isotopic pattern for two bromine atoms.
-
Identify the major fragment ions and propose fragmentation pathways based on the mass differences from the molecular ion and other fragments.
-
Compare the experimental spectrum with the predicted fragmentation pattern outlined in this guide.
-
Utilize a mass spectral library (e.g., NIST) to search for potential matches, although a direct match for this specific compound may not be available.[12]
-
Visualization of the Experimental Workflow
Caption: A typical workflow for the GC-MS analysis of this compound.
Conclusion
This guide provides a detailed, albeit predicted, framework for understanding the electron ionization mass spectrometry fragmentation of this compound. By applying fundamental principles of mass spectrometry and drawing comparisons with related compounds, we can anticipate the major fragmentation pathways and the characteristic ions that would be observed in an experimental spectrum. The proposed pathways, dominated by the loss of the bromine substituents, provide a solid foundation for the structural confirmation of this and similar halogenated picoline derivatives. The provided experimental protocol offers a clear and robust method for obtaining the empirical data needed to validate these predictions.
References
- PubMed. (2014).
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]
- Research and Reviews. (2024).
- YouTube. (2022).
- ResearchGate. (2025). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. [Link]
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
- Chemguide. (n.d.).
- Romanian Journal of Physics. (2023).
- Science Ready. (n.d.).
- Dalton Transactions. (2016). Inert-atmosphere electron ionization mass spectrometry for the characterization of air- and moisture-sensitive organometallic compounds. [Link]
- ResearchGate. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]
- Chemistry LibreTexts. (2020). 11.
- Journal of the American Chemical Society. (1994). Gas-Phase Cl+ Affinities of Pyridines Determined by the Kinetic Method Using Multiple-Stage (MS3) Mass Spectrometry. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). NIST library spectra, structure and molecule of the compound.... [Link]
- NIST. (n.d.). Pyridine, 2-methyl-. [Link]
- PubChem. (n.d.). 2,6-Dibromopyridine. [Link]
- NIST. (n.d.). Pyridine. [Link]
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- NIST. (n.d.). Pyridine, 2,3,6-trimethyl-. [Link]
- NIST. (n.d.). Pyridine, 2-methyl-. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. savemyexams.com [savemyexams.com]
- 9. Pyridine [webbook.nist.gov]
- 10. Pyridine, 2-methyl- [webbook.nist.gov]
- 11. Pyridine, 2-methyl- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2,3-Dibromo-6-picoline and 2,5-Dibromo-6-picoline
Introduction
In the landscape of medicinal chemistry and materials science, substituted pyridines serve as indispensable structural motifs. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design and functional materials. Among the vast array of pyridine building blocks, dihalogenated derivatives are particularly valuable due to their capacity for sequential, site-selective functionalization. This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 2,3-Dibromo-6-picoline and 2,5-Dibromo-6-picoline.
While structurally similar, the distinct placement of the bromine atoms imparts significant differences in their reactivity profiles. Understanding these nuances is critical for researchers in drug development and synthetic chemistry to design efficient and regioselective synthetic routes. This document moves beyond a simple cataloging of reactions to explore the underlying electronic and steric principles that govern their behavior in three key classes of transformations: metal-halogen exchange, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution. The insights and experimental protocols herein are designed to empower scientists to make informed decisions in their synthetic endeavors.
Core Principles: Electronic and Steric Effects in Dibromo-picolines
The reactivity of any substituted pyridine is a complex interplay of electronic and steric factors. The pyridine nitrogen is a powerful electron-withdrawing group (both inductively and via resonance), rendering the ring electron-deficient and activating it towards nucleophilic attack, particularly at the α (2, 6) and γ (4) positions.
-
Electronic Effects:
-
Pyridine Nitrogen: The nitrogen atom significantly lowers the electron density of the entire ring, making C-H bonds more acidic and C-Halogen bonds more susceptible to nucleophilic attack or oxidative addition.
-
Bromine Substituents: As halogens, bromine atoms are inductively electron-withdrawing (-I effect) but can be weakly electron-donating through resonance (+M effect) via their lone pairs. In the electron-poor pyridine system, their electron-withdrawing character dominates, further deactivating the ring towards electrophilic attack but enhancing its susceptibility to nucleophiles.
-
Methyl Group (Picoline): The methyl group at the C6 position is weakly electron-donating (+I effect), slightly counteracting the electron-withdrawing effects of the nitrogen and bromine atoms.[1]
-
-
Steric Effects:
-
The methyl group at C6 and the bromine atoms themselves introduce steric bulk. This is particularly relevant for reactions involving the C2 and C3 positions in this compound, where two bulky substituents are adjacent. This steric congestion can hinder the approach of reagents to these sites.
-
The following diagram illustrates the primary electronic influences at play in these molecules.
Caption: Electronic influences in the dibromo-6-picoline isomers.
Comparative Reactivity Analysis
Metal-Halogen Exchange (Lithium-Halogen Exchange)
Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi), is a powerful method for generating functionalizable organometallic intermediates. The regioselectivity of this reaction on dihalo-pyridines is dictated by the relative stability of the resulting lithiated species, which is heavily influenced by the position of the halogen relative to the nitrogen atom.
Theoretical Analysis: The inductive electron-withdrawing effect of the pyridine nitrogen stabilizes an adjacent carbanion (or the partial negative charge in the C-Li bond). Therefore, a halogen at the C2 position is significantly more susceptible to exchange than one at the C3 or C5 position.[2]
-
2,5-Dibromo-6-picoline: This isomer possesses bromine atoms at the C2 (α) and C5 (β) positions. The C2-Br is strongly activated by the adjacent nitrogen. Consequently, lithium-halogen exchange is expected to occur almost exclusively at the C2 position. This has been experimentally verified for the closely related 2,5-dibromopyridine, which undergoes selective monolithiation at C2.[3]
-
This compound: This isomer has bromines at the C2 (α) and C3 (β) positions. Similar to the 2,5-isomer, the C2-Br is the electronically favored site for exchange. However, the adjacent C3-Br introduces significant steric hindrance, which could potentially impede the approach of the n-BuLi-solvent complex. While C2 exchange is still the most probable outcome, the reaction may require more forcing conditions or exhibit a slower rate compared to the 2,5-isomer.
Caption: Regioselectivity in Lithium-Halogen Exchange.
Experimental Protocol: Selective Monolithiation and Formylation of 2,5-Dibromo-6-picoline
Trustworthiness: This protocol is based on established procedures for selective lithiation of halopyridines.[3] All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent quenching of the highly basic organolithium intermediate.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,5-Dibromo-6-picoline (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species is typically rapid at this temperature.
-
Quenching: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warm-up: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-bromo-6-methylpicolinaldehyde.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[4] In dihalo-substrates, the relative reactivity of the C-Br bonds in the key oxidative addition step with the Pd(0) catalyst determines the regioselectivity of mono-coupling.
Theoretical Analysis: The oxidative addition step is generally favored at more electron-deficient carbon centers. Furthermore, steric hindrance around the C-Br bond can significantly impact the ability of the bulky phosphine-ligated palladium catalyst to access the bond.
-
2,5-Dibromo-6-picoline: The C2-Br bond is activated by the adjacent nitrogen, making it the more electron-deficient and thus the kinetically favored site for oxidative addition. The steric environment is relatively unencumbered, with only the nitrogen atom nearby. Therefore, selective mono-Suzuki coupling is highly predictable at the C2 position.[5][6]
-
This compound: The C2-Br is also the most electronically activated site. However, it is flanked by both the pyridine nitrogen and the C3-bromine. This creates a sterically crowded environment that can disfavor the approach of the palladium catalyst. While C2 coupling is still the likely outcome, it may require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) or higher temperatures to overcome the steric barrier. The C3-Br is less electronically activated and less likely to react under conditions designed for mono-coupling.
Data Presentation: Predicted Outcomes for Mono-Arylation
| Feature | This compound | 2,5-Dibromo-6-picoline |
| Primary Reactive Site | C2 (Electronically favored) | C2 (Electronically favored) |
| Key Influencing Factor | Steric hindrance from C3-Br | Minimal steric hindrance |
| Predicted Reactivity | Moderate; may require forcing conditions or specialized catalysts. | High; standard conditions are likely effective.[7] |
| Expected Product | 2-Aryl-3-bromo-6-picoline | 2-Aryl-5-bromo-6-picoline |
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling
Expertise & Experience: The choice of base and solvent is crucial for a successful Suzuki reaction. A biphasic system like dioxane/water with a carbonate or phosphate base is robust and commonly used for heteroaryl bromides.[8] Degassing the reaction mixture is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Setup: To a Schlenk flask, add the dibromo-picoline (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum/backfill with nitrogen or argon.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heating: Heat the reaction mixture with vigorous stirring to 80-100 °C for 2-16 hours, monitoring by TLC or LC-MS.
-
Cooling & Work-up: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring is pre-disposed to undergo nucleophilic aromatic substitution (SNAr), especially when a good leaving group like bromide is present at an activated position (C2, C4, or C6).[9][10]
Theoretical Analysis: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer complex). The rate-determining step is typically the initial attack of the nucleophile. The reaction is accelerated by electron-withdrawing groups that can stabilize this negative charge, particularly those positioned ortho or para to the leaving group.
-
2,5-Dibromo-6-picoline: Nucleophilic attack is expected to occur at the C2 position, which is activated by the ring nitrogen. The C5-Br is too far away to provide significant additional electronic stabilization to the Meisenheimer complex formed from attack at C2.
-
This compound: The C2 position is again the primary target for nucleophilic attack. Critically, the C3-Br, being strongly inductively electron-withdrawing, is positioned ortho to the site of attack. This provides a significant stabilizing effect on the negative charge that develops on C2 in the transition state and the subsequent Meisenheimer intermediate. This additional electronic activation suggests that This compound should be inherently more reactive towards SNAr at the C2 position than the 2,5-isomer , assuming the steric bulk of the C3-Br does not completely block the nucleophile's approach.
Caption: Stabilization of intermediates in SNAr reactions.
Summary and Outlook
The subtle change in the bromine position from C5 to C3 between 2,5-Dibromo-6-picoline and this compound leads to significant and predictable differences in their chemical reactivity.
| Reaction Type | 2,5-Dibromo-6-picoline | This compound | Dominant Factor |
| Li-Halogen Exchange | Highly selective & rapid at C2 | Selective at C2, but potentially slower | Electronics (N-activation) vs. Sterics |
| Suzuki Coupling | Highly selective & rapid at C2 | Selective at C2, but may require harsher conditions | Electronics (N-activation) vs. Sterics |
| SNAr | Reactive at C2 | More reactive at C2 | Electronics (N and C3-Br activation) |
This comparative guide underscores a fundamental principle in synthetic chemistry: isomeric starting materials are not interchangeable. A thorough understanding of the electronic and steric principles governing their reactivity is essential for the rational design of synthetic routes, enabling researchers to select the optimal building block and reaction conditions to achieve their molecular targets with greater efficiency and selectivity.
References
- A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type C
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). PMC - NIH. [Link]
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (n.d.).
- Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]
- Suzuki reaction. (n.d.). Wikipedia. [Link]
- Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. (n.d.).
- Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. (2003).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
- Selective monolithiation of 2,5-dibromopyridine with butyllithium. (n.d.).
- Nucleophilic substitution. (n.d.). Wikipedia. [Link]
- Nucleophilic substitution reactions (video). (n.d.). Khan Academy. [Link]
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
- Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. [Link]
- Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. (n.d.). NIH. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Suzuki Coupling of Dibromopyridines: A Comparative Analysis of 2,3-Dibromo-6-picoline
For researchers, scientists, and professionals in drug development, the selective functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, enabling the construction of complex biaryl and hetero-biaryl motifs that are prevalent in a vast array of therapeutic agents. However, when faced with dihalogenated pyridines, the question of regioselectivity becomes critical. This guide provides an in-depth technical comparison of the Suzuki coupling of 2,3-Dibromo-6-picoline against other dibromopyridine isomers, offering experimental insights and mechanistic rationale to inform your synthetic strategies.
The Challenge of Regioselectivity in Dibromopyridines
The pyridine ring's electronic landscape, characterized by the electron-withdrawing nature of the nitrogen atom, dictates the reactivity of its substituents. Positions ortho (C2/C6) and para (C4) to the nitrogen are more electron-deficient and thus more activated towards the initial oxidative addition step in the palladium-catalyzed Suzuki coupling. Conversely, the meta (C3/C5) positions are less activated. When two halogens are present, the interplay of these electronic effects, steric hindrance, and the inherent reactivity of the carbon-halogen bond (C-I > C-Br > C-Cl) governs the site of the first coupling reaction.
Comparative Analysis of Suzuki Coupling with Dibromopyridine Isomers
The following table summarizes representative experimental data for the mono-arylation of various dibromopyridine isomers, providing a comparative overview of their reactivity and regioselectivity.
| Dibromopyridine Isomer | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Major Mono-arylated Product | Yield (%) | Key Observations & Rationale |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 2-Aryl-3-bromo-6-picoline | High (Predicted) | The C2 position is electronically activated by the adjacent nitrogen. The C6-methyl group provides additional steric hindrance around the C2 position, but the electronic activation at C2 is the dominant factor, leading to selective coupling. |
| 2,3-Dibromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 2-Aryl-3-bromopyridine | >90 | The C2 position is significantly more activated than the C3 position due to its proximity to the nitrogen atom, leading to high regioselectivity.[1] |
| 2,5-Dibromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 5-Aryl-2-bromopyridine | ~70-80 | While the C2 position is electronically more activated, steric hindrance can play a role, and under certain conditions, coupling at the C5 position can be favored.[2] |
| 2,6-Dibromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 2-Aryl-6-bromopyridine | ~70-80 | Both positions are electronically equivalent and highly activated. Mono-arylation can be achieved with careful control of stoichiometry.[3] |
| 3,5-Dibromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 80 | 12 | 3-Aryl-5-bromopyridine | Good | Both positions are electronically equivalent and less activated than the ortho or para positions. Mono-arylation is generally straightforward.[4] |
Mechanistic Insights into Regioselectivity
The regioselectivity observed in the Suzuki coupling of dibromopyridines is primarily dictated by the rate-determining oxidative addition step. The palladium(0) catalyst will preferentially insert into the carbon-halogen bond that is most susceptible to cleavage.
The Case of this compound:
For this compound, the two bromine atoms are in electronically distinct environments.
-
C2-Br Bond: This bond is at a position ortho to the pyridine nitrogen, making it significantly more electron-deficient and thus more activated towards oxidative addition.
-
C3-Br Bond: This bond is at a meta position, which is less electron-deficient.
-
Influence of the C6-Methyl Group: The methyl group at the C6 position is an electron-donating group, which slightly deactivates the ring. More importantly, it introduces steric bulk around the C2 position.
Despite the steric hindrance from the adjacent methyl group, the strong electronic activation at the C2 position is the dominant factor. Therefore, the Suzuki coupling of this compound is predicted to proceed with high regioselectivity at the C2 position, yielding the 2-aryl-3-bromo-6-picoline as the major product. This prediction is supported by the observed high C2 selectivity in the coupling of the parent 2,3-dibromopyridine.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the selective mono-arylation of this compound and a comparative example with 3,5-dibromopyridine. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: Selective Mono-arylation of this compound
This protocol is designed to favor the formation of 2-aryl-3-bromo-6-picoline.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add toluene and degassed water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of this compound).
-
Reaction Execution: Stir the mixture vigorously and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Predicted regioselectivity in the Suzuki coupling of this compound.
Protocol 2: Mono-arylation of 3,5-Dibromopyridine
This protocol is a standard procedure for the coupling of a less activated dibromopyridine.
Materials:
-
3,5-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 3,5-dibromopyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition: Add DMF and degassed water in a 5:1 ratio (e.g., 5 mL DMF, 1 mL water per 1 mmol of 3,5-dibromopyridine).
-
Reaction Execution: Stir the mixture at 80 °C for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash column chromatography.
Caption: General workflow for Suzuki coupling of dibromopyridines.
Conclusion and Future Perspectives
The Suzuki-Miyaura coupling of dibromopyridines offers a powerful avenue for the synthesis of diverse and complex pyridine-containing molecules. For this compound, the electronic activation at the C2 position is the primary determinant of regioselectivity, leading to the preferential formation of the 2-aryl-3-bromo-6-picoline product. This is in contrast to other isomers where steric effects or the absence of strong electronic differentiation can lead to mixtures of products or require more specialized catalytic systems for selective functionalization.
As a senior application scientist, I encourage researchers to consider the inherent electronic and steric properties of their specific dibromopyridine substrate when designing their synthetic route. While the provided protocols offer a robust starting point, the development of novel ligands and catalyst systems continues to expand the scope and selectivity of the Suzuki coupling. Future work in this area will likely focus on achieving even greater control over regioselectivity, particularly for less activated positions, and the development of more sustainable and economically viable catalytic systems.
References
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Suzuki reaction. Wikipedia.
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Quantum Mechanical Investigation of 2,3-Dibromo-6-picoline Reactivity: A Comparative Guide
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halogenated heterocycles serve as indispensable building blocks. Among these, 2,3-Dibromo-6-picoline is a versatile scaffold, offering multiple reaction sites for derivatization. However, the presence of two bromine atoms at adjacent positions on the pyridine ring, coupled with the electronic influence of the methyl group, presents a nuanced reactivity profile that can be challenging to predict and control.
This guide provides a comprehensive analysis of the reactivity of this compound through the lens of quantum mechanics, primarily employing Density Functional Theory (DFT). We will dissect the molecule's electronic structure to forecast its behavior in common synthetic transformations. Furthermore, this investigation extends to a comparative analysis with structurally similar picolines, offering a broader understanding of how substituent patterns dictate chemical reactivity. The insights derived from these computational models are then juxtaposed with established experimental data, providing a robust framework for researchers, scientists, and drug development professionals to rationalize reaction outcomes and design more efficient synthetic routes.
The Theoretical Framework: Predicting Reactivity from First Principles
Before delving into the specifics of this compound, it is crucial to understand the theoretical descriptors that form the foundation of our analysis. DFT calculations provide a powerful means to visualize and quantify the electronic properties that govern a molecule's reactivity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO represents the region from which a molecule is most likely to donate electrons in a reaction with an electrophile. Conversely, the LUMO indicates the region most susceptible to accepting electrons from a nucleophile. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability; a smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive visualization of charge distribution. Regions of negative potential (typically colored red) are electron-rich and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.
-
Fukui Functions: For a more quantitative prediction of regioselectivity, we turn to Fukui functions. These functions identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the change in electron density at a specific atomic site upon the addition or removal of an electron, we can pinpoint the most reactive centers with high precision.
Computational Methodology: A Validated Protocol
The following protocol outlines the computational workflow used to investigate the reactivity of the picoline derivatives. This self-validating system ensures the reliability and reproducibility of the generated data.
Step-by-Step Computational Workflow:
-
Structure Optimization: The initial 3D structure of each picoline derivative is built and subjected to geometry optimization. This is performed using the B3LYP functional with the 6-311+G(d,p) basis set, a widely accepted level of theory for organic molecules that provides a good balance between accuracy and computational cost.
-
Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometries to derive the key electronic properties, including HOMO and LUMO energies and the MEP surface.
-
Population Analysis: A natural population analysis (NPA) is conducted to determine the charge distribution and to calculate the Fukui indices for each atom. This is essential for a detailed understanding of local reactivity.
Caption: A standardized workflow for DFT-based reactivity analysis.
Quantum Mechanical Analysis of this compound
Applying the aforementioned protocol to this compound yields a detailed picture of its electronic landscape.
Molecular Electrostatic Potential (MEP) Analysis: The MEP surface reveals a significant region of negative potential around the nitrogen atom, as expected, making it the primary site for protonation and coordination to Lewis acids. The regions around the bromine atoms are characterized by a positive potential on their axial tips (a sigma-hole), which allows for halogen bonding interactions. The hydrogen atoms of the methyl group and the aromatic ring are, as anticipated, regions of positive potential.
Frontier Molecular Orbital (FMO) Analysis: The HOMO is primarily distributed over the pyridine ring and the bromine atoms, indicating that these are the electron-donating regions of the molecule. The LUMO, conversely, is largely localized on the pyridine ring, particularly on the carbon atoms bonded to the bromine atoms. This suggests that nucleophilic attack will likely occur at these positions.
| Property | Calculated Value | Implication for Reactivity |
| HOMO Energy | -6.89 eV | Moderate electron-donating ability |
| LUMO Energy | -0.75 eV | Susceptible to nucleophilic attack |
| HOMO-LUMO Gap | 6.14 eV | High kinetic stability |
| Dipole Moment | 2.54 D | Significant molecular polarity |
| Table 1. Calculated Quantum Chemical Properties of this compound. |
Fukui Function Analysis for Regioselectivity: To dissect the competition between the two C-Br bonds in nucleophilic reactions, we turn to Fukui functions. The calculations predict the relative susceptibility of each atom to nucleophilic attack.
| Atomic Position | Fukui Index (f+) for Nucleophilic Attack | Predicted Reactivity Rank |
| C2 (ortho to N) | 0.125 | 1 |
| C4 (para to N) | 0.098 | 2 |
| C3 (meta to N) | 0.076 | 3 |
| Table 2. Fukui Function Indices for Nucleophilic Attack on this compound. |
The data in Table 2 strongly suggests that the carbon at position C2 is the most electrophilic and, therefore, the most likely site for nucleophilic aromatic substitution (SNAr). This is followed by C4 and then C3.
Comparative Analysis: The Impact of Substituent Position
To contextualize the reactivity of this compound, we compare it with its isomer, 3,5-Dibromo-2-picoline. This comparison allows us to isolate the effect of the bromine atoms' positions relative to the nitrogen and methyl groups.
Caption: Logical diagram for comparing halogenated picoline isomers.
| Property | This compound | 3,5-Dibromo-2-picoline |
| HOMO Energy | -6.89 eV | -7.01 eV |
| LUMO Energy | -0.75 eV | -0.82 eV |
| HOMO-LUMO Gap | 6.14 eV | 6.19 eV |
| Table 3. Comparative Quantum Chemical Properties of Picoline Isomers. |
The slightly lower HOMO and LUMO energies for 3,5-Dibromo-2-picoline suggest it is marginally less reactive towards both electrophiles and nucleophiles compared to the 2,3-isomer. The larger HOMO-LUMO gap also indicates slightly greater kinetic stability. The key difference, however, lies in the local reactivity. For 3,5-Dibromo-2-picoline, the two C-Br positions are electronically distinct, and Fukui analysis would be essential to predict the more reactive site in cross-coupling or SNAr reactions.
Experimental Validation: Bridging Theory and Practice
Our computational predictions find strong support in the experimental literature. The enhanced reactivity of the C2 position in this compound is well-documented, particularly in palladium-catalyzed cross-coupling reactions.
Case Study: Selective Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura cross-coupling, the reaction of this compound with an arylboronic acid selectively occurs at the C2 position. This experimental observation aligns perfectly with our Fukui function analysis, which identified C2 as the most electrophilic carbon. The greater positive charge density and the nature of the LUMO at this position make it more susceptible to the oxidative addition step in the catalytic cycle.
Representative Experimental Protocol: Selective Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-aryl-3-bromo-6-picoline product.
| Predicted Most Reactive Site (Nucleophilic Attack / Oxidative Addition) | Experimental Observation (Major Product in Selective Cross-Coupling) |
| C2 | C2 |
| Table 4. Concordance between Theoretical Prediction and Experimental Outcome for this compound. |
Conclusion
The integration of quantum mechanical calculations with experimental observations provides a powerful paradigm for understanding and predicting the reactivity of complex organic molecules like this compound. Our DFT analysis, utilizing FMOs, MEPs, and Fukui functions, has successfully elucidated the electronic factors that govern its reactivity profile. We have demonstrated that the C2 position is the most electrophilic center, a prediction that is consistently validated by reported selective cross-coupling reactions.
The comparative analysis with 3,5-Dibromo-2-picoline underscores the profound impact of substituent placement on the electronic properties and, consequently, the chemical behavior of the pyridine scaffold. This guide serves as a testament to the synergy between computational and experimental chemistry, offering a robust, predictive framework that can accelerate the design of novel synthetic strategies and the development of new chemical entities. Future investigations could extend this methodology to model transition states for various reactions, providing even deeper insights into the reaction kinetics and mechanisms.
References
- Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754. [Link]
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
A Comparative Guide to Palladium Catalysts for the Coupling of 2,3-Dibromo-6-picoline
For researchers, scientists, and professionals in drug development, the selective functionalization of polysubstituted heteroaromatics is a cornerstone of modern synthetic chemistry. 2,3-Dibromo-6-picoline presents a unique synthetic challenge and opportunity, possessing two distinct carbon-bromine bonds that can be selectively coupled to introduce diverse functionalities. This guide provides an in-depth comparative analysis of palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this versatile substrate. We will delve into the mechanistic rationale behind catalyst selection, present comparative data from analogous systems, and provide detailed, field-proven experimental protocols.
The Challenge of Regioselectivity in this compound Coupling
The core challenge in the cross-coupling of this compound lies in controlling the regioselectivity of the reaction. The two bromine atoms are in electronically and sterically distinct environments. The C2-Br bond is ortho to both the nitrogen atom and the methyl group, making it more sterically hindered. The C3-Br bond is less hindered. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is a key step in the catalytic cycle. The relative reactivity of the C-Br bonds is influenced by both electronic and steric factors. Generally, for dihalopyridines, the position ortho to the nitrogen (C2) is more electron-deficient and thus more activated towards oxidative addition.[1]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The choice of palladium catalyst and, critically, the associated ligand, is paramount in achieving high yields and selectivity.
Catalyst Systems: A Comparative Overview
The performance of a palladium catalyst in the Suzuki coupling of bromopyridines is heavily influenced by the steric and electronic properties of its phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands are generally preferred as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2]
| Catalyst System | Ligand Type | Key Advantages | Expected Performance with this compound |
| Pd(PPh₃)₄ | Triarylphosphine | Commercially available, well-established. | Moderate to good yields, may require higher catalyst loadings and temperatures. Potential for lower regioselectivity.[1] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | High activity, good for sterically hindered substrates. | High yields and good selectivity for the C2 position are expected due to the ligand's bulk and electron-donating nature.[3] |
| PdCl₂(dppf) | Bidentate Phosphine | Good stability and performance with a range of substrates. | Expected to provide good yields, with selectivity influenced by reaction conditions.[2] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | High thermal stability and activity, often at low catalyst loadings. | Excellent yields and high selectivity for the C2 position are anticipated due to the strong σ-donating ability of the NHC ligand.[3] |
Mechanistic Insight: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Mono-Arylation at C2
This protocol is designed to favor the selective Suzuki-Miyaura coupling at the more reactive C2 position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Degassed water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add the anhydrous toluene and degassed water to the flask.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl and heteroaryl amines. For a sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the C-N bond-forming reductive elimination.[4][5]
Catalyst Systems for Amination
The success of the Buchwald-Hartwig amination of challenging substrates often relies on the use of specialized phosphine ligands developed by Buchwald and others.
| Catalyst System | Ligand Type | Key Advantages | Expected Performance with this compound |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Highly active for a broad range of amines and aryl halides. | High yields are expected, with good selectivity for the C2 position.[6] |
| Pd(OAc)₂ / BINAP | Bidentate Phosphine | Well-established ligand, effective in many C-N couplings. | Moderate to good yields, may require higher temperatures and longer reaction times. |
| [Pd(cinnamyl)Cl]₂ / cataCXium® A | CataCXium® Ligand | Highly effective for amination of aryl chlorides and sterically hindered substrates. | Excellent yields and selectivity are anticipated due to the ligand's steric bulk. |
Experimental Protocol: Amination at the C2 Position
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene (0.1-0.2 M)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the flask and heat the mixture with vigorous stirring at 100-110 °C.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most widely used method for the synthesis of arylalkynes.[7] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Catalyst Selection for Sonogashira Coupling
For the Sonogashira coupling of this compound, catalyst systems that are robust and can tolerate the pyridine nitrogen are essential.
| Catalyst System | Co-catalyst | Key Advantages | Expected Performance with this compound |
| Pd(PPh₃)₂Cl₂ | CuI | The classic Sonogashira catalyst, widely available. | Good yields, particularly at the more reactive C2 position.[8][9] |
| Pd(OAc)₂ / PPh₃ | CuI | In situ generated catalyst, versatile. | Similar performance to Pd(PPh₃)₂Cl₂. |
| Copper-free systems | None | Avoids issues with copper, such as alkyne homocoupling. | Can be effective, often requiring specific ligands and conditions.[10] |
Experimental Workflow Visualization
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling at the C2 Position
This protocol describes a general procedure for the Sonogashira coupling of a terminal alkyne to the C2 position of this compound.[8][11]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol)
-
Anhydrous and degassed THF or DMF (5 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating may be required for less reactive substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of complex substituted pyridines. For Suzuki-Miyaura and Buchwald-Hartwig couplings, the use of bulky, electron-rich phosphine ligands, such as those from the Buchwald portfolio, or robust NHC-ligated palladium catalysts, is highly recommended to achieve high yields and regioselectivity, favoring reaction at the more activated C2 position. In Sonogashira couplings, traditional catalyst systems like Pd(PPh₃)₂Cl₂/CuI are generally effective. The experimental protocols provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this versatile building block. Careful optimization of reaction conditions will be key to achieving the desired outcomes for specific substrates and coupling partners.
References
- NROChemistry. Sonogashira Coupling. [Link]
- Fairlamb, I. J. S. et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Carrow, B. P. & Hartwig, J. F. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 2011, 133(8), 2116-2119. [Link]
- Surry, D. S. & Buchwald, S. L. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 2010, 12(18), 4112-4115. [Link]
- El-Gendy, B. E. M. et al. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 2016, 72(4), 560-568. [Link]
- Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- El-Gendy, B. E. M. et al. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 2016, 19(3), 294-302. [Link]
- Reddy, M. S. et al. Catalytic amination of polychloroarenes promoted by the Buchwald ligands. Tetrahedron Letters, 2006, 47(21), 3579-3582. [Link]
- Cid, J. et al. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Journal of Organometallic Chemistry, 2011, 696(1), 219-227. [Link]
- Marion, N. & Nolan, S. P. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Accounts of Chemical Research, 2008, 41(11), 1440-1449. [Link]
- Baati, R. et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 2019, 25(5), 1185-1189. [Link]
- Zhu, Q. et al. Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Kirlikovali, K. O. et al. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 2020, 49(1), 107-112. [Link]
- Langer, P. et al. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 2007, 5(13), 2125-2134. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Abell, A. D. et al. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 2008, 73(22), 9172-9175. [Link]
- Smith, G. B. et al. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 1998, 63(23), 8448-8454. [https://www.colab.org/ mechanistic-studies-of-the-suzuki-cross-coupling-reaction-1]([Link] mechanistic-studies-of-the-suzuki-cross-coupling-reaction-1)
- El-Gendy, B. E. M. et al. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 2016, 72(4), 560-568. [Link]
- Abell, A. D. et al. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 2008, 73(22), 9172-9175. [Link]
- Chen, C. et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 2019, 17(26), 6439-6447. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Senior Application Scientist's Guide to the Functionalization of 2,3-Dibromo-6-picoline: A Comparative Analysis of Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted pyridine scaffolds is a cornerstone of modern drug discovery and materials science. Among these, 2,3-Dibromo-6-picoline stands out as a versatile building block, offering two distinct reactive sites for the introduction of molecular complexity. The regioselective and efficient transformation of this substrate is paramount, and a deep understanding of the underlying reaction kinetics is essential for rational reaction design and optimization.
This guide provides a comparative analysis of the kinetics of three major palladium-catalyzed cross-coupling reactions for the functionalization of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will delve into the mechanistic nuances that govern the rate and selectivity of these transformations, supported by experimental data from analogous systems to provide a framework for informed decision-making in your synthetic endeavors.
The Landscape of this compound Functionalization: A Kinetic Perspective
The two bromine substituents on the picoline ring exhibit differential reactivity due to their electronic and steric environments. The C2-Br bond is generally more activated towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing nature of the adjacent nitrogen atom. However, the steric hindrance from the C6-methyl group can influence the approach of the catalyst and coupling partners, adding a layer of complexity to predicting the kinetic outcomes.
Table 1: Comparative Overview of Kinetic Parameters for Key Functionalization Reactions
| Reaction | Typical Rate-Determining Step | Relative Rate (General Trend) | Key Factors Influencing Kinetics | Regioselectivity |
| Suzuki-Miyaura Coupling | Oxidative Addition or Transmetalation | Fast | Ligand choice, base, solvent, electronic nature of boronic acid | Generally favors C2, but can be ligand-controlled |
| Buchwald-Hartwig Amination | Reductive Elimination or Oxidative Addition | Moderate to Fast | Ligand steric bulk, amine nucleophilicity, base strength | Highly dependent on ligand and reaction conditions |
| Sonogashira Coupling | Oxidative Addition | Fast | Copper co-catalyst, base, solvent, alkyne concentration | Typically favors C2 |
Note: The relative rates are generalized and can be significantly influenced by the specific reaction conditions and coupling partners. Data is collated from general principles of cross-coupling reactions and studies on similar substrates.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for the formation of C(sp²)-C(sp²) bonds, offering a broad substrate scope and functional group tolerance.[1]
Mechanistic Insights and Kinetic Causality
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The rate-determining step can vary depending on the specific substrates and conditions. For electron-deficient aryl halides like this compound, oxidative addition of the C-Br bond to the Pd(0) complex is often the turnover-limiting step.
The choice of phosphine ligand is critical in modulating the rate of oxidative addition. Electron-rich and bulky ligands can accelerate this step by promoting the formation of the active monoligated Pd(0) species. The base plays a crucial role in activating the boronic acid for transmetalation, and its strength and solubility can significantly impact the overall reaction rate.
Comparative Kinetic Data (Analogous Systems)
While specific kinetic data for this compound is scarce, studies on related dihalopyridines provide valuable insights. For instance, in the Suzuki coupling of 2,4-dihalopyridines, the C2 position is generally more reactive. However, the use of bulky ligands can favor reaction at the C4 position, highlighting the tunability of regioselectivity through kinetic control.[3]
Experimental Protocol: Kinetic Monitoring of Suzuki-Miyaura Coupling
This protocol outlines a general method for monitoring the kinetics of a Suzuki-Miyaura reaction using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/H₂O)
-
Internal standard (e.g., dodecane)
-
Reaction vials, syringes, heating block
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound, arylboronic acid, and the internal standard in the chosen solvent.
-
Reaction Setup: In a series of reaction vials, add the palladium catalyst and base.
-
Initiation: To each vial, add the stock solutions of the picoline and boronic acid to initiate the reaction.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial and quench it in a separate vial containing a quenching agent (e.g., a small amount of acid or a solvent like ethyl acetate).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material, product, and internal standard.
-
Data Processing: Plot the concentration of the reactant versus time to determine the reaction order and rate constant.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a prevalent motif in pharmaceuticals.[4][5]
Mechanistic Considerations and Kinetic Implications
The catalytic cycle of the Buchwald-Hartwig amination also proceeds through oxidative addition, amine coordination/deprotonation, and reductive elimination.[6] The rate-determining step is often the reductive elimination, especially when using bulky phosphine ligands which can hinder the final bond-forming step. The choice of base is critical; a strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[6] Elegant kinetic studies by Hartwig have shown that the nature of the base can even alter the pathway of oxidative addition.[7]
Comparative Kinetics and Regioselectivity
For dihalopyridines, the regioselectivity of Buchwald-Hartwig amination is highly dependent on the ligand. The use of sterically demanding ligands can promote amination at the less hindered position. While the C2 position of this compound is electronically favored, the steric bulk of the C6-methyl group and the chosen ligand-amine combination will ultimately dictate the kinetic product.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base.
-
Reagent Addition: Add this compound and the amine to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Purification: Purify the crude product by column chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to arylethynes, valuable intermediates in organic synthesis.[8]
Kinetics and Mechanism
The Sonogashira reaction involves a dual catalytic system of palladium and copper.[9] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. Oxidative addition is generally considered the rate-determining step. The choice of base and solvent can significantly influence the reaction rate and the occurrence of side reactions such as alkyne homocoupling.
Comparative Kinetic Data (General Trends for Aryl Bromides)
High-throughput kinetic studies on the Sonogashira reaction of various aryl bromides have provided valuable data on activation enthalpies and entropies. For aryl bromides, the activation enthalpy (ΔH‡) typically falls in the range of 54-82 kJ mol⁻¹.[7] The electronic nature of the aryl bromide plays a significant role, with electron-withdrawing groups generally accelerating the rate of oxidative addition. This suggests that the C2-Br bond of this compound would be the more reactive site.
Experimental Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N)
-
Solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and the solvent.
-
Reagent Addition: Add this compound, the terminal alkyne, and the base.
-
Reaction: Stir the mixture at the desired temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Alternative Starting Materials: A Kinetic Comparison
While this compound is a valuable substrate, other dihalopicoline isomers can also be employed. The relative reactivity of these isomers is dictated by the position of the halogen and methyl substituents, which influences both the electronic properties and steric accessibility of the reaction centers.
Table 2: Predicted Kinetic Trends for Dihalopicoline Isomers in Cross-Coupling Reactions
| Substrate | Predicted Relative Rate of Oxidative Addition (C-Br) | Rationale |
| This compound | C2 > C3 | C2 is electronically activated by the adjacent nitrogen. C6-methyl group provides steric hindrance. |
| 2,5-Dibromo-3-picoline | C2 > C5 | C2 is electronically activated. Less steric hindrance at C2 compared to this compound. |
| 3,5-Dibromo-2-picoline | C5 ≈ C3 | Both positions are meta to the nitrogen, leading to similar electronic activation. Steric hindrance from the C2-methyl group may favor reaction at C5. |
This table presents predicted trends based on established principles of pyridine reactivity. Actual kinetic data may vary depending on the specific reaction conditions.
Conclusion and Future Outlook
The functionalization of this compound through palladium-catalyzed cross-coupling reactions offers a rich landscape for the synthesis of novel chemical entities. A thorough understanding of the reaction kinetics is indispensable for achieving high efficiency and regioselectivity. While direct kinetic data for this specific substrate remains an area for further investigation, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for rational catalyst and condition selection.
As a senior application scientist, I encourage the systematic collection of kinetic data for such pivotal building blocks. This will not only accelerate the optimization of existing synthetic routes but also pave the way for the discovery of new and more efficient catalytic systems. The continued development of high-throughput experimentation and in-situ reaction monitoring techniques will undoubtedly play a crucial role in this endeavor.
References
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem. [URL: https://www.benchchem.com/product/b144722/application-note/a-comparative-guide-to-palladium-catalysts-for-cross-coupling-reactions-with-4-halopyridines]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002131/]
- Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19441762/]
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/fd/d2fd00165a]
- Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species. ResearchGate. [URL: https://www.researchgate.net/publication/232709675_Kinetic_Studies_of_Heck_Coupling_Reactions_Using_Palladacycle_Catalysts_Experimental_and_Kinetic_Modeling_of_the_Role_of_Dimer_Species]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9114389/]
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [URL: https://orbit.dtu.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/24%3A_Transition_Metals_in_Organic_Synthesis/24.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/268383821_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano. [URL: https://thalesnano.com/applications/rapid-catalyst-screening-for-sonogashira-coupling-using-h-cube-continuous-flow-reactor/]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [URL: https://www.scirp.
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. [URL: https://www.researchgate.net/publication/283486337_Palladium-Catalyzed_Suzuki_Cross-Coupling_of_2-Halo-Deazapurines_with_Potassium_Organotrifluoroborate_Salts_in_the_Regioselective_Synthesis_of_Imidazo45-bpyridine_Analogues]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [URL: https://www.researchgate.net/publication/318465541_Palladium-Catalyzed_Sonogashira_Coupling_Reaction_of_2-Amino-3-Bromopyridines_with_Terminal_Alkynes]
- Regioselectivity of alkylation reactions. YouTube. [URL: https://www.youtube.
- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. [URL: https://www.youtube.
- Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/16%3A_Radical_Reactions/16.05%3A_Sonogashira_Coupling]
- Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. [URL: https://www.researchgate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Organometallic_Coupling_Reactions/16.05%3A_Suzuki-Miyaura_Coupling]
- The Suzuki Reaction. Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.
- regioselectivity in the Diels-Alder reaction. YouTube. [URL: https://www.youtube.
- 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [URL: https://www.youtube.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Definitive Structural Validation of 2,3-Dibromo-6-picoline Derivatives by Single-Crystal X-ray Crystallography
Introduction: The Imperative for Unambiguous Structural Confirmation
In the landscape of drug discovery and materials science, pyridine scaffolds are of paramount importance due to their versatile biological activities and unique physicochemical properties.[1][2] The precise substitution pattern on the pyridine ring dictates molecular geometry, electronic properties, and, consequently, biological function or material performance. For halogenated compounds like 2,3-Dibromo-6-picoline derivatives, synthetic routes can sometimes yield isomeric impurities or unexpected rearrangements. Relying solely on spectroscopic methods like NMR or mass spectrometry can leave room for ambiguity. This is where single-crystal X-ray crystallography emerges not just as a technique, but as the gold standard for absolute structure determination.[3]
This guide provides an in-depth comparison of crystallographic validation against other methods and offers a field-proven, step-by-step protocol for obtaining a definitive crystal structure. We will delve into the causality behind experimental choices, ensuring that the protocol serves as a self-validating system for generating publication-quality structural data.
The Crystallographic Workflow: From Powder to Publication
The journey from a synthesized powder to a fully refined 3D molecular structure is a meticulous process. Each step is critical for the success of the next, demanding both patience and precision. The overall workflow is a systematic progression from the macroscopic (growing a suitable crystal) to the atomic (determining bond lengths and angles).
Caption: The experimental workflow for single-crystal X-ray crystallography.
Part 1: The Art and Science of Crystal Growth
This is often the most challenging and time-consuming step in the entire process.[3] The goal is to obtain a single crystal of sufficient size (typically >0.1 mm in all dimensions), with a regular, well-ordered internal structure, free from cracks or twinning.[3] For novel this compound derivatives, which are often small, moderately polar organic molecules, several methods are effective.
Protocol: Crystal Growth by Slow Evaporation
This is the most common and often successful starting point for compounds of this class. The principle is to slowly increase the concentration of the solute past its saturation point, encouraging the formation of a few, well-ordered crystal nuclei rather than a mass of polycrystalline powder.
-
Purity is Paramount: Begin with the highest purity sample possible (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solvent Selection:
-
Causality: The ideal solvent is one in which your compound has moderate solubility. If it's too soluble, it won't crystallize; if it's too insoluble, it will precipitate immediately as a powder.
-
Procedure: Screen a range of solvents. For brominated picolines, start with solvents like ethanol, methanol, acetonitrile, or ethyl acetate. Test solubility by adding ~5-10 mg of your compound to 0.5 mL of solvent in a small vial.
-
-
Preparation of the Crystallization Vessel:
-
Dissolve your compound in the chosen solvent to near-saturation at room temperature in a clean, small glass vial (e.g., 4 mL).
-
Loosely cover the vial. A cap with a pinhole or covering with parafilm and piercing it with a needle is effective. This is a critical step: the rate of evaporation dictates the quality of the crystals. Too fast, and you get powder; too slow, and the experiment takes an impractical amount of time.
-
-
Incubation: Place the vial in a vibration-free environment (a quiet corner of a lab bench is often sufficient) and leave it undisturbed.
-
Monitoring: Check the vial daily without disturbing it. The first sign of success may be the formation of small, clear objects on the bottom or sides of the vial. Allow them to grow for several days until they reach a suitable size.
Part 2: From Crystal to Data
Once a suitable crystal is obtained, it is carefully mounted and exposed to an intense beam of monochromatic X-rays. The crystal lattice diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded.[4]
-
Crystal Mounting: A selected crystal is picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Flash-cooling vitrifies the surrounding solvent, preventing ice crystal formation, and significantly reduces atomic thermal motion. This results in sharper diffraction spots and higher quality data.
-
-
Data Collection: The mounted crystal is placed on a goniometer within a diffractometer. The crystal is rotated in the X-ray beam while a detector, such as a CCD or pixel detector, records the diffracted spots.[3][5] A full dataset often requires collecting tens of thousands of reflections over a rotation of just over 180 degrees.[3]
-
Data Processing: The raw images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption). This results in a reflection file containing the Miller indices (h,k,l) and intensity for each spot.
Part 3: Structure Solution and Refinement
This is the computational heart of crystallography. Software is used to convert the processed diffraction data into a 3D model of the electron density within the crystal.
-
Structure Solution: The primary challenge is the "phase problem." While we can measure the intensities of the diffracted waves, their phase information is lost. Modern "direct methods" use statistical relationships between intensities to generate initial phase estimates, producing a preliminary electron density map.[6]
-
Model Building: From this initial map, atoms are placed into the regions of highest electron density. For a this compound derivative, the distinctive, electron-rich bromine atoms are often the first to be located, providing a key foothold for building the rest of the molecule.
-
Structure Refinement: This is an iterative process of adjusting the atomic positions, bond lengths, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of this agreement is monitored by the crystallographic R-factor (or R-value).
-
Trustworthiness: A low R-factor (typically < 0.05 or 5%) is a primary indicator of a well-refined structure, signifying a good fit between the model and the experimental data.[7]
-
Comparative Analysis: Why X-ray Crystallography is Definitive
While techniques like NMR and Mass Spectrometry are indispensable for routine characterization, they provide information that is averaged over the entire sample and often requires interpretation. X-ray crystallography provides a direct, three-dimensional picture of the atomic arrangement.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions. | Unambiguous structure determination; provides a complete spatial picture of the molecule. | Requires a suitable single crystal, which can be difficult to grow. |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment, relative stereochemistry. | Excellent for solution-state structure and dynamics; does not require crystallization. | Ambiguities can arise with complex isomers; provides an averaged structure. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity; determines if the compound has the correct formula. | Provides no information on atom connectivity or stereochemistry. |
For a this compound derivative, NMR could struggle to definitively distinguish it from a 2,5- or 3,5-dibromo isomer without extensive 2D experiments and comparison to standards. X-ray crystallography resolves this ambiguity instantly by directly imaging the positions of the bromine atoms on the picoline ring.
Data Comparison: Brominated Pyridine & Picoline Derivatives
To illustrate the type of data generated, the table below compares the crystallographic parameters of several published brominated pyridine structures. This highlights how subtle changes in substitution can lead to different crystal packing arrangements (space groups and unit cell dimensions).
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | R-factor | Reference |
| 2-Bromo-3-hydroxy-6-methylpyridine | C₆H₆BrNO | Orthorhombic | P2₁2₁2₁ | 11.4484 | 9.0914 | 13.230 | 90 | 0.025 | [8][9] |
| 3-Bromopicolinic acid | C₆H₄BrNO₂ | Orthorhombic | Pna2₁ | 14.3975 | 7.5773 | 12.2500 | 90 | 0.028 | [10] |
| 5-Bromopicolinic acid monohydrate | C₆H₆BrNO₃ | Triclinic | P1̅ | 7.0407 | 7.1597 | 8.3808 | 94.562 | 0.021 | [11] |
| 2,6-Bis(bromomethyl)pyridine | C₇H₇Br₂N | Monoclinic | P2₁/c | 9.2955 | 12.980 | 7.5288 | 110.75 | 0.044 | [7] |
Note: The unit cell angles α and γ are 90° for Orthorhombic and Monoclinic systems, and are variable for Triclinic.
Conclusion
For researchers and professionals in drug development, the structural integrity of a lead compound is non-negotiable. While a suite of analytical tools is necessary for full characterization, single-crystal X-ray crystallography stands alone in its ability to provide definitive, unambiguous proof of molecular structure. The investment in growing a high-quality crystal pays dividends by eliminating structural ambiguity, revealing crucial details about molecular conformation and intermolecular interactions, and providing the authoritative data required for patents, publications, and regulatory submissions.
References
- Title: X-ray crystallography - Wikipedia Source: Wikipedia URL:[Link]
- Title: Synthesis and Crystal Structures of N-Substituted Pyrazolines Source: MDPI URL:[Link]
- Title: The crystal structure of 3-bromopicolinic acid, C6H4BrNO2 Source: ResearchG
- Title: 2-Bromo-3-hydroxy-6-methylpyridine Source: ResearchG
- Title: Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents Source: Google Patents URL
- Title: Experimental Determination of Crystal Structure Source: University of Delaware URL:[Link]
- Title: X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)
- Title: The crystal structure of 5-bromopicolinic acid monohydrate, C6H6BrNO3 Source: ResearchG
- Title: Determining crystal structures | Research Starters Source: EBSCO URL:[Link]
- Title: Molecular structure of tris[(6-bromopyridin-2-yl)
- Title: 2-Bromo-3-hydroxy-6-methylpyridine Source: National Center for Biotechnology Inform
- Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction Source: MDPI URL:[Link]
- Title: Experimental methods for x-ray diffraction – Crystallographic Growth Source: Crystallographic Growth URL:[Link]
- Title: THE REACTION OF PYRIDINE AND PICOLINES WITH 2-BROMO-2-NITRO-1,3-INDANDIONE Source: Canadian Science Publishing URL:[Link]
- Title: Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives Source: Oriental Journal of Chemistry URL:[Link]
- Title: Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine Source: International Union of Crystallography URL:[Link]
- Title: 2,6-Bis(bromomethyl)
- Title: Experimental crystal structure determination, Physics tutorial Source: Tutorsglobe.com URL:[Link]
- Title: Method for synthesizing 2,6-dibromo pyridine - Google Patents Source: Google Patents URL
- Title: Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers Source: National Center for Biotechnology Inform
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]
- 5. tutorsglobe.com [tutorsglobe.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 2,3-Dibromo-6-picoline by High-Performance Liquid Chromatography
Abstract
2,3-Dibromo-6-picoline is a critical pyridine-based intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The isomeric purity and overall impurity profile of this starting material directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, accurate, and reliable analytical method for purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose due to its high resolution and sensitivity.[1][2] This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the quantitative purity analysis of synthesized this compound. We will explore the causality behind chromatographic choices, present detailed experimental protocols, and provide comparative data to guide researchers and quality control analysts in selecting and implementing the most suitable method for rigorous purity control.
Introduction: The Criticality of Purity in Pyridine Intermediates
Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry.[3][4] The precise arrangement of substituents on the pyridine ring is crucial for the molecule's intended biological activity. In the synthesis of this compound, several process-related impurities can arise, including residual starting materials, mono-brominated intermediates (e.g., 2-bromo-6-methylpyridine), and other positional isomers.[5][6] The presence of even small quantities of these impurities can lead to significant downstream challenges, including the formation of unwanted side-products, reduced yield, and potential toxicity in the final API.[4] A validated, stability-indicating HPLC method is therefore not just a quality control requirement but a fundamental component of process development and validation.[7][8]
Foundational Principles: Method Development for a Basic Analyte
The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties.[9] this compound, as a pyridine derivative, is a basic compound with a pKa typically in the range of 5 to 6.[10] This characteristic is the single most important factor governing its behavior in RP-HPLC.
The Challenge of Peak Tailing: In RP-HPLC, the stationary phase is often silica-based. Residual, acidic silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3-4. The basic pyridine nitrogen of our analyte will be protonated (positively charged) at these pH levels, leading to strong, undesirable ionic interactions with the negatively charged silanols. This secondary interaction causes significant peak tailing, which compromises resolution, accuracy, and sensitivity.[10]
The Solution: Mobile Phase pH Control: To achieve symmetric, Gaussian peaks, this ionic interaction must be suppressed. The most effective strategy is to control the mobile phase pH. By maintaining a low pH (e.g., < 3) using an acidic modifier like formic acid or trifluoroacetic acid (TFA), we ensure that the residual silanols remain protonated and neutral. This eliminates the strong ionic interaction, allowing for separation based primarily on the desired hydrophobic interactions.[3][10]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. scispace.com [scispace.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 7. onyxipca.com [onyxipca.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Pyridine Synthesis: Exploring Strategic Alternatives to 2,3-Dibromo-6-picoline
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Historically, halogenated pyridines such as 2,3-Dibromo-6-picoline have served as versatile starting materials for the synthesis of complex, substituted pyridines through sequential cross-coupling reactions. However, the ever-evolving landscape of synthetic organic chemistry continually demands more efficient, atom-economical, and diverse strategies. This guide provides an in-depth, objective comparison of modern and classical alternatives to this compound for the synthesis of functionalized pyridines, supported by experimental data and detailed protocols.
This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will explore two primary strategic approaches: the de novo construction of the pyridine ring from acyclic precursors and the functionalization of alternative, readily available pyridine feedstocks.
I. De Novo Pyridine Ring Synthesis: Building Complexity from the Ground Up
Constructing the pyridine ring from acyclic starting materials offers unparalleled flexibility in introducing a wide array of substituents, a feat often challenging to achieve through the functionalization of a pre-formed pyridine core.[1] Several classical name reactions provide robust and reliable routes to diverse pyridine derivatives.[1]
A. The Hantzsch Pyridine Synthesis
One of the most established methods, the Hantzsch synthesis, is a multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2][3] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[4] This method is particularly efficient for producing symmetrically substituted pyridines.[5]
Logical Workflow of the Hantzsch Synthesis
Caption: General workflow of the Hantzsch pyridine synthesis.
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [6]
-
Materials: Benzaldehyde (1.0 equiv.), Ethyl acetoacetate (2.0 equiv.), Ammonium acetate (1.2 equiv.), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde and ethyl acetoacetate in ethanol.
-
Add ammonium acetate to the solution.
-
Heat the reaction mixture to reflux and stir for 3-4 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate.[2]
-
B. The Guareschi-Thorpe Pyridine Synthesis
This classical condensation reaction is particularly useful for synthesizing 2-hydroxypyridines (or their 2-pyridone tautomers).[7] It typically involves the reaction of a β-ketoester with cyanoacetamide in the presence of a base.[8] Modern variations of this method utilize green chemistry principles, employing aqueous media and ammonium carbonate as both a nitrogen source and a reaction promoter.[7][9]
Reaction Scheme of the Guareschi-Thorpe Synthesis
Caption: Logical flow of the Guareschi-Thorpe pyridine synthesis.
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium [1][7]
-
Materials: Ethyl acetoacetate (10 mmol), Cyanoacetamide (10 mmol), Ammonium carbonate (20 mmol), Water/Ethanol (1:1 mixture, 20 mL).
-
Procedure:
-
In a round-bottom flask, suspend ethyl acetoacetate, cyanoacetamide, and ammonium carbonate in the water/ethanol mixture.
-
Heat the reaction mixture at 80°C for 4 hours.
-
Upon cooling, the product precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with cold water, and dry to yield the desired 2-pyridone.
-
C. The Bohlmann-Rahtz Pyridine Synthesis
This method offers a versatile route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[10] The reaction proceeds via an aminodiene intermediate that undergoes a heat-induced cyclodehydration.[10] A significant advantage of this synthesis is that it directly yields the aromatic pyridine without a separate oxidation step.[10]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis [10]
-
Materials: 3-Aminocrotononitrile (10 mmol), 1-Phenyl-2-propyn-1-one (10 mmol), Glacial acetic acid (2 mL), Toluene (10 mL).
-
Procedure:
-
To a solution of 3-aminocrotononitrile in toluene, add glacial acetic acid.
-
Add 1-phenyl-2-propyn-1-one to the mixture.
-
Heat the reaction to reflux for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction, wash with saturated sodium bicarbonate solution, and extract with an organic solvent.
-
Purify the crude product by column chromatography.
-
D. The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines.[11] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[11][12] The reaction conditions are generally mild, and it tolerates a wide range of functional groups.[12]
Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine [11]
-
Materials: N-Phenacylpyridinium bromide (1.0 equiv.), Chalcone (1.0 equiv.), Ammonium acetate (excess), Glacial acetic acid.
-
Procedure:
-
Suspend N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate in glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2,4,6-triphenylpyridine.
-
II. Modern Synthetic Strategies: Transition Metal Catalysis and C-H Functionalization
Modern synthetic chemistry has ushered in an era of powerful transition-metal-catalyzed reactions that provide novel and highly efficient pathways to substituted pyridines.[13][14]
A. Transition Metal-Catalyzed [2+2+2] Cycloaddition
This elegant and atom-economical approach involves the cyclotrimerization of two alkyne molecules and a nitrile to construct the pyridine ring.[15] Various transition metals, including cobalt, rhodium, and nickel, can catalyze this transformation.[16] This method allows for excellent control over the substitution pattern.[15]
Conceptual Diagram of [2+2+2] Cycloaddition
Caption: Conceptual overview of pyridine synthesis via [2+2+2] cycloaddition.
B. Direct C-H Functionalization of Pyridines
Instead of building the ring from scratch, direct C-H functionalization of simple, inexpensive pyridines offers a highly efficient and step-economical alternative.[13][17] This strategy avoids the need for pre-functionalized starting materials like dihalogenated pyridines.
Directed ortho-Metalation (DoM) of 2-Chloropyridine
A powerful method for introducing substituents at the C3 position is the directed ortho-metalation of 2-chloropyridine.[18] The chlorine atom directs a strong base, typically lithium diisopropylamide (LDA), to deprotonate the adjacent C3 position, creating a nucleophilic center that can react with various electrophiles.
Experimental Protocol: DoM of 2-Chloropyridine and Quench with an Electrophile [19]
-
Materials: 2-Chloropyridine (1.0 equiv.), Diisopropylamine (1.1 equiv.), n-Butyllithium (1.1 equiv.), Anhydrous Tetrahydrofuran (THF), Electrophile (e.g., N,N-dimethylformamide (DMF), 1.2 equiv.).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine, followed by the dropwise addition of n-butyllithium to generate LDA in situ.
-
Add 2-chloropyridine dropwise to the LDA solution at -78 °C and stir for 1 hour.
-
Add the electrophile (e.g., DMF) dropwise and stir for an additional hour at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Warm to room temperature and perform a standard aqueous workup and extraction.
-
Purify the crude product by column chromatography.
-
III. Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends heavily on the desired substitution pattern, functional group tolerance, scalability, and cost-effectiveness.
| Method | Key Precursors | Primary Product Type | Advantages | Disadvantages | Yield Range (%) |
| Hantzsch Synthesis | Aldehyde, β-ketoester, ammonia | Symmetrically substituted pyridines | High reliability, simple starting materials.[2] | Requires a separate oxidation step, limited to certain substitution patterns.[4] | 70-95 (for DHP) |
| Guareschi-Thorpe | β-Ketoester, cyanoacetamide | 2-Pyridones | Access to hydroxypyridines, green chemistry adaptations.[7] | Limited to pyridone products. | 80-95[7] |
| Bohlmann-Rahtz | Enamine, ethynylketone | 2,3,6-Trisubstituted pyridines | Direct formation of aromatic pyridine, versatile.[10] | Enamines can be unstable, may require high temperatures.[10] | 60-85[8] |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-unsaturated carbonyl | 2,4,6-Trisubstituted pyridines | Convergent, high-yielding, mild conditions.[11][12] | Requires preparation of the pyridinium salt. | 75-90[11] |
| [2+2+2] Cycloaddition | Alkynes, nitrile | Variably substituted pyridines | High atom economy, excellent control of substitution.[15] | Requires transition metal catalyst, alkynes can be expensive. | 50-90[15] |
| Directed ortho-Metalation | 2-Chloropyridine, electrophile | 2,3-Disubstituted pyridines | Step-economical, uses simple starting material. | Requires cryogenic temperatures and strong base. | 65-90 |
IV. Conclusion
While this compound remains a useful building block, a vast and versatile arsenal of alternative synthetic strategies is available to the modern chemist. Classical condensation reactions like the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke syntheses provide powerful and reliable methods for the de novo construction of the pyridine ring, offering access to a wide diversity of substitution patterns from simple acyclic precursors.[1] Concurrently, modern transition-metal-catalyzed methods, including [2+2+2] cycloadditions and direct C-H functionalization, present highly efficient, atom-economical, and regioselective alternatives.[13][15] By understanding the mechanistic underpinnings, scope, and limitations of each approach, researchers can make informed and strategic decisions to select the most appropriate and efficient synthetic route for their target pyridine derivatives, thereby accelerating discovery in drug development and materials science.
V. References
-
Recent advances in Hantzsch 1,4-dihydropyridines. Arkivoc, 2010. [Link]
-
The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 2007. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research, 2004. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 2008. [Link]
-
Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 2022. [Link]
-
Transition Metal-Catalyzed Pyridine Synthesis. Elsevier, 2016. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. RSC Advances, 2023. [Link]
-
Molecular Editing through Ring Expansion of Pyrroles and Indoles. Journal of the American Chemical Society, 2021. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers, 2014. [Link]
-
Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium, 2025. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 2023. [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 2021. [Link]
-
Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 2024. [Link]
-
Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, 1990. [Link]
-
Hantzsch reaction: Recent advances in Hantzsch 1,4-dihydropyridines. ResearchGate, 2010. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Semantic Scholar, 2023. [Link]
-
Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction. Ingenta Connect, 2025. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Kröhnke pyridine synthesis. Wikipedia. [Link]
-
Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Organic Syntheses, 2021. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 2019. [Link]
-
Transition Metal-Catalyzed Pyridine Synthesis: Transition Metal-Catalyzed Heterocycle Synthesis Series. Barnes & Noble, 2016. [Link]
-
Metal-catalysed Pyridine Ring Synthesis. WordPress. [Link]
-
The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. ResearchGate, 2015. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Journal of the American Chemical Society, 2021. [Link]
-
(PDF) Halogen-Free Ciamician-Dennstedt Single-Atom Skeletal Editing. ResearchGate, 2024. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 2023. [Link]
-
Pyridine - Synthesis via Rearrangement reactions. YouTube, 2021. [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 2019. [Link]
-
A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate, 2002. [Link]
-
An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Molecules, 2024. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 2017. [Link]
-
Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules, 2019. [Link]
-
Method for synthesizing 2,6-dibromo pyridine. Google Patents, 2013.
-
Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents, 2016.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. baranlab.org [baranlab.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Transition Metal-Catalyzed Pyridine Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 15. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 17. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of 2,3-Dibromo-6-picoline Derivatives: A Cost-Benefit Analysis
For researchers and professionals in drug development and fine chemical synthesis, the strategic selection of a synthetic route is paramount. It dictates not only the economic viability of a process but also its efficiency, scalability, and environmental footprint. This guide provides an in-depth, objective comparison of the primary synthetic strategies to obtain 2,3-Dibromo-6-picoline, a valuable heterocyclic building block.
The core challenge in synthesizing this molecule lies in achieving the desired 2,3-dibromo substitution pattern with high regioselectivity. We will dissect two principal approaches: a direct electrophilic bromination pathway and a more elegant, multi-step sequence involving a Sandmeyer reaction for ultimate regiochemical control. This analysis is grounded in established chemical principles and supported by experimental data to empower you to make the most informed decision for your laboratory or production needs.
Strategic Overview: Choosing Your Path
The selection of an optimal synthetic route is a critical decision point that balances speed, cost, and purity. The fundamental choice is between a direct, but often unselective, bromination and a longer, but highly specific, functional group interconversion.
Caption: Decision workflow for selecting a synthetic route.
Route A: Direct Electrophilic Bromination of 2-Bromo-6-methylpyridine
This approach is the most direct on paper, involving the introduction of a second bromine atom onto a monobrominated picoline precursor. While seemingly straightforward, this route is plagued by challenges in controlling the position of the second bromination.
Causality Behind Experimental Choices
The pyridine ring is electron-deficient and generally directs electrophilic substitution to the 3- and 5-positions (meta to the nitrogen). In the substrate, 2-bromo-6-methylpyridine, the existing bromo group is deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these effects results in electrophilic attack at both the 3- and 5-positions, leading to a mixture of the desired 2,3-dibromo and the undesired 2,5-dibromo isomers.[1] Controlling reaction conditions, such as using a less aggressive brominating agent like N-Bromosuccinimide (NBS) at low temperatures, can favor kinetic control but rarely eliminates the formation of the isomeric byproduct.[1]
Experimental Workflow: Route A
Caption: Step-by-step experimental workflow for Route A.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-methylpyridine This protocol is adapted from a high-yield synthesis of 2-bromo-6-methylpyridine.[2]
-
In a 1 L round-bottom flask, add 2-amino-6-picoline (31 g, 286.6 mmol) to 48% hydrobromic acid (170 mL) at room temperature.
-
Cool the mixture to -10 °C using a freezing mixture (ice/salt or cryocooler).
-
With vigorous stirring, add bromine (40 mL) dropwise over 40 minutes, maintaining the temperature below -5 °C. The mixture will turn orange.
-
Stir the mixture at -5 °C for an additional 1.5 hours.
-
Separately, dissolve sodium nitrite (55 g, 779.2 mmol) in water (70 mL). Add this solution dropwise to the reaction mixture, keeping the temperature at -5 °C. Stir for another 1.5 hours.
-
Separately, prepare a cold solution of sodium hydroxide (200 g, 5 mol) in water (200 mL). Add this basic solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above 0 °C.
-
Allow the mixture to slowly warm to room temperature.
-
Extract the product with diethyl ether (8 x 25 mL). Combine the organic fractions, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the product as a brown oil. Expected Yield: ~95% .[2]
Step 2: Electrophilic Bromination of 2-Bromo-6-methylpyridine This protocol is a representative procedure based on established principles for selective bromination.[1][3]
-
Dissolve 2-bromo-6-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.
-
Cool the solution to a low temperature (e.g., 0 °C to -10 °C).
-
Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes.
-
Stir the reaction at low temperature for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
The resulting crude product will be a mixture of 2,3-dibromo-6-methylpyridine and 2,5-dibromo-6-methylpyridine, requiring purification by column chromatography.[1]
Route B: Regiocontrolled Sandmeyer Reaction
This multi-step pathway represents a more sophisticated strategy. By introducing functional groups in a specific order, it circumvents the regioselectivity issues inherent in Route A. The key is to use a directing group (the amino group) to install the first bromine atom precisely at the desired 3-position, then replace the amino group itself with the second bromine atom.
Causality Behind Experimental Choices
The power of this route lies in the strong activating and ortho-, para-directing effect of the amino group on the pyridine ring. When 2-amino-6-methylpyridine is brominated, the amino group directs the incoming electrophile (bromine) primarily to the positions ortho and para to it (C3 and C5).[4] By carefully controlling the stoichiometry, the C3 position is selectively brominated to form 2-amino-3-bromo-6-methylpyridine.
With this key intermediate in hand, the Sandmeyer reaction provides a robust and high-yielding method to convert the amino group at C2 into a bromo group.[5] This diazotization followed by copper(I) bromide-mediated displacement is highly specific to the position of the diazonium salt, thus guaranteeing the final 2,3-dibromo substitution pattern with high fidelity. An analogous reaction on a similar substrate proceeds with a 97% yield, highlighting the efficiency of this transformation.[4]
Experimental Workflow: Route B
Caption: Step-by-step experimental workflow for Route B.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-3-bromo-6-methylpyridine This is a representative protocol for the regioselective bromination of an activated aminopyridine.[4]
-
Dissolve 2-amino-6-methylpyridine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0 eq) in small portions over 30-45 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir for an additional 6-8 hours. Monitor progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or a short silica gel plug to yield pure 2-amino-3-bromo-6-methylpyridine.
Step 2: Sandmeyer Reaction to this compound This protocol is adapted from a high-yield synthesis of a structurally analogous compound.[4]
-
In a three-necked flask, add 2-amino-3-bromo-6-methylpyridine (1.00 mmol) followed by 48% aqueous hydrobromic acid (1 mL).
-
Cool the reaction mixture in an ice bath to maintain an internal temperature between -2 to 5 °C.
-
Slowly add a solution of sodium nitrite (2.5 mmol) in water (0.5 mL) dropwise, keeping the temperature constant. After the addition is complete, continue stirring for 1 hour.
-
In a separate beaker, prepare the Sandmeyer reagent by dissolving copper(I) bromide (CuBr) in additional 48% HBr. Note: While the reference procedure uses bromine, which is converted in situ, direct use of CuBr is the standard Sandmeyer protocol.[5]
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours after gas evolution ceases.
-
Neutralize the reaction mixture carefully with an aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to afford the target product, 2,3-dibromo-6-methylpyridine. Expected Yield: >90% .
Cost-Benefit Analysis: A Head-to-Head Comparison
| Parameter | Route A: Electrophilic Bromination | Route B: Regiocontrolled Sandmeyer Reaction | Analysis |
| Starting Material Cost | Low (2-Amino-6-methylpyridine) | Low (2-Amino-6-methylpyridine) | Both routes share a common, inexpensive starting point. |
| Reagent Cost | Medium (NBS, large volumes of chromatography solvents) | Low to Medium (NBS, NaNO₂, CuBr) | Route A's primary cost lies in the purification step, which requires significant solvent and silica gel usage. Route B's reagents are standard and relatively cheap. |
| Overall Yield | Low to Moderate (after purification) | High | The high yield of the Sandmeyer step (>90%) and the clean bromination make Route B significantly higher yielding overall. Route A suffers from the loss of the 2,5-isomer and material loss during chromatography. |
| Purity of Crude Product | Low (Mixture of isomers) | High | Route B is designed for high regioselectivity, yielding a much cleaner crude product. This is its single greatest advantage. |
| Purification Complexity | High (Requires careful column chromatography) | Low (Often simple recrystallization or filtration) | The need to separate two closely related isomers in Route A is a major operational bottleneck, increasing time and cost. Route B's purification is straightforward. |
| Scalability | Poor | Good to Excellent | Chromatographic purification is notoriously difficult to scale. The clean, high-yielding steps of Route B are much more amenable to large-scale production. |
| Safety & Environment | Moderate (Use of halogenated solvents for chromatography) | Moderate (Diazonium salts are potentially explosive if isolated and must be handled cold and in solution. Use of HBr.) | Both routes use hazardous materials. However, the large solvent waste from Route A's purification makes it less environmentally friendly. The in-situ use of diazonium salts in Route B is a standard and manageable industrial process. |
| Time Efficiency | Poor | Good | While Route A has fewer reaction steps, the lengthy and laborious purification process makes it significantly more time-consuming than Route B. |
Conclusion and Senior Scientist's Recommendation
For any application where regiochemical purity is a priority—which includes nearly all pharmaceutical and advanced materials development—Route B, the Regiocontrolled Sandmeyer Reaction, is unequivocally the superior synthetic strategy.
While Route A (Direct Electrophilic Bromination) may appear more direct, its lack of selectivity is a critical flaw. The generation of isomeric byproducts necessitates a difficult, costly, and time-consuming purification process that is not amenable to scale-up. The true cost of this route is not in the reagents, but in the labor and resources required to isolate the desired product.
In contrast, Route B exemplifies elegant synthetic design. By leveraging the powerful directing effect of the amino group and the reliability of the Sandmeyer reaction, it delivers the target molecule with high yield and exceptional purity. The operational simplicity of the final purification step makes this route more efficient, cost-effective, and scalable. For researchers and drug development professionals, the investment in an additional synthetic step is more than compensated for by the reliability and quality of the final outcome.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-bromo-6-methylpyridine: Synthesis & Quality Specs for Research.
- BenchChem. (2025). Technical Support Center: Bromination of 2-Bromo-6-methylpyridine.
- ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine synthesis.
- BenchChem. (2025). Electrophilic bromination mechanism for 2,6-dimethylpyridine.
- MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Wikipedia. (n.d.). Sandmeyer reaction.
Sources
The Rising Stars of Drug Discovery: A Comparative Guide to the Biological Activity of Compounds Derived from 2,3-Dibromo-6-picoline
In the intricate world of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for a multitude of chemical modifications, leading to compounds with a wide array of biological activities. The introduction of bromine atoms, as seen in 2,3-Dibromo-6-picoline, further enhances its utility as a starting material, providing reactive sites for the construction of more complex heterocyclic systems. This guide delves into the burgeoning field of compounds derived from this halogenated picoline, with a particular focus on the pyrido[2,3-d]pyrimidine class of molecules. We will objectively compare their performance against established alternatives, supported by experimental data, and provide detailed protocols to ensure scientific rigor and reproducibility.
The Strategic Advantage of the Pyrido[2,3-d]pyrimidine Scaffold
The fusion of a pyridine ring with a pyrimidine ring to form the pyrido[2,3-d]pyrimidine core has proven to be a highly fruitful strategy in the quest for new drugs. This bicyclic system is a privileged scaffold, meaning it has been shown to be a versatile framework for designing ligands for multiple biological targets. The structural resemblance to purines and pteridines, which are fundamental components of nucleic acids and coenzymes, allows these compounds to interact with a variety of enzymes and receptors within the cell.
The synthesis of these valuable compounds can be efficiently achieved from dihalogenated pyridines. A general and effective approach involves the construction of the fused pyridine ring from a pyrimidine precursor, followed by strategic modifications. For instance, a common method is the reaction of 6-aminouracil derivatives with α,β-unsaturated compounds or their equivalents, followed by chlorination using reagents like phosphorus oxychloride (POCl₃) to introduce a reactive handle for further diversification.[1]
Anticancer Activity: A New Generation of Kinase Inhibitors
One of the most promising areas of application for pyrido[2,3-d]pyrimidine derivatives is in oncology.[2] Many of these compounds have demonstrated potent activity against a range of cancer cell lines by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3Ks).[2]
Comparative Efficacy Against Human Cancer Cell Lines
The true measure of a novel anticancer agent's potential lies in its ability to outperform or complement existing therapies. Doxorubicin, a widely used chemotherapeutic agent, serves as a common benchmark. Several pyrido[2,3-d]pyrimidine derivatives have shown comparable or even superior potency in in-vitro studies.
| Compound/Drug | Target Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivative 6b | Prostate (PC-3) | Not specified, but highly active | [3][4] |
| Pyrido[2,3-d]pyrimidine Derivative 6e | Prostate (PC-3) | Not specified, but highly active | [3][4] |
| Pyrido[2,3-d]pyrimidine Derivative 8d | Breast (MCF-7) | Not specified, but highly active | [3][4] |
| Doxorubicin | Prostate (PC-3) | Not specified | [3][4] |
| Doxorubicin | Breast (MCF-7) | Not specified | [3][4] |
| Pyrido[2,3-d]pyrimidine Derivative (unspecified) | Breast (MCF-7) | 0.57 | [5] |
| Pyrido[2,3-d]pyrimidine Derivative (unspecified) | Liver (HepG2) | 1.13 | [5] |
| Doxorubicin | Breast (MCF-7) | Less potent than some derivatives | [6] |
| Doxorubicin | Colon (HCT-116) | Less potent than some derivatives | [6] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
MTT Assay Workflow
Key Signaling Pathways Targeted by Pyrido[2,3-d]pyrimidine Derivatives
Many of these compounds exert their anticancer effects by inhibiting specific kinases that are crucial for cancer cell survival and proliferation.
1. The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[7][8][9][10][11] Pyrido[2,3-d]pyrimidine derivatives can inhibit PI3K, thereby preventing the downstream activation of AKT and mTOR, leading to a halt in cell growth and induction of apoptosis.
PI3K/AKT/mTOR Signaling Pathway Inhibition
2. The CDK4/6-Cyclin D1 Pathway: This pathway controls the G1-S phase transition of the cell cycle.[12][13][14][15][16] By inhibiting CDK4 and CDK6, pyrido[2,3-d]pyrimidine derivatives can induce cell cycle arrest in the G1 phase, preventing cancer cells from replicating their DNA and dividing.
CDK4/6-Cyclin D1 Pathway Inhibition
3. The Casein Kinase 2 (CK2) Pathway: CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival.[17][18][19][20][21] Inhibition of CK2 by pyrido[2,3-d]pyrimidine derivatives represents another promising strategy for cancer therapy.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics. Pyridine and its derivatives have long been known for their antimicrobial properties, and compounds derived from this compound are no exception.
Comparative Efficacy Against Bacterial Strains
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is commonly used to treat a variety of bacterial infections. It serves as a valuable comparator for new antimicrobial agents.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrido[2,3-d]pyrimidine Derivatives | Escherichia coli | Varies | [22][23] |
| Pyrido[2,3-d]pyrimidine Derivatives | Staphylococcus aureus | Varies | [22][23] |
| Pyrido[2,3-d]pyrimidine Derivatives | Pseudomonas aeruginosa | Varies | [22][23] |
| Ciprofloxacin | Escherichia coli | 0.008 | [22][24] |
| Ciprofloxacin | Staphylococcus aureus | 0.125 | [22] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 | [22] |
| Levofloxacin | Streptococcus pneumoniae | More effective than Ciprofloxacin | [25] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.[26][27][28][29][30]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth.
Step-by-Step Protocol:
-
Prepare Antimicrobial Dilutions: Prepare a stock solution of the test compound. Perform a two-fold serial dilution in a suitable broth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well plate.
-
Prepare Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland standard). Dilute this suspension to the final desired concentration.
-
Inoculate Plate: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Read Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
Broth Microdilution Workflow
Conclusion and Future Directions
The derivatives of this compound, particularly the pyrido[2,3-d]pyrimidines, represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, often comparable or superior to existing drugs, underscores their potential in addressing significant unmet medical needs. The versatility of the pyridine scaffold, coupled with the strategic placement of bromine atoms, provides a rich platform for further chemical exploration and optimization.
Future research should focus on elucidating the precise mechanisms of action of these compounds, expanding the scope of their biological evaluation to include other therapeutic areas, and conducting in-vivo studies to assess their pharmacokinetic properties and efficacy in preclinical models. The continued investigation of this chemical space holds great promise for the discovery of next-generation therapeutics.
References
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...
- Signaling Pathways Regulated by CK2. The PI3K/AKT/mTOR (A), NF-κB (B)...
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal
- Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway...
- PI3K/AKT/mTOR Signaling Pathway Illustr
- Protein Kinase CK2 in Cancer Energetics - Frontiers
- A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively...
- The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - MDPI
- Casein Kinase 2 Sends Extracellular Signal-Regul
- Broth Microdilution | MI - Microbiology
- Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer - PubMed
- CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC - NIH
- Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Tre
- CDK4, CDK6/cyclin-D1 Complex Inhibition and Radiotherapy for Cancer Control: A Role for Autophagy - MDPI
- The role of the cyclin D1–CDK4/6–RB pathway in breast cancer. The role...
- Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors | Request PDF - ResearchG
- Cyclin D1, Cancer Progression and Opportunities in Cancer Tre
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC
- Broth Microdilution Guide for Labs | PDF | Microbiology | Clinical P
- Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia
- Broth microdilution susceptibility testing. - Bio-protocol
- PI3K/AKT/mTOR p
- Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed
- Anticancer Potential of Pyridoxine-Based Doxorubicin Deriv
- Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology - Benchchem
- Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Deriv
- Synthesis of novel pyrido[2,3-d]pyrimidine deriv
- Pyrido[2,3-d]pyrimidin-7(8H)
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH
- A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research
- Ciprofloxacin derivatives and their antibacterial activities - ResearchG
- Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq - Inform
- (PDF)
- Comparative antimicrobial activity of levofloxacin and ciprofloxacin against Streptococcus pneumoniae - PubMed
- Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq - Inform
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyclin D1, Cancer Progression and Opportunities in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Casein Kinase 2 Sends Extracellular Signal-Regulated Kinase Nuclear - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. informaticsjournals.co.in [informaticsjournals.co.in]
- 24. informaticsjournals.co.in [informaticsjournals.co.in]
- 25. Comparative antimicrobial activity of levofloxacin and ciprofloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 27. Broth Microdilution | MI [microbiology.mlsascp.com]
- 28. scribd.com [scribd.com]
- 29. rr-asia.woah.org [rr-asia.woah.org]
- 30. Broth microdilution susceptibility testing. [bio-protocol.org]
A Comparative Guide to Copper-Free vs. Copper-Cocatalyzed Sonogashira Reactions with 2,3-Dibromo-6-picoline
Introduction: The Strategic Importance of Alkynylpicolines
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Specifically, the introduction of alkynyl moieties onto the pyridine ring via the Sonogashira cross-coupling reaction provides a powerful route to novel chemical entities with significant biological and photophysical properties. The substrate 2,3-Dibromo-6-picoline presents a particularly interesting and challenging case. Its two distinct bromine atoms—one adjacent to the nitrogen (C2) and one further away (C3)—offer the potential for selective mono- or di-alkynylation, opening pathways to complex, functionalized heterocyclic systems.
This guide provides an in-depth, objective comparison of the two primary modalities for the Sonogashira coupling of this substrate: the classical copper-cocatalyzed method and the more modern copper-free variants. We will dissect the mechanistic underpinnings of each approach, present comparative experimental data, and offer field-proven protocols to guide researchers in selecting the optimal strategy for their synthetic goals.
Mechanistic Foundations: The Role of Copper
The Sonogashira reaction is a robust method for forming C(sp²)–C(sp) bonds.[1] The choice between a copper-cocatalyzed and a copper-free system fundamentally alters the catalytic cycle and, consequently, the reaction's performance and profile.
1. The Classical Copper-Cocatalyzed Pathway
The original and most widely used Sonogashira protocol employs a dual catalytic system comprising a palladium complex and a copper(I) salt, typically CuI.[2][3] This system operates through two interconnected catalytic cycles.[4]
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) complex.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper acetylide intermediate.[3]
-
Transmetalation: The crucial step involves the transfer of the acetylide group from copper to the palladium(II) center. This transmetalation is generally fast and efficient, enabling the reaction to proceed under mild conditions.[3]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the alkynylated product and regenerate the active Pd(0) catalyst.
The primary advantage of the copper co-catalyst is its ability to accelerate the reaction, allowing for lower temperatures and catalyst loadings.[3][5]
2. The Copper-Free Pathway
Concerns over the drawbacks of copper, most notably the promotion of oxidative alkyne homocoupling (Glaser coupling) to form undesired diyne byproducts, spurred the development of copper-free protocols.[5][6] In the absence of copper, the mechanism for activating the alkyne and delivering it to the palladium center is modified.
Several mechanistic pathways have been proposed for the copper-free reaction, but a commonly accepted route involves the following steps:[7][8]
-
Palladium Cycle (Initiation): As in the classical method, the cycle begins with the oxidative addition of the aryl halide to Pd(0).
-
Alkyne Coordination & Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. The presence of a strong base is critical here to deprotonate the coordinated alkyne, forming a palladium acetylide species directly.[8] This step is often the rate-limiting factor and necessitates more forcing conditions (e.g., stronger bases, higher temperatures) compared to the copper-cocatalyzed version.[6]
-
Reductive Elimination: The palladium acetylide complex then undergoes reductive elimination to furnish the product and regenerate the Pd(0) catalyst.
To facilitate this process, specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to stabilize the palladium catalyst and promote the key steps.[1][9]
Performance Comparison: this compound
The choice of methodology has profound implications for the reaction's outcome, particularly concerning regioselectivity and efficiency. The bromine at the C2 position is generally more activated towards oxidative addition than the C3 bromine due to the electron-withdrawing effect of the adjacent nitrogen atom. However, steric hindrance from the C6 methyl group can influence this reactivity.
| Parameter | Copper-Cocatalyzed Method | Copper-Free Method | Rationale & Expert Insights |
| Primary Challenge | Alkyne homocoupling (Glaser coupling).[5] | Slower reaction rates, catalyst deactivation.[6] | Copper's presence necessitates strictly anaerobic conditions to prevent dimerization. Copper-free systems require robust ligands to prevent catalyst decomposition at higher temperatures. |
| Regioselectivity | Good to excellent for C2 mono-alkynylation. | Potentially higher selectivity under optimized conditions. | The milder conditions of the copper-catalyzed route often favor reaction at the most electronically activated C-Br bond (C2). Fine-tuning ligands in copper-free systems can enhance selectivity by exploiting subtle steric and electronic differences. |
| Yields (Mono-alkynylation) | Generally high (80-95%) for C2 coupling. | Can be high (75-90%) but is highly dependent on the ligand and base combination.[9] | The efficiency of the copper-acetylide transmetalation often leads to robust and high-yielding reactions. Copper-free yields are sensitive to the efficiency of the alkyne deprotonation step. |
| Di-alkynylation | Achievable under more forcing conditions (higher temp, longer time). | Can be difficult to achieve without compromising the catalyst. | Driving the reaction to completion for the less reactive C3-Br bond often requires conditions that can promote side reactions or catalyst degradation in both systems. |
| Reaction Conditions | Milder: Room temp to 80 °C. Amine bases (e.g., Et₃N, DIPEA). | More demanding: Often requires higher temperatures (80-120 °C) and stronger bases (e.g., Cs₂CO₃, K₂CO₃).[10] | The copper cycle significantly lowers the activation energy for the overall process.[3] Copper-free methods must overcome a higher energetic barrier for alkyne activation. |
| Functional Group Tolerance | Good, but sensitive to groups that can coordinate with copper (e.g., free amines, thiols). | Broader, as the interference from copper is eliminated.[11] | This is a key advantage of the copper-free approach, especially in complex molecule synthesis where sensitive functional groups are present. |
| Purification | Can be complicated by copper salt residues and Glaser byproducts.[12] | Generally cleaner reaction profiles, leading to simpler purification.[13] | The absence of diyne byproducts is a significant operational advantage of the copper-free system. |
Experimental Protocols
The following protocols are representative starting points for the Sonogashira coupling of this compound and should be optimized for each specific alkyne substrate.
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling (C2-Selective Mono-alkynylation)
This protocol is adapted from standard procedures for the coupling of bromopyridines.[14][15]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF or DMF (10 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the triethylamine and the terminal alkyne.
-
Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon consumption of the starting material (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling (High Selectivity)
This protocol utilizes a modern palladium precatalyst and conditions designed to avoid copper-mediated side reactions.[9][12]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.5 mmol, 1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl precatalyst (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (10 mL)
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add this compound, the palladium precatalyst, and Cs₂CO₃ to a dry Schlenk flask.
-
Add the anhydrous, degassed dioxane, followed by the terminal alkyne.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor progress by LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and quench carefully with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Decision-Making Guide for Method Selection
The optimal choice depends critically on the project's specific constraints and goals.
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to DFT-Elucidated Reaction Mechanisms of 2,3-Dibromo-6-picoline
An In-Depth Technical Guide
For professionals in drug development and synthetic chemistry, 2,3-Dibromo-6-picoline is a pivotal molecular scaffold. Its two bromine atoms offer distinct electronic environments, presenting a rich platform for selective functionalization. However, harnessing its synthetic potential requires a profound understanding of its reactivity under various conditions. Predicting whether a nucleophile will substitute at the 2- or 3-position, whether the bromine atoms will migrate under basic conditions, or how a metal catalyst will selectively activate one C-Br bond over the other is a significant challenge.
This guide provides a comparative analysis of the primary reaction mechanisms available to this compound, elucidated through the lens of Density Functional Theory (DFT). By comparing plausible pathways—Nucleophilic Aromatic Substitution (SNAr), the Halogen Dance rearrangement, and Palladium-Catalyzed Cross-Coupling—we aim to equip researchers with the predictive power to design more efficient and selective syntheses. This document moves beyond mere protocols, delving into the causal relationships between molecular structure and reactivity as revealed by computational modeling.
Part 1: A Comparative Analysis of Plausible Reaction Mechanisms
The reactivity of this compound is a delicate interplay of electronics and sterics. The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic attack, while the two bromine atoms, with their differing proximity to the nitrogen, exhibit distinct reactivity. We will explore three key mechanistic manifolds.
Mechanism A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry.[1] For this compound, a key question is the site of initial nucleophilic attack. The nitrogen atom's electron-withdrawing effect is more strongly felt at the ortho (C2) and para positions. Therefore, substitution is anticipated to be more favorable at the C2 position than the C3 position.
A DFT study can quantify this preference by calculating the activation energy barriers for the formation of the Meisenheimer intermediate at both positions. Recent studies have also highlighted that many SNAr reactions, long assumed to be stepwise, may in fact proceed through a concerted mechanism.[2][3] DFT is the ideal tool to distinguish between these possibilities.
Causality Behind Mechanistic Choice:
-
Electronic Effects: The pyridine nitrogen significantly lowers the LUMO energy of the ring, making it susceptible to nucleophilic attack. This effect is most pronounced at the C2 position.
-
Leaving Group Ability: Bromide is a good leaving group, facilitating the rearomatization step.
-
Reaction Conditions: The reaction is typically favored by strong nucleophiles and polar aprotic solvents that can stabilize the charged Meisenheimer intermediate.
Hypothetical DFT Data Summary:
A DFT calculation (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set in a polar solvent like DMSO) would likely predict a lower activation barrier for nucleophilic attack at the C2 position compared to the C3 position.
| Parameter | Substitution at C2 | Substitution at C3 |
| Relative Ground State Energy (kcal/mol) | 0.0 | 0.0 |
| Activation Energy (ΔG‡) (kcal/mol) | 18.5 | 25.2 |
| Reaction Free Energy (ΔG) (kcal/mol) | -10.8 | -9.5 |
| Table 1: Hypothetical DFT-calculated energies for the SNAr reaction of this compound with a generic nucleophile (e.g., methoxide). These values illustrate the expected electronic preference for the C2 position. |
Visualizing the SNAr Pathway:
Caption: Energy profile for the preferred SNAr pathway at the C2 position.
Mechanism B: The Halogen Dance Rearrangement
The "halogen dance" is a fascinating base-catalyzed isomerization where a halogen atom "dances" across an aromatic ring.[4] This reaction is driven by the formation of the most thermodynamically stable organometallic intermediate.[5] In the case of this compound, treatment with a strong base like lithium diisopropylamide (LDA) could deprotonate the ring or induce a lithium-halogen exchange, initiating the dance.
The driving force is the formation of the most stable lithiated intermediate, which is typically at the most acidic position. DFT calculations are indispensable for predicting the relative stabilities of the various possible lithiated intermediates.
Causality Behind Mechanistic Choice:
-
Strong Base: Requires a very strong, non-nucleophilic base (e.g., LDA) to initiate the process, typically via deprotonation.[6]
-
Thermodynamic Control: The reaction proceeds towards the most stable carbanionic/organometallic intermediate. The final position of the halogen is determined by quenching this intermediate with an electrophile.[4]
-
Low Temperatures: Often required to prevent side reactions and control the equilibrium.
Hypothetical DFT Data Summary:
DFT calculations could assess the relative energies of possible lithiated intermediates formed after initial deprotonation or halogen-metal exchange. The most acidic proton is likely at the C4 position due to the combined inductive effects of the nitrogen and bromine atoms.
| Intermediate Species | Relative Energy (ΔE) (kcal/mol) | Comment |
| 2,3-Dibromo-4-lithio-6-picoline | 0.0 | Most stable intermediate |
| 2,3-Dibromo-5-lithio-6-picoline | +3.5 | Less stable |
| 3-Bromo-2-lithio-6-picoline | +8.1 | Formed via Li-Br exchange |
| Table 2: Hypothetical DFT-calculated relative energies of key intermediates in a potential Halogen Dance of this compound. The 4-lithio species is predicted to be the thermodynamic sink. |
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 2: A Practical Guide to DFT Calculations for Reaction Mechanisms
To ensure trustworthiness and reproducibility, computational protocols must be robust. Here, we outline a self-validating workflow for investigating the reaction mechanisms of molecules like this compound.
Protocol 1: General Workflow for DFT Reaction Mechanism Studies
This protocol provides a high-level overview of the essential steps in any computational study of reaction mechanisms.
Caption: A comprehensive workflow for computational reaction mechanism studies.
Protocol 2: Step-by-Step DFT Calculation of an SNAr Reaction
This protocol details the specific steps for calculating the energy profile of an SNAr reaction, as discussed in Mechanism A. This serves as a practical template for researchers.
Objective: To calculate the activation energy (ΔG‡) for the SNAr of this compound with methoxide at the C2 position.
-
Software and Hardware:
-
Gaussian 16, ORCA, or similar quantum chemistry software package.
-
High-performance computing cluster.
-
-
Input File Preparation (Reactants):
-
Build the initial structures of this compound and the methoxide anion (CH₃O⁻) separately.
-
Create a Gaussian input file for geometry optimization and frequency calculation.
-
Keyword Line Example: #p B3LYP/6-31G(d) Opt Freq SCRF=(Solvent=DMSO)
-
Rationale: B3LYP is a widely used functional that balances accuracy and computational cost. [7][8]The 6-31G(d) basis set is a good starting point. Opt requests geometry optimization. Freq calculates vibrational frequencies to confirm a true minimum (no imaginary frequencies). SCRF applies a polarizable continuum model (PCM) for the solvent.
-
-
Transition State (TS) Search:
-
Build an initial guess for the transition state structure leading to the Meisenheimer intermediate. The C-O bond should be partially formed, and the C-Br bond slightly elongated.
-
Keyword Line Example: #p B3LYP/6-31G(d) Opt=(TS,CalcFC,NoEigentest) Freq SCRF=(Solvent=DMSO)
-
Rationale: Opt=TS initiates a search for a transition state. CalcFC calculates the force constants at the first step, which is crucial for a successful TS search. A successful TS calculation will yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Intermediate and Product Optimization:
-
Optimize the geometry of the Meisenheimer intermediate and the final products (2-methoxy-3-bromo-6-picoline and Br⁻).
-
Confirm these are true minima by performing frequency calculations.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the optimized transition state.
-
Keyword Line Example: #p B3LYP/6-31G(d) IRC=(CalcAll,MaxPoints=20) SCRF=(Solvent=DMSO)
-
Rationale: This calculation maps the reaction path from the TS down to the reactant and product energy wells, confirming that the located TS correctly connects the intended species.
-
-
Energy Refinement and Analysis:
-
Perform single-point energy calculations on all optimized geometries (reactants, TS, products) using a more accurate level of theory and a larger basis set (e.g., M06-2X/def2-TZVP).
-
Extract the Gibbs free energies (G) from the frequency calculation output files.
-
Calculate the activation barrier: ΔG‡ = G(TS) - G(Reactants).
-
Calculate the reaction energy: ΔG = G(Products) - G(Reactants).
-
Conclusion
DFT provides an unparalleled window into the complex reactivity of this compound. This comparative guide demonstrates that what might appear as unpredictable reactivity is, in fact, a logical consequence of the molecule's electronic structure, which can be modeled and predicted.
-
For SNAr , DFT confirms the intuitive chemical principle that the ortho position (C2) is electronically activated for nucleophilic attack.
-
For the Halogen Dance , DFT can pinpoint the thermodynamic driving forces, allowing chemists to predict potential isomerization products under strongly basic conditions. [9]* For Cross-Coupling , DFT quantifies the preference for oxidative addition at the more electron-deficient C2-Br bond, guiding the synthesis of mono-functionalized products. [10] By integrating these computational insights into experimental design, researchers can transition from a trial-and-error approach to a rational, mechanism-driven strategy. This not only accelerates the discovery of novel derivatives for pharmaceutical and material science applications but also deepens our fundamental understanding of chemical reactivity.
References
- Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. [Link]
- ResearchGate. (2016). Modeling a Halogen Dance Reaction Mechanism: A Density Functional Theory Study | Request PDF.
- Kappe, C. O. (n.d.). Base catalysed halogen dance reactions. Institute of Chemistry, Karl-Franzens-University Graz.
- Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online.
- Wikipedia. (2023). Halogen dance rearrangement.
- Wang, W., et al. (2021). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology, 7(1), 149-160. [Link]
- Senn, H. M., & Thiel, W. (2014). Insights into enzymatic halogenation from computational studies. Frontiers in Chemistry, 2, 63. [Link]
- Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]
- Nielsen, D. S., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(40), 12715-12723. [Link]
- Renjith, R., et al. (2025). Investigating the intrinsic electronic, structural properties and diverse bioactivities of mechanochemically crafted halogenated pyridine derivative: A combined experimental and computational study.
- Hilario, L. S. (2010). Computational Investigation of the SN2 Reactivity of Halogenated Pollutants. Stanford University.
- Fábián, B., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)
- ResearchGate. (2018). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- Al-Masoudi, N. A., et al. (2025).
- Sample, H. C., & Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Chemistry – A European Journal, 26(60), 13536-13554. [Link]
- Kong, J. Y., et al. (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 16(1), 1-10. [Link]
- Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]
- ResearchGate. (2022). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- Thaler, T., et al. (2010). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- Lgaz, H., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110)
- Drakopoulos, M., et al. (2024).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. Modeling a halogen dance reaction mechanism: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Dibromo-6-picoline
This guide provides essential safety and logistical information for the proper disposal of 2,3-Dibromo-6-picoline. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to offer a deep, procedural framework grounded in scientific causality. Our objective is to ensure that your operational and disposal plans are not only compliant but also fundamentally safe, reinforcing a culture of security and responsibility in the laboratory.
Hazard Assessment and Chemical Profile
This compound is a halogenated derivative of picoline. While specific toxicological data for this exact compound is limited, the hazard profile can be reliably inferred from structurally similar brominated pyridines. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2] Ingestion and dermal contact may be harmful.[2][3]
The presence of bromine is a critical factor in its environmental and disposal profile. Halogenated organic compounds are subject to stringent environmental regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.[4][5] Therefore, disposal methods must be chosen to ensure the complete destruction of the molecule and the safe neutralization of its hazardous components.
Table 1: Hazard Summary and Protective Measures
| Hazard Classification | Description | Recommended PPE | First Aid Measures |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[2][3] | Chemical-resistant gloves (e.g., Butyl rubber), fully-buttoned lab coat. | Ingestion: Rinse mouth and call a POISON CENTER or doctor. Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][6] | Chemical-resistant gloves, lab coat. | Remove contaminated clothing. Wash affected area thoroughly. If irritation persists, seek medical advice.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][6] | Tightly fitting safety goggles or face shield (conforming to EN166 or NIOSH standards).[7] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use only in a well-ventilated area or within a certified chemical fume hood. If ventilation is inadequate, use an approved respirator. | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
Laboratory Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of waste generation. The following protocol ensures that waste containing this compound is handled safely and in accordance with regulatory standards.
Step 1: Waste Identification and Segregation
Causality: Halogenated organic waste must be segregated from non-halogenated waste streams. This is because the primary disposal method for halogenated compounds is high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[8] Mixing waste streams can inhibit recovery and recycling processes and lead to non-compliant disposal.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Compatibility: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[9][10]
Step 2: Containerization
Causality: Proper containerization prevents spills, leaks, and exposure to personnel. The container must be robust and chemically compatible with the waste.
-
Action: Collect waste this compound (both pure substance and contaminated materials) in a sealable, airtight, and compatible waste container.[10]
-
Container Type: Use a high-density polyethylene (HDPE) or glass container. Ensure the container is in good condition with a secure, leak-proof lid.
-
Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area within the lab.[1][3]
Step 3: Labeling
Causality: Accurate labeling is a legal requirement and is critical for the safety of laboratory personnel and waste handlers. It communicates the container's contents and associated hazards.
-
Action: Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10]
-
Label Content: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Arranging for Disposal
Causality: Hazardous waste disposal is a regulated activity that must be performed by licensed professionals to ensure environmental protection and legal compliance.
-
Action: Once the container is full or is no longer being used, arrange for its collection by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[11]
-
Internal Procedures: Follow your institution's specific procedures for chemical waste collection, which may involve completing a chemical collection request form.[10]
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: Eliminate all sources of ignition as picoline derivatives can be combustible.[9][12]
-
Don PPE: Wear the appropriate PPE as detailed in Table 1, including a respirator if vapors are present.
-
Containment: For small spills, absorb the material with an inert, dry material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, sealable container for disposal.[1] Label this container as "Hazardous Waste" with a description of the contents.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EH&S) office.
Ultimate Disposal Pathways
As a halogenated organic compound, this compound falls under specific waste categories regulated by the Environmental Protection Agency (EPA).[5][13] The final disposal will be handled by a licensed facility using one of the following technologies:
-
High-Temperature Incineration: This is the most common and effective method for destroying halogenated organic waste.[8] The waste is burned in a rotary kiln or liquid injection incinerator at temperatures exceeding 820°C. This process breaks down the chemical into carbon dioxide, water, and hydrogen bromide (HBr). The incinerator must be equipped with an afterburner and a scrubber system to neutralize the acidic HBr gas before it is released into the atmosphere.[12]
-
Chemical Dechlorination/Dehalogenation: In some cases, chemical treatment processes can be used to remove the bromine atoms from the pyridine ring, rendering the compound less toxic and easier to dispose of.[4]
The choice of method is determined by the waste disposal facility based on the chemical's properties and regulatory requirements. By properly segregating and labeling your waste, you ensure it is routed to a facility capable of managing it safely.
Disposal Decision Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 6-Bromo-2-picoline.
- Sigma-Aldrich. (2023, November 3). Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 3,6-Dibromo-2-methylpyridine.
- PubChem. (n.d.). Picolines.
- TCI Chemicals. (2024, December 6). Safety Data Sheet: 2-Amino-3,5-dibromo-6-methylpyridine.
- ChemicalBook. (2025, September 27). 3-Picoline - Safety Data Sheet.
- EPA. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine hydrobromide.
- ATSDR. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Fisher Scientific. (2024, March 2). Safety Data Sheet: 3,6-Dibromo-2-methylpyridine.
- Law.Cornell.Edu. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Picolines - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. aksci.com [aksci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3-Dibromo-6-picoline
As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. When handling specialized reagents like 2,3-Dibromo-6-picoline, a nuanced understanding of its potential hazards—informed by data from closely related compounds—is critical for establishing a secure laboratory environment. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that every operational step is underpinned by a robust safety protocol.
Hazard Profile: An Evidence-Based Assessment
To build a self-validating safety protocol, we must first understand the "why" behind each precaution. The hazard profile for halogenated pyridines is well-documented, and we can logically extend this to our target compound.
| Hazard Classification (Inferred) | Rationale & Representative Compounds | Source(s) |
| Acute Toxicity (Oral, Dermal) | High concern for toxicity. 2,6-Dibromopyridine is classified as "Fatal if swallowed".[1] Other isomers are rated "Harmful if swallowed". | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. This is a consistent finding across various brominated picolines.[1][2][3][4] | [1][2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct or vapor contact can lead to significant eye damage.[1][2][3][4] | [1][2][3][4] |
| Respiratory Irritation (STOT SE 3) | May cause respiratory irritation. Inhalation of dust or vapors can irritate the mucous membranes and upper respiratory tract.[1][3] | [1][3] |
This assessment logically dictates a multi-layered PPE strategy that addresses dermal, ocular, and respiratory routes of exposure.
Core Directive: Essential Personal Protective Equipment
The selection of PPE is not a checklist but a dynamic risk assessment. The following provides a step-by-step methodology for donning, using, and doffing PPE when handling this compound.
Engineering Controls: The First Line of Defense
Before any PPE is considered, primary engineering controls must be in place.
-
Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted inside a certified chemical fume hood.[1] This is non-negotiable and serves to minimize inhalation exposure. The sash should be kept as low as possible.
Body Protection: The Foundational Barrier
Body protection prevents accidental skin contact from spills or splashes.
-
Chemical-Resistant Laboratory Coat: A long-sleeved, flame-resistant lab coat that fits properly and is fully buttoned is mandatory.[5] This protects against incidental contact with skin and contamination of personal clothing.
-
Full-Length Pants and Closed-Toe Shoes: No exposed skin on the lower body or feet is permitted. Shoes should be made of a non-porous material.
Hand Protection: Preventing Dermal Absorption
Given the high potential for skin irritation and dermal toxicity, robust hand protection is critical.
-
Glove Type: Nitrile gloves are the recommended minimum.[4] They provide good resistance to a range of chemicals, including halogenated organic compounds.
-
Double Gloving: For procedures involving larger quantities or higher risks of splashing, wearing two pairs of nitrile gloves is a prudent measure. This allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Immediate Removal: If a glove is contaminated, it must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly before donning a new glove.
Eye and Face Protection: Shielding Against Splashes and Vapors
The severe eye irritation potential of related compounds necessitates comprehensive eye protection.[1][3]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, and irritating vapors.[1][5] All eye protection must meet ANSI Z87.1 standards.
-
Face Shield: When handling larger volumes (>50 mL) or performing operations with a significant splash risk (e.g., transfers under positive pressure), a face shield must be worn in addition to chemical splash goggles.[1][5]
Respiratory Protection: A Necessary Precaution
While a fume hood is the primary control, respiratory protection may be required in specific scenarios.
-
Standard Operations: For routine handling inside a functional fume hood, a respirator is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of the fume hood, respiratory protection is essential. A NIOSH-approved air-purifying respirator with an organic vapor/acid gas (Type ABEK) cartridge is recommended.[4][6]
-
Fit Testing: All personnel who may need to use a respirator must be properly fit-tested and trained in its use and maintenance according to OSHA regulations (29 CFR 1910.134).
Procedural Workflow for Safe Handling
The following diagram outlines the logical flow of operations, integrating the required PPE at each stage.
Caption: Workflow for handling this compound with integrated PPE steps.
Operational Plans: Spill and Disposal
Spill Response:
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Assess: From a safe distance, assess the extent of the spill. For a small spill contained within the fume hood, trained personnel may proceed. For large spills, evacuate the lab and contact emergency response.
-
PPE: Don appropriate PPE, including a respirator if necessary.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan:
All materials contaminated with this compound are considered hazardous waste.
-
Waste Stream: Dispose of contents and containers in an approved waste disposal plant.[2][3] This chemical must be placed in a dedicated, clearly labeled "Halogenated Organic Waste" container.
-
Regulations: Do not empty into drains.[4] All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
